molecular formula C8H18N2 B1283821 1-ethyl-N-methylpiperidin-4-amine CAS No. 864247-56-3

1-ethyl-N-methylpiperidin-4-amine

Cat. No.: B1283821
CAS No.: 864247-56-3
M. Wt: 142.24 g/mol
InChI Key: FYPFTVGAZOKJRE-UHFFFAOYSA-N
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Description

1-ethyl-N-methylpiperidin-4-amine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethyl-N-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-3-10-6-4-8(9-2)5-7-10/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPFTVGAZOKJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801298638
Record name 1-Ethyl-N-methyl-4-piperidinamine
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864247-56-3
Record name 1-Ethyl-N-methyl-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864247-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-N-methyl-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-ethyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Strategic Importance in Medicinal Chemistry

1-ethyl-N-methylpiperidin-4-amine is a highly valued scaffold in drug discovery. Its structural features, namely the piperidine core with distinct substitutions at the 1 and 4 positions, offer a versatile platform for the synthesis of complex molecules with tailored pharmacological profiles. The presence of both a tertiary amine within the heterocycle and a secondary amine at the 4-position provides multiple reactive sites for diversification, enabling chemists to fine-tune properties such as solubility, potency, and metabolic stability of drug candidates.

Synthetic Pathways: A Comparative Analysis

The synthesis of this key intermediate can be accomplished through several strategic approaches. The selection of a particular route is often guided by factors such as the availability and cost of starting materials, scalability, and desired purity of the final product. This guide will focus on two of the most robust and widely employed synthetic strategies.

Strategy A: Reductive Amination of 1-ethylpiperidin-4-one

This approach represents a highly efficient and direct pathway to the target molecule. It leverages the well-established reductive amination reaction, a cornerstone of amine synthesis in organic chemistry.[1][2][3][4]

2.1.1. Mechanistic Principles

The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of 1-ethylpiperidin-4-one and methylamine. This electrophilic species is then reduced in situ by a hydride-donating reagent to yield the desired secondary amine. The choice of reducing agent is critical; mild reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the iminium ion without significantly affecting the starting ketone.

2.1.2. Experimental Protocol

Step 1: Formation and In-Situ Reduction of the Iminium Intermediate

  • In a suitable reaction vessel, dissolve 1-ethylpiperidin-4-one (1.0 equivalent) in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a solution of methylamine (typically 1.2 to 1.5 equivalents, as a solution in THF or ethanol) to the stirred solution of the ketone.

  • Allow the mixture to stir at ambient temperature for approximately 30 to 60 minutes to facilitate the formation of the iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.5 to 2.0 equivalents) portion-wise to the reaction mixture, monitoring for any exotherm.

  • Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Perform a liquid-liquid extraction with DCM. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to afford pure this compound.

2.1.3. Reagent Summary Table

ReagentMolar Mass ( g/mol )EquivalentsPurpose
1-ethylpiperidin-4-one127.191.0Ketone precursor
Methylamine31.061.2 - 1.5Amine source
Sodium triacetoxyborohydride211.941.5 - 2.0Reducing agent
Dichloromethane84.93-Solvent

2.1.4. Workflow Visualization

G A 1-ethylpiperidin-4-one + Methylamine B Iminium Ion Formation A->B DCM, RT C Reduction with NaBH(OAc)₃ B->C D This compound C->D E Workup and Purification D->E

Caption: Reductive amination workflow.

Strategy B: Multi-step Synthesis via a Protected Piperidine Intermediate

This alternative strategy offers a higher degree of control and can be advantageous when starting from 4-aminopiperidine. It involves a sequence of protection, alkylation, and deprotection steps.

2.2.1. Mechanistic Rationale

The primary amine of 4-aminopiperidine is first protected, commonly as a tert-butyloxycarbonyl (Boc) carbamate, to prevent its reaction in subsequent steps.[5][6][7] The piperidine nitrogen is then selectively alkylated with an ethyl group. Following this, the Boc protecting group is removed under acidic conditions to reveal the primary amine, which is then methylated in a final step.

2.2.2. Experimental Protocol

Step 2a: N-Boc Protection of 4-aminopiperidine

  • Dissolve 4-aminopiperidine (1.0 equivalent) in a suitable solvent like THF or DCM.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base such as triethylamine (1.1 equivalents).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by removing the solvent and partitioning the residue between ethyl acetate and water. The organic layer is dried and concentrated to yield tert-butyl piperidin-4-ylcarbamate, which is often used directly in the next step.

Step 2b: N-Ethylation

  • Dissolve the Boc-protected piperidine in a polar aprotic solvent like acetonitrile or DMF.

  • Add a base, such as potassium carbonate, followed by an ethylating agent like ethyl iodide.

  • Heat the reaction mixture to drive the alkylation to completion.

  • After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified.

Step 2c: Boc Deprotection

  • Dissolve the N-ethylated intermediate in a solvent such as DCM or methanol.

  • Add a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[8][9]

  • Stir the mixture at room temperature until the deprotection is complete.

  • Remove the solvent and excess acid under reduced pressure to obtain the amine salt.

Step 2d: N-Methylation

  • Neutralize the amine salt with a suitable base.

  • The resulting free amine can be methylated using several methods. A common approach is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid.[10][11][12][13][14] Alternatively, reductive amination with formaldehyde and a reducing agent can be employed.

  • Purify the final product by column chromatography.

2.2.3. Workflow Visualization

G cluster_0 Protection cluster_1 Functionalization A 4-aminopiperidine B Boc Protection A->B C N-Ethylation B->C D Boc Deprotection C->D E N-Methylation D->E F This compound E->F

Caption: Multi-step synthesis workflow.

Product Characterization and Quality Assurance

Irrespective of the synthetic route employed, the identity and purity of the final product must be rigorously confirmed. Standard analytical techniques for this purpose include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

3.1. Typical Analytical Data

TechniqueExpected Result
¹H NMRSignals corresponding to the ethyl, methyl, and piperidine protons with appropriate chemical shifts and coupling constants.
¹³C NMRResonances for all unique carbon atoms in the molecule.
LC-MS (ESI+)A peak corresponding to the protonated molecule [M+H]⁺.
HPLC Purity≥95% (or as per project specifications).

Safety and Handling Considerations

All chemical manipulations should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, laboratory coats, and chemical-resistant gloves, is mandatory. All reagents should be handled in accordance with their respective Safety Data Sheets (SDS).

Conclusion

The synthesis of this compound is a well-documented process with multiple reliable synthetic strategies. The choice between a direct reductive amination approach and a multi-step sequence involving protecting groups will be dictated by the specific constraints and objectives of the research program. By leveraging the information and protocols detailed in this guide, researchers and drug development professionals can confidently and efficiently produce this critical building block for their discovery and development pipelines.

References

  • Eschweiler–Clarke reaction - Grokipedia. (URL: )
  • Eschweiler–Clarke reaction - Wikipedia. (URL: [Link])

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • Eschweiler-Clarke Reaction - YouTube. (URL: [Link])

  • Eschweiler-Clarke Reaction - NROChemistry. (URL: [Link])

  • Amine Protection and Deprotection - Master Organic Chemistry. (URL: [Link])

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (URL: [Link])

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. (URL: [Link])

  • Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. (URL: [Link])

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - NIH. (URL: [Link])

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. (URL: [Link])

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. (URL: [Link])

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives - Chemical Review and Letters. (URL: [Link])

  • Asymmetric synthesis method of nitrogen protected (3R,4R)
  • Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. (URL: [Link])

  • 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (URL: [Link])

  • Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF - ResearchGate. (URL: [Link])

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. (URL: [Link])

  • The preparation method of N-phenethyl-4-anilinopiperidine - Google P
  • Method for preparing 4-Boc-aminopiperidine - Google P
  • Efficient electrochemical N-alkylation of N-boc-protected 4-aminopyridines: towards new biologically active compounds - PubMed. (URL: [Link])

  • 1-Ethylpiperidin-4-amine | C7H16N2 | CID 3734990 - PubChem. (URL: [Link])

  • Cas 73874-95-0,4-N-BOC-Aminopiperidine - LookChem. (URL: [Link])

Sources

physicochemical properties of 1-ethyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-ethyl-N-methylpiperidin-4-amine: Implications for Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of the core , a substituted piperidine derivative of interest in medicinal chemistry. In the landscape of drug discovery, a molecule's fundamental characteristics—such as its ionization constant (pKa), lipophilicity (logP), and aqueous solubility—are paramount determinants of its pharmacokinetic and pharmacodynamic behavior.[1][2][3] While specific experimental data for this compound is not extensively published, this guide synthesizes high-quality predicted data, insights from close structural analogs, and established analytical methodologies to construct a robust physicochemical profile. We delve into the causality behind experimental choices for determining these key parameters, providing detailed, field-proven protocols for potentiometric pKa determination, the shake-flask method for logP, and thermodynamic solubility assays. The guide culminates in an integrated perspective on the "drug-likeness" of this compound, evaluating its properties against established frameworks like Lipinski's Rule of Five to inform its potential trajectory in a drug development pipeline.

The Central Role of Physicochemical Properties in Drug Development

The journey of a drug candidate from a laboratory concept to a clinical reality is fundamentally governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][4] These ADME properties are, in turn, dictated by the molecule's intrinsic physicochemical characteristics.[5] Understanding and optimizing properties such as ionization, lipophilicity, and solubility are not merely academic exercises; they are critical, early-stage endeavors that can significantly mitigate the risk of late-stage attrition.[3][4] A compound with high target affinity but poor solubility or membrane permeability is unlikely to achieve the necessary therapeutic concentrations in vivo.[1] This guide, therefore, focuses on this compound, dissecting its structural components to predict its behavior in physiological systems and providing the technical framework for empirical validation.

1.1 Chemical Identity and Structure

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₈N₂[6]

  • Molecular Weight: 142.24 g/mol [6]

  • CAS Number: 1233955-04-8 (for hydrochloride salt)[7]

  • Structure: Chemical structure of this compound

The structure features a piperidine ring, a common scaffold in medicinal chemistry. Key functional groups include a tertiary amine within the ring (the 1-position ethyl group) and a secondary amine at the 4-position (the N-methylamino group). The presence of two basic nitrogen atoms is the most critical determinant of its pH-dependent properties.

Core Physicochemical Profile: Predicted and Comparative Data

PropertyPredicted Value (this compound)Experimental Value (Analog: 1-ethylpiperidin-4-amine)Significance in Drug Discovery
Molecular Weight 142.24 g/mol [6]128.22 g/mol [8]Influences diffusion and membrane passage; smaller molecules (<500 Da) are generally preferred for oral bioavailability.[1]
pKa (Most Basic) ~9.5 - 10.5 (Estimated)Not AvailableGoverns the charge state in physiological pH, impacting solubility, receptor binding, and membrane permeability.
logP 0.7 (Predicted)0.2 (Predicted, XLogP3)[8]Measures lipophilicity; crucial for membrane permeability and distribution.[9] Optimal range is often 1-3 for oral drugs.
Hydrogen Bond Donors 12[8]Influences solubility and membrane permeability.[10][11]
Hydrogen Bond Acceptors 22[8]Affects solubility and interactions with biological targets.[10][11]

Note: Predicted values are derived from computational models and should be confirmed experimentally.

Ionization Constant (pKa): The Compass of Physiological Behavior

The pKa value dictates the degree of ionization of a molecule at a given pH. For this compound, with two basic nitrogen atoms, understanding its protonation state is critical. The piperidine nitrogen and the exocyclic secondary amine will each have a distinct pKa. The more basic of the two will be protonated at physiological pH (~7.4), rendering the molecule charged. This charge significantly increases aqueous solubility but can hinder passive diffusion across lipid membranes.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration remains a gold-standard method for its simplicity and accuracy in determining pKa values within the pH range of 2 to 11.[12][13]

Principle: A solution of the compound is titrated with a standardized acid (e.g., HCl), and the resulting change in pH is monitored with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting sigmoid curve, where half of the amine has been protonated.[13]

Step-by-Step Methodology:

  • Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. Include a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titrant Standardization: Prepare a standardized solution of 0.1 M HCl.

  • Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Begin stirring and record the initial pH.

  • Data Collection: Add the HCl titrant in small, precise increments (e.g., 0.02 mL) using an auto-titrator or a calibrated burette. Record the pH after each addition, allowing the reading to stabilize.

  • Endpoint: Continue the titration well past the equivalence point(s).

  • Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa corresponds to the pH at the half-equivalence point. For more accuracy, the pKa can be determined from the maximum of the first derivative of the titration curve (ΔpH/ΔV).

Causality and Self-Validation
  • Why CO₂-free water? Dissolved carbon dioxide forms carbonic acid, which would interfere with the titration of a basic compound, leading to inaccurate pKa values.

  • Why a background electrolyte? It keeps the ionic strength of the solution constant, ensuring that activity coefficients do not change during the titration, which is a key assumption for accurate thermodynamic pKa determination.

  • System Validation: The protocol is validated by titrating a known standard with a similar pKa (e.g., Tris buffer) to ensure the accuracy of the electrode, titrant, and overall system before running the experimental compound.

Visualization: pKa Determination Workflow

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Compound B Dissolve in CO2-free H2O + 0.15M KCl A->B C Calibrate pH Electrode B->C D Add HCl Titrant Incrementally C->D E Record pH vs. Volume D->E Stabilize E->D Loop F Plot pH vs. Volume E->F G Calculate 1st Derivative F->G H Determine pKa at Inflection Point G->H

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP): The Key to Membrane Traversal

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical driver of membrane permeability and, consequently, drug absorption and distribution.[9] It is quantified as the logarithm of the partition coefficient (logP) between n-octanol and water. A logP value that is too low may result in poor membrane penetration, while a value that is too high can lead to poor aqueous solubility and high plasma protein binding.[2] For CNS drugs, a logP around 2 is often considered optimal, while for general oral absorption, a value under 5 is a key component of Lipinski's Rule.[9][10]

Experimental Protocol: The Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most reliable technique for measuring logP.[14][15]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). After equilibration, the concentration of the compound in each phase is measured, and the ratio is used to calculate logP.[15] For an ionizable compound like this compound, the measurement is typically performed at a pH where the compound is in its neutral, un-ionized form. Alternatively, the distribution coefficient (logD) is measured at a specific pH (e.g., 7.4), which is more physiologically relevant.[14][16]

Step-by-Step Methodology:

  • Phase Pre-saturation: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation of the phases.[14] Separate the phases carefully.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (pre-saturated PBS). The concentration should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol (e.g., 5 mL) and the pre-saturated aqueous phase containing the compound (e.g., 5 mL).

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a set period (e.g., 1-24 hours) to allow the compound to reach partition equilibrium.[15]

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the aqueous (C_aq) and octanol (C_oct) phases using a validated analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation: Calculate logD at pH 7.4 using the formula: logD₇.₄ = log₁₀ (C_oct / C_aq)

Causality and Self-Validation
  • Why pre-saturate the phases? n-Octanol has some miscibility with water. Pre-saturation prevents volume changes during the experiment, which would alter the concentration and lead to an inaccurate logD value.

  • Why centrifuge? To break up any micro-emulsions and ensure a clean, complete separation of the phases. Contamination of the aqueous sample with the octanol phase is a common source of error, especially for highly lipophilic compounds.[15]

  • System Validation: The method should be validated using compounds with known logD values spanning a range around the expected value for the test compound (e.g., caffeine, metoprolol).[17]

Visualization: Shake-Flask logD Workflow

logD_Workflow A Pre-saturate n-Octanol and PBS (pH 7.4) B Prepare Compound Stock in Saturated PBS A->B C Combine Phases (Octanol + Aqueous Stock) A->C B->C D Shake to Equilibrate C->D E Centrifuge for Phase Separation D->E F Aliquot Aqueous Phase E->F G Aliquot Octanol Phase E->G H Quantify Concentration (LC-MS/MS) F->H G->H I Calculate logD = log( [Oct] / [Aq] ) H->I

Caption: Workflow for logD determination via the shake-flask method.

Aqueous Solubility: The Gateway to Absorption

For an orally administered drug, dissolution in the gastrointestinal fluid is the first and essential step for absorption. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[18][19] It is crucial to distinguish between kinetic and thermodynamic solubility. Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[20][21]

Experimental Protocol: Thermodynamic Solubility Assay

This assay measures the saturation solubility of the solid compound, which is highly relevant for formulation and biopharmaceutical classification.[20]

Principle: An excess of the solid compound is suspended in an aqueous buffer. The suspension is agitated until equilibrium is reached between the dissolved and undissolved solid. The supernatant is then filtered, and the concentration of the dissolved compound is measured.[20][21]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess of solid this compound (e.g., 1-2 mg) to a glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the test buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[20][22]

  • Phase Separation: After incubation, allow the vial to stand to let the excess solid settle.

  • Filtration: Carefully withdraw the supernatant and filter it through a low-binding filter (e.g., a 0.45 µm PVDF filter plate) to remove all undissolved particles.

  • Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the compound's concentration using a validated LC-MS/MS or HPLC-UV method against a standard curve.

  • Reporting: The solubility is reported in units such as µg/mL or µM.

Causality and Self-Validation
  • Why use an excess of solid? To ensure that the solution becomes saturated and that the final concentration represents the true thermodynamic equilibrium.

  • Why incubate for 24 hours? Reaching equilibrium between the solid and dissolved states can be slow, especially for compounds with complex crystal structures. A 24-hour period is a standard starting point to ensure this is achieved.[20]

  • System Validation: The assay should be run with control compounds of known high (e.g., paracetamol) and low (e.g., ketoconazole) solubility to verify the accuracy of the procedure and analytical quantification.[22]

Visualization: Thermodynamic Solubility Workflow

Solubility_Workflow cluster_equilibration Equilibration cluster_separation Separation & Quantification A Add Excess Solid Compound to Vial B Add Aqueous Buffer (e.g., PBS pH 7.4) A->B C Agitate for 24h at Constant Temp B->C D Filter Supernatant to Remove Solid C->D E Quantify Filtrate via LC-MS/MS D->E F Determine Solubility (µg/mL) E->F

Caption: Workflow for thermodynamic solubility determination.

Integrated Perspective: The "Drug-Likeness" of this compound

The concept of "drug-likeness" provides a framework for evaluating whether a compound possesses physicochemical properties consistent with known orally bioavailable drugs.[2] The most famous of these is Lipinski's Rule of Five, established in 1997.[11][23]

Lipinski's Rule of Five states that poor oral absorption or permeation is more likely when a compound has:

  • More than 5 hydrogen bond donors (HBD)

  • More than 10 hydrogen bond acceptors (HBA)

  • A molecular weight (MW) over 500 Da

  • A calculated logP (CLogP) greater than 5

A compound is generally considered to have favorable properties if it violates no more than one of these rules.[11]

Evaluation of this compound
Lipinski ParameterValueRuleViolation?
Molecular Weight 142.24 g/mol < 500 DaNo
logP (Predicted) 0.7< 5No
H-Bond Donors 1≤ 5No
H-Bond Acceptors 2≤ 10No

References

  • Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes.
  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development.
  • Sygnature Discovery. (n.d.).
  • Wikipedia. (n.d.). Lipinski's rule of five.
  • Protocols.io. (2024). LogP / LogD shake-flask method.
  • Karageorgis, G., et al. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Nguyen, H., et al. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.
  • Protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • Encyclopedia.pub. (2022).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1.
  • ResearchGate. (n.d.). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins.
  • Barbany, M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • Admescope. (2022). Characterize the physicochemical parameters early.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Avdeef, A. (2013).
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  • PharmiWeb.com. (2023). Physicochemical Parameters Affecting the ADMET of Drugs.
  • PubChem. (n.d.). 1-Ethylpiperidin-4-amine.
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The Piperidine Scaffold: A Comprehensive Technical Guide to the Biological Activity of Substituted Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and presence in a multitude of FDA-approved drugs and natural products underscore its status as a "privileged scaffold."[1] This guide offers an in-depth exploration of the diverse biological activities of substituted piperidine amines, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their evaluation. As a senior application scientist, the following content is structured to provide not only a repository of information but also a logical framework for understanding and advancing the design of novel piperidine-based therapeutics.

The Piperidine Core: A Privileged Scaffold in Drug Discovery

The prevalence of the piperidine motif in pharmaceuticals can be attributed to several key physicochemical properties. Its three-dimensional, chair-like conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity can be modulated by the electronic nature of its substituents.[3] This fine-tuning of physicochemical properties is critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.[2]

A Spectrum of Biological Activities: From Central Nervous System to Infectious Diseases

Substituted piperidine amines exhibit a remarkable breadth of pharmacological activities, a testament to their ability to interact with a wide array of biological targets. This section will explore some of the most significant therapeutic areas where these compounds have made an impact.

Central Nervous System (CNS) Applications

The piperidine scaffold is particularly prominent in drugs targeting the CNS, owing to its ability to often cross the blood-brain barrier.

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] Several potent and clinically successful AChE inhibitors are based on the piperidine scaffold.

Donepezil , a notable example, features a benzylpiperidine moiety linked to an indanone.[4][5] Structure-activity relationship studies have revealed that the basic nitrogen of the piperidine ring plays a crucial role in binding to the anionic site of the AChE enzyme.[6]

Table 1: SAR of Piperidine-Based Acetylcholinesterase Inhibitors

Compound/SeriesKey Structural Features for ActivityIC₅₀ (nM)Reference
Donepezil (E2020)1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine5.7[5]
Compound 211-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine0.56[6]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Preparation of Reagents:

    • Phosphate buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

    • Test compound solutions at various concentrations

    • AChE enzyme solution

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

    • Initiate the reaction by adding the AChE enzyme solution.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Add the ATCI substrate solution to start the enzymatic reaction.

    • Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

The piperidine scaffold is a classic feature of many potent opioid receptor modulators, including the well-known analgesic meperidine.[7] The trans-(3,4)-dimethyl-4-(3-hydroxyphenyl)piperidine series has been extensively studied, leading to the development of selective antagonists for both mu-opioid receptors (MOR) and kappa-opioid receptors (KOR).[8] The nitrogen atom of the piperidine ring is crucial for the interaction with the orthosteric residue D147 in the MOR.[9] More recently, efforts have focused on developing balanced MOR agonists and delta-opioid receptor (DOR) antagonists to achieve analgesia with reduced side effects.[10]

Substituted piperidines are prevalent in antagonists for various G-protein coupled receptors, including histamine and neurokinin receptors.

  • Histamine H1 Receptor Antagonists: Many first and second-generation antihistamines, such as fexofenadine and loratadine, contain a piperidine ring.[7][11] The piperidine moiety often contributes to the overall lipophilicity and binding affinity of the molecule to the H1 receptor.[12]

  • Neurokinin-1 (NK1) Receptor Antagonists: 4,4-disubstituted piperidines have been identified as high-affinity NK1 receptor antagonists.[13] SAR studies have shown that a 3,5-bis(trifluoromethyl)benzyl ether side chain and various substituents on the piperidine nitrogen are well-tolerated for high affinity.[13] These antagonists have applications in treating chemotherapy-induced nausea and vomiting and are being explored for their potential in treating depression and anxiety.[14][15]

Anticancer Activity

The piperidine moiety is a key structural component in a variety of anticancer agents, acting through diverse mechanisms.[16] These include the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest.[16] For instance, certain piperidine derivatives have been shown to regulate crucial signaling pathways like STAT-3, NF-κB, and PI3k/Akt.[16]

Table 2: In Vitro Cytotoxic Activity of Piperidine Derivatives

DerivativeCancer Cell LineCell TypeIC₅₀ / GI₅₀ (µM)Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[1]
MDA-MB-231Breast (ER-)1.2 ± 0.12[1]
Compound 17aPC3Prostate0.81[1]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the piperidine derivative for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ values.[1]

Antimicrobial Activity

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Substituted piperidines have demonstrated promising activity against a range of bacteria and fungi.[17][18][19] The introduction of a thiosemicarbazone moiety to the piperidine ring, for example, has been shown to confer significant antibacterial and antifungal properties.[17]

Table 3: Antimicrobial Activity of Piperidin-4-one Derivatives

CompoundBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
1aStaphylococcus aureus62.5Candida albicans125[17]
2aEscherichia coli125Microsporum gypseum62.5[17]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Serial Dilution of Compounds:

    • Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth.

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Synthesis of Substituted Piperidine Amines

The synthesis of substituted piperidines is a well-established field in organic chemistry, with numerous methods available for their construction.[20][21]

Classical and Modern Synthetic Approaches
  • Reductive Amination: A common and versatile method involves the reductive amination of piperidones with various amines.[22]

  • Cyclization Reactions: Intramolecular and intermolecular cyclization reactions are powerful strategies for constructing the piperidine ring.[20]

  • Hydrogenation of Pyridines: The catalytic hydrogenation of substituted pyridines is a direct route to the corresponding piperidines.[23]

  • Multicomponent Reactions: One-pot multicomponent reactions offer an efficient way to generate highly substituted piperidines from simple starting materials.[24]

General Synthetic Workflow

The synthesis of a target substituted piperidine amine typically follows a logical progression of steps, often starting from a commercially available piperidine derivative or a precursor that can be cyclized.

G Start Commercially Available Piperidone/Pyridine Derivative Step1 Functional Group Interconversion/ Substitution Start->Step1 Step2 Cyclization/ Ring Formation (if necessary) Step1->Step2 Step3 Introduction of Amine Substituents Step2->Step3 Final Target Substituted Piperidine Amine Step3->Final

Caption: General synthetic workflow for substituted piperidine amines.

Visualizing Mechanisms of Action

The biological effects of substituted piperidine amines are a direct consequence of their interaction with specific molecular targets. Visualizing these interactions and the downstream signaling pathways they modulate is crucial for understanding their mechanism of action.

Receptor-Ligand Interactions

The binding of a piperidine-based ligand to its receptor is a highly specific process governed by various non-covalent interactions, including hydrogen bonds, ionic interactions, and hydrophobic interactions.

G cluster_0 Receptor Binding Pocket Receptor Anionic Site Hydrophobic Pocket Hydrogen Bond Donor/Acceptor Ligand Substituted Piperidine Amine (e.g., AChE Inhibitor) Ligand->Receptor:f0 Ionic Interaction (Protonated Amine) Ligand->Receptor:f1 Hydrophobic Interaction (Aryl/Alkyl Substituents) Ligand->Receptor:f2 Hydrogen Bonding

Caption: Key interactions of a piperidine ligand within a receptor binding site.

Modulation of Signaling Pathways

By binding to their targets, piperidine derivatives can modulate intracellular signaling cascades, leading to a physiological response. For example, anticancer piperidines can inhibit pro-survival pathways and activate apoptotic pathways.

G Piperidine Anticancer Piperidine Derivative Receptor Target Receptor/ Enzyme (e.g., Kinase) Piperidine->Receptor Inhibition PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: Simplified signaling pathway modulated by an anticancer piperidine derivative.

Conclusion and Future Perspectives

The piperidine scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. Its structural and chemical versatility allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse piperidine derivatives, the exploration of new biological targets for these compounds, and the use of computational methods to guide the design of next-generation piperidine-based drugs. The in-depth understanding of the structure-activity relationships and mechanisms of action presented in this guide will be instrumental in these endeavors.

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1-Ethyl-N-methylpiperidin-4-amine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine ring is a fundamental structural motif in a vast number of pharmaceuticals and biologically active compounds, making it a privileged scaffold in medicinal chemistry.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets. This guide focuses on a specific, highly valuable derivative: 1-ethyl-N-methylpiperidin-4-amine. This scaffold serves as a crucial building block in the development of central nervous system (CNS) agents and other therapeutics.[3] We will explore its synthesis, physicochemical properties, role in structure-activity relationships (SAR), and provide detailed experimental protocols to underscore its practical application in drug discovery.

The Strategic Advantage of the Piperidine Scaffold

The piperidine heterocycle is a cornerstone of modern drug design, present in numerous FDA-approved drugs.[1] Its utility stems from several key features:

  • Improved Pharmacokinetics: The piperidine motif often enhances metabolic stability and facilitates transport across biological membranes, improving the overall ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.[2]

  • Versatile Interactions: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, enabling crucial interactions with target proteins.[2]

  • Conformational Control: The chair-like conformation of the piperidine ring allows for the precise positioning of substituents, which is critical for optimizing binding affinity and selectivity.[2]

The this compound scaffold capitalizes on these advantages, offering a pre-validated core for the development of new chemical entities.

Synthesis and Characterization

The efficient synthesis of the scaffold is paramount for its use in extensive medicinal chemistry campaigns. A common and reliable method is the reductive amination of a suitable piperidone precursor.

2.1. Synthetic Protocol: Reductive Amination

This two-step, one-pot procedure provides a straightforward route to the target compound.

Experimental Protocol: Synthesis of this compound

  • Imine Formation: In a round-bottom flask, dissolve 1-ethyl-4-piperidone (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE). Add a solution of methylamine (1.2 eq, e.g., 2.0 M in THF) at room temperature. Stir the mixture for 30-60 minutes to allow for the formation of the corresponding imine.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. This mild reducing agent is selective for the imine and is compatible with many functional groups.

  • Reaction Monitoring and Workup: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the final product.

2.2. Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

2.3. Physicochemical Data

The properties of this scaffold make it an attractive starting point for drug design, particularly for CNS targets.

Table 1: Key Physicochemical Properties

PropertyValueImplication in Drug Design
Molecular Weight142.24 g/mol [4]Low molecular weight allows for significant further modification without violating Lipinski's Rule of Five.
LogP (calculated)~1.5An optimal lipophilicity for oral absorption and blood-brain barrier penetration.
pKa (estimated)~9.8The basic nitrogen is protonated at physiological pH, enabling ionic interactions with targets.
Polar Surface Area~15 ŲA low polar surface area generally correlates with good cell membrane permeability.
Role in Medicinal Chemistry and Structure-Activity Relationships (SAR)

The this compound scaffold is a versatile platform for creating diverse chemical libraries. Its structure allows for modification to enhance binding affinity to various receptors.[3]

3.1. Key Modification Points and SAR Insights

The true power of this scaffold lies in its amenability to chemical modification at several key positions, allowing for the fine-tuning of pharmacological activity.

  • The 4-Amino Group: This is the primary vector for introducing pharmacophoric elements. Acylation, alkylation, or arylation at this position can be used to target a wide range of receptors. For example, linking this group to other moieties has been a successful strategy in developing agents for various diseases.[5]

  • The Piperidine Nitrogen (N-1): The ethyl group at the N-1 position influences the scaffold's basicity and steric profile. SAR studies often explore variations of this alkyl group to optimize receptor binding and selectivity.

  • The N-Methyl Group: The methyl group on the exocyclic amine also contributes to the overall steric and electronic profile of the molecule and can be modified to probe interactions within a binding pocket.

Logical Relationship Diagram

Scaffold 1-Ethyl-N-methyl- piperidin-4-amine Core Position4 4-Amino Group (Primary Modification Site) Scaffold->Position4 Position1 N-1 Ethyl Group Scaffold->Position1 N_Methyl Exocyclic N-Methyl Group Scaffold->N_Methyl Pharmacology Modulated Pharmacological Activity Position4->Pharmacology Introduces Pharmacophore Position1->Pharmacology Modulates pKa & Sterics N_Methyl->Pharmacology Fine-tunes Binding

Caption: Key modification points and their impact on pharmacology.

Applications in Drug Discovery

Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications, particularly in the CNS. The piperidine moiety is a common feature in drugs targeting neurodegenerative diseases like Alzheimer's.[6] For instance, the core structure is related to that of potent acetylcholinesterase inhibitors, a key strategy in Alzheimer's therapy.[1]

Conclusion

The this compound scaffold is a powerful and versatile tool in the medicinal chemist's arsenal. Its favorable physicochemical properties, synthetic accessibility, and proven utility in generating biologically active molecules make it a highly attractive starting point for drug discovery programs. A thorough understanding of its synthesis and SAR provides a solid foundation for the rational design of novel therapeutics.

References
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Unlocking the Therapeutic Potential of 1-ethyl-N-methylpiperidin-4-amine Derivatives: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of approved pharmaceuticals targeting a wide spectrum of diseases.[1][2][3] This guide focuses on a specific, yet underexplored, chemical space: derivatives of 1-ethyl-N-methylpiperidin-4-amine. We will provide a comprehensive framework for identifying and validating potential therapeutic targets for this compound class. Moving beyond a simple listing of possibilities, this document offers a strategic workflow, integrating computational prediction with robust experimental protocols. Our objective is to equip researchers and drug development professionals with the scientific rationale and detailed methodologies required to systematically explore the therapeutic promise of these novel chemical entities.

Part 1: The this compound Scaffold: A Primer

The six-membered nitrogen-containing heterocycle of piperidine offers a versatile and synthetically accessible framework for drug design. Its chair-like conformation allows for precise three-dimensional positioning of substituents, while the basic nitrogen atom can be crucial for modulating physicochemical properties like solubility and for forming key interactions with biological targets.[1]

The this compound core possesses distinct features that guide our target identification strategy:

  • A Tertiary Amine at Position 1: The N-ethyl group provides a degree of lipophilicity and steric bulk, influencing how the molecule fits into binding pockets and its metabolic stability.

  • A Substituted Amine at Position 4: The N-methyl group at the 4-amino position, along with the potential for further substitution, creates a key interaction point. This nitrogen can act as a hydrogen bond donor or acceptor, and its basicity is critical for interactions with acidic residues in target proteins.

The interplay between these two nitrogen centers, their substitution patterns, and the conformational rigidity of the piperidine ring dictates the scaffold's potential to interact with a diverse range of biological targets. This guide will now delineate a hypothesis-driven approach to uncover these targets.

Part 2: Hypothesis-Driven Target Identification

Based on the extensive pharmacology of related piperidine-containing molecules, we can formulate reasoned hypotheses about potential target classes for this compound derivatives.

Central Nervous System (CNS) Targets

The ability of small molecules to cross the blood-brain barrier is often facilitated by scaffolds like piperidine, making CNS targets a primary area of investigation.[1]

  • G-Protein Coupled Receptors (GPCRs):

    • Dopamine and Serotonin Receptors: Many successful antipsychotic drugs feature a piperidine moiety that interacts with dopamine D2 and serotonin 5-HT1A/5-HT2A receptors.[4] The structural motifs within the this compound scaffold could be elaborated to mimic the pharmacophores responsible for modulating these receptors, offering potential for novel antipsychotic or mood-stabilizing agents.[5]

    • Opioid Receptors: The piperidine core is the foundational structure for potent analgesics like fentanyl and meperidine, where the nitrogen atom is critical for binding to μ-opioid receptors.[3][6][7] Derivatives of our scaffold could be systematically evaluated for their potential as novel analgesics with differentiated safety profiles.

  • Ion Channels:

    • NMDA Receptors: Antagonists of the N-methyl-D-aspartate (NMDA) receptor, which are important in neurological and psychiatric disorders, have been developed from piperidine-based scaffolds.[8] The potential for derivatives to selectively target specific NR1/2B subunits makes this an attractive avenue.

  • Sigma (σ) Receptors:

    • Rationale: The σ1 receptor, in particular, is a well-established target for piperidine-containing ligands and is implicated in neurodegenerative diseases, psychiatric disorders, and pain.[9] The lipophilic and basic nature of the this compound core makes it an excellent starting point for designing high-affinity σ1 ligands.

Oncology Targets

Piperidine derivatives have demonstrated significant anticancer activity by modulating key signaling pathways involved in cell proliferation and survival.[10]

  • Signaling Pathways:

    • PI3K/Akt/NF-κB Axis: Natural and synthetic piperidine compounds are known to inhibit critical cancer-promoting pathways like NF-κB and PI3K/Akt.[10] Derivatives could be designed to disrupt protein-protein interactions or inhibit key kinases within these cascades.

    • IκB Kinase (IKKβ): As a key regulator of the NF-κB pathway, IKKβ represents a specific, druggable node. A piperidinone-containing molecule has been identified as an IKKβ inhibitor, providing a strong rationale for screening our derivatives against this target.[11]

Inflammation and Immunology Targets

The anti-inflammatory potential of piperidine scaffolds is an emerging area of research.

  • The NLRP3 Inflammasome:

    • Rationale: The NLRP3 inflammasome is a critical driver of inflammation in numerous diseases. Recently, a piperidinyl-benzoimidazole scaffold was identified as a direct inhibitor of NLRP3 ATPase activity.[12] This precedent makes the NLRP3 inflammasome a high-priority, novel target class for this compound derivatives.

The following diagram illustrates the potential target classes for this scaffold.

G cluster_cns CNS Targets cluster_oncology Oncology Targets cluster_inflammation Inflammation Targets scaffold This compound Derivatives gpcr GPCRs (Dopamine, Serotonin, Opioid) scaffold->gpcr ion_channel Ion Channels (NMDA Receptors) scaffold->ion_channel sigma_receptor Sigma Receptors scaffold->sigma_receptor pi3k PI3K/Akt Pathway scaffold->pi3k nfkb NF-κB Pathway (IKKβ) scaffold->nfkb nlrp3 NLRP3 Inflammasome scaffold->nlrp3

Caption: Potential therapeutic target classes for the core scaffold.

Part 3: Experimental Validation Workflow

A robust and logical workflow is essential to validate these hypotheses. This process begins with computational screening and progresses through biochemical and cell-based assays.

Step 1: In Silico Screening and Library Design

Expertise & Experience: Before committing to costly and time-consuming chemical synthesis, computational modeling allows for the rapid prioritization of both chemical structures and biological targets. This in silico step enriches the subsequent experimental screens for a higher probability of success.

G start Core Scaffold virtual_lib Generate Virtual Derivative Library start->virtual_lib docking Molecular Docking Simulation virtual_lib->docking target_select Select Target Crystal Structures (e.g., D2, IKKβ) target_select->docking scoring Score & Rank by Binding Energy/Pose docking->scoring hit_select Select Top Candidates for Synthesis scoring->hit_select

Caption: Workflow for computational hit identification.

Protocol: Molecular Docking

  • Scaffold Preparation: Obtain or model the 3D structure of the this compound core.

  • Virtual Library Generation: Enumerate a virtual library of derivatives by adding a diverse set of chemical moieties (R-groups) at synthetically accessible positions, primarily on the 4-amino nitrogen.

  • Target Selection: Obtain high-resolution crystal structures of the hypothesized targets (e.g., Dopamine D2 Receptor, IKKβ, NLRP3) from the Protein Data Bank (PDB).

  • Grid Generation: Prepare the protein structures by removing water molecules, adding hydrogens, and defining the binding pocket (the "grid") based on known ligands or allosteric sites.

  • Docking Simulation: Use software (e.g., AutoDock, Schrödinger Maestro) to systematically place each virtual compound into the defined binding pocket and calculate the most favorable binding poses and energies.

  • Analysis and Selection: Rank the derivatives based on their predicted binding affinity (docking score) and visual inspection of key interactions (e.g., hydrogen bonds, hydrophobic contacts). Select the top 5-10% of candidates for synthesis and experimental validation.

Step 2: Primary Target Binding Assays

Trustworthiness: The first experimental step is to confirm direct physical interaction between the synthesized compounds and the target protein. A radioligand binding assay is a gold-standard method for quantifying this interaction for receptors.

Protocol: Radioligand Displacement Assay for Dopamine D2 Receptor

  • Materials:

    • Synthesized this compound derivatives.

    • Cell membranes expressing human D2 receptors.

    • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

    • Non-specific binder: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 96-well plates and a cell harvester.

  • Methodology:

    • Prepare serial dilutions of your test compounds (e.g., from 100 µM to 1 pM).

    • In a 96-well plate, add:

      • Total Binding wells: D2 membranes + [³H]-Spiperone + Assay Buffer.

      • Non-specific Binding wells: D2 membranes + [³H]-Spiperone + 10 µM Haloperidol.

      • Test Compound wells: D2 membranes + [³H]-Spiperone + diluted test compound.

    • Incubate the plate for 60 minutes at room temperature.

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters 3 times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each compound concentration.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of compound that displaces 50% of the radioligand).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Step 3: Cell-Based Functional Assays

Expertise & Experience: Demonstrating that a compound binds to a target is insufficient; you must prove that this binding event modulates the target's biological function. A cell-based assay provides this crucial information in a more physiologically relevant context.

Protocol: NLRP3 Inflammasome Inhibition Assay

  • Cell Line: Use human THP-1 monocytes or primary bone marrow-derived macrophages (BMDMs).

  • Methodology:

    • Priming Step: Plate the cells and treat with Lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours. This upregulates the expression of NLRP3 and pro-IL-1β.

    • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of your this compound derivatives for 30-60 minutes.

    • Activation Step: Add an NLRP3 activator, such as Nigericin (10 µM) or ATP (5 mM), and incubate for an additional 1-2 hours.

    • Sample Collection: Centrifuge the plate and collect the cell culture supernatant.

    • Quantification: Measure the concentration of secreted Interleukin-1β (IL-1β) in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Normalize the IL-1β secretion to the vehicle control (LPS + Nigericin alone).

    • Plot the percent inhibition of IL-1β release against the log concentration of the test compound.

    • Fit the data to determine the IC₅₀ value, representing the functional potency of the compound.

The following diagram shows the NLRP3 activation pathway and the point of inhibition.

G lps Signal 1 (LPS) tlr4 TLR4 lps->tlr4 nfkb_act NF-κB Activation tlr4->nfkb_act pro_il1b Pro-IL-1β Transcription nfkb_act->pro_il1b casp1_act Caspase-1 Activation pro_il1b->casp1_act atp Signal 2 (ATP / Nigericin) nlrp3_assy NLRP3 Assembly atp->nlrp3_assy nlrp3_assy->casp1_act il1b_release IL-1β Release (Inflammation) casp1_act->il1b_release inhibitor Piperidine Derivative inhibitor->nlrp3_assy

Caption: Inhibition of the NLRP3 inflammasome assembly by a test compound.

Part 4: Data Presentation and Interpretation

Clear and concise data presentation is critical for decision-making. All quantitative data should be summarized in tables for easy comparison.

Table 1: Binding Affinity and Functional Potency Data

Compound IDTargetBinding Ki (nM)Functional IC₅₀ (nM)
PD-001 D2R15.245.7 (Antagonist)
PD-002 D2R120.5350.1 (Antagonist)
PD-003 NLRP3N/A89.6 (Inhibitor)
PD-004 NLRP3N/A250.4 (Inhibitor)

Interpretation: A potent "hit" is characterized by low nanomolar Ki and IC₅₀ values. A significant drop-off between binding affinity (Ki) and functional potency (IC₅₀) may indicate poor cell permeability or other confounding factors. In this example, PD-001 is a more potent D2 receptor antagonist than PD-002, and PD-003 is a more potent NLRP3 inhibitor than PD-004. These would be prioritized for selectivity profiling.

Part 5: Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. By employing a systematic approach that combines computational prediction with rigorous biochemical and cell-based validation, researchers can efficiently navigate the complex process of target identification. The hypothetical targets outlined in this guide—spanning CNS, oncology, and inflammatory disorders—provide a rational basis for initiating discovery programs.

Successful identification of potent and selective "hit" compounds from these primary screens is only the beginning. The crucial next steps involve:

  • Lead Optimization: Iterative chemical synthesis to improve potency, selectivity, and drug-like properties (ADMET).

  • In Vivo Efficacy: Testing lead candidates in animal models of the relevant disease to demonstrate therapeutic proof-of-concept.

  • Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion of the compounds to ensure they have suitable properties for clinical development.

This guide provides the foundational strategy to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Title: Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

  • Title: Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery Source: APIChem URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: Odesa National University I. I. Mechnykov URL: [Link]

  • Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series Source: SSRN URL: [Link]

  • Title: Classes of Piperidine-Based Drugs Source: ResearchGate URL: [Link]

  • Title: Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics Source: PubMed URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed Central URL: [Link]

  • Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]

  • Title: Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties Source: PubMed Central URL: [Link]

  • Title: Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist Source: PubMed URL: [Link]

  • Title: N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin Source: PubMed URL: [Link]

  • Title: Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor Source: PubMed Central URL: [Link]

  • Title: 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist Source: PubMed URL: [Link]

Sources

Spectroscopic Characterization of 1-ethyl-N-methylpiperidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic signature of 1-ethyl-N-methylpiperidin-4-amine, a substituted piperidine of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally related compounds to provide a robust, predictive characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this and similar molecules.

Molecular Structure and Spectroscopic Overview

This compound (C₈H₁₈N₂) is a saturated heterocyclic compound with a molecular weight of 142.24 g/mol . Its structure comprises a piperidine ring N-substituted with an ethyl group, and a methylamino group at the 4-position. This combination of a tertiary amine within the ring and a secondary amine as a substituent gives rise to a distinct spectroscopic fingerprint.

This guide will systematically detail the predicted features in Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the piperidine ring protons, the N-ethyl group, the N-methyl group, and the N-H proton of the secondary amine.

Experimental Protocol for ¹H NMR

A standard protocol for acquiring a high-quality ¹H NMR spectrum would involve:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of approximately 12 ppm centered around 6 ppm.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum.

Predicted ¹H NMR Spectrum and Interpretation

The chemical shifts (δ) are predicted based on the analysis of similar structures and general principles of NMR spectroscopy. Hydrogens on carbons adjacent to a nitrogen atom are deshielded and appear at a higher chemical shift (downfield)[1].

Proton Assignment Predicted δ (ppm) Multiplicity Integration Justification
N-H (amine)1.0 - 2.0broad singlet1HThe N-H proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift is concentration-dependent. This signal would disappear upon D₂O exchange[1].
Piperidine H42.5 - 2.8multiplet1HThis proton is adjacent to the nitrogen-bearing carbon and would be deshielded.
Piperidine H2, H6 (axial & equatorial)2.0 - 2.9multiplets4HThe protons on the carbons adjacent to the ring nitrogen are deshielded. The axial and equatorial protons are chemically non-equivalent and would likely appear as complex multiplets.
N-CH₂ (ethyl)2.4 - 2.6quartet2HThe methylene protons of the ethyl group are adjacent to the nitrogen and will be deshielded. They are split by the adjacent methyl group into a quartet.
N-CH₃ (amine)2.3 - 2.5singlet3HThe methyl group attached to the secondary amine nitrogen will appear as a singlet in this region.
Piperidine H3, H5 (axial & equatorial)1.4 - 1.9multiplets4HThese protons are further from the nitrogen atoms and will appear more upfield.
N-CH₂-CH₃ (ethyl)1.0 - 1.2triplet3HThe methyl protons of the ethyl group will be split by the adjacent methylene group into a triplet.

For comparison, the ¹H NMR spectrum of the structurally similar N,N-ethylmethyl-piperidine-4-carboxylic acid shows the N-CH₂ protons of the ethyl group as a quartet at approximately 3.38 ppm and the N-CH₃ as a singlet at around 2.96 ppm in D₂O[2]. The upfield shift in our predicted spectrum for the amine is expected due to the less electron-withdrawing nature of an amine compared to a carboxylic acid.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of the piperidine ring, some signals may be equivalent.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency).

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: 512 to 2048 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): A range of approximately 200 ppm.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).

Predicted ¹³C NMR Spectrum and Interpretation
Carbon Assignment Predicted δ (ppm) Justification
C455 - 60The carbon atom bearing the amino group will be significantly deshielded.
C2, C652 - 57These carbons are adjacent to the ring nitrogen and are deshielded.
N-CH₂ (ethyl)48 - 53The methylene carbon of the ethyl group is attached to nitrogen.
C3, C530 - 35These carbons are beta to the nitrogen atoms and will be more shielded.
N-CH₃ (amine)30 - 35The methyl carbon attached to the exocyclic nitrogen.
N-CH₂-CH₃ (ethyl)12 - 15The terminal methyl carbon of the ethyl group will be the most shielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is expected to show characteristic absorptions for the secondary amine and the aliphatic C-H and C-N bonds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Justification
N-H Stretch (secondary amine)3300 - 3350Weak to MediumThis single, relatively sharp peak is characteristic of a secondary amine[1][3].
C-H Stretch (aliphatic)2800 - 3000StrongThese absorptions are due to the C-H bonds of the piperidine ring and the ethyl and methyl groups.
N-H Bend (secondary amine)1550 - 1650MediumThis bending vibration can sometimes be observed for secondary amines[4][5].
C-N Stretch (aliphatic amine)1020 - 1250MediumThese absorptions are characteristic of the C-N bonds in the molecule[3][5].

The absence of a strong, broad absorption in the 3200-3600 cm⁻¹ range would rule out the presence of an alcohol, while the absence of a strong absorption around 1700 cm⁻¹ would confirm the absence of a carbonyl group[5].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is suitable for this basic compound, which will readily form a protonated molecule [M+H]⁺. Electron ionization (EI) could also be used.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for obtaining accurate mass measurements.

Predicted Mass Spectrum and Fragmentation

The molecular formula C₈H₁₈N₂ has an even number of nitrogen atoms, so according to the nitrogen rule, it will have an even nominal molecular weight of 142. The protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 143. PubChem predicts a collision cross-section for the [M+H]⁺ ion of 133.4 Ų[6].

The fragmentation of piperidine derivatives is often initiated by cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the formation of a stable iminium ion[7].

fragmentation parent [M+H]⁺ m/z = 143 frag1 Loss of C₂H₅ m/z = 114 parent->frag1 α-cleavage frag2 Loss of CH₃NH m/z = 112 parent->frag2 cleavage at C4-N frag3 Ring Opening parent->frag3

Caption: Predicted major fragmentation pathways for this compound.

Key Predicted Fragments:

  • m/z 114: Loss of an ethyl radical (•C₂H₅) from the ring nitrogen via α-cleavage.

  • m/z 98: A common fragment for N-substituted piperidines resulting from ring cleavage.

  • m/z 71: Loss of the ethyl group and subsequent fragmentation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are grounded in established spectroscopic principles and validated by comparison with structurally analogous compounds. This information serves as a valuable resource for the identification and characterization of this molecule in a research and development setting, providing a strong foundation for interpreting experimental data when it becomes available.

References

  • BenchChem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • de Souza, G. G., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247-1254. Available at: [Link]

  • Rydzik, A. M., et al. (2017). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid (3). ResearchGate. Retrieved from [Link]

  • Neumaier, F., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2466-2477. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Commercial Availability and Synthetic Pathways of 1-ethyl-N-methylpiperidin-4-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-ethyl-N-methylpiperidin-4-amine is a substituted piperidine derivative of significant interest to researchers in medicinal chemistry and drug development. Its structural motif serves as a versatile scaffold and building block in the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth overview of the commercial availability of this compound, including its common salt form, and outlines a prevalent synthetic methodology for its preparation. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to source and utilize this compound in their research endeavors. Piperidine derivatives, in general, are integral components in the development of pharmaceuticals, including antihistamines, antipsychotics, and analgesics.[1]

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental work.

PropertyValueSource
Molecular Formula C₈H₁₈N₂Santa Cruz Biotechnology[2]
Molecular Weight 142.24 g/mol Santa Cruz Biotechnology[2]
CAS Number (Free Base) 876717-32-7Chiralen, CymitQuimica
CAS Number (Dihydrochloride) 1864073-65-3Sigma-Aldrich[3]
Appearance (Free Base) LiquidCymitQuimica[4]
Appearance (Dihydrochloride) PowderSigma-Aldrich[3]
Storage Conditions Room temperature, under inert atmosphere, in a dark placeChiralen, BLD Pharm[5][6]

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers, primarily for research and development purposes. It is offered as the free base and as a dihydrochloride salt. The salt form often exhibits greater stability and ease of handling compared to the free base. Below is a comparative table of prominent suppliers. Please note that pricing and availability are subject to change and should be verified directly with the supplier.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Santa Cruz Biotechnology This compoundNot specifiedNot specifiedInquire
Sigma-Aldrich N-ethyl-1-methylpiperidin-4-amine dihydrochloride1864073-65-3Not specifiedInquire
Chiralen N-Ethyl-1-methylpiperidin-4-amine876717-32-799%100mg, 250mg, 1g[5]
CymitQuimica N-Ethyl-1-methylpiperidin-4-amine876717-32-797%500mg, 1g, 5g[4]
BLD Pharm N-Ethyl-1-methylpiperidin-4-amine dihydrochloride1864073-65-3Not specifiedInquire
Vibrant Pharma Inc. 1-Methyl-N-(2-methylpropyl)piperidin-4-amine1019606-19-997%1g, 5g[7]

Note: The product from Vibrant Pharma Inc. is a structurally similar but different compound and is included for comparative purposes.

Synthetic Pathways: Reductive Amination

The synthesis of N-substituted piperidin-4-amines is commonly achieved through reductive amination.[8][9][10] This robust and versatile method involves the reaction of a ketone with an amine in the presence of a reducing agent. For the synthesis of this compound, a logical and efficient approach is the reductive amination of 1-methylpiperidin-4-one with ethylamine.

The reaction proceeds in two key steps:

  • Imine Formation: The carbonyl group of 1-methylpiperidin-4-one reacts with ethylamine to form an intermediate imine (or enamine). This reaction is typically reversible and is often favored by the removal of water.

  • Reduction: The intermediate imine is then reduced to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 1-methylpiperidin-4-one 1-methylpiperidin-4-one Imine_Intermediate Imine Intermediate 1-methylpiperidin-4-one->Imine_Intermediate + Ethylamine Ethylamine Ethylamine Ethylamine->Imine_Intermediate Final_Product This compound Imine_Intermediate->Final_Product + Reducing Agent Reducing_Agent Sodium Triacetoxyborohydride Reducing_Agent->Final_Product

Sources

safety and handling precautions for 1-ethyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-ethyl-N-methylpiperidin-4-amine

This guide provides comprehensive safety and handling protocols for this compound, tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety principles for aliphatic amines and substituted piperidines, providing a robust framework for risk mitigation in the laboratory.

Understanding the Compound: Identification and Hazard Profile

This compound is a substituted piperidine, a class of compounds widely used as building blocks in pharmaceutical synthesis. While specific toxicological data for this exact molecule is limited, the hazard profile can be reliably inferred from its structural components—a tertiary amine and a piperidine ring—and data from closely related analogs.

Chemical Identity:

  • IUPAC Name: this compound

  • CAS Number: 876717-32-7[1]

  • Molecular Formula: C₈H₁₈N₂

  • Synonyms: N-Ethyl-1-methylpiperidin-4-amine[1]

Anticipated Hazard Profile: The primary hazards are associated with its amine functionality, which renders the molecule alkaline and reactive. Based on data for the dihydrochloride salt and similar substituted piperidines, the following hazards are anticipated[2][3]:

  • Skin Corrosion/Irritation: Like many amines, it is expected to be corrosive or irritating to the skin upon contact. Prolonged exposure can lead to chemical burns.

  • Serious Eye Damage/Irritation: Direct contact with the eyes can cause serious irritation or irreversible damage.

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.

  • Acute Toxicity: While specific data is unavailable, related compounds are often harmful if swallowed, inhaled, or absorbed through the skin.

The dihydrochloride salt of this compound is explicitly classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). It is prudent to assume the free base form is at least as hazardous, if not more so, due to its increased basicity.

The Hierarchy of Controls: A Proactive Safety Framework

Effective risk management relies on a multi-layered approach. The hierarchy of controls prioritizes strategies that remove the hazard over those that simply protect the worker.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Amine Handling Elimination Elimination (e.g., Use a less hazardous alternative) Substitution Substitution (e.g., Use a salt form if less volatile) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls, from most to least effective.

Personal Protective Equipment (PPE): The Last Line of Defense

Proper PPE is mandatory when handling this compound. Selection should be based on a thorough risk assessment of the specific procedure.

Table 1: Recommended Personal Protective Equipment

PPE CategoryItemSpecifications
Eye & Face Protection Chemical Safety GogglesMust be worn at all times to protect from splashes. Should be compliant with ANSI Z87.1 or equivalent standards.[4]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing or when handling larger quantities.[4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended for handling amines.[4][5] Double-gloving is advised for prolonged tasks. Always inspect gloves for tears or punctures before use.[4]
Body Protection Lab CoatA flame-resistant lab coat should be fully buttoned to provide maximum coverage.[4]
Chemical-Resistant ApronRecommended to be worn over the lab coat for an additional layer of protection against spills.[4]
Closed-toe ShoesShoes must fully cover the feet; perforated shoes or sandals are not permitted.[4]
Respiratory Protection RespiratorA NIOSH-approved respirator with an organic vapor cartridge may be necessary if working outside a fume hood or where airborne exposure is possible.[5][6]
Protocol: Donning and Doffing PPE

Correctly putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on and fasten completely.

  • Respirator: (If required) Perform a seal check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull cuffs over the sleeves of the lab coat. If double-gloving, don the inner pair first.

Doffing Sequence (to minimize contamination):

  • Outer Gloves: (If used) Remove and discard.

  • Lab Coat and Inner Gloves: Remove the lab coat by turning it inside out. As you pull your arms out, peel off the inner gloves at the same time, trapping them within the inverted coat.

  • Goggles/Face Shield: Remove from the back of the head.

  • Respirator: (If used) Remove from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[7]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential for maintaining a safe laboratory environment.

General Handling Protocol
  • Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[6][7]

  • Pre-use Inspection: Visually inspect the container for any signs of damage or leaks before handling.

  • Dispensing: Use spark-proof tools and ground/bond containers when transferring material to prevent static discharge, especially for larger quantities.[8][9]

  • Avoidance of Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[7]

  • Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[8] Wash hands thoroughly after handling, even if gloves were worn.[10]

  • Container Management: Keep the container tightly closed when not in use.[11][12]

Storage and Incompatibility

Proper storage is critical to maintain chemical stability and prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6][13] The storage area should be designated for corrosive and flammable materials if applicable.

  • Container: Keep in the original, tightly sealed container.[6][12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8][12] Reactions with these materials can be exothermic and hazardous.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is crucial for mitigating the consequences of an accidental exposure or spill.

Emergency_Response_Workflow cluster_1 Accidental Exposure Response Start Exposure Occurs Inhalation Inhalation: Move to fresh air Start->Inhalation Inhalation EyeContact Eye Contact: Use emergency eyewash station Start->EyeContact Eye Contact SkinContact Skin Contact: Use emergency shower Start->SkinContact Skin Contact Remove Remove contaminated clothing immediately Flush Flush affected area with copious amounts of water for 15 min SeekMedical Seek Immediate Medical Attention Flush->SeekMedical ProvideSDS Provide Safety Data Sheet (or analogous data) to responders SeekMedical->ProvideSDS Inhalation->SeekMedical EyeContact->Flush SkinContact->Flush

Caption: Workflow for responding to an accidental exposure.

First Aid Measures
  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[14][15]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[14][15] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[12][14]

Accidental Release Measures
  • Small Spills (in a fume hood):

    • Ensure PPE is worn.

    • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[16]

    • Collect the absorbent material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[17]

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate all non-essential personnel from the area.[9]

    • Remove all sources of ignition.[14]

    • Increase ventilation.

    • Contain the spill if it is safe to do so.

    • Contact your institution's Environmental Health and Safety (EHS) office immediately.[18] Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Considerations

Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.

  • Waste Segregation: Collect waste containing this compound in a dedicated, properly labeled, and leak-proof container.[18]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name.[18]

  • Storage: Store the hazardous waste container in a designated secondary containment area.

  • Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[18] Never dispose of this chemical down the drain or in the regular trash.[18]

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved January 11, 2026.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 1-(1-methylpiperidin-4-yl)ethan-1-amine. Retrieved January 11, 2026.
  • Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry. Retrieved January 11, 2026.
  • Vertex AI Search. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved January 11, 2026.
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  • Enamine. (n.d.).
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  • Fisher Scientific. (2014, October 7). Safety Data Sheet for 1-Ethyl piperdine. Retrieved January 11, 2026.
  • Fisher Scientific. (2015, February 2). Safety Data Sheet for 4-Methylpiperidine. Retrieved January 11, 2026.
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  • Fisher Scientific. (n.d.).
  • BenchChem. (2025). Personal protective equipment for handling Ethyne-1,2-diamine. Retrieved January 11, 2026.
  • Fisher Scientific. (2016, October 18). Safety Data Sheet for 1-Amino-4-methylpiperazine. Retrieved January 11, 2026.
  • PubChem. (n.d.). 1-Ethylpiperidin-4-amine | C7H16N2 | CID 3734990. Retrieved January 11, 2026, from [Link]

  • Loba Chemie. (2024, February 26).
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An In-depth Technical Guide to the Solubility of 1-ethyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-ethyl-N-methylpiperidin-4-amine, a key intermediate in various pharmaceutical syntheses. In the absence of extensive public domain data, this document synthesizes theoretical principles of solubility, predicted physicochemical properties, and established analytical protocols to offer a robust framework for researchers, scientists, and drug development professionals. The guide details methodologies for empirical solubility determination and provides insights into solvent selection strategies pertinent to process development and formulation.

Introduction: The Significance of Solubility in Pharmaceutical Development

Solvent selection is a critical parameter in the pharmaceutical industry, influencing everything from reaction kinetics and purification efficiency to final drug product formulation and bioavailability.[1][2] For an active pharmaceutical ingredient (API) or a key intermediate like this compound, understanding its solubility profile across a range of solvents is paramount.[1][3] A well-characterized solubility profile enables:

  • Optimal Reaction Conditions: Ensuring the compound remains in solution for homogenous reaction kinetics.

  • Efficient Purification: Facilitating crystallization or extraction processes for impurity removal.[3]

  • Stable Formulation Development: Creating a drug product with the desired shelf-life and delivery characteristics.

  • Regulatory Compliance: Adhering to guidelines on residual solvents, such as those from the International Council for Harmonisation (ICH).[1]

This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing a foundational understanding for its effective use in a laboratory and manufacturing setting.

Physicochemical Properties of this compound

Direct, experimentally-derived physicochemical data for this compound is not extensively available in peer-reviewed literature. However, its structure allows for the prediction of key properties that govern its solubility. The molecule is a tertiary amine with a piperidine ring, an ethyl group on the ring nitrogen, and a methylamino group at the 4-position.

PropertyPredicted/Known ValueSource
Molecular Formula C₈H₁₈N₂[4]
Molecular Weight 142.24 g/mol [4]
Appearance Likely a liquid or low-melting solidInferred from similar structures
pKa (most basic) ~10-11 (Predicted)Inferred from piperidine and alkylamine structures
LogP (Predicted) ~1.5 - 2.5Inferred from structural fragments

The presence of two nitrogen atoms, particularly the exocyclic secondary amine, suggests the molecule will be basic and capable of forming hydrogen bonds. The overall structure has a degree of lipophilicity due to the ethyl and methyl groups and the piperidine ring.

Theoretical Framework of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility. A more nuanced understanding requires consideration of intermolecular forces:

  • Hydrogen Bonding: The primary amine group in this compound can act as a hydrogen bond donor, while both nitrogen atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., water, alcohols) are therefore expected to be good solvents.

  • Dipole-Dipole Interactions: The molecule possesses a dipole moment due to the electronegativity of the nitrogen atoms. Polar aprotic solvents (e.g., acetone, acetonitrile) will interact through these forces.

  • Van der Waals Forces: These non-polar interactions will be dominant with non-polar solvents (e.g., hexanes, toluene).

The basicity of the amine groups is also a critical factor. In acidic solutions, the nitrogen atoms will be protonated, forming salts that are generally much more soluble in polar solvents, particularly water.[5][6][7]

Predicted Solubility Profile of this compound

Based on the theoretical principles and the predicted physicochemical properties, a qualitative solubility profile can be proposed:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighCapable of hydrogen bonding with the amine groups. Protonation in acidic aqueous solutions will further enhance solubility.
Polar Aprotic Acetone, Acetonitrile, DMSOModerate to HighDipole-dipole interactions will be significant.
Non-polar Hexanes, TolueneLow to ModeratePrimarily van der Waals interactions. The hydrophobic portions of the molecule will favor some solubility.

Experimental Determination of Solubility

Empirical determination of solubility is essential for accurate process development. The following protocols outline standard methods for both qualitative and quantitative assessment.

Qualitative Solubility Testing

This rapid screening method provides a general understanding of solubility in various solvents.

Protocol:

  • Add approximately 10-20 mg of this compound to a small test tube.

  • Add 1 mL of the chosen solvent in 0.2 mL increments, vortexing or shaking vigorously after each addition.

  • Observe for complete dissolution.

  • Categorize solubility as:

    • Soluble: Dissolves completely.

    • Slightly Soluble: Partial dissolution is observed.

    • Insoluble: No visible dissolution.

  • Perform the test with a range of solvents from different classes (polar protic, polar aprotic, non-polar).

  • For aqueous solubility, also test in dilute acid (e.g., 5% HCl) and dilute base (e.g., 5% NaOH).[7]

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining equilibrium solubility.

Protocol:

  • Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed flask.

  • Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the solution to stand undisturbed for any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy after derivatization).

  • Express the solubility in units such as mg/mL or mol/L.

G cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solute to a known volume of solvent B Seal flask A->B C Agitate at constant temperature (24-48h) B->C D Allow undissolved solid to settle C->D E Withdraw a known volume of supernatant D->E F Filter supernatant (if necessary) E->F G Quantify concentration (e.g., HPLC, GC) F->G H Calculate and report solubility G->H

Caption: Workflow for Quantitative Solubility Determination via the Shake-Flask Method.

Solvent Selection for Pharmaceutical Processes

Choosing the right solvent extends beyond just solubility.[1] Safety, environmental impact, and regulatory acceptance are crucial considerations.[2] Solvent selection guides, such as those developed by pharmaceutical companies, categorize solvents based on their desirability.[2]

G cluster_criteria Key Considerations SolventSelection Solvent Selection Criteria Solubility Solubility of Reactants & Products SolventSelection->Solubility Safety Toxicity, Flammability, Reactivity SolventSelection->Safety Environmental Environmental Impact (VOCs, etc.) SolventSelection->Environmental Process Boiling Point, Viscosity, Ease of Removal SolventSelection->Process Regulatory ICH Guidelines, Residual Limits SolventSelection->Regulatory Cost Cost and Availability SolventSelection->Cost

Caption: Key Factors Influencing Solvent Selection in Pharmaceutical Development.

For this compound, preferred solvents for synthesis and purification would likely include those that are less toxic and have a lower environmental impact, such as ethanol, isopropanol, or ethyl acetate, provided they offer adequate solubility.

Safety and Handling

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. While direct quantitative data is sparse, a strong predictive understanding can be established based on its physicochemical properties and the fundamental principles of solubility. The experimental protocols detailed herein offer a clear path for researchers to empirically determine the solubility profile in various solvent systems, enabling informed decisions in process development and formulation. By integrating theoretical knowledge with practical experimental design, scientists can effectively harness the properties of this important chemical intermediate.

References

  • Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. [Link]

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  • Prat, D., et al. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link]

  • Embibe. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. [Link]

  • APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. [Link]

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The Piperidine Scaffold: A Cornerstone of Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a deceptively unassuming scaffold that holds a position of immense significance in medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs targeting the central nervous system (CNS) is a testament to its status as a "privileged scaffold."[1][2][3] This guide provides a comprehensive technical exploration of the multifaceted role of piperidine derivatives in CNS drug discovery. We will dissect the fundamental physicochemical properties that grant this moiety unparalleled advantages in neuropharmacology, explore its application across diverse CNS targets—from dopaminergic and serotonergic systems to opioid and cholinergic receptors—and provide field-proven experimental protocols for the evaluation of novel piperidine-based candidates. By synthesizing mechanistic insights with practical methodologies, this document serves as an authoritative resource for professionals dedicated to advancing the next generation of CNS therapeutics.

The Piperidine Advantage: A Privileged Scaffold for the CNS

The enduring success of the piperidine motif in CNS drug design is not coincidental; it stems from a unique convergence of structural and electronic features that favorably influence a molecule's ability to cross the formidable blood-brain barrier (BBB) and interact with complex neural targets.[2][3]

Key Physicochemical Properties:

  • Optimal Basicity: The piperidine nitrogen is basic, with a typical pKa of its conjugate acid around 11.[2] At physiological pH (~7.4), this nitrogen is predominantly protonated. This cationic state is crucial for forming strong ionic interactions and hydrogen bonds with acidic residues (e.g., aspartate, glutamate) commonly found in the binding pockets of CNS receptors and enzymes.[1]

  • Conformational Flexibility: The sp³-hybridized carbons of the piperidine ring allow it to adopt various low-energy conformations, most notably the stable "chair" conformation. This inherent flexibility enables substituents on the ring to be precisely oriented in three-dimensional space, maximizing binding affinity to diverse and complex biological targets.[2][3]

  • Balanced Lipophilicity: The piperidine ring provides a desirable balance of lipophilicity and hydrophilicity. It is sufficiently lipophilic to facilitate passive diffusion across the lipid membranes of the BBB, yet the basic nitrogen, when protonated, enhances aqueous solubility, which is critical for formulation and distribution.[4] This balance is a key factor in achieving favorable pharmacokinetic (ADME) profiles.[3]

  • Synthetic Tractability: Decades of research have yielded a vast and robust portfolio of synthetic methodologies for constructing and functionalizing the piperidine ring.[5][6][7] This allows medicinal chemists to readily create large libraries of derivatives with diverse substitution patterns for structure-activity relationship (SAR) studies.[8]

These properties collectively enhance the "druggability" of molecules containing the piperidine scaffold, making it a recurring structural theme in successful CNS therapeutics.[3]

Diagram: The Privileged Piperidine Scaffold

Caption: Physicochemical properties of the piperidine ring.

Therapeutic Applications Across Major CNS Target Classes

The versatility of the piperidine scaffold is evident in its successful application across a wide spectrum of CNS disorders. By acting as a core structural framework, it enables targeted modulation of key neurotransmitter systems.

Dopaminergic System: Antipsychotics

Piperidine derivatives are central to the treatment of psychosis and schizophrenia, primarily through antagonism of the dopamine D2 receptor.[9][10]

  • Mechanism of Action: In conditions like schizophrenia, hyperactivity of the mesolimbic dopamine pathway is linked to "positive" symptoms (e.g., hallucinations, delusions). Piperidine-containing antipsychotics, such as Haloperidol and Risperidone , function as D2 receptor antagonists. The protonated piperidine nitrogen often forms a critical salt bridge with an aspartic acid residue in the third transmembrane domain (TMD3) of the D2 receptor, anchoring the molecule in the binding pocket and preventing the endogenous ligand, dopamine, from activating the receptor. This blockade reduces downstream signaling, thereby alleviating psychotic symptoms.[11][12]

  • Structure-Activity Relationship (SAR): SAR studies have shown that the nature and position of substituents on the piperidine ring and its appended groups are critical for modulating affinity and selectivity for D2 versus other dopamine receptor subtypes (e.g., D3) and serotonin receptors (e.g., 5-HT2A).[13][14] Atypical antipsychotics often incorporate features that provide a dual D2/5-HT2A antagonist profile, which is believed to reduce the incidence of extrapyramidal side effects.[12]

Opioid System: Analgesics

The phenylpiperidine subclass is the cornerstone of synthetic opioids used for managing moderate to severe pain.[15][16]

  • Mechanism of Action: Phenylpiperidines like Fentanyl and Meperidine are potent agonists of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[17][18] Upon binding, they activate the receptor, leading to the inhibition of adenylyl cyclase, closure of voltage-gated Ca²⁺ channels, and opening of inwardly rectifying K⁺ channels.[17] This cascade hyperpolarizes the neuron, reducing its excitability and impeding the transmission of pain signals from the periphery to the brain.[16][19]

  • Causality in Design: Fentanyl's high potency (50-100 times that of morphine) is attributed to its high lipophilicity, allowing for rapid BBB penetration and engagement with the MOR.[18] The specific orientation of the phenyl and propionyl groups relative to the piperidine ring is optimized for a strong agonistic interaction.[15]

Diagram: General Mechanism of Piperidine-Based GPCR Modulation

G cluster_membrane Postsynaptic Membrane cluster_agonist Agonist Action (e.g., Fentanyl) cluster_antagonist Antagonist Action (e.g., Haloperidol) GPCR GPCR (e.g., D2, μ-Opioid) G_Protein G-Protein (Inactive) G_Protein_A G-Protein (Active) GPCR->G_Protein_A Activates Response_B No Cellular Response (Signaling Blocked) GPCR->Response_B Effector Effector Enzyme (e.g., Adenylyl Cyclase) Agonist Piperidine Agonist Agonist->GPCR Binds & Activates Effector_A Effector (Inhibited) G_Protein_A->Effector_A Inhibits Response_A Cellular Response (e.g., Hyperpolarization, Reduced Signaling) Effector_A->Response_A Antagonist Piperidine Antagonist Antagonist->GPCR Binds & Blocks Endogenous Endogenous Ligand Endogenous->GPCR Binding Prevented

Caption: Piperidine derivatives modulating GPCRs as agonists or antagonists.

Cholinergic System: Alzheimer's Disease Therapeutics

Enhancing cholinergic neurotransmission is a primary strategy for the symptomatic treatment of Alzheimer's disease.

  • Mechanism of Action: Donepezil , a leading Alzheimer's drug, is a piperidine-based, reversible inhibitor of acetylcholinesterase (AChE).[20][21] AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, donepezil increases the concentration and duration of action of ACh, thereby compensating for the loss of cholinergic neurons and improving cognitive function.[20][22] The N-benzylpiperidine moiety of donepezil is known to interact with the peripheral anionic site (PAS) of the AChE enzyme, while other parts of the molecule engage with the catalytic active site.[21][23]

  • Selectivity as a Design Choice: A key development goal for AChE inhibitors is selectivity over butyrylcholinesterase (BuChE), a related enzyme. High selectivity for AChE, as seen with donepezil (over 1000-fold), is thought to reduce peripheral side effects.[21][22] This selectivity is achieved by designing molecules that specifically fit the narrower active-site gorge of AChE.

Drug Primary Target Mechanism of Action Therapeutic Indication
Risperidone Dopamine D2 / Serotonin 5-HT2AAntagonistSchizophrenia, Bipolar Disorder
Haloperidol Dopamine D2AntagonistSchizophrenia, Tourette's
Fentanyl μ-Opioid ReceptorAgonistSevere Pain[15][16]
Donepezil Acetylcholinesterase (AChE)Reversible InhibitorAlzheimer's Disease[20][21]
Methylphenidate DAT / NETReuptake InhibitorADHD, Narcolepsy
Paroxetine Serotonin Transporter (SERT)Reuptake InhibitorDepression, Anxiety Disorders

Table 1: Prominent Piperidine-Containing CNS Drugs and Their Mechanisms.

Drug Discovery & Evaluation Workflow

The development of a novel piperidine-based CNS drug follows a rigorous, multi-stage process designed to identify potent, selective, and safe candidates.

Diagram: CNS Drug Discovery Workflow

G node_start Target Identification & Validation node_hts High-Throughput Screening (HTS) Piperidine Library Screening node_start->node_hts node_hit Hit Identification node_hts->node_hit node_lo Lead Optimization (SAR Studies) node_hit->node_lo node_vitro In Vitro Characterization (Binding Assays, Functional Assays) node_lo->node_vitro node_admet In Vitro ADMET (BBB Models, Metabolic Stability) node_vitro->node_admet node_admet->node_lo Iterative Design node_vivo In Vivo Efficacy (Animal Models of Disease) node_admet->node_vivo node_safety Safety & Toxicology (FOB / Irwin Test) node_vivo->node_safety node_cand Candidate Selection node_safety->node_cand

Caption: A typical workflow for discovering novel CNS drug candidates.

In Vitro Characterization: Quantifying Target Engagement

Once a lead compound is identified, its interaction with the target must be precisely quantified. Radioligand binding assays are a gold-standard method for determining the affinity of a compound for a specific receptor.

Experimental Protocol: Radioligand Binding Assay for D2 Receptor Affinity

  • Objective: To determine the inhibitory constant (Ki) of a novel piperidine derivative at the human dopamine D2 receptor.

  • Causality: This protocol is designed to create a competitive environment where the test compound and a known high-affinity radioligand compete for the same binding site on the D2 receptor. The ability of the test compound to displace the radioligand is directly proportional to its binding affinity.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human D2 receptor.

    • Radioligand: [³H]-Spiperone or similar high-affinity D2 antagonist.

    • Test Compound (piperidine derivative) at various concentrations.

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 96-well microplates, glass fiber filters, scintillation counter, liquid scintillation cocktail.

  • Methodology:

    • Plate Preparation: Add 50 µL of assay buffer to all wells. Add 50 µL of test compound dilutions (spanning a range from 10⁻¹¹ M to 10⁻⁵ M) to respective wells. Add 50 µL of Haloperidol solution for non-specific binding (NSB) wells. Add 50 µL of buffer for total binding (B₀) wells.

    • Radioligand Addition: Add 50 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM) to all wells.

    • Membrane Addition: Add 50 µL of the D2 receptor membrane preparation to all wells. The total volume is now 200 µL.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters 3 times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (B₀) - Non-specific Binding (NSB).

    • Calculate Percent Inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_B₀ - CPM_NSB)]).

    • Plot % Inhibition versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Blood-Brain Barrier (BBB) Modeling

Early assessment of CNS penetration is crucial. In vitro BBB models, such as co-cultures of brain endothelial cells with astrocytes and pericytes, provide a high-throughput method to predict a compound's ability to cross the barrier.[24][25] These models measure the apparent permeability coefficient (Papp), with higher values suggesting better potential for CNS distribution.[24]

In Vivo Evaluation: Assessing Efficacy and Safety

Promising candidates are advanced to in vivo studies using animal models that recapitulate aspects of human CNS disorders.[26][27]

Experimental Protocol: Forced Swim Test (FST) for Antidepressant Activity

  • Objective: To assess the potential antidepressant-like effect of a piperidine derivative in mice.

  • Causality: The FST is based on the observation that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressants decrease the duration of immobility, suggesting an active coping strategy.

  • Materials:

    • Male C57BL/6 mice (8-10 weeks old).

    • Test Compound, Vehicle Control, and Positive Control (e.g., Paroxetine, a piperidine-based SSRI).

    • Transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

    • Video recording equipment and analysis software.

  • Methodology:

    • Acclimation & Dosing: Allow mice to acclimate to the testing room for at least 1 hour. Administer the test compound, vehicle, or positive control via the intended route (e.g., intraperitoneal, oral) 30-60 minutes before the test.

    • Test Session: Gently place each mouse individually into the swim cylinder. The test duration is 6 minutes.

    • Behavioral Scoring: Record the entire session. An observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

    • Data Analysis: Compare the mean duration of immobility between the vehicle-treated group and the compound-treated groups using an appropriate statistical test (e.g., ANOVA followed by Dunnett's post-hoc test). A significant reduction in immobility time compared to the vehicle group indicates a potential antidepressant-like effect.

  • Self-Validation: The inclusion of a positive control (Paroxetine) is critical. A statistically significant effect in the positive control group validates that the experimental setup is sensitive enough to detect known antidepressant activity.

Following efficacy studies, comprehensive safety pharmacology assessments, such as the Functional Observational Battery (FOB) or Irwin test, are conducted to evaluate potential adverse effects on CNS function, behavior, and motor coordination.[28]

Challenges and Future Directions

Despite its success, the development of piperidine-based CNS drugs is not without challenges. Off-target effects, interactions with drug efflux transporters like P-glycoprotein (P-gp) at the BBB, and metabolic liabilities are persistent hurdles.[3]

The future of piperidine-based drug discovery lies in:

  • Target Selectivity: Designing derivatives with higher selectivity for receptor subtypes to minimize side effects (e.g., D3 vs. D2 selective ligands for schizophrenia).[14][29]

  • Polypharmacology: Intentionally designing "multi-target" ligands that modulate several disease-relevant pathways simultaneously, a promising strategy for complex disorders like Alzheimer's.[23]

  • Novel Scaffolds: Exploring bioisosteric replacements or spirocyclic piperidine systems to improve metabolic stability and fine-tune physicochemical properties.[3]

Conclusion

The piperidine scaffold is an undisputed pillar of CNS drug discovery. Its unique combination of physicochemical properties makes it a privileged structure for accessing the brain and modulating a wide array of neurological targets. From alleviating psychosis to managing severe pain and slowing cognitive decline, piperidine derivatives form the basis of many life-changing medications. A deep understanding of the structure-activity relationships, mechanisms of action, and rigorous evaluation workflows described in this guide is essential for scientists aiming to harness the full potential of this remarkable heterocycle. By building upon this rich chemical and pharmacological foundation, the next generation of innovative and highly effective CNS therapeutics can be realized.

References

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  • New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. PubMed. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. PMC - NIH. Available at: [Link]

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1-ethyl-N-methylpiperidin-4-amine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-ethyl-N-methylpiperidin-4-amine is a substituted piperidine derivative, a structural motif prevalent in many pharmaceutical agents and bioactive molecules. Understanding the chemical stability and potential degradation pathways of this tertiary amine is critical for its application in drug discovery, process development, and formulation. This guide provides a comprehensive analysis of the molecule's stability under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. We elucidate the most probable degradation mechanisms, drawing from established principles of tertiary amine and piperidine chemistry. Detailed, field-proven protocols for conducting forced degradation studies and developing a stability-indicating analytical method are presented to empower researchers with practical, self-validating systems for stability assessment.

Introduction and Molecular Profile

This compound is a saturated heterocyclic compound featuring a piperidine ring substituted at the 1-position with an ethyl group and at the 4-position with a methylamino group. The tertiary amine functionality within the piperidine ring and the secondary amine at the 4-position are the primary determinants of its chemical reactivity and, consequently, its stability profile. The presence of multiple reactive sites, particularly the lone pairs on the nitrogen atoms and the adjacent C-H bonds, makes the molecule susceptible to specific degradation pathways, most notably oxidation.

A thorough understanding of a molecule's degradation profile is a cornerstone of drug development, mandated by regulatory bodies like the International Council for Harmonisation (ICH). Such knowledge informs the selection of stable storage conditions, compatible excipients, and appropriate packaging, ensuring the safety and efficacy of the final drug product.[1]

Predicted Chemical Stability Profile

The stability of this compound can be predicted by examining its core functional groups under standard stress conditions.

  • Hydrolytic Stability: The molecule lacks functional groups that are readily susceptible to hydrolysis, such as esters, amides, or lactams. The C-N bonds are generally stable to hydrolysis under neutral, acidic, and basic conditions at ambient and moderately elevated temperatures. Therefore, significant degradation via hydrolysis is not anticipated.

  • Photostability: Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical degradation pathways.[2] While specific photolytic pathways are not documented for this exact molecule, related piperidine compounds can undergo photo-oxidation.[3][4][5] If sources of nitrogen oxides are present, photolysis can potentially lead to the formation of nitrosamines, a class of compounds of significant toxicological concern.[6][7]

  • Thermal Stability: In the absence of other stressors, this compound is expected to be reasonably stable at ambient temperatures. At elevated temperatures, thermal decomposition can occur, likely involving the cleavage of the weakest bonds, such as the C-N bonds of the N-alkyl groups.[8] However, significant degradation is typically observed only under temperatures exceeding those used in accelerated stability studies (e.g., >80°C).[2]

  • Oxidative Stability: Oxidation is predicted to be the primary degradation pathway for this molecule. Tertiary amines are well-known to be susceptible to oxidation.[8][9] The presence of atmospheric oxygen, residual peroxides, or metal ions can catalyze these reactions.[9] The key sites of oxidative attack are the nitrogen atom of the piperidine ring and the C-H bonds alpha (adjacent) to it.

Elucidation of Major Degradation Pathways

Based on the principles of organic chemistry and literature on related amine compounds, two major oxidative degradation pathways are proposed for this compound.

Pathway A: N-Oxidation

The most direct oxidative pathway involves the oxidation of the tertiary nitrogen atom within the piperidine ring to form the corresponding N-oxide.[2] This reaction is common for tertiary amines when exposed to oxidizing agents like hydrogen peroxide (H₂O₂). The resulting N-oxide is a polar, often water-soluble, compound with significantly different physicochemical properties than the parent amine.

N_Oxidation_Pathway Parent This compound N_Oxide Piperidine N-oxide Derivative Parent->N_Oxide [O] (e.g., H₂O₂)

Caption: Proposed N-Oxidation pathway.

Pathway B: Oxidative N-Dealkylation

A second critical pathway is the oxidative removal of the alkyl groups attached to the piperidine nitrogen.[9] This process typically proceeds through the formation of an unstable iminium ion intermediate.[10][11] The reaction is initiated by the abstraction of a hydrogen atom from a carbon alpha to the nitrogen. The resulting iminium ion is then hydrolyzed to yield a secondary amine and an aldehyde or ketone. For this compound, this can occur with either the N-ethyl or the N-methyl group (if it were on the ring nitrogen), but is most common for the N-ethyl group in this structure. A similar process can lead to ring opening.[4][12]

  • Step 1 (N-De-ethylation): Removal of the ethyl group to form N-methylpiperidin-4-amine and acetaldehyde.

  • Step 2 (Ring Cleavage): The piperidine ring itself can undergo oxidative cleavage, leading to more complex degradation products.

N_Dealkylation_Pathway cluster_main Oxidative N-Dealkylation & Ring Opening Parent This compound Iminium Iminium Ion Intermediate Parent->Iminium [O], -H• Deethylated N-methylpiperidin-4-amine + Acetaldehyde Iminium->Deethylated +H₂O RingOpened Ring-Opened Products Iminium->RingOpened Further Oxidation

Caption: Proposed Oxidative N-Dealkylation pathway.

Experimental Protocol: Forced Degradation Studies

To experimentally confirm these predicted pathways and identify potential degradants, a forced degradation (or stress testing) study is essential.[1][13] This involves subjecting the compound to harsh conditions to accelerate degradation.

Objective

To intentionally generate degradation products of this compound under various stress conditions (hydrolytic, oxidative, photolytic, thermal) to develop and validate a stability-indicating analytical method.

Materials
  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, Acetonitrile (ACN), and Methanol (MeOH)

  • pH meter, calibrated analytical balance

  • HPLC system with UV/PDA and Mass Spectrometer (MS) detectors

  • Photostability chamber (ICH Q1B compliant)

  • Calibrated laboratory oven

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stock Solution (e.g., 1 mg/mL in 50:50 ACN:H₂O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Oxidation Oxidation (3% H₂O₂, RT) Thermal Thermal (80°C, Solid & Solution) Photo Photolytic (ICH Q1B) Control Prepare Unstressed Control (Dilute stock to target concentration) Sampling Sample at Time Points (e.g., 2, 8, 24, 48 hrs) Neutralize Neutralize Acid/Base Samples Sampling->Neutralize Dilute Dilute All Samples to Target Conc. Neutralize->Dilute Inject Analyze via HPLC-UV/MS Dilute->Inject Eval Evaluate Data: - Peak Purity Analysis - Mass Balance Calculation - Identify & Characterize Degradants Inject->Eval

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1.0 mg/mL.

  • Control Sample: Prepare a control sample by diluting the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and store it at 2-8°C.

  • Stress Sample Preparation: For each condition, mix the stock solution with the appropriate stressor as detailed in the table below.

  • Incubation: Place the stressed samples under the specified conditions. Withdraw aliquots at appropriate time points (e.g., 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the active substance.

  • Sample Quenching & Analysis:

    • Before analysis, cool thermal samples to room temperature.

    • Neutralize acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples, including the unstressed control, to the same target concentration.

    • Analyze using a validated stability-indicating HPLC method, typically with both PDA (to check for peak purity) and MS (to obtain mass information on new peaks) detection.

Table 1: Recommended Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureRationale
Acid Hydrolysis 0.1 M HCl60°CTo assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH60°CTo assess stability in alkaline environments.
Oxidation 3% H₂O₂Room TempTo simulate oxidative stress; 3% is a standard concentration.[2]
Thermal Dry Heat (Oven)80°CTo evaluate the impact of high temperature on both solid and solution forms.
Photolytic ICH Q1B Option 2AmbientTo assess degradation from light/UV exposure, as required by regulations.

Summary and Handling Recommendations

The primary stability liability for this compound is its susceptibility to oxidation . Degradation is likely to proceed via N-oxidation and oxidative N-dealkylation, leading to the formation of polar degradants. The compound is predicted to be stable against hydrolysis.

Recommendations for Researchers:

  • Storage: Store the compound in well-sealed containers, protected from light and air (oxygen). Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

  • Handling: Avoid contact with strong oxidizing agents and minimize exposure to high temperatures and direct sunlight.

  • Formulation: When developing formulations, screen for excipient compatibility, paying close attention to any components that could contain residual peroxides (e.g., certain polymers) or metal ion impurities that can catalyze oxidation.[9]

  • Analytical Monitoring: Employ a validated, stability-indicating analytical method (e.g., RP-HPLC with MS detection) to monitor for the appearance of potential degradation products, particularly N-oxides and de-ethylated species, during stability studies.

References

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The N-Substituted Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Exploration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Piperidine Ring

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its presence in numerous FDA-approved drugs, targeting a wide spectrum of diseases from central nervous system (CNS) disorders to infectious diseases, underscores its status as a "privileged scaffold."[3][4] The unique physicochemical properties of the piperidine motif, including its basic nitrogen atom which can act as a hydrogen bond acceptor or donor (when protonated), its contribution to aqueous solubility, and its conformational flexibility, make it an invaluable tool for drug designers.[3][4]

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of N-substituted piperidines. We will dissect how modifications to the nitrogen substituent—the most common and impactful point of diversification—drive changes in potency, selectivity, and pharmacokinetic profiles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel therapeutics. We will move beyond simple structural descriptions to explain the causal relationships between chemical modifications and their biological consequences, grounded in authoritative examples and detailed experimental workflows.

Section 1: The Piperidine Core - More Than a Simple Linker

Before delving into the specifics of the N-substituent, it is crucial to appreciate the piperidine ring itself. Its non-planar, chair-like conformation is a key determinant of how a molecule presents its pharmacophoric features to a biological target.

Conformational Dynamics

The piperidine ring predominantly exists in a chair conformation to minimize steric strain.[5] However, boat and twist-boat conformations can also be populated, particularly when bulky substituents are present or upon binding to a protein target.[5][6] The orientation of substituents on the ring (axial vs. equatorial) can dramatically alter receptor affinity. For instance, in a series of opioid receptor antagonists, the trans-orientation of 3,4-dimethyl groups on the piperidine ring was found to be crucial for activity.[7][8] Computational studies are often employed to predict the lowest energy conformers and understand how the piperidine ring orients itself within a binding pocket.[9]

The Role of the Nitrogen Atom

The nitrogen atom is the defining feature of the piperidine ring. Its basicity (typically with a pKa in the 8-11 range) means it is often protonated at physiological pH. This positive charge can form a critical ionic interaction—a salt bridge—with an acidic residue (e.g., aspartate or glutamate) in a receptor's binding site. This is a classic interaction motif for many aminergic G-protein coupled receptors (GPCRs), such as dopamine, serotonin, and opioid receptors.[10] The ability to modulate this basicity through electronic effects from the N-substituent is a key SAR strategy.

Section 2: The N-Substituent as the Primary SAR Driver

The nitrogen atom of the piperidine ring provides a synthetically accessible handle for introducing a vast array of chemical diversity. The nature of this "R" group profoundly influences the molecule's interaction with its target and its overall drug-like properties.

G cluster_piperidine Piperidine Core cluster_substituents Points of Diversification Piperidine N_Sub N-Substituent (R) Primary SAR Driver N_Sub->Piperidine Modifies: - Potency - Selectivity - pKa - Lipophilicity Ring_Sub Ring Substituents (e.g., C2, C3, C4) Fine-tune activity and properties Ring_Sub->Piperidine Modifies: - Conformation - Vectorial exit - Metabolic stability caption General structure of an N-substituted piperidine.

Caption: General structure of an N-substituted piperidine.

Impact of N-Alkyl and N-Aralkyl Groups

The size, shape, and electronics of substituents directly attached to the piperidine nitrogen dictate the resulting biological activity.

  • N-Alkyl Chains: The length and branching of an N-alkyl chain can probe the depth and shape of a binding pocket. In many target classes, there is an optimal chain length. For example, in a series of N-substituted piperidine-2-carboxamides, modifying the length of the N-alkyl chain from propyl (Ropivacaine) to butyl (Levobupivacaine) modulates anesthetic activity and physicochemical properties.[11]

  • N-Aralkyl Groups: Introducing an aromatic ring via a linker (e.g., N-benzyl or N-phenethyl) opens up possibilities for π-π stacking, cation-π, and hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor.[10] In a series of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), N-arylmethyl substituted piperidines were found to be potent inhibitors, with the specific substitution pattern on the aryl ring being critical for activity.[12]

Influence of N-Aryl and N-Heteroaryl Groups

Directly attaching an aromatic or heteroaromatic ring to the piperidine nitrogen can impart significant conformational constraints and introduce specific electronic properties. This strategy is common in the development of antipsychotics that target dopamine and serotonin receptors.[13][14] The heteroatoms in a heteroaryl ring can act as additional hydrogen bond acceptors or donors, further refining the binding profile.

The Role of N-Acyl, Carbamoyl, and Related Groups

Incorporating a carbonyl-containing moiety on the nitrogen, such as an amide or urea, has several key effects:

  • Basicity Reduction: The electron-withdrawing nature of the carbonyl group significantly reduces the basicity of the piperidine nitrogen, preventing protonation. This can be desirable to eliminate a charged interaction or to improve cell permeability.

  • Conformational Restriction: The partial double-bond character of the amide bond restricts rotation, which can lock the substituent in a more favorable conformation for binding.[6]

  • Hydrogen Bonding: The amide N-H can act as a hydrogen bond donor, and the carbonyl oxygen is an excellent hydrogen bond acceptor, providing additional anchoring points within the target.

Case Study: SAR of Opioid Receptor Modulators

The development of N-substituted 4-(3-hydroxyphenyl)piperidines provides a classic illustration of SAR principles.[7]

  • Initial Discovery: The N-methyl derivative was surprisingly found to be a pure opioid antagonist, a departure from the typical agonist activity of N-methyl opioids.[7]

  • N-Substituent Exploration: A systematic exploration of the N-substituent revealed that potency and selectivity were highly dependent on this group. Optimal antagonist potency was achieved when the N-substituent consisted of a phenyl, thiophene, or cyclohexyl group attached via a three-atom spacer.[7]

  • Fine-Tuning: Adding a hydroxyl or keto group at a specific position on this terminal ring further enhanced potency.[7]

N-Substituent (in trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold)Receptor Binding Affinity (Ki, nM)Antagonist Potency (Kb, nM)
-CH3 (LY99335)ModerateModerate
-(CH2)3-PhHighHigh
-(CH2)2-CO-Cyclohexyl (LY255582)Very HighVery High

Table based on data presented in the referenced study.[7] This table summarizes the general trend that extending the N-substituent with a lipophilic group connected by a spacer significantly improves opioid receptor antagonist activity.

Section 3: Experimental Workflows for SAR Determination

A robust SAR campaign relies on a tightly integrated cycle of chemical synthesis, purification, and biological evaluation.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Design Library Design (Computational Modeling) Synthesis Chemical Synthesis Design->Synthesis Purify Purification & QC Synthesis->Purify Screening In Vitro Screening (e.g., Binding Assay) Purify->Screening Data Data Analysis (IC50/Ki Determination) Screening->Data SAR SAR Identification Data->SAR Optimization Lead Optimization (Iterative Design) SAR->Optimization Optimization->Design Iterate caption Iterative workflow for a typical SAR study.

Caption: Iterative workflow for a typical SAR study.

Synthesis: Accessing N-Substituted Piperidines

A variety of synthetic methods are available for creating libraries of N-substituted piperidines.[2] Reductive amination is one of the most common and versatile.[15]

Protocol 1: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of the parent piperidine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or dichloroethane) is added the desired aldehyde or ketone (1.1 eq.).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. Acetic acid may be added as a catalyst.

  • Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.), is added portion-wise to the mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • Purification: The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-substituted piperidine.[15][16]

Causality: Sodium triacetoxyborohydride is chosen because it is mild enough not to reduce the starting aldehyde/ketone but is reactive enough to reduce the protonated iminium ion, leading to high yields and clean reactions.[16]

Biological Evaluation: Receptor Binding Assays

Determining the binding affinity of newly synthesized compounds is the cornerstone of SAR analysis. Radioligand binding assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[17]

Protocol 2: Competitive Radioligand Binding Assay

This protocol measures the affinity (Ki) of a non-labeled test compound by its ability to compete with a radiolabeled ligand for binding to a receptor.[17][18]

  • Materials:

    • Receptor Source: Cell membranes prepared from cells overexpressing the target receptor (e.g., CHO or HEK293 cells).[19][20]

    • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]Spiperone for D2 dopamine receptors).[21]

    • Test Compounds: Synthesized N-substituted piperidines dissolved in DMSO.

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Filtration Apparatus: A cell harvester with glass fiber filters.

    • Scintillation Counter.

  • Assay Procedure:

    • Plate Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at or below its Kd value), and varying concentrations of the test compound (usually a 10-point serial dilution).[17]

    • Total & Non-Specific Binding: Include wells for total binding (radioligand + buffer only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

    • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.

    • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

    • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

    • Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Self-Validation: The inclusion of total and non-specific binding controls is critical. The difference between them defines the specific binding window, ensuring the assay is performing correctly and the observed inhibition by test compounds is due to specific interaction with the target receptor.[18]

Conclusion and Future Directions

The N-substituted piperidine is a remarkably versatile and enduringly successful scaffold in drug discovery. The structure-activity relationships derived from modifying the N-substituent are often clear and interpretable, allowing for rational, iterative design of potent and selective ligands. By varying the steric bulk, electronic properties, and hydrogen bonding capacity of the N-substituent, medicinal chemists can precisely tune a molecule's interaction with its biological target.

The principles outlined in this guide—understanding the interplay between the piperidine core's conformation and the N-substituent's properties, coupled with a rigorous cycle of synthesis and biological testing—provide a robust framework for innovation. Future explorations will likely see this scaffold incorporated into new modalities, such as targeted protein degraders (PROTACs) and covalent inhibitors, further extending the reach and impact of this privileged structure in medicine.

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  • Vertex AI Search. (n.d.). The Role of Piperidine Derivatives in Medicinal Chemistry.
  • BenchChem. (2025). 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry.
  • PubMed. (2025-10-21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • PubMed Central. (n.d.). The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists.
  • Vertex AI Search. (n.d.). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands.
  • BenchChem. (2025-11-26). The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery.
  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Semantic Scholar. (2020-06-16). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring.
  • Vertex AI Search. (n.d.). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents.
  • Vertex AI Search. (2022-03-30). An original approach to measure ligand/receptor binding affinity in non-purified samples.
  • ResearchGate. (n.d.). Effect of the 3-and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethy1-4-(3-hydroxyphenyl)piperidines.
  • PubMed. (2016-10-06). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.
  • PubMed Central. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.
  • NCBI. (2012-05-01). Receptor Binding Assays for HTS and Drug Discovery.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • RSC Publishing. (2021-05-07). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics.
  • ResearchGate. (2020-06-16). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring.
  • PubMed. (2014-01-01). Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs.
  • Taylor & Francis Online. (2020-06-16). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring.
  • Springer Nature Experiments. (n.d.). Radioligand Binding Studies.
  • BenchChem. (2025). Application Notes and Protocols for Receptor Binding Affinity Assays of Endomorphin-1 and its Analogs.
  • BenchChem. (2025). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery.
  • PubMed. (n.d.). Antipsychotic Properties of New N-(4-substituted-1-piperazinylethyl).
  • ResearchGate. (2025-08-08). (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data.
  • ResearchGate. (2025-08-06). Potential atypical antipsychotics: Synthesis, binding affinity and SAR of new heterocyclic bioisosteric butyrophenone analogues as multitarget ligands.
  • Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations.
  • PubMed. (2009-02-15). Synthesis and Structure-Activity Relationships of N-substituted Spiropiperidines as Nociceptin Receptor Ligands: Part 2.
  • ResearchGate. (2025-08-05). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors | Request PDF.
  • PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • MDPI. (n.d.). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents.
  • Semantic Scholar. (n.d.). Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs.
  • RSC Publishing. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
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  • Vertex AI Search. (2023-12-03). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • PubMed Central. (n.d.). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor.
  • NIH. (2022-03-04). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions.
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theoretical and computational studies of 1-ethyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 1-ethyl-N-methylpiperidin-4-amine

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents due to its favorable pharmacokinetic properties and synthetic tractability.[1] The specific substitution patterns on this saturated heterocycle dictate its three-dimensional conformation, electronic properties, and ultimately, its biological activity. This compound represents a fascinating, albeit understudied, scaffold with potential applications in the development of novel therapeutics. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the theoretical and computational methodologies that can be employed to elucidate the multifaceted nature of this molecule. As a Senior Application Scientist, my aim is to not only present a series of protocols but to instill a deeper understanding of the causality behind these computational experiments, thereby fostering a more insightful approach to molecular design.

This document will navigate the conformational landscape of this compound, delve into its electronic and spectroscopic properties through the lens of quantum mechanics, and explore its potential as a pharmacophore via molecular docking simulations. Each section is designed to be a self-validating system, where the theoretical underpinnings justify the practical application of the described protocols.

The Conformational Dichotomy: Chair, Boat, and Twist-Boat Isomers

The non-planar nature of the piperidine ring gives rise to several conformers, with the chair form being the most stable for the parent molecule. However, substitution, particularly at the nitrogen atom, can significantly influence the conformational equilibrium.[1][2] For this compound, the primary conformational question revolves around the axial versus equatorial orientation of the N-ethyl and 4-(methylamino) groups.

A thorough conformational analysis is paramount as the three-dimensional structure of a molecule is intrinsically linked to its biological function. The initial step in any computational study of a flexible molecule like this should be a comprehensive search of its conformational space. Molecular mechanics force fields, such as MMFF94 or OPLS, provide a computationally efficient means to explore the potential energy surface and identify low-energy conformers. These initial geometries can then be subjected to more accurate quantum mechanical calculations.

The chair conformation is generally preferred for piperidine rings to minimize torsional strain.[1] In the case of this compound, we must consider two primary chair conformers: one with the N-ethyl group in an equatorial position and the other in an axial position. The bulky ethyl group is expected to strongly favor the equatorial position to avoid steric clashes with the axial hydrogens on the ring. The 4-(methylamino) group will also have a preference for the equatorial position.

G cluster_0 Conformational Equilibrium of this compound A Chair Conformer (Equatorial N-Ethyl) B Twist-Boat Conformer A->B Transition State 1 C Chair Conformer (Axial N-Ethyl) B->C Transition State 2

Caption: Conformational landscape of this compound.

Quantum Chemical Characterization: A DFT-Based Approach

Density Functional Theory (DFT) has emerged as a powerful and accurate method for investigating the properties of molecular systems, offering a favorable balance between computational cost and accuracy.[3][4][5] For a molecule like this compound, DFT calculations, particularly using a hybrid functional like B3LYP or a dispersion-corrected functional such as ωB97X-D, with a Pople-style basis set (e.g., 6-311++G(d,p)), can provide profound insights into its geometry, stability, and electronic nature.[6][7]

Geometric Optimization and Vibrational Analysis

The starting point for any quantum chemical study is the optimization of the molecule's geometry to find the minimum energy structure on the potential energy surface. Following optimization, a frequency calculation is crucial. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These frequency calculations also allow for the prediction of the molecule's infrared (IR) spectrum, which can be compared with experimental data for validation.

Parameter Predicted Value (Å or °)
C-N (ring) bond length~1.47 Å
C-C (ring) bond length~1.54 Å
N-C (ethyl) bond length~1.48 Å
C-N (amine) bond length~1.46 Å
C-N-C (ring) bond angle~112°
C-N-C (ethyl) bond angle~110°
Note: These are hypothetical values based on typical bond lengths and angles in similar N-substituted piperidines.
Electronic Properties and Reactivity Descriptors

The electronic character of this compound can be elucidated through several key DFT-derived properties:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies lower reactivity.[8] For this molecule, the HOMO is expected to be localized on the nitrogen atoms, indicating their nucleophilic character.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. The lone pairs of the nitrogen atoms will be prominent regions of negative electrostatic potential.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It can quantify charge transfer between orbitals, revealing the nature and strength of intramolecular interactions, such as hyperconjugation.

G cluster_1 DFT Workflow for Molecular Characterization Start Initial Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Min Verified Minimum Energy Structure (No Imaginary Frequencies) Freq->Min Props Calculation of Electronic Properties Min->Props HOMO_LUMO HOMO-LUMO Analysis Props->HOMO_LUMO MEP MEP Mapping Props->MEP NBO NBO Analysis Props->NBO

Caption: A typical workflow for DFT-based molecular property prediction.

Simulating Spectroscopic Signatures

Computational chemistry provides an invaluable tool for predicting and interpreting spectroscopic data. This is particularly useful for confirming the structure of newly synthesized compounds or for understanding the structural implications of spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts from first principles. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can predict the 1H and 13C NMR spectra. These predicted spectra, when referenced against a standard like tetramethylsilane (TMS), can be directly compared to experimental results. This correlation between theoretical and experimental data provides a high level of confidence in the determined structure.

Atom Predicted Chemical Shift (ppm)
C (ring, adjacent to N)45-55
C (ring, at position 4)40-50
C (ring, other)25-35
C (N-ethyl, CH2)40-50
C (N-ethyl, CH3)10-15
C (N-methyl)30-40
H (axial, ring)1.2-1.8
H (equatorial, ring)2.5-3.0
H (N-ethyl, CH2)2.2-2.8
H (N-ethyl, CH3)0.9-1.2
H (N-methyl)2.0-2.5
Note: These are hypothetical ranges for this compound in a typical deuterated solvent.

Exploring Bioactivity: Molecular Docking Simulations

Given the prevalence of piperidine scaffolds in drug discovery, it is pertinent to explore the potential of this compound to interact with biological targets. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] This method is frequently used to predict the binding mode and affinity of small molecules to the active site of a protein.

The process involves preparing the 3D structures of both the ligand (this compound) and the receptor (a protein of interest), followed by a search algorithm that explores various binding poses of the ligand within the receptor's active site. A scoring function is then used to estimate the binding affinity for each pose.

For this compound, a potential target could be a G-protein coupled receptor (GPCR) or an enzyme such as a kinase or a protease, where the amine functionalities could form key hydrogen bonding interactions. The docking results can guide the rational design of more potent and selective derivatives.[10][11]

G cluster_2 Molecular Docking Workflow Ligand Prepare Ligand (this compound) - Add hydrogens - Assign charges Dock Perform Docking (Search Algorithm) Ligand->Dock Receptor Prepare Receptor (e.g., Protein Crystal Structure) - Remove water - Add hydrogens Grid Define Binding Site (Grid Generation) Receptor->Grid Grid->Dock Score Score and Rank Poses (Scoring Function) Dock->Score Analyze Analyze Binding Interactions (Hydrogen bonds, hydrophobic contacts) Score->Analyze

Caption: A generalized workflow for molecular docking studies.

Standard Operating Protocols

Protocol for Geometry Optimization and Frequency Calculation
  • Build the initial structure: Construct the 3D model of this compound using a molecular builder. Ensure the initial conformation is reasonable (e.g., chair form with equatorial substituents).

  • Select the level of theory: Choose a DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Set up the calculation: In a quantum chemistry software package (e.g., Gaussian, ORCA), specify a geometry optimization followed by a frequency calculation (Opt Freq).

  • Run the calculation: Submit the job for execution.

  • Analyze the output:

    • Confirm that the optimization has converged.

    • Check the frequencies; the absence of imaginary frequencies indicates a true minimum.

    • Visualize the optimized geometry and the predicted IR spectrum.

Protocol for Molecular Docking
  • Obtain receptor structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB).

  • Prepare the receptor: Using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard, remove water molecules, add hydrogen atoms, and assign partial charges.

  • Prepare the ligand: Generate the 3D structure of this compound (ideally the lowest energy conformer from DFT calculations). Add hydrogens and assign charges.

  • Define the binding pocket: Define a grid box around the active site of the receptor.

  • Run the docking simulation: Use a docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the prepared receptor grid.

  • Analyze the results:

    • Examine the predicted binding poses and their corresponding scores.

    • Visualize the best-scoring pose in the context of the active site to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Conclusion

The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth characterization of this compound. From elucidating its conformational preferences and electronic nature to predicting its spectroscopic signatures and exploring its potential bioactivity, these in silico techniques offer a powerful, cost-effective, and insightful alternative and complement to traditional experimental approaches. By understanding the "why" behind these computational choices, researchers can leverage these tools to accelerate the discovery and development of novel piperidine-based therapeutics.

References

  • Gong, X., Zheng, S., & Hu, W. (2008). Density functional theory study of piperidine and diazocine compounds. Journal of Hazardous Materials, 156(1-3), 342-347. [Link]

  • Mirjafary, Z., & Gholami, M. (2018). Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. New Journal of Chemistry, 42(1), 336-344. [Link]

  • Damou, M., Almohyawi, A. M., Mughal, E. U., Naeem, N., Abbas, N. S., Sadiq, A., & Ahmed, S. A. (2023). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. Structural Chemistry. [Link]

  • Jeyaraman, R., & Ravindran, T. (2000). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 112(5), 533-541. [Link]

  • Abraham, R. J., Medforth, C. J., & Smith, P. E. (1991). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of computer-aided molecular design, 5(3), 205-212. [Link]

  • Damou, M., et al. (2023). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. ResearchGate. [Link]

  • Pinto, D. C., Silva, A. M., & Neto, C. P. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 786(1), 53-64. [Link]

  • Stavros, V. G., & Chatterley, A. S. (2021). Ultrafast Conformational Dynamics of Rydberg-excited N-Methyl Piperidine. ChemRxiv. [Link]

  • Rippa, D., D'Amore, L., & Trachta, M. (2022). DFT and TD-DFT Study of the Chemical Effect in the SERS Spectra of Piperidine Adsorbed on Silver Colloidal Nanoparticles. Molecules, 27(17), 5488. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(8), 2141-2149. [Link]

  • Sagaama, A., et al. (2021). Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. Journal of King Saud University - Science, 33(5), 101469. [Link]

  • Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Bulletin of the National academy of sciences of the Republic of Kazakhstan. [Link]

  • Srivastava, A. K., et al. (2023). Molecular dynamics and quantum chemical studies on piperine, a naturally occurring alkaloid. Polycyclic Aromatic Compounds. [Link]

  • PubChem. (n.d.). This compound. PubChemLite. Retrieved January 11, 2026, from [Link]

  • Dawood, R., & Sudad, S. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. ResearchGate. [Link]

  • Aytaç, S. (2023). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. ACG Publications. [Link]

  • Rajakumar, P., Gulla, S., & Shanmugam, S. (2016). Synthesis, Spectral, Theoretical, Antimicrobial Evaluation, and Molecular Docking Studies of Some Novel Ethyl 5-(1-Methyl-1h-Tetrazol-5-Ylthio)-4-Oxo-2,6-Substituted Diphenylpiperidine-3-Carboxylate Derivatives. Der Pharma Chemica, 8(1), 346-356. [Link]

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literature review of 4-aminopiperidine derivatives in research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core of 4-Aminopiperidine Derivatives in Research

For researchers, scientists, and drug development professionals, the 4-aminopiperidine scaffold represents a privileged structure in medicinal chemistry. Its inherent conformational rigidity and the presence of a basic nitrogen atom make it an ideal building block for designing ligands that can interact with a wide array of biological targets. This technical guide provides a comprehensive literature review of the synthesis, multifaceted therapeutic applications, and metabolic fate of 4-aminopiperidine derivatives, offering field-proven insights for the design of novel therapeutics.

The 4-Aminopiperidine Scaffold: A Versatile Core

The 4-aminopiperidine moiety is a six-membered heterocyclic ring containing a nitrogen atom, with an amino group at the 4-position. This structure is a key pharmacophore in numerous biologically active compounds, serving as a versatile template for drug design.[1] Its significance stems from its ability to be readily functionalized at the piperidine nitrogen, the amino group, and the piperidine ring itself, allowing for the fine-tuning of physicochemical and pharmacological properties.

Synthetic Strategies for 4-Aminopiperidine Derivatives

The synthesis of 4-aminopiperidine derivatives has been approached through various methodologies, each offering distinct advantages in terms of efficiency, stereocontrol, and substituent diversity.

Synthesis from Isonipecotate via Curtius Rearrangement

An efficient and convenient method for the synthesis of 4-substituted-4-aminopiperidine derivatives starts from isonipecotate. This approach involves the alkylation of isonipecotate to introduce various substituents at the 4-position of the piperidine ring, followed by a Curtius rearrangement to install the amino group. This methodology has been successfully employed in the synthesis of key building blocks for CCR5 antagonists.[2]

Experimental Protocol: Synthesis of N'-Boc-4-methyl-4-aminopiperidine (A Key Intermediate for CCR5 Antagonists) [2]

  • Alkylation of Isonipecotate: To a solution of a suitable isonipecotate derivative in an appropriate solvent (e.g., THF), add a strong base (e.g., lithium diisopropylamide) at low temperature (-78 °C). Subsequently, add an alkylating agent (e.g., methyl iodide) and allow the reaction to warm to room temperature.

  • Hydrolysis: Hydrolyze the resulting ester to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • Curtius Rearrangement: Convert the carboxylic acid to an acyl azide using diphenylphosphoryl azide (DPPA) and a base (e.g., triethylamine). The acyl azide is then thermally rearranged in the presence of tert-butanol to yield the Boc-protected amine.

  • Deprotection/Reprotection: If necessary, deprotect the piperidine nitrogen and reprotect with a suitable protecting group for further functionalization.

Regioselective Ring Opening of Epoxides

A facile approach for the preparation of cis-3-methyl-4-aminopiperidine derivatives involves the regioselective ring opening of an N-benzyl-3-methyl-3,4-epoxi-piperidine intermediate. This epoxide can be readily obtained in two steps from the corresponding N-benzyl-pyridinium salt.[3] This method allows for the stereoselective introduction of substituents on the piperidine ring.

Ugi Four-Component Reaction

A two-step sequence involving the Ugi four-component reaction has been developed for the efficient preparation of 4-aminopiperidine-4-carboxylic acid derivatives. This strategy has been successfully applied to the synthesis of the potent opioid analgesics carfentanil and remifentanil in shorter times and with better yields than previously described methods.[4]

Ugi_Reaction_Workflow Piperidone Piperidone Derivative Ugi_Product Ugi Product (α-acylamino amide) Piperidone->Ugi_Product Amine Amine Amine->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product CarboxylicAcid Carboxylic Acid CarboxylicAcid->Ugi_Product Final_Product 4-Aminopiperidine-4- carboxylic acid derivative Ugi_Product->Final_Product Cyclization/ Deprotection caption Ugi Reaction for 4-Aminopiperidine Derivative Synthesis

Figure 1: Generalized workflow for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives via the Ugi reaction.

Therapeutic Applications of 4-Aminopiperidine Derivatives

The versatility of the 4-aminopiperidine scaffold has led to its exploration in a wide range of therapeutic areas.

Analgesics

The piperidine moiety is an essential component of morphine, and its derivatives have been extensively studied for their analgesic properties.[5] A series of novel 4-aminomethyl piperidine derivatives have been synthesized and evaluated for their analgesic potential, with some compounds showing excellent activity in preclinical models.[5] The analgesic effect of these compounds is often mediated through their interaction with µ-opioid receptors.[5]

CompoundAnalgesic Activity (Writhing Test)Putative TargetReference
HN58100% inhibitionµ-opioid receptor[5]
N-type Calcium Channel Blockers

Several 4-aminopiperidine derivatives have been designed and synthesized as N-type calcium channel blockers.[6] These compounds, which incorporate structural motifs from verapamil and flunarizine, have shown potent antinociceptive activity in animal models of pain and neuropathic pain.[6] Two compounds, in particular, demonstrated significant N-type calcium channel antagonism and potent action on pain and neuropathic pain, highlighting their potential for further development.[6]

CCR5 Antagonists for HIV-1 Inhibition

The 4-substituted-4-aminopiperidine structural motif is a key building block for the synthesis of piperazine-based CCR5 antagonists.[2] These compounds act as HIV-1 entry inhibitors by blocking the interaction between the viral envelope protein gp120 and the host cell's CCR5 co-receptor. A concise and efficient synthesis of a potent and bioavailable CCR5 antagonist, Sch-350634, was achieved using N'-Boc-4-methyl-4-aminopiperidine as a key intermediate.[2]

Cognition Enhancers

Derivatives of 4-aminopiperidine have emerged as a new class of potent cognition-enhancing drugs.[7] By modifying potent nootropic drugs with a piperazine ring, researchers found that the corresponding 4-aminopiperidine analogues maintained high cognition-enhancing activity in the mouse passive avoidance test.[7] One compound was active at a very low dose (0.01 mg/kg, ip), suggesting its potential as a lead for developing treatments for cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease.[7]

Anti-Hepatitis C Virus (HCV) Agents

A high-throughput phenotypic screen identified 4-aminopiperidine derivatives as potent inhibitors of HCV replication.[8] Further investigation revealed that this chemotype targets the assembly and release of infectious HCV particles.[8] Structure-activity relationship (SAR) studies led to the identification of derivatives with increased potency, reduced toxicity, and improved pharmacokinetic properties.[8] Notably, these compounds act synergistically with approved direct-acting antiviral agents.[8]

HCV_Inhibition_Workflow HCV_Replication HCV Replication Viral_Proteins Viral Proteins (e.g., Core) HCV_Replication->Viral_Proteins Assembly Virus Assembly Viral_Proteins->Assembly Lipid_Droplets Cytosolic Lipid Droplets Lipid_Droplets->Assembly Release Infectious Virus Release Assembly->Release Four_AP 4-Aminopiperidine Derivative Four_AP->Assembly Inhibits Four_AP->Release Inhibits caption Mechanism of HCV Inhibition by 4-Aminopiperidine Derivatives

Figure 2: 4-Aminopiperidine derivatives inhibit the assembly and release of infectious Hepatitis C virus particles.

Antidiabetic Agents

A novel series of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives were designed and synthesized as potent dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes.[9] One compound, bearing a chloro substitution, exhibited promising inhibitory activity with an IC50 of 9.25 µM and demonstrated a competitive type of inhibition.[9] Computational studies supported the rational design strategy, and the compounds showed a favorable safety profile.[9]

Metabolism and Pharmacokinetics of 4-Aminopiperidine Derivatives

4-Aminopiperidine-containing drugs are extensively metabolized by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major isoform responsible for their N-dealkylation.[10] Theoretical and experimental studies have shown that the 4-amino group plays a crucial role in the interaction with the active site of CYP3A4, specifically with the serine 119 residue.[10] This interaction orients the piperidine moiety within the active site, facilitating the N-dealkylation reaction.[10] Understanding the metabolic pathways of these derivatives is critical for optimizing their pharmacokinetic properties and avoiding potential drug-drug interactions.

CYP3A4_Metabolism Four_AP_Drug 4-Aminopiperidine Drug CYP3A4 CYP3A4 Active Site Four_AP_Drug->CYP3A4 Binds to Ser119 Serine 119 Four_AP_Drug->Ser119 H-bonds via 4-amino group Heme_Iron Heme Iron CYP3A4->Heme_Iron CYP3A4->Ser119 N_Dealkylation N-Dealkylation CYP3A4->N_Dealkylation Catalyzes Metabolite Metabolite N_Dealkylation->Metabolite Excretion Excretion Metabolite->Excretion caption Metabolism of 4-Aminopiperidine Drugs by CYP3A4

Figure 3: The 4-amino group of 4-aminopiperidine derivatives interacts with Serine 119 in the CYP3A4 active site, facilitating N-dealkylation.

Future Perspectives and Conclusion

The 4-aminopiperidine scaffold continues to be a highly valuable framework in the design and discovery of novel therapeutic agents. The diverse range of biological activities exhibited by its derivatives underscores the potential for further exploration and development. Future research will likely focus on:

  • Development of more stereoselective synthetic methods to access chiral 4-aminopiperidine derivatives with improved potency and selectivity.

  • Expansion into new therapeutic areas by exploring the interaction of 4-aminopiperidine-based libraries with a wider range of biological targets.

  • Application of computational and machine learning approaches to predict the biological activity and pharmacokinetic properties of novel derivatives, thereby accelerating the drug discovery process.

References

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Methodological & Application

Application Note: Strategic Use of 1-Ethyl-N-methylpiperidin-4-amine for Accelerated Library Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Value of the Privileged Piperidine Scaffold

The piperidine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide range of biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] Its saturated, three-dimensional structure allows for precise vectoral presentation of substituents, improving target engagement and pharmacokinetic properties. The specific building block, 1-ethyl-N-methylpiperidin-4-amine, offers a unique combination of features for parallel synthesis and library generation. It incorporates a pre-installed tertiary amine within the ring—a common feature in many CNS drugs—and presents a secondary amine as a versatile synthetic handle.

This guide provides a detailed exploration of the application of this compound in high-throughput synthesis. We will detail robust protocols for two of the most critical reaction classes in drug discovery: amide bond formation and reductive amination.[3] The causality behind reagent choice, reaction setup, and purification strategies will be explained to empower chemists to rapidly generate diverse libraries of novel chemical entities.

Physicochemical Properties of the Building Block
PropertyValueSource
Molecular Formula C₈H₁₈N₂[4]
Molecular Weight 142.24 g/mol [4]
Appearance Liquid-
Key Feature Reactive secondary amine for derivatization-

Core Application I: Parallel Amide Library Synthesis

Amide bond formation is arguably the most utilized reaction in medicinal chemistry, vital for linking molecular fragments. The secondary amine of this compound serves as an excellent nucleophile for coupling with a diverse range of carboxylic acids, enabling the exploration of structure-activity relationships (SAR) around the piperidine core.

Causality & Method Selection

Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, activation of the carboxylic acid is required. For parallel synthesis, the ideal coupling reagent should be effective under mild conditions, generate byproducts that are easily removed, and exhibit broad substrate scope with minimal side reactions like racemization.

  • Uronium/Aminium Salts (e.g., HATU): These reagents are highly efficient, forming active esters that react rapidly with amines.[5] They are well-suited for automated liquid handlers and 96-well plate formats due to their high reactivity and solubility in common organic solvents.

  • Carbodiimides (e.g., EDC): Often used with additives like HOBt, EDC is a cost-effective and powerful reagent.[6][7] The urea byproduct is water-soluble, simplifying aqueous workups.

Experimental Protocol: HATU-Mediated Amide Coupling in 96-Well Format

This protocol describes the parallel synthesis of an amide library from a diverse set of carboxylic acids.

1. Reagent Stock Preparation:

  • Amine Solution: Prepare a 0.2 M solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Carboxylic Acid Array: In a 96-well plate, dispense solutions of various carboxylic acids (1.1 eq) in DMF.

  • Activating Reagent Solution: Prepare a 0.25 M solution of HATU (1.2 eq) in anhydrous DMF.

  • Base Solution: Prepare a 0.8 M solution of N,N-Diisopropylethylamine (DIPEA) (4.0 eq) in anhydrous DMF.

2. Reaction Assembly (in a 96-well reaction block):

  • To each well of the carboxylic acid plate, add the Amine Solution (1.0 eq).

  • Add the Base Solution (4.0 eq) to each well and mix briefly.

  • Initiate the reaction by adding the HATU Solution (1.2 eq) to each well.

  • Seal the reaction block and agitate at room temperature for 4-16 hours. Reaction progress can be monitored by LC-MS from a representative well.

3. Workup & Isolation:

  • Upon completion, quench the reactions by adding an equal volume of water to each well.

  • Extract the products using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Automated liquid-liquid extraction systems are ideal for this step.

  • The combined organic layers can be washed with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo.

4. High-Throughput Purification:

  • The crude products are typically purified by preparative HPLC or Solid-Phase Extraction (SPE) using a cation exchange cartridge, which effectively captures the basic piperidine-containing products while allowing neutral and acidic impurities to be washed away.

Workflow for Parallel Amide Synthesis

G cluster_prep 1. Reagent Plating cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis P1 Plate Carboxylic Acids (1.1 eq) in DMF R1 Dispense Amine, DIPEA, and HATU to wells P1->R1 P2 Prepare Amine Stock (1.0 eq) in DMF P2->R1 P3 Prepare HATU Stock (1.2 eq) in DMF P3->R1 P4 Prepare DIPEA Stock (4.0 eq) in DMF P4->R1 R2 Agitate at RT (4-16h) R1->R2 W1 Quench with Water R2->W1 W2 Liquid-Liquid Extraction (e.g., EtOAc) W1->W2 W3 Concentrate in vacuo W2->W3 W4 Purify via Prep-HPLC or Cation Exchange SPE W3->W4 A1 LC-MS Analysis (Purity & Identity) W4->A1 A2 Compound Library (for screening) A1->A2

Caption: Automated workflow for parallel amide library synthesis.

Representative Data for Amide Coupling
Carboxylic Acid InputCoupling ReagentTime (h)Temp (°C)Typical Yield (%)Typical Purity (%)
Benzoic AcidHATU/DIPEA6RT>90>95
4-Chlorophenylacetic AcidHATU/DIPEA6RT>88>95
Boc-ProlineEDC/HOBt12RT>85>93
Thiophene-2-carboxylic acidHATU/DIPEA8RT>92>95

Core Application II: Reductive Amination for Tertiary Amine Libraries

Reductive amination is a powerful and widely used method for constructing C-N bonds, providing direct access to secondary and tertiary amines.[3][8] Reacting this compound with a library of aldehydes or ketones is a highly effective strategy for generating novel tertiary amines, which are prevalent in pharmaceutically active compounds.[9][10]

Causality & Method Selection

The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for parallel synthesis.[11] It is mild enough not to reduce the starting aldehyde or ketone, is selective for the iminium ion, and does not react violently with protic solvents, making it operationally simple and safe for high-throughput applications.

  • Solvent: A non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) is typically used. Acetic acid is sometimes added as a catalyst to facilitate iminium ion formation.

Experimental Protocol: NaBH(OAc)₃ Mediated Reductive Amination

This protocol is designed for the parallel synthesis of a tertiary amine library from a diverse set of aldehydes.

1. Reagent Stock Preparation:

  • Amine Solution: Prepare a 0.2 M solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE).

  • Aldehyde Array: In a 96-well plate, dispense solutions of various aldehydes (1.2 eq) in DCE.

  • Reducing Agent: Weigh sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) into a separate 96-well plate.

2. Reaction Assembly:

  • To the aldehyde plate, add the Amine Solution (1.0 eq) and agitate for 30 minutes at room temperature to allow for initial imine/iminium formation.

  • Transfer the reaction mixtures to the plate containing the solid NaBH(OAc)₃. Alternatively, a slurry of the reducing agent in DCE can be dispensed.

  • Seal the reaction block and agitate at room temperature for 6-24 hours.

3. Workup & Isolation:

  • Quench the reactions by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the products with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

4. Purification:

  • As with the amide library, purification is readily achieved using preparative HPLC or cation exchange SPE.

Workflow for Parallel Reductive Amination

G cluster_prep 1. Reagent Plating cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis P1 Plate Aldehydes/Ketones (1.2 eq) in DCE R1 Add Amine to Aldehyde Stir 30 min P1->R1 P2 Prepare Amine Stock (1.0 eq) in DCE P2->R1 P3 Weigh NaBH(OAc)₃ (1.5 eq) R2 Add mixture to NaBH(OAc)₃ Agitate at RT (6-24h) R1->R2 W1 Quench with sat. NaHCO₃ R2->W1 W2 Liquid-Liquid Extraction (e.g., DCM) W1->W2 W3 Concentrate in vacuo W2->W3 W4 Purify via Prep-HPLC or Cation Exchange SPE W3->W4 A1 LC-MS Analysis (Purity & Identity) W4->A1 A2 Compound Library (for screening) A1->A2

Caption: High-throughput reductive amination workflow.

High-Throughput Analysis and Purification

The success of any parallel synthesis campaign hinges on robust analytical and purification methods.[12] The basic nature of the this compound core is a significant advantage for purification.

Purification Strategy: A Self-Validating System

A cation exchange SPE protocol provides a self-validating system. Only compounds that have successfully incorporated the basic piperidine amine will be retained on the column, automatically filtering out many non-basic starting materials and byproducts.

G Start Crude Reaction Mixture Load Load onto Cation Exchange SPE Cartridge (acidified MeOH) Start->Load Wash1 Wash with MeOH (removes neutral impurities) Load->Wash1 Elute Elute with NH₃ in MeOH (e.g., 2M solution) Wash1->Elute Product Pure Basic Product Elute->Product

Caption: Purification workflow using cation exchange SPE.

Analytical Characterization
  • LC-MS: This is the primary tool for high-throughput analysis. A fast gradient on a C18 column is typically used to confirm the molecular weight of the product ([M+H]⁺) and assess its purity.[12][13]

  • HPLC Method Considerations: Basic amines can sometimes exhibit poor peak shape on standard silica-based C18 columns. Using a mobile phase with a low pH (e.g., 0.1% TFA or formic acid) ensures the amine is protonated, which generally improves peak symmetry.[14] For particularly problematic compounds, specialized columns with end-capping or alternative stationary phases may be beneficial.[13]

  • NMR Spectroscopy: For library validation, a representative selection of final compounds should be fully characterized by ¹H and ¹³C NMR to confirm their structure.[12][15]

Conclusion

This compound is a highly valuable and versatile building block for parallel synthesis in drug discovery. Its pre-installed, drug-like piperidine core and reactive secondary amine handle allow for the rapid generation of diverse amide and tertiary amine libraries through robust, automatable protocols. The inherent basicity of the scaffold simplifies purification, enabling the efficient production of high-purity compound arrays ready for biological screening.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
  • Melo Diaz, J. M. (2014). What are the best methods for Piperidine purification alternatives to distillation?
  • Ito, T., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Fisher Scientific. Amide Synthesis.
  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • ResearchGate. Synthesis of pharmaceutical N, N-(di)
  • Singh, R. P., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 4,4'-Diamino-2,2'-bipyridine ((NH₂)₂bpy).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3734990, 1-Ethylpiperidin-4-amine. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Wang, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Contino, M., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Molecules. [Link]

  • Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. News Release.
  • Montgomery, C., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science. [Link]

  • Ianni, A. D., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.
  • Bibi, S., et al. (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. RSC Advances. [Link]

  • East China University of Science and Technology. (2011). The preparation method of N-phenethyl-4-anilinopiperidine.

Sources

Application Notes and Protocols for the N-Alkylation of 1-ethyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic N-Alkylation in Medicinal Chemistry

The N-alkylation of amines is a cornerstone of synthetic organic chemistry, particularly within the realm of drug discovery and development. This fundamental transformation enables the systematic modification of lead compounds to optimize their pharmacological profiles, including potency, selectivity, solubility, and metabolic stability. The substrate of focus, 1-ethyl-N-methylpiperidin-4-amine, presents a unique synthetic challenge and opportunity. As a bifunctional molecule with a tertiary amine embedded within the piperidine ring and a secondary amine at the 4-position, selective N-alkylation of the exocyclic amine is paramount. This guide provides a detailed exploration of two robust protocols for the N-alkylation of this substrate: direct alkylation via nucleophilic substitution and reductive amination. The causality behind the choice of reagents and reaction conditions is elucidated to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Understanding the Substrate: Reactivity and Selectivity

The key to successfully alkylating this compound lies in understanding the relative nucleophilicity of its two nitrogen atoms. The endocyclic tertiary amine is sterically hindered and less nucleophilic compared to the exocyclic secondary amine. This inherent difference in reactivity allows for selective alkylation at the desired position. However, over-alkylation of the secondary amine to form a tertiary amine and subsequently a quaternary ammonium salt is a potential side reaction that must be carefully controlled.[1] The choice of alkylating agent, base, and reaction conditions plays a critical role in mitigating this outcome.[2]

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classic and straightforward approach for forming C-N bonds, proceeding through an SN2 mechanism.[3] This method involves the reaction of the secondary amine with an alkyl halide in the presence of a base to neutralize the hydrohalic acid byproduct.

Causality of Experimental Choices
  • Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but also the most expensive and least stable. Alkyl bromides offer a good balance of reactivity and stability and are commonly employed. The choice of the alkyl group (R-X) will be dictated by the desired final compound.

  • Base: A non-nucleophilic base is crucial to prevent competition with the amine for the alkylating agent.[3] Inorganic bases like potassium carbonate (K₂CO₃) are often used as they are inexpensive and effective at scavenging the acid byproduct.[4] The use of a hindered organic base like N,N-diisopropylethylamine (DIPEA) can also be effective.

  • Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is ideal for SN2 reactions as it can solvate the cation of the base while not strongly solvating the amine nucleophile, thus enhancing its reactivity.[3]

Experimental Protocol: Synthesis of N-alkyl-1-ethyl-N-methylpiperidin-4-amine

Materials:

  • This compound

  • Alkyl bromide (e.g., benzyl bromide) (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to form a stirrable suspension (approximately 0.1 M concentration of the amine).

  • Slowly add the alkyl bromide (1.1 eq) to the vigorously stirred suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 6-24 hours), cool the reaction mixture to room temperature.

  • Filter off the inorganic solids and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities.[4]

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane, often with 1% triethylamine to prevent peak tailing) to afford the pure N-alkylated product.

Visualizing the Workflow: Direct N-Alkylation

Direct_Alkylation_Workflow Setup Reaction Setup (Amine, K₂CO₃, MeCN) Addition Add Alkyl Halide (1.1 eq) Setup->Addition Reaction Heat & Stir (50-60 °C, 6-24h) Addition->Reaction Workup Work-up (Filter, Concentrate) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: Workflow for the direct N-alkylation of this compound.

Method 2: Reductive Amination

Reductive amination is a powerful and highly versatile method for the N-alkylation of amines, particularly for the synthesis of secondary and tertiary amines.[5] This one-pot reaction involves the formation of an iminium ion intermediate from the condensation of the amine with a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.[6] A key advantage of this method is the significantly reduced risk of over-alkylation compared to direct alkylation.[2]

Causality of Experimental Choices
  • Carbonyl Compound: The choice of aldehyde or ketone determines the alkyl group to be introduced. For example, reacting with formaldehyde will yield the N-methylated product, while reacting with acetone will result in the N-isopropyl product.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for most reductive aminations.[6] Its mildness and selectivity for the iminium ion over the starting carbonyl compound are key advantages. It is also more stable in mildly acidic conditions often used to promote iminium ion formation.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination as they are relatively non-polar and aprotic, and effectively dissolve the reactants and reagents.[7]

  • Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the formation of the iminium ion intermediate.[7]

Experimental Protocol: Synthesis of N-alkyl-1-ethyl-N-methylpiperidin-4-amine

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Glacial acetic acid (optional, 0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add the aldehyde or ketone (1.1 eq).

  • If desired, add a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure N-alkylated product.

Visualizing the Mechanism: Reductive Amination

Reductive_Amination_Mechanism Reactants Amine + Aldehyde/Ketone Iminium Iminium Ion Intermediate Reactants->Iminium Condensation Reduction Reduction (NaBH(OAc)₃) Iminium->Reduction Product N-Alkylated Amine Reduction->Product

Caption: Simplified mechanism of reductive amination.

Quantitative Data Summary

The following table provides a comparative overview of the two N-alkylation methods based on literature precedents for structurally related 4-aminopiperidine derivatives. Actual yields and reaction times for this compound may vary and require optimization.

ParameterDirect Alkylation with Alkyl HalidesReductive Amination
Typical Yield 60-85%[8]70-95%[8]
Reaction Time 6-24 hours2-16 hours
Key Reagents Alkyl halide, K₂CO₃ or DIPEAAldehyde/Ketone, NaBH(OAc)₃
Common Solvents MeCN, DMFDCM, DCE
Primary Side Reaction Over-alkylation[1]Incomplete reaction
Substrate Scope Good for primary and secondary alkyl halidesBroad for aldehydes and ketones

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.[9]

  • Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[10][11]

  • Alkylating agents are often toxic, and some are lachrymators; handle with care.

  • Sodium triacetoxyborohydride is a moisture-sensitive reagent and should be handled under an inert atmosphere. It reacts with water to release hydrogen gas.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in these protocols for detailed hazard information and handling procedures.[9][12]

Conclusion

Both direct alkylation and reductive amination are effective methods for the N-alkylation of this compound. The choice between the two protocols will depend on the desired alkyl group, the availability of starting materials, and the desired level of control over side reactions. Reductive amination is often the preferred method due to its generally higher yields and lower propensity for over-alkylation. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully perform these crucial transformations in their synthetic endeavors.

References

  • Cloud-SDS. (n.d.). Amines, C16-18 and C18-unsatd. alkyl, ethoxylated SDS. Retrieved from [Link]

  • Fuchs. (2019). Safety Data Sheet. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]

  • CloudSDS. (n.d.). Alkylamines: Hazard and Safety A Detail Guide. Retrieved from [Link]

  • Bomann, M. D., Gnam, C. C., & Vedejs, E. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 35(47), 8811-8814.
  • Dow, A. G., et al. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7(7), 1-16.
  • Le, T. V., et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 59(17), 7879-7896.
  • Organic Chemistry Explained. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.

Sources

reductive amination reactions involving 1-ethyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Reductive Amination: Synthesis of Tertiary Amines Using 1-ethyl-N-methylpiperidin-4-amine

Introduction

Reductive amination stands as a cornerstone of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry.[1][2] Its prominence stems from its efficiency and reliability in forming carbon-nitrogen (C-N) bonds, a linkage central to a vast array of biologically active molecules.[1] Industry data suggests that at least a quarter of all C-N bond-forming reactions in pharmaceutical manufacturing are accomplished via reductive amination, underscoring its importance.[1][2] This one-pot reaction, which converts a carbonyl group and an amine into a more substituted amine through an imine or iminium ion intermediate, is valued for its operational simplicity and broad applicability.[3]

This guide focuses on the reductive amination of this compound, a secondary amine featuring a piperidine scaffold. Piperidine derivatives are prevalent in pharmaceuticals, and this specific substrate serves as an excellent model for synthesizing complex tertiary amines. We will explore the underlying mechanism, compare common reducing agents, and provide a detailed, field-proven protocol using sodium triacetoxyborohydride (STAB), a mild and selective reagent.

Reaction Mechanism: The Iminium Pathway

The reductive amination of a secondary amine, such as this compound, with a carbonyl compound (an aldehyde or ketone) proceeds through a distinct two-stage pathway within a single pot.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine's nitrogen atom on the electrophilic carbonyl carbon.[4] This forms a tetrahedral intermediate known as a hemiaminal. Under the typically neutral or weakly acidic reaction conditions, the hydroxyl group of the hemiaminal is protonated, transforming it into a good leaving group (water).[5] Subsequent elimination of a water molecule results in the formation of a cationic intermediate called an iminium ion.[4][6]

  • Hydride Reduction: A reducing agent present in the reaction mixture then delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This nucleophilic attack neutralizes the charge and forms the final, more substituted tertiary amine product.[5][6]

The key to a successful one-pot reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting carbonyl compound but reactive enough to readily reduce the iminium ion intermediate.[7][8]

Caption: Reductive amination pathway for secondary amines.

Selecting the Optimal Reducing Agent

The choice of reducing agent is critical and dictates the reaction conditions and overall success. While several hydride donors can effect this transformation, their reactivity and selectivity vary significantly.

Reducing AgentFormulaKey Characteristics & CausalityCommon Solvents
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃High Selectivity & Mildness: The electron-withdrawing acetate groups moderate the hydride's reactivity, making STAB selective for the iminium ion over aldehydes or ketones.[3][9] This allows for a true one-pot procedure where all reagents can be mixed from the start. It is non-toxic and does not require strict pH control.[8]DCE, THF, DCM[9][10]
Sodium Cyanoborohydride NaBH₃CNGood Selectivity, High Toxicity: Similar to STAB, it is selective for the iminium ion.[7] However, its high toxicity and the potential to generate hydrogen cyanide gas under acidic conditions necessitate careful handling and pH control (typically pH 6-7).[8]Methanol, Ethanol[10]
Sodium Borohydride NaBH₄High Reactivity, Low Selectivity: A powerful reducing agent capable of reducing both the iminium ion and the starting carbonyl compound.[10] To be used effectively, the imine/iminium ion must be pre-formed before the addition of NaBH₄ in a two-step, one-pot procedure.[9][10]Methanol, Ethanol
Catalytic Hydrogenation H₂/Pd, Pt, NiBroad Applicability, Equipment Intensive: A very effective method, but requires specialized hydrogenation equipment.[3] It is considered a green chemistry approach but may not be suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[3]Methanol, Ethanol, Ethyl Acetate

For this application guide, Sodium Triacetoxyborohydride (STAB) is selected as the reagent of choice due to its superior safety profile, high selectivity, and operational simplicity.[9][11]

Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This protocol describes the reaction of this compound with a generic aldehyde (e.g., benzaldehyde) in a direct, one-pot procedure.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde or Ketone (1.0-1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.3-1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Argon or nitrogen line for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

Equipment:

  • Magnetic stir plate

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

  • NMR spectrometer and/or LC-MS for product characterization

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv).

  • Solvent and Carbonyl Addition: Dissolve the amine in anhydrous DCE or DCM (approx. 0.1-0.2 M concentration). Add the aldehyde or ketone (1.0-1.1 equiv) to the solution via syringe. Stir the mixture at room temperature for 20-30 minutes. This initial period allows for the equilibrium formation of the hemiaminal and iminium ion intermediates.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.3-1.5 equiv) to the stirring solution portion-wise over 5-10 minutes. Note: STAB is moisture-sensitive; handle it quickly. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. A typical reaction time is 2-16 hours. The reaction is complete when the starting amine or carbonyl spot is no longer visible by TLC.

  • Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. This step neutralizes any remaining acid and quenches the excess reducing agent.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Work-up - Washing and Drying: Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification and Characterization: The crude product can be purified by flash column chromatography on silica gel if necessary.[11] Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Troubleshooting and Optimization

Even robust reactions can encounter issues. A systematic approach to troubleshooting is essential for optimizing reaction outcomes.

Troubleshooting_Workflow Troubleshooting Workflow start Reaction Issue Identified (e.g., Low Yield, Impurities) check_reagents 1. Check Reagent Quality start->check_reagents sol_reagents Is STAB old/clumped? Is solvent truly anhydrous? check_reagents->sol_reagents check_conditions 2. Verify Reaction Conditions sol_conditions Incomplete conversion? Side products observed? check_conditions->sol_conditions check_workup 3. Review Work-up & Purification sol_workup Product lost during extraction? Poor separation on column? check_workup->sol_workup sol_reagents->check_conditions No act_reagents Use fresh STAB. Dry solvent over molecular sieves. sol_reagents->act_reagents Yes sol_conditions->check_workup No act_conditions_time Increase reaction time. Consider gentle heating (e.g., 40°C). sol_conditions->act_conditions_time Incomplete act_conditions_stoich Increase equiv of STAB to 1.5-2.0. sol_conditions->act_conditions_stoich Side Products act_workup_ph Ensure aqueous layer is basic (pH > 8) during work-up. sol_workup->act_workup_ph Yes (Loss) act_workup_purify Try different solvent system for chromatography. sol_workup->act_workup_purify Yes (Purity) end Optimized Reaction sol_workup->end No act_reagents->end act_conditions_time->end act_conditions_stoich->end act_workup_ph->end act_workup_purify->end

Caption: A logical workflow for troubleshooting common issues.

Safety Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents:

    • 1,2-Dichloroethane (DCE) / Dichloromethane (DCM): These are halogenated solvents and suspected carcinogens. Avoid inhalation and skin contact.

    • Sodium Triacetoxyborohydride (STAB): Moisture-sensitive. Reacts with water to release flammable hydrogen gas. It is an irritant; avoid inhalation of dust and contact with skin and eyes.

  • Work-up: The quenching step with sodium bicarbonate will release carbon dioxide gas. Perform this step slowly and ensure the vessel is not sealed to avoid pressure buildup.

Conclusion

The reductive amination of this compound is a highly effective method for the synthesis of complex tertiary amines. By understanding the underlying iminium ion mechanism and making an informed choice of reducing agent, researchers can achieve high yields and purity. The use of sodium triacetoxyborohydride offers a particularly safe, selective, and user-friendly approach, making this reaction a powerful tool in the arsenal of drug development professionals and synthetic chemists.

References

  • Chemistry Steps. Reductive Amination. [Link]

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

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  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • ResearchGate. How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? (2017). [Link]

  • Logsdon, D. L., et al. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development, 24(9), 1846–1853. [Link]

  • Mutti, F. G., et al. (2015). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry, 17(6), 3217–3221. [Link]

  • Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995-5996. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2017). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc, 2017(4), 288-305. [Link]

  • ResearchGate. What are the best methods for Piperidine purification alternatives to distillation? (2014). [Link]

  • ResearchGate. Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]

  • Wang, Y., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Organic Letters, 26(25), 5227–5232. [Link]

  • Reddit. Reductive amination of piperazine. (2023). [Link]

  • ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • PubChem. 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine. [Link]

  • Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 370–376. [Link]

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Application of 1-ethyl-N-methylpiperidin-4-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland in Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for lead generation, offering a compelling alternative to traditional high-throughput screening (HTS).[1] Instead of screening millions of large, complex molecules, FBDD identifies low-molecular-weight fragments (typically < 300 Da) that bind with low affinity but high efficiency to a biological target.[2][3] These simple starting points provide a more rational, structure-guided path to potent and optimized leads.[4][5]

However, early fragment libraries were often dominated by flat, aromatic, sp²-rich molecules.[6][7] While successful, this "flatland" approach neglects the vast, three-dimensional chemical space that is crucial for targeting complex protein surfaces like those found in protein-protein interactions or allosteric sites. There is a growing consensus that incorporating fragments with greater three-dimensional (3D) character, rich in sp³-hybridized centers, can unlock new opportunities and lead to novel intellectual property.[8][9]

This guide focuses on the application of one such 3D fragment: 1-ethyl-N-methylpiperidin-4-amine . The saturated piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3][10] This application note will detail the rationale for its inclusion in a fragment library, provide detailed protocols for its screening and validation, and outline a strategic vision for its evolution from a weak-binding hit to a potent lead compound.

The Fragment Profile: this compound

The utility of a fragment is defined by its physicochemical properties, structural features, and synthetic tractability. This compound is an exemplary 3D fragment that aligns well with the foundational principles of FBDD, particularly the "Rule of Three."[1][4][11]

Physicochemical Properties & "Rule of Three" Compliance

The "Rule of Three" (Ro3) provides a set of guidelines for ideal fragments, prioritizing properties that lead to higher hit rates and better starting points for optimization.[2][11] Below is an analysis of this compound, with some properties estimated from close structural analogs like 1-ethylpiperidin-4-amine and 1-methylpiperidin-4-amine.[12][13]

PropertyValue (C8H18N2)"Rule of Three" GuidelineCompliance
Molecular Weight (MW) 142.24 g/mol < 300 DaYes
cLogP ~0.5 - 1.0 (Estimated)≤ 3Yes
Hydrogen Bond Donors 1 (from the secondary amine)≤ 3Yes
Hydrogen Bond Acceptors 2 (the two nitrogen atoms)≤ 3Yes
Rotatable Bonds 2≤ 3Yes

This profile demonstrates that the fragment possesses excellent drug-like properties. Its low molecular weight and cLogP ensure high aqueous solubility, which is critical for the high screening concentrations (typically in the millimolar range) required to detect weak binding.[1]

Structural & Synthetic Rationale

The true power of this fragment lies in its 3D structure and its "poised" nature for synthetic elaboration.

  • Three-Dimensionality: The chair conformation of the piperidine ring presents substituents in defined axial and equatorial vectors, allowing for precise exploration of 3D space within a protein's binding pocket. This is a significant advantage over flat aromatic fragments.[10]

  • Defined Growth Vectors: The fragment offers two clear, chemically distinct points for modification. This is a critical feature for the "fragment growing" phase of hit-to-lead optimization.[12]

    • C4-Amino Group: The secondary amine at the 4-position is an ideal handle for derivatization via amide bond formation, reductive amination, or sulfonylation, allowing for exploration of one vector out from the core.

    • N1-Ethyl Group: The ethyl group on the ring nitrogen can be varied. A synthetic route starting from a different precursor, such as 1-Boc-4-piperidone, would allow the introduction of a wide variety of substituents at this position, exploring a completely different vector.

Application Workflows & Protocols

The successful application of any fragment requires a robust and multi-faceted experimental workflow. The process begins with confirming the fragment's identity and purity, proceeds through primary screening and orthogonal validation, and culminates in structural biology to guide optimization.

FBDD_Workflow cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: Screening & Validation cluster_2 Phase 3: Structural Biology & Elaboration QC Fragment QC (Purity, Identity, Solubility) Screen Primary Screen (e.g., SPR) QC->Screen Synth Synthesis of Fragment Synth->QC Validate Orthogonal Validation (e.g., NMR, DSF) Screen->Validate Hit Triage Affinity Affinity Measurement (K D Determination) Validate->Affinity Xray Structure Determination (X-ray Crystallography) Affinity->Xray Confirmed Hit Elaborate Structure-Guided Fragment Elaboration Xray->Elaborate Binding Mode Elaborate->Synth Synthesize New Analogs Lead Potent Lead Compound Elaborate->Lead

Caption: High-level workflow for Fragment-Based Drug Design.

Protocol 1: Synthesis via Reductive Amination

A practical and scalable synthesis is essential. This compound can be reliably synthesized via a two-step reductive amination sequence starting from the commercially available 1-methyl-4-piperidone.[14][15]

Objective: To synthesize this compound from 1-methyl-4-piperidone and ethylamine.

Materials:

  • 1-methyl-4-piperidone

  • Ethylamine (2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)[16]

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-methyl-4-piperidone (1.0 eq) and dissolve in anhydrous DCE (to a concentration of ~0.2 M).

  • Add ethylamine solution (1.2 eq) dropwise at room temperature. Stir the mixture for 30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction is exothermic.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution. Stir for 20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield the final product. Confirm identity and purity via ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive biophysical technique ideal for detecting the weak, fast-on/fast-off binding kinetics typical of fragments.[4][5] This protocol outlines a primary screen against a generic protein target, such as a protein kinase.

Objective: To identify binding of this compound to a target protein immobilized on an SPR sensor chip.

Materials:

  • Biacore or similar SPR instrument

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (e.g., a kinase domain) at >95% purity

  • This compound (100 mM stock in DMSO)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface via standard amine coupling to a target density of ~8,000-10,000 Response Units (RU). Use one flow cell as a reference (activated and blocked without protein).

  • Fragment Preparation: Prepare a dilution series of the fragment in running buffer. For a primary screen, a single high concentration (e.g., 1 mM) is often used. Ensure the final DMSO concentration is matched across all samples and is low (<1%) to minimize solvent effects.

  • Screening Cycle:

    • Inject the fragment solution over the reference and target flow cells for a set association time (e.g., 60 seconds).

    • Follow with a dissociation phase using running buffer (e.g., 120 seconds).

    • Inject the regeneration solution to remove any bound fragment and prepare the surface for the next cycle.

  • Data Analysis: Subtract the reference flow cell signal from the target flow cell signal to obtain the specific binding sensorgram. A positive "hit" is characterized by a concentration-dependent increase in RU during association and decay during dissociation.

Hypothetical Screening Data:

Fragment IDStructureConcentration (µM)Response (RU)Hit?
F01(Structure of Fragment 1)10001.2No
F02This compound 100025.8 Yes
F03(Structure of Fragment 3)10003.5No
Protocol 3: Orthogonal Hit Validation by NMR Spectroscopy

Due to the high rate of false positives in fragment screening, hits must be confirmed using an orthogonal technique.[17] Ligand-observed NMR methods, such as saturation transfer difference (STD) NMR, are excellent for this purpose as they directly report on the binding of the ligand to the protein.[1]

Hit_Validation Input Primary Hit from SPR (this compound) NMR STD-NMR Experiment (or WaterLOGSY) Input->NMR Xray Co-crystallization Trials NMR->Xray Positive STD Signal (Binding Confirmed) FalsePositive Discard: False Positive / Aggregator NMR->FalsePositive No STD Signal (No Binding) Output Validated Hit with Structural Data Xray->Output Crystal Structure Obtained

Caption: Workflow for validating and characterizing a fragment hit.

Objective: To confirm the binding of this compound to the target protein using STD-NMR.

Materials:

  • High-field NMR spectrometer with cryoprobe

  • Target protein (~10-20 µM final concentration)

  • This compound (~1-2 mM final concentration)

  • Deuterated buffer (e.g., 50 mM phosphate, 150 mM NaCl in 99.9% D₂O, pH 7.4)

Procedure:

  • Sample Preparation: Prepare two samples: (1) the fragment alone in deuterated buffer, and (2) the fragment and the target protein together in the same buffer.

  • Acquire Control Spectrum: Acquire a standard 1D ¹H NMR spectrum of the fragment alone.

  • Acquire STD Spectra:

    • On the sample containing protein and fragment, acquire two spectra.

    • On-resonance spectrum: Selectively saturate a region of the protein spectrum where no fragment signals are present (e.g., -1.0 ppm).

    • Off-resonance spectrum: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm).

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum (the STD spectrum) will only show signals from the protons of the fragment that are in close contact with the saturated protein.

  • Interpretation: The presence of signals in the STD spectrum is direct evidence of binding. The relative intensity of the signals can provide information about which parts of the fragment are most intimately interacting with the protein surface.

From Hit to Lead: A Strategy for Fragment Elaboration

Once validated and structurally characterized, this compound serves as an excellent starting point for structure-guided optimization. The goal is to "grow" the fragment by adding new chemical functionality that makes additional, favorable interactions with the target, thereby increasing affinity and potency.[12][18]

Elaboration_Strategy cluster_vectors Synthetic Elaboration Vectors Start Validated Fragment Hit This compound Vec1 Vector 1: C4-Amine (Amides, Sulfonamides) Start->Vec1 Vec2 Vector 2: N1-Position (Alkyl/Aryl groups) Start->Vec2 Lib1 Focused Library 1 (Amide Analogs) Vec1->Lib1 Lib2 Focused Library 2 (N1-Substituted Analogs) Vec2->Lib2 Assay Re-assay Analogs (SPR, Biochemical Assay) Lib1->Assay Lib2->Assay SAR Establish SAR Assay->SAR SAR->Start Iterate Lead Potent Lead Compound (nM Affinity) SAR->Lead

Caption: Strategy for growing the fragment hit into a potent lead.

A medicinal chemistry campaign would proceed by synthesizing small, focused libraries of analogs exploring the two primary vectors, guided by the co-crystal structure.

  • Vector 1 (C4-Amine): A library of amides can be readily synthesized by coupling the fragment's secondary amine with a diverse set of carboxylic acids. This strategy would explore a pocket adjacent to the C4 position of the piperidine ring.

  • Vector 2 (N1-Position): Starting from a different precursor like N-Boc-4-(ethylamino)piperidine, the N1 position can be functionalized before deprotection and methylation of the exocyclic amine. This allows exploration of an entirely different region of the binding site.

Each synthesized analog would be re-assessed in the primary assay to build a structure-activity relationship (SAR), with the most promising compounds being subjected to further structural studies. This iterative cycle of design, synthesis, and testing is the hallmark of FBDD and provides an efficient path to converting a millimolar fragment into a nanomolar lead compound.

Conclusion

This compound is a compelling fragment for modern drug discovery campaigns. It fulfills the physicochemical requirements of the "Rule of Three" while offering the significant advantage of a 3D, saturated scaffold. Its well-defined and synthetically accessible vectors make it an ideal starting point for structure-guided medicinal chemistry. By incorporating such fragments into screening libraries, researchers can explore a richer and more diverse chemical space, increasing the probability of finding novel starting points against even the most challenging biological targets.

References

  • Sygnature Discovery. (n.d.). Fragment Screening | Drug Discovery. Retrieved from [Link]

  • Jhoti, H., et al. (2013). The 'rule of three' for fragment-based drug discovery.
  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877.
  • Wikipedia. (2023). Fragment-based lead discovery. Retrieved from [Link]

  • Ciulli, A., & Williams, G. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidines and Fragment-Based Drug Discovery. Retrieved from [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie.
  • Bononi, G., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central.
  • Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed.
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • Jones, S. P., et al. (2022).
  • Stepan, A. F., et al. (2013).
  • ResearchGate. (n.d.). Lead Generation and Fragment-Based Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-N-phenylpiperidin-4-amine. Retrieved from [Link]

  • FBDD and Molecular Design. (2011). Pushing the Rule of 3. Retrieved from [Link]

  • H1 Connect. (n.d.). The 'rule of three' for fragment-based drug discovery. Retrieved from [Link]

  • Frontiers. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Retrieved from [Link]

  • ChemRxiv. (n.d.). Hydrogen bond donors in drug design. Retrieved from [Link]

  • Chegg.com. (2020). ОН aspirin OH propranolol Molecular Weight: 180 .16. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Erlanson, D. A., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. PubMed Central.
  • LookChem. (n.d.). Cas 1445-73-4, 1-Methyl-4-piperidone. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]

  • ACS Publications. (2019). Enantiodivergent Approach to the Synthesis of Cis-2,6-Disubstituted Piperidin-4-ones. Retrieved from [Link]

  • PubChem. (n.d.). US10287305, Example 123. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-methylpiperidine. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantitative Analysis of 1-ethyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-ethyl-N-methylpiperidin-4-amine is a substituted piperidine derivative. The piperidine ring is a fundamental structural motif in many pharmaceuticals and alkaloids, making compounds like this of significant interest in drug discovery and development. Accurate quantification of such amines is critical for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and impurity profiling. This document provides detailed analytical methods for the precise and reliable quantification of this compound in various sample matrices, leveraging High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be self-validating, grounded in established analytical principles and regulatory guidelines.

PART 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the analysis of pharmaceutical compounds. For a polar compound like this compound, which lacks a strong chromophore, derivatization or the use of a suitable detection method is often necessary. However, by using a low wavelength UV detector and appropriate mobile phase modifiers, direct analysis is often achievable.

Rationale for Method Selection

A reversed-phase HPLC method is proposed due to its versatility and suitability for polar analytes. A C18 column is a common choice for the analysis of piperidine derivatives. The addition of an acidic modifier, such as formic acid, to the mobile phase serves a dual purpose: it protonates the amine functional groups, which can improve peak shape and reduce tailing, and it provides a source of protons for mass spectrometry detection if an LC-MS system is used.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Matrix Dissolution Dissolution in Diluent Sample->Dissolution SPE Solid-Phase Extraction (if necessary) Dissolution->SPE Complex Matrix Filtration Filtration (0.45 µm) SPE->Filtration Injection Injection onto C18 Column Filtration->Injection Separation Isocratic/Gradient Elution Injection->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC analysis of this compound.

Detailed HPLC Protocol

1. Sample Preparation

  • For pure substance or API: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of diluent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution. Further dilute as needed for calibration standards.

  • For pharmaceutical formulations: Accurately weigh a portion of the formulation and extract the analyte with a suitable solvent. For complex matrices, a Solid-Phase Extraction (SPE) step using a C18 cartridge may be necessary to remove interfering substances.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions

A reversed-phase HPLC method, similar to that used for 1-Methylpiperidine-4-methylamine, is a suitable starting point.

ParameterCondition
Column Reversed-phase C18, 4.6 mm x 150 mm, 3.5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

PART 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, amines can exhibit poor peak shapes and adsorption on the column due to their polarity. Derivatization is therefore often necessary to improve their chromatographic behavior.

Rationale for Method Selection

Derivatization with an acylating agent, such as propyl chloroformate, converts the polar amine into a less polar, more volatile carbamate derivative, which is more amenable to GC analysis. This improves peak shape and reduces adsorption. Mass spectrometry provides high selectivity and sensitivity for detection and confirmation of the analyte's identity.

Experimental Workflow: GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Sample in Aqueous Buffer (pH 9-10) Deriv Add Propyl Chloroformate Sample->Deriv Vortex Vortex to React Deriv->Vortex LLE Liquid-Liquid Extraction (Hexane) Vortex->LLE Collect Collect Organic Layer LLE->Collect Injection Injection Collect->Injection Separation GC Separation Injection->Separation Detection MS Detection (SIM/Scan) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Detailed GC-MS Protocol

1. Sample Preparation and Derivatization

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • In a vial, mix an aliquot of the sample or standard solution with a borate buffer to adjust the pH to 9-10.

  • Add propyl chloroformate and vortex the mixture for 1-5 minutes at room temperature to form the carbamate derivative.

  • Perform a liquid-liquid extraction by adding hexane and vortexing.

  • Carefully transfer the upper hexane layer containing the derivatized analyte to a clean vial for GC-MS analysis.

2. GC-MS Conditions

ParameterCondition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temp. 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Injection Mode Splitless (1 µL)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification

PART 3: Method Validation Protocol

To ensure that the analytical methods are suitable for their intended purpose, a thorough validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation Parameters

The following parameters should be assessed for both the HPLC and GC-MS methods:

ParameterDescription
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing placebo samples and stressed samples.
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentrations should be used to construct a calibration curve, and the correlation coefficient (r²) should be determined.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix, performed at a minimum of three concentration levels covering the specified range.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The results are expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically

Application Note: High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (LC-MS/MS) Methods for the Quantitative Analysis of 1-ethyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methodologies for the quantitative determination of 1-ethyl-N-methylpiperidin-4-amine, a key piperidine derivative. Piperidine scaffolds are ubiquitous in modern pharmaceuticals, making robust and reliable analytical methods essential for drug development, quality control, and pharmacokinetic studies.[1][2] We present two distinct, validated protocols: an HPLC-UV method suitable for routine purity assessments and process monitoring, and a highly sensitive and selective LC-MS/MS method for trace-level quantification in complex matrices. The rationale behind critical experimental choices, from mobile phase composition to mass spectrometry parameters, is thoroughly explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction and Analyte Properties

This compound is a heterocyclic amine featuring a piperidine core, a structure of immense interest in medicinal chemistry due to its presence in numerous therapeutic agents.[1] Accurate quantification is paramount for ensuring product quality, stability, and for understanding its metabolic fate.

The analytical strategy for this molecule is dictated by its key physicochemical properties:

  • Basicity: The presence of two nitrogen atoms—a tertiary amine within the piperidine ring and a secondary amine substituent—renders the molecule basic. This property is fundamental to its chromatographic behavior and is exploited for efficient ionization in mass spectrometry.[3]

  • Polarity: As a small amine, it is relatively polar, which influences its retention on traditional reversed-phase columns.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making detection by UV spectrophotometry challenging and non-specific. This limitation necessitates detection at low wavelengths (e.g., ~210 nm) for HPLC-UV or the use of a more universal detector like a mass spectrometer.[4][5]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₈H₁₈N₂[6]
Molecular Weight142.24 g/mol [6]
StructureA piperidine ring with ethyl and methylamino substituents.N/A
Key FeaturesBasic, polar, weak UV chromophore.N/A

General Analytical Workflow

A systematic approach is crucial for achieving reliable and reproducible results. The overall workflow, from sample receipt to final report, follows a standardized process illustrated below.

Analytical_Workflow cluster_prep Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis Sample Sample Receipt Prep Sample Preparation (Dilution, Extraction) Sample->Prep System HPLC or LC-MS/MS System Prep->System Acquisition Data Acquisition System->Acquisition Processing Data Processing (Integration, Calibration) Acquisition->Processing Report Final Report Processing->Report

Caption: General workflow for the analysis of this compound.

Method 1: HPLC-UV for Purity and High-Concentration Assays

This method is designed for applications where high sensitivity is not the primary requirement, such as the analysis of the bulk drug substance or concentrated solutions.

Scientific Principle

This reversed-phase HPLC method separates the analyte from potential impurities based on polarity. Due to the analyte's basic nature, an acidic mobile phase modifier is used. This protonates the amine groups, which minimizes undesirable interactions with residual silanols on the column packing, thereby ensuring sharp, symmetrical peaks.[7] Given the absence of a strong chromophore, UV detection is performed at a low wavelength (210 nm) where the amine functional groups exhibit some absorbance.

Detailed Protocol

A. Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Dilute the stock solution with the same diluent to a working concentration of approximately 0.1 mg/mL (100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

B. Instrumentation and Conditions:

Table 2: HPLC-UV Operating Parameters
ParameterConditionRationale
HPLC System Standard HPLC or UHPLC system with UV DetectorN/A
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µmA C18 phase provides good retention for moderately polar compounds. The standard dimensions are robust and widely available.
Mobile Phase A 0.1% Phosphoric Acid in WaterPhosphoric acid is a non-volatile acid suitable for UV detection. It ensures the analyte is protonated for good peak shape.[8][9]
Mobile Phase B AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 60% B over 10 minutesA gradient elution ensures that impurities with a wide range of polarities can be separated and eluted effectively.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLN/A
UV Wavelength 210 nmLow wavelength is required for detecting compounds without a strong chromophore.[9][10]

Method 2: LC-MS/MS for High-Sensitivity and Selective Quantification

This method is the gold standard for determining low concentrations of this compound, especially in complex sample matrices like biological fluids or pharmaceutical formulations. Its high selectivity and sensitivity make it ideal for pharmacokinetic, toxicological, and trace impurity analysis.[4][11]

Scientific Principle

This method couples the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.

  • Chromatography: A fast gradient on a UHPLC column provides rapid separation. The mobile phase contains a volatile acid, formic acid, which is compatible with mass spectrometry and aids in the protonation of the analyte.[3]

  • Mass Spectrometry: The analyte is ionized using Electrospray Ionization (ESI) in positive ion mode, which is highly efficient for basic compounds that readily accept a proton to form [M+H]⁺ ions.[3][12] Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, the precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process is highly specific and drastically reduces chemical noise, enabling ultra-trace quantification.[11]

Logical Workflow for Method Development

LCMS_Dev_Logic cluster_infusion Analyte Characterization cluster_mrm MRM Optimization cluster_final Final Method Infuse Direct Infusion of Standard (1 µg/mL in 50% ACN/0.1% FA) FullScan Full Scan (Q1) Identify Precursor Ion [M+H]⁺ Infuse->FullScan ProdScan Product Ion Scan (Q2) Fragment [M+H]⁺, Identify Fragments FullScan->ProdScan SelectMRM Select MRM Transitions (Quantifier + Qualifier) ProdScan->SelectMRM OptimizeCE Optimize Collision Energy (CE) for each transition SelectMRM->OptimizeCE FinalizeLC Integrate with LC Method OptimizeCE->FinalizeLC Validation Method Validation FinalizeLC->Validation

Caption: Logical flow for developing a quantitative LC-MS/MS MRM method.

Detailed Protocol

A. Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in methanol.

  • Perform serial dilutions in a 50:50 mixture of acetonitrile and water to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • For complex matrices, a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is recommended to remove interfering substances and minimize ion suppression.[3][13] For simple formulations, a "dilute-and-shoot" approach after appropriate dilution may be sufficient.

B. Instrumentation and Conditions:

Table 3: LC-MS/MS Operating Parameters
ParameterConditionRationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase, 50 mm x 2.1 mm, 1.8 µmA shorter column with smaller particles is ideal for fast, high-efficiency separations compatible with MS.[3]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier that promotes analyte protonation for efficient ESI+ ionization.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileN/A
Gradient 2% B held for 0.5 min, then to 95% B in 2.5 minA sharp gradient allows for rapid elution of the analyte, improving throughput.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CHigher temperature reduces viscosity and can improve peak shape.
Injection Vol. 5 µLN/A
MS System Triple Quadrupole Mass SpectrometerRequired for highly selective and sensitive MRM-based quantification.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms are readily protonated.[3]
Capillary Voltage 3.5 kVOptimized to achieve stable and efficient ion generation.
Source Temp. 150 °CN/A
Desolvation Temp. 400 °CEnsures efficient evaporation of solvent from the ESI droplets.
MRM Transitions See Table 4N/A
Table 4: Proposed MRM Transitions for this compound

The exact m/z values and collision energies must be optimized empirically on the specific instrument used.

Transition Type Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Proposed Collision Energy (eV) Rationale
Quantifier 143.2 ~114.1 ~15 Represents the most intense and stable fragment, likely from the loss of the ethyl group (C₂H₅, 29 Da). Used for quantification.

| Qualifier | 143.2 | ~72.1 | ~25 | A secondary fragment used for identity confirmation. The ratio of qualifier to quantifier must be constant across all samples. |

Conclusion

Two robust methods for the analysis of this compound have been presented. The HPLC-UV method serves as a reliable tool for routine quality control and high-concentration assays where ultimate sensitivity is not required. For demanding applications requiring trace-level detection in complex matrices, the LC-MS/MS method offers unparalleled sensitivity, selectivity, and specificity. The detailed protocols and the scientific rationale provided herein serve as a comprehensive guide for researchers in the pharmaceutical industry, enabling accurate and reliable characterization of this important molecular scaffold.

References

  • SIELC Technologies. (n.d.). Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column.
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  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
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Application Notes & Protocols: Strategic Derivatization of 1-ethyl-N-methylpiperidin-4-amine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged structure" for its prevalence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in diverse molecular interactions make it an ideal starting point for drug discovery campaigns.[1][3] This guide focuses on 1-ethyl-N-methylpiperidin-4-amine , a versatile scaffold featuring a key secondary amine at the 4-position. This exocyclic amine serves as a prime handle for chemical modification, allowing for the systematic construction of a diverse compound library.

The strategic derivatization of this core structure aims to generate a library of novel molecules with varied physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk. By exploring this chemical space, we can effectively probe the structure-activity relationships (SAR) of these new compounds against various biological targets. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals, detailing robust protocols for synthesis, purification, characterization, and subsequent biological screening of a this compound-based chemical library.

The overall workflow is designed as a self-validating system, ensuring high-quality data at each stage, from initial reaction to final biological hit identification.

G cluster_0 Synthesis & Purification cluster_1 Analysis & Screening Start 1-ethyl-N-methyl- piperidin-4-amine Deriv Derivatization (Acylation, Sulfonylation, Reductive Amination) Start->Deriv Library Crude Compound Library Deriv->Library Purify High-Throughput Purification (Prep-HPLC) Library->Purify PureLib Purified Library Purify->PureLib QC QC Analysis (LC-MS, NMR) PureLib->QC Screen High-Throughput Screening (HTS) (GPCR & Ion Channel Assays) QC->Screen Data Data Analysis (SAR) Screen->Data Hits Validated Hits Data->Hits

Figure 1: Overall workflow from synthesis to hit identification.

Part 1: Synthesis of a Diverse Chemical Library via Parallel Synthesis

The secondary amine at the 4-position of the piperidine ring is our primary reactive site. The following protocols are optimized for parallel synthesis in 96-well plates or individual reaction vials to efficiently generate a library.

Protocol 1: N-Acylation for Amide Library Synthesis

Rationale: The formation of an amide bond is one of the most fundamental and reliable transformations in medicinal chemistry.[4] This reaction allows for the introduction of a vast array of commercially available carboxylic acid derivatives, enabling a thorough exploration of the steric and electronic requirements of a potential biological target. The resulting amides are generally stable and possess distinct hydrogen-bonding capabilities.

Detailed Protocol:

  • Reaction Setup: In a 2 mL glass vial, dissolve this compound (1.0 equiv., e.g., 20 mg) and triethylamine (1.5 equiv.) in anhydrous dichloromethane (DCM, 1.0 mL) under a nitrogen atmosphere.

  • Reagent Addition: In a separate vial, prepare a 0.2 M solution of the desired acyl chloride (1.1 equiv.) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).

    • Causality: The base (triethylamine) is crucial to neutralize the HCl byproduct generated during the reaction.[5][6] Without it, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Cooling is necessary to control the typically exothermic nature of the acylation.[7]

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding 1 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 1 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide is now ready for purification (see Part 2).

Protocol 2: N-Sulfonylation for Sulfonamide Library Synthesis

Rationale: The sulfonamide functional group is a key pharmacophore found in a wide range of drugs, including antibiotics and diuretics. It acts as a non-classical bioisostere of an amide but has a distinct tetrahedral geometry and different electronic properties. This derivatization adds significant structural and functional diversity to the library.

Detailed Protocol:

  • Reaction Setup: Dissolve this compound (1.0 equiv.) and pyridine (2.0 equiv.) in anhydrous DCM (1.0 mL) in a 2 mL vial under nitrogen.

  • Reagent Addition: Add a solution of the desired sulfonyl chloride (1.2 equiv.) in anhydrous DCM dropwise to the reaction mixture at room temperature.

    • Causality: Pyridine serves as both a base and a nucleophilic catalyst in this reaction. The reaction is generally less exothermic than acylation and can often be run at room temperature.

  • Reaction Monitoring: Stir the reaction for 4-12 hours at room temperature. Monitor for completion by TLC or LC-MS. For less reactive sulfonyl chlorides, the reaction may be gently heated to 40 °C. Microwave-assisted, solvent-free conditions can also be employed to accelerate the reaction.[8]

  • Work-up: Dilute the reaction mixture with DCM (2 mL) and wash sequentially with 1 M HCl (2 x 1 mL) to remove pyridine, followed by saturated NaHCO₃ (1 mL) and brine (1 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude sulfonamide is ready for purification.

Protocol 3: N-Alkylation via Reductive Amination

Rationale: Reductive amination is a powerful and highly reliable method for forming C-N bonds, providing access to tertiary amines.[9] This strategy allows for the introduction of a wide variety of alkyl and aryl groups from commercially available aldehydes and ketones. A key advantage is the prevention of over-alkylation, a common side reaction with direct alkylation methods.[10]

Detailed Protocol:

  • Reaction Setup: In a 2 mL vial, combine this compound (1.0 equiv.), the desired aldehyde or ketone (1.2 equiv.), and 1,2-dichloroethane (DCE, 1.0 mL). Stir the mixture for 30 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the stirred solution.

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent that preferentially reduces the iminium ion over the unreacted aldehyde or ketone, minimizing the formation of alcohol byproducts.[10] For certain substrates, borane-pyridine complex (BAP) can be an effective, less toxic alternative to other cyanoborohydrides.[11][12]

  • Reaction Monitoring: Stir the reaction at room temperature for 3-16 hours. Monitor progress by LC-MS.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution (1 mL). Stir vigorously for 15 minutes. Separate the layers and extract the aqueous phase with DCM (2 x 1 mL).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude tertiary amine is ready for purification.

G cluster_acyl N-Acylation cluster_sulfonyl N-Sulfonylation cluster_reductive Reductive Amination Start 1-ethyl-N-methyl- piperidin-4-amine Acyl_reagent R-COCl Base, DCM Sulfonyl_reagent R-SO2Cl Base, DCM Reductive_reagent R-CHO NaBH(OAc)3, DCE Amide Amide Product Sulfonamide Sulfonamide Product Tertiary_amine Tertiary Amine Product

Figure 2: Core derivatization strategies for the scaffold.

ReactionKey ReagentsSolventTemp.Typical Time
N-Acylation Acyl Chloride, TriethylamineDCM0°C to RT2-4 h
N-Sulfonylation Sulfonyl Chloride, PyridineDCMRT to 40°C4-12 h
Reductive Amination Aldehyde, NaBH(OAc)₃DCERT3-16 h
Table 1: Summary of representative derivatization conditions.

Part 2: High-Throughput Purification and Quality Control

Rationale: The biological activity of a compound is highly dependent on its purity. Impurities can lead to false positives or negatives in screening assays, wasting significant time and resources. A robust purification and characterization workflow is therefore non-negotiable.

Protocol 1: Library Purification by Mass-Triggered Preparative HPLC

System: A High-Performance Liquid Chromatography (HPLC) system equipped with a preparative column (e.g., C18), a diode-array detector (DAD), and a mass spectrometer (MS) detector.

  • Sample Preparation: Dissolve the crude product from each reaction vial in a minimal amount of a suitable solvent (e.g., DMSO or methanol) to a final concentration of ~10-20 mg/mL.

  • Method Development: Develop a generic gradient elution method using water and acetonitrile (both typically containing 0.1% formic acid or trifluoroacetic acid) that provides adequate separation of the product from common impurities.

  • Automated Purification: Load the samples into an autosampler. Configure the software to trigger fraction collection based on the target mass-to-charge ratio (m/z) of the desired product detected by the MS.

    • Causality: Mass-triggered collection is highly specific and efficient for library purification, as it isolates only the compound of interest, even if it co-elutes with other non-target species under UV detection.[13]

  • Post-Purification: Combine the collected fractions for each compound and remove the solvent using a centrifugal evaporator or by lyophilization.

Protocol 2: Quality Control Analysis
  • Purity and Identity Confirmation (LC-MS): Analyze a small aliquot of each purified compound using an analytical LC-MS system. This provides rapid confirmation of the correct molecular weight and assesses purity (typically aiming for >95% by UV or ELSD).[14][15]

  • Structural Verification (NMR): For a representative subset of the library (e.g., 5-10 compounds from each reaction type), acquire ¹H and ¹³C NMR spectra.

    • Causality: While LC-MS confirms mass and purity, NMR provides definitive proof of structure by revealing the chemical environment and connectivity of atoms within the molecule.[16][17] This step validates that the intended chemical transformation has occurred correctly.

Compound IDDerivatizationMW (Expected)Purity (LC-MS)Status
LIB-001-A01Acetylation184.29>98%Pass
LIB-001-A02Benzoylation246.36>97%Pass
LIB-001-B01Tosylation296.44>99%Pass
LIB-001-C01Red. Am. (Benzaldehyde)232.38>96%Pass
Table 2: Example quality control data for purified library members.

Part 3: Protocols for Biological Screening

With a purified and characterized library in hand, the next step is to screen for biological activity. Piperidine-containing molecules are well-known modulators of G-Protein Coupled Receptors (GPCRs) and ion channels, making these two target classes excellent starting points.[1][18]

Protocol 1: GPCR Activity Screening (Calcium Mobilization Assay)

Rationale: GPCRs are the largest family of cell surface receptors and are the target of over 30% of all approved drugs.[19] Many GPCRs, particularly those in the Gq family, signal through the release of intracellular calcium upon activation. This change can be readily detected using fluorescent calcium indicators in a high-throughput format.[20]

G Ligand Library Compound (Ligand) GPCR Gq-Coupled Receptor Ligand->GPCR G_Protein Gαq Protein Activation GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 cleaves PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER Ca_Release Ca²⁺ Release ER->Ca_Release Signal Fluorescence Signal Change Ca_Release->Signal

Figure 3: Simplified Gq-coupled GPCR signaling pathway.

Methodology:

  • Cell Plating: Seed a stable cell line expressing the target GPCR into 384-well, black-walled, clear-bottom microplates and culture overnight.

  • Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 45-60 minutes at 37°C.

  • Compound Addition: Using an automated liquid handler, transfer the library compounds from the source plates to the assay plates to achieve the desired final screening concentration (e.g., 10 µM). Incubate for 15-30 minutes.

  • Signal Measurement: Place the assay plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure a baseline fluorescence reading for 10-20 seconds.

  • Agonist Addition: Add a known agonist for the receptor at a concentration that elicits a sub-maximal response (EC₂₀).

  • Data Acquisition: Continue to measure fluorescence for 60-120 seconds to capture the calcium flux.

  • Data Analysis: Analyze the fluorescence intensity change over time. Compounds that potentiate the agonist response (Positive Allosteric Modulators) or inhibit it (Antagonists/Negative Allosteric Modulators) are identified as "hits".

Protocol 2: Ion Channel Activity Screening (Membrane Potential Assay)

Rationale: Ion channels are critical for regulating cellular excitability and are important targets for drugs treating pain, cardiovascular disease, and neurological disorders.[21] Changes in ion channel activity alter the cell's membrane potential, which can be measured in HTS format using fluorescent voltage-sensitive dyes.[22]

Methodology:

  • Cell Plating: Seed a cell line expressing the target ion channel (e.g., a voltage-gated sodium or potassium channel) into 384-well plates and culture overnight.

  • Dye Loading: Wash the cells and add a membrane potential-sensitive dye. Incubate for 30-60 minutes at 37°C.

  • Compound Addition: Add the library compounds to the assay plates and incubate for 15-30 minutes.

  • Signal Measurement and Stimulation: Place the plate in a fluorescence reader. After establishing a baseline, add a stimulus to activate the channel (e.g., a high-potassium solution to depolarize the membrane and open voltage-gated channels).

  • Data Acquisition: Immediately record the change in fluorescence for 1-3 minutes.

  • Data Analysis: Identify compounds that inhibit or enhance the fluorescence change caused by the stimulus. Inhibitors will reduce the signal change, while activators may increase it.

References

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  • Hauser, A. S., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 42(10), 861-871. [URL: https://www.cell.com/trends/pharmacological-sciences/fulltext/S0165-6147(21)00139-7][19]

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  • Parlow, J. J., et al. (1997). Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography. Journal of Organic Chemistry, 62(17), 5908-5919. [URL: https://www.researchgate.net/publication/231526431_Rapid_Purification_of_Small_Molecule_Libraries_by_Ion_Exchange_Chromatography][31]

  • Mastering Chemistry Help. (2013). Acylation of amines. [Blog post]. [URL: http://www.entrancechemistry.blogspot.com/2013/02/acylation-of-amines.html][6]

  • Weller, H. N. (2004). High-Throughput Purification of Single Compounds and Libraries. High-Throughput Lead Optimization in Drug Discovery, 131-143. [URL: https://pubs.acs.org/doi/abs/10.1021/bk-2003-0857.ch010][13]

  • Khaligh, N. G. (2015). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances, 5(29), 22441-22447. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra00799j][8]

  • KD Pharma Group. (n.d.). Purification Technologies Small Molecules. KD Pharma Group. [URL: https://www.kdpharmagroup.
  • MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics. MicroCombiChem Services. [URL: https://microcombichem.de/analytical-services/structure-elucidation-nmr-hplc-ms-analytics/][14]

  • University of Oxford, Department of Chemistry. (2018). Oxidative β-C–H sulfonylation of cyclic amines. [URL: https://www.chem.ox.ac.
  • ResearchGate. (2013). Using NMR to identify and characterize natural products. [URL: https://www.researchgate.net/publication/235436219_Using_NMR_to_identify_and_characterize_natural_products][16]

  • Ghaffarirad, J., & Veisi, H. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(39), 24333-24353. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/RA/D1RA04368D][32]

  • Robinson, S. J., et al. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Science, 9(8), 2295-2300. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5866952/]
  • Sigma-Aldrich. (n.d.). N-ethyl-1-methylpiperidin-4-amine dihydrochloride. [Product Page]. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/ena465564212]
  • Gathungu, R. M., et al. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Magnetic Resonance in Chemistry, 56(6), 469-488. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/mrc.4681][15]

  • Micha, K., et al. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(22), 7731. [URL: https://www.mdpi.com/1420-3049/27/22/7731][17]

  • Wilson, I. D., & Brinkman, U. A. T. (2011). HPLC-NMR Spectroscopy. Encyclopedia of Analytical Chemistry. [URL: https://analyticalsciencejournals.onlinelibrary.wiley.com/doi/10.1002/9780470027318.a9224]
  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11), 1800166. [URL: https://onlinelibrary.wiley.com/doi/10.1002/ardp.201800166]

Sources

1-ethyl-N-methylpiperidin-4-amine as a building block for GPCR ligands

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

1-Ethyl-N-methylpiperidin-4-amine: A Versatile Scaffold for the Rational Design of Potent and Selective GPCR Ligands

Abstract: The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a vast number of approved pharmaceuticals, particularly those targeting G-protein coupled receptors (GPCRs).[1][2][3] Its conformational rigidity and the basicity of the nitrogen atom are key features that facilitate precise interactions within GPCR binding pockets. This guide provides an in-depth technical overview of This compound , a highly valuable, yet underutilized, building block for the synthesis of novel GPCR ligands. We will explore its strategic advantages and provide detailed, field-proven protocols for its incorporation into diverse chemical libraries aimed at GPCR drug discovery.

The Strategic Value of the Piperidine Scaffold in GPCR Ligand Design

GPCRs represent the largest family of druggable targets in the human genome, mediating a plethora of physiological responses.[4][5] The design of ligands that can selectively modulate these receptors is a central goal of modern drug discovery.[6][7] Piperidine-containing compounds are exceptionally well-represented among GPCR-targeted drugs, a testament to their utility.[1][8]

The strategic advantages of the piperidine core include:

  • Modulation of Physicochemical Properties: The piperidine ring can influence a molecule's lipophilicity and water solubility, critical parameters for its pharmacokinetic (ADME) profile.[3]

  • Structural Rigidity and Vectorial Orientation: The chair conformation of the piperidine ring provides a rigid, three-dimensional framework. This allows appended functional groups to be projected in well-defined vectors, enabling precise and high-affinity interactions with receptor binding sites.

  • Basic Nitrogen Center: The piperidine nitrogen is typically protonated at physiological pH. This cationic center can form a crucial salt bridge with highly conserved acidic residues (e.g., aspartic acid) in the transmembrane domains of many aminergic GPCRs, serving as a powerful anchoring point for the ligand.[9][10]

The specific building block, This compound , offers a unique combination of these features. The tertiary nitrogen at the 1-position is ethylated, which can provide favorable lipophilic interactions, while the secondary amine at the 4-position serves as a versatile synthetic handle for introducing a wide array of functional groups to explore structure-activity relationships (SAR).

Physicochemical Profile: this compound

A clear understanding of the building block's properties is essential for reaction design and data interpretation.

PropertyValueSource
IUPAC Name This compound
Molecular Formula C₈H₁₈N₂[11]
Molecular Weight 142.24 g/mol
CAS Number 876717-32-7[12]
Appearance Clear colorless to yellow liquid[13]
Key Structural Features Tertiary piperidine nitrogen, Secondary exocyclic amine at C4-position
Core Synthetic Methodologies & Protocols

The secondary amine of this compound is the primary point of synthetic elaboration. Two robust and widely applicable protocols for its functionalization are detailed below: Reductive Amination and Acyl Amide Coupling.

G cluster_0 Protocol 1: Reductive Amination cluster_1 Protocol 2: Acyl Amide Coupling start This compound (Building Block) p1_reagents Aldehyde or Ketone (R-CHO/R-CO-R') Sodium Triacetoxyborohydride (STAB) start->p1_reagents p2_reagents Carboxylic Acid (R-COOH) Coupling Agents (EDC, HOBt) start->p2_reagents p1_product Tertiary Amine Product (C-N Bond Formation) p1_reagents->p1_product In-situ iminium formation & reduction p2_product Amide Product (C(O)-N Bond Formation) p2_reagents->p2_product Activated ester intermediate G cluster_GPCR GPCR Binding Pocket cluster_Ligand Synthesized Ligand asp Aspartic Acid (conserved) hydrophobic_pocket Hydrophobic Pocket (Phe, Trp, Leu) h_bond_region H-Bond Region (Ser, Thr, Asn) piperidine_N Piperidine N+ (Basic Anchor) piperidine_N->asp Ionic Bond amide_group Amide/Tertiary Amine (H-bond Acceptor/Donor) amide_group->h_bond_region Hydrogen Bond r_group R-Group (from Synthesis) r_group->hydrophobic_pocket Hydrophobic Interaction G cluster_workflow GPCR Ligand Screening Workflow synthesis Library Synthesis (using Building Block) primary_binding Primary Screen: Radioligand Binding Assay (Determine Affinity, Ki) synthesis->primary_binding functional_assay Secondary Screen: Functional Assay (e.g., cAMP, Ca2+ flux) (Determine Potency & Efficacy) primary_binding->functional_assay Hits selectivity Selectivity Profiling (Screen against related GPCRs) functional_assay->selectivity Potent Hits adme In Vitro ADME/Tox (e.g., Microsomal Stability, Cytotoxicity) selectivity->adme Selective Hits lead_candidate Lead Candidate adme->lead_candidate Promising Profile

Sources

Application Notes and Protocols for Amide Coupling with 1-ethyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Amide Bond Formation with a Substituted Piperidine

The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of countless pharmaceutical agents.[1][2] While the formation of an amide bond via the coupling of a carboxylic acid and an amine is a fundamental transformation, the structural diversity of these coupling partners often presents unique challenges.[1][3] This application note provides a detailed experimental protocol and technical guidance for the successful amide coupling of 1-ethyl-N-methylpiperidin-4-amine , a secondary amine that introduces both steric considerations and a basic nitrogenous scaffold.

The presence of the piperidine ring, substituted at both the 1 and 4 positions, necessitates a careful selection of coupling reagents and reaction conditions to achieve high yields and purity. This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles to empower effective troubleshooting and optimization. We will delve into the mechanistic rationale for reagent selection, explore common pitfalls, and provide a framework for the reliable synthesis of amide derivatives incorporating this versatile building block.

Core Principles: Selecting the Optimal Coupling Strategy

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable carboxylate-ammonium salt.[4] Therefore, activation of the carboxylic acid is paramount. A plethora of coupling reagents have been developed to achieve this, broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[1][5]

For a substrate like this compound, where steric hindrance around the secondary amine can be a factor, a highly reactive activated ester intermediate is desirable.[3][6] This leads us to two robust and widely adopted coupling strategies:

  • Carbodiimide-mediated coupling with an additive: Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDCI) are frequently used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[7][8] The carbodiimide first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate can then react directly with the amine or, more favorably, with HOBt to generate an active ester, which subsequently undergoes nucleophilic attack by the amine.[7][8] The inclusion of HOBt is crucial as it minimizes side reactions, such as the formation of an N-acylurea byproduct, and has been shown to reduce the risk of racemization in chiral carboxylic acids.[5][9]

  • Aminium/Uronium Salt-based Coupling: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that generate an active ester in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[10][11] HATU is particularly effective for sterically hindered amines and challenging coupling reactions, often providing faster reaction times and higher yields.[2][3]

This guide will focus on a detailed protocol using the EDC/HOBt coupling strategy due to its cost-effectiveness and broad applicability. The principles discussed, however, are readily adaptable to other coupling reagents like HATU.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the amide coupling of a generic carboxylic acid with this compound.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Carboxylic Acid in an Aprotic Solvent (e.g., DMF, DCM) mix_reagents Combine Carboxylic Acid, EDC, and HOBt prep_acid->mix_reagents prep_amine Prepare Solution of This compound add_amine Add Amine Solution and a Non-Nucleophilic Base (e.g., DIPEA) prep_amine->add_amine activate Carboxylic Acid Activation (Formation of Active Ester) mix_reagents->activate Addition of EDC/HOBt activate->add_amine Activated Species Formed react Stir at Room Temperature (Monitor by TLC/LC-MS) add_amine->react quench Aqueous Workup (e.g., NaHCO₃, Brine) react->quench Reaction Completion extract Extract with an Organic Solvent quench->extract dry_concentrate Dry Organic Layer and Concentrate in vacuo extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify

Caption: General workflow for the amide coupling reaction.

Detailed Experimental Protocol: EDC/HOBt Mediated Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound on a 1.0 mmol scale. The exact quantities should be adjusted based on the molecular weight of the specific carboxylic acid used.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0-1.2 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluent system for column chromatography (e.g., DCM/Methanol, Ethyl Acetate/Hexanes with triethylamine)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq). Dissolve the acid in a suitable anhydrous solvent (e.g., DCM or DMF, approximately 0.1 M concentration).

  • Activation: To the stirred solution of the carboxylic acid, add HOBt (1.2 eq) and EDC (1.2 eq) at room temperature. Stir the mixture for 15-30 minutes. A slight increase in temperature may be observed.

  • Amine Addition: In a separate vial, dissolve this compound (1.0-1.2 eq) in a small amount of the reaction solvent. Add this solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq). The use of a non-nucleophilic base like DIPEA is crucial to neutralize the hydrochloride salt of EDC and the HOBt, without competing with the primary amine as a nucleophile.[9][12]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the carboxylic acid.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with the organic solvent used (e.g., DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution to remove unreacted HOBt and acidic byproducts, followed by brine to reduce the water content in the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is typically purified by silica gel column chromatography. Due to the basic nature of the product, it is often advantageous to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system to prevent streaking on the silica gel.

Quantitative Data Summary

The following table provides a general summary of the stoichiometry and typical reaction parameters for the EDC/HOBt mediated amide coupling with this compound.

ParameterValue/RangeRationale
Carboxylic Acid 1.0 eqLimiting reagent.
This compound 1.0 - 1.2 eqA slight excess can help drive the reaction to completion.
EDC 1.2 - 1.5 eqEnsures complete activation of the carboxylic acid.
HOBt 1.2 - 1.5 eqUsed in conjunction with EDC to improve efficiency and reduce side reactions.[5]
DIPEA 2.0 - 3.0 eqActs as a non-nucleophilic base to neutralize acidic components.[12]
Solvent DCM, DMFAprotic solvents are standard for amide coupling reactions.[13]
Temperature Room TemperatureSufficient for most couplings; gentle heating may be required for challenging substrates.
Reaction Time 2 - 24 hoursHighly dependent on the specific substrates.
Typical Yield 60 - 95%Dependent on the purity of starting materials and efficiency of purification.

Mechanism of EDC/HOBt Coupling

The diagram below outlines the key steps in the EDC/HOBt mediated amide coupling reaction.

G RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt - EDU O_Acylisourea_side O_Acylisourea_side HOBt HOBt HOBt->HOBt_Ester Amide Amide (R-CONR'R'') HOBt_Ester->Amide + Amine - HOBt (regenerated) Amine R'-NHR'' (1-ethyl-N-methyl piperidin-4-amine) Amine->Amide EDU EDU (Urea Byproduct) O_Acylisourea_side->EDU Side Reaction (e.g., N-acylurea formation)

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of the carboxylic acid.2. Deactivated or poor quality coupling reagents.3. Insufficiently basic conditions.4. Steric hindrance.1. Allow for a longer activation time before adding the amine.2. Use fresh, high-purity EDC and HOBt.3. Ensure adequate addition of DIPEA.4. Switch to a more powerful coupling agent like HATU or PyBOP.[3][11]
Formation of N-acylurea byproduct The O-acylisourea intermediate rearranges before reacting with the amine or HOBt. This is more common in polar aprotic solvents like DMF.1. Ensure HOBt is added along with EDC to rapidly form the more stable active ester.[5]2. Consider using a less polar solvent like DCM.
Difficulty in Product Purification The product is highly polar and/or basic, leading to streaking on silica gel. The urea byproduct from EDC can also co-elute.1. Add 0.5-1% triethylamine or ammonia in methanol to the eluent system.2. Perform an acidic wash during workup to remove the basic amine product into the aqueous layer, followed by basification and re-extraction (use with caution if the product is acid-labile).3. EDC and its urea byproduct are water-soluble, so a thorough aqueous workup is often effective.[5]
Incomplete Reaction The nucleophilicity of the secondary amine is reduced by steric bulk.1. Increase the reaction temperature to 40-50 °C.2. Increase the equivalents of the amine and coupling reagents.3. Consider alternative coupling strategies for sterically hindered substrates.[3][6]

Conclusion

The successful synthesis of amides from this compound is readily achievable with a systematic and well-considered approach. By understanding the mechanism of action of common coupling reagents and anticipating potential challenges related to the substrate's structure, researchers can confidently incorporate this valuable building block into their synthetic campaigns. The EDC/HOBt protocol detailed herein provides a robust and reliable starting point, while the troubleshooting guide offers practical solutions to common experimental hurdles. As with any chemical synthesis, careful execution and monitoring are the keys to achieving high yields and purity.

References

  • Vertex AI Search. Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Due-Hansen, M. E., et al. (2015).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
  • Coupling Reagents. Aapptec Peptides.
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Piperidine, 1-ethyl-. Organic Syntheses Procedure.
  • HBTU, DIPEA Peptide Coupling Mechanism. YouTube.
  • HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Amide Synthesis. Fisher Scientific.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Amine to Amide (Coupling)
  • Chemistry of Amides. LibreTexts.
  • An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. Benchchem.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
  • Process optimization for acid-amine coupling: a c

Sources

Application Notes and Protocols for 1-ethyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Substituted piperidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Their prevalence stems from the piperidine ring's ability to confer favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability, while also providing a three-dimensional scaffold that can engage with biological targets in ways that flat aromatic rings cannot.[1][3] 1-ethyl-N-methylpiperidin-4-amine is a disubstituted piperidine that serves as a valuable, yet under-documented, building block in organic synthesis. Its structure features a tertiary amine within the piperidine ring and a secondary amine at the 4-position, offering multiple points for synthetic elaboration. This guide provides a comprehensive overview of its properties, a proposed synthetic pathway with detailed protocols based on analogous reactions, and its potential applications in drug discovery and as a reagent in organic synthesis. As there is limited published data on this specific compound, this document aims to provide a robust framework for its synthesis and utilization based on established chemical principles.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₈H₁₈N₂[4]
Molecular Weight 142.24 g/mol [3]
Monoisotopic Mass 142.147 Da[4]
Predicted XlogP 0.8[4]
Predicted pKa ~10.5 (piperidine N), ~11.0 (exocyclic N)Estimated
Appearance Likely a colorless to pale yellow liquidInferred
CAS Number 876717-32-7[5]

Proposed Synthesis of this compound

A plausible and efficient two-step synthesis of this compound can be conceptualized starting from the commercially available 1-ethylpiperidin-4-one. This pathway involves an initial reductive amination with methylamine to form the secondary amine at the 4-position.

Synthetic Pathway 1-ethylpiperidin-4-one 1-ethylpiperidin-4-one Intermediate N-methyl-1-ethylpiperidin-4-amine 1-ethylpiperidin-4-one->Intermediate 1. Methylamine 2. NaBH(OAc)₃ Product This compound caption Proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is adapted from established procedures for the reductive amination of piperidones, a common and effective method for forming C-N bonds.[6][7]

Materials:

  • 1-ethylpiperidin-4-one

  • Methylamine (2.0 M solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 1-ethylpiperidin-4-one (1.0 eq) in anhydrous DCE or DCM (to a concentration of approximately 0.2 M).

  • Amine Addition: Add methylamine (1.2 eq, as a 2.0 M solution in THF). If using methylamine hydrochloride, add triethylamine (1.2 eq) to liberate the free amine.

  • Iminium Ion Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Control the rate of addition to manage any effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the final product.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • FT-IR Spectroscopy: To identify characteristic functional groups.

Applications in Organic Synthesis

Building Block in Drug Discovery

The 4-aminopiperidine scaffold is a key component in a variety of pharmacologically active molecules.[8][9] this compound offers two distinct nitrogen atoms for further functionalization, making it a versatile building block for creating libraries of compounds for drug screening.

  • Acylation of the Exocyclic Amine: The secondary amine at the 4-position can be readily acylated with various acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to introduce a wide range of substituents. This is a common strategy in the synthesis of potent analgesics like fentanyl and its analogs.[3][10]

Acylation_Reaction Reagent This compound Product N-acylated Product Reagent->Product Base (e.g., Et₃N) AcylChloride R-COCl AcylChloride->Product caption Role as a nucleophile in N-acylation.

Caption: Role as a nucleophile in N-acylation.

Protocol 2: N-Acylation of this compound

This protocol provides a general procedure for the acylation of the secondary amine of the title compound.[5]

Materials:

  • This compound

  • Acyl chloride or acid anhydride

  • Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as TEA or DIPEA (1.5 eq) in anhydrous DCM under an inert atmosphere.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

As a Basic Catalyst

The tertiary amine within the piperidine ring of this compound can function as a basic catalyst in various organic transformations. While less nucleophilic than 4-(dimethylamino)pyridine (DMAP) due to steric hindrance, it can still be employed in reactions requiring a non-nucleophilic base, such as esterifications and silylations.[11][12] Its basicity can be utilized to deprotonate acidic protons and facilitate reactions.

Safety and Handling

As no specific safety data sheet is widely available for this compound, precautions should be based on closely related compounds like piperidine.[13][14][15]

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid contact with skin, eyes, and clothing.[14] Do not inhale vapors or mist.[4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13]

  • Fire Safety: The compound is likely flammable. Keep away from open flames, sparks, and other sources of ignition. Use explosion-proof equipment.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising organic reagent with significant potential as a versatile building block in drug discovery and as a basic catalyst. While direct literature on its synthesis and applications is sparse, established methodologies for the synthesis and functionalization of related piperidine derivatives provide a solid foundation for its use in the laboratory. The protocols and information presented in this guide are intended to empower researchers to effectively synthesize and utilize this compound in their research endeavors, contributing to the development of novel chemical entities.

References

  • Nikita A Frolov, Anatoly N Vereshchagin. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int J Mol Sci., 24(3), 2937. [Link]

  • Petrov, R. R., Vardanyan, R. S., Lee, Y. S., Ma, S., Davis, P., Begay, L. J., Lai, J. Y., Porreca, F., & Hruby, V. J. (2006). Synthesis and evaluation of 3-aminopropionyl substituted fentanyl analogues for opioid activity. Bioorganic & medicinal chemistry letters, 16(18), 4946–4950. [Link]

  • United States Sentencing Commission. (2017). Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids. [Link]

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  • P. J. West, et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS medicinal chemistry letters, 9(10), 1012–1017. [Link]

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  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry (Weinheim an der Bergstrasse, Germany), 11(16), 4751–4757. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • Cignarella, G., et al. (1996). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of medicinal chemistry, 39(19), 3747–3753. [Link]

  • T. S. K. A. V. S. N. R. K. I. V. D. S. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical reviews, 119(24), 12431–12489. [Link]

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  • M. M. S. C. S. A. S. B. (2013). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta crystallographica. Section E, Structure reports online, 69(Pt 1), o108. [Link]

  • PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

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Synthetic Routes to Novel Analogs from 1-Ethyl-N-methylpiperidin-4-amine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold in Modern Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically approved drugs.[1] This six-membered nitrogenous heterocycle is a versatile structural motif that can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its "druggability".[1][2][3] The introduction of chiral centers and various substituents on the piperidine ring can modulate biological activity, improve pharmacokinetic profiles (ADME), and reduce toxicity.[1][4]

1-Ethyl-N-methylpiperidin-4-amine is a readily available starting material that presents multiple avenues for chemical modification. The secondary amine at the 4-position is a prime site for functionalization, while the tertiary amine within the piperidine ring also influences the molecule's overall properties. This guide provides detailed synthetic protocols for creating novel analogs from this versatile building block, focusing on key transformations that are fundamental in drug discovery programs.

Strategic Approaches to Analog Synthesis

The derivatization of this compound can be systematically approached by targeting the secondary amine for various transformations. The primary strategies detailed in this guide include N-acylation, N-alkylation (via direct alkylation and reductive amination), and N-arylation through Buchwald-Hartwig amination. Each of these methods allows for the introduction of diverse chemical moieties, enabling a thorough exploration of the structure-activity relationship (SAR) for a given biological target.

G cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Analog Classes start This compound acylation N-Acylation start->acylation Acyl Halides, Anhydrides alkylation N-Alkylation start->alkylation Alkyl Halides amination Reductive Amination start->amination Aldehydes/Ketones, Reducing Agent arylation Buchwald-Hartwig Amination start->arylation Aryl Halides, Pd Catalyst amides Amide Analogs acylation->amides amines Tertiary Amine Analogs alkylation->amines amination->amines aryl_amines N-Aryl Amine Analogs arylation->aryl_amines

Caption: Synthetic pathways from this compound.

I. N-Acylation: Synthesis of Amide Analogs

N-acylation is a robust and widely used transformation for converting amines to amides.[5] This reaction is fundamental in medicinal chemistry for introducing a variety of functional groups and for modulating the basicity of the parent amine. The resulting amides can act as hydrogen bond donors and acceptors, influencing ligand-receptor interactions.

Protocol 1: Acylation using Acyl Chlorides

This protocol details the reaction of this compound with an acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[6]

Materials:

  • This compound

  • Acyl chloride (e.g., Benzoyl chloride)

  • Triethylamine (NEt₃) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in anhydrous DCM.[5]

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.05 eq), either neat or as a solution in the same solvent, dropwise to the stirred amine solution.[5]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: Acylation using Acid Anhydrides

This protocol describes the reaction with an acid anhydride, which is often rapid and can sometimes be performed neat.[6]

Materials:

  • This compound

  • Acid anhydride (e.g., Acetic anhydride)

  • Pyridine (optional, as solvent and base) or DCM

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or DCM

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine or DCM. Alternatively, for a neat reaction, mix the amine with the acid anhydride directly.[6]

  • Add the acid anhydride (1.2 eq) to the solution.[6] The reaction is often exothermic.

  • Stir the mixture at room temperature. Monitor the reaction by TLC until the starting amine is consumed (typically 5-30 minutes).[5]

  • After completion, cool the reaction mixture and add water to quench the excess anhydride. Dilute with an organic solvent like ethyl acetate.

  • Carefully add saturated aqueous NaHCO₃ solution to neutralize the carboxylic acid byproduct.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the product. Further purification by chromatography may be necessary.

G cluster_workflow N-Acylation Workflow start Dissolve Amine and Base in Solvent add_reagent Add Acylating Agent (Acyl Chloride/Anhydride) start->add_reagent react Reaction at Room Temperature add_reagent->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup purify Purification by Chromatography workup->purify product Pure Amide Analog purify->product

Caption: A typical experimental workflow for N-acylation.

II. N-Alkylation: Expanding the Amine Scaffold

N-alkylation introduces an alkyl group onto the secondary amine, yielding a tertiary amine. This transformation is crucial for modulating a compound's basicity, lipophilicity, and steric profile. While direct alkylation with alkyl halides is a classic method, it can be prone to over-alkylation.[5][7] Reductive amination offers a more controlled alternative.[5]

Protocol 3: Direct Alkylation with Alkyl Halides

This traditional SN2 reaction is straightforward but requires careful control of stoichiometry to minimize the formation of quaternary ammonium salts.[5][8]

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate or other suitable organic solvent

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the alkyl halide (1.0-1.2 eq), and a base such as potassium carbonate (2.0 eq) in a solvent like acetonitrile.

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours to overnight. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices: The use of a base like K₂CO₃ is essential to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. Acetonitrile and DMF are suitable polar aprotic solvents that facilitate SN2 reactions. Careful control of the alkyl halide stoichiometry is crucial to prevent the formation of the quaternary ammonium salt, as the tertiary amine product is often more nucleophilic than the starting secondary amine.[8]

Protocol 4: Reductive Amination

Reductive amination is a highly reliable method for preparing tertiary amines from secondary amines and carbonyl compounds.[9] It proceeds via an iminium ion intermediate which is reduced in situ, preventing over-alkylation.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a preferred mild reducing agent.[5][10]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in an anhydrous solvent such as DCM or DCE.[5] A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) to the solution in portions.[5][9] The addition may be exothermic.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.[10]

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction TypeReagentsKey AdvantagesPotential Issues
Direct Alkylation Alkyl Halide, Base (K₂CO₃)Simple procedure, readily available reagents.Risk of over-alkylation to quaternary salt.[8]
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃High selectivity, mild conditions, avoids over-alkylation.[5]Requires a carbonyl compound as the alkyl source.

III. Buchwald-Hartwig Amination: Synthesis of N-Aryl Analogs

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[11][12] This reaction has become indispensable in medicinal chemistry for synthesizing aryl amines.[11] It allows for the coupling of this compound with a wide variety of aryl halides and triflates.

Protocol 5: Pd-Catalyzed N-Arylation

The success of this reaction is highly dependent on the choice of palladium catalyst, ligand, base, and solvent.[11] Sterically hindered and electron-rich phosphine ligands are often crucial for achieving high yields.[11]

Materials:

  • This compound

  • Aryl halide or triflate (e.g., 4-Bromotoluene)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a GPhos-supported catalyst)[13]

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)[12]

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous Toluene or Dioxane

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), the base (1.4-2.0 eq), the palladium source, and the ligand.[11]

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_catalytic_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)(L₂)-X oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination pd_complex2 [Ar-Pd(II)(L₂)(HNR₂)]⁺X⁻ amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_complex3 Ar-Pd(II)(L₂)(NR₂) deprotonation->pd_complex3 reductive_elimination Reductive Elimination pd_complex3->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine HNR₂ amine->amine_coordination

Caption: Simplified Buchwald-Hartwig catalytic cycle.[12]

Conclusion

This compound serves as an excellent starting point for the generation of diverse chemical libraries for drug discovery. The protocols outlined in this guide for N-acylation, N-alkylation, and N-arylation represent fundamental and reliable methods for synthesizing novel analogs. By systematically applying these synthetic routes, researchers can effectively explore the chemical space around the piperidine scaffold to identify and optimize new therapeutic agents. Each protocol is designed to be a self-validating system, but optimization of reaction conditions may be necessary for specific substrates to achieve maximum yield and purity.

References

  • Fiveable. N-methylpiperidine Definition. [Online] [Link]

  • Hu, Y., et al. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 2017. [Online] [Link]

  • ResearchGate. Synthesis of Secondary Amines via Self-Limiting Alkylation. [Online] [Link]

  • Bednarczyk, D., et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 2024. [Online] [Link]

  • ChemRxiv. Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. 2019. [Online] [Link]

  • ResearchGate. Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a.... [Online] [Link]

  • National Institutes of Health. Synthesis of Secondary Amines via Self-Limiting Alkylation. [Online] [Link]

  • American Chemical Society Publications. Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 2020. [Online] [Link]

  • Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Atti della Accademia Peloritana dei Pericolanti - Classe di Scienze Fisiche, Matematiche e Naturali, 2018. [Online] [Link]

  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Online] [Link]

  • Reichert, E. C., et al. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 2018. [Online] [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of 1-ethyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scalable two-step synthesis for 1-ethyl-N-methylpiperidin-4-amine, a valuable substituted piperidine scaffold for pharmaceutical research and development. The synthetic strategy is centered on an initial N-alkylation of a piperidone precursor followed by a highly efficient reductive amination. This document outlines the chemical rationale, detailed experimental protocols, process optimization considerations, and safety guidelines pertinent to industrial-scale production.

Introduction and Strategic Overview

This compound is a key building block in medicinal chemistry, often incorporated into molecules targeting a range of biological pathways. Its synthesis on a large scale requires a cost-effective, high-yielding, and operationally simple process. The strategy detailed herein addresses these requirements by employing a two-step sequence that is amenable to standard industrial equipment and practices.

The overall synthetic pathway is as follows:

  • Step 1: N-Ethylation of 4-Piperidone. The synthesis commences with the alkylation of the secondary amine of a 4-piperidone precursor to install the ethyl group. This is a crucial step that prepares the core scaffold for the subsequent introduction of the methylamino moiety.

  • Step 2: Reductive Amination. The cornerstone of this synthesis is the reductive amination of the resulting 1-ethyl-4-piperidone with methylamine. This reaction is a highly efficient and widely used method for forming carbon-nitrogen bonds and is particularly well-suited for industrial applications.[1]

This approach avoids the use of protecting groups on the piperidine nitrogen by introducing the N-ethyl group prior to the amination step, thus improving the overall process economy.

cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Reductive Amination 4-Piperidone 4-Piperidone 1-ethyl-4-piperidone 1-ethyl-4-piperidone 4-Piperidone->1-ethyl-4-piperidone  Base (e.g., Na₂CO₃) Bromoethane Bromoethane Bromoethane->1-ethyl-4-piperidone Methylamine Methylamine Final_Product This compound 1-ethyl-4-piperidone->Final_Product  Methylamine Reducing_Agent Reducing Agent Reducing_Agent->Final_Product

Caption: Overall two-step synthetic workflow.

Synthesis of Key Intermediate: 1-ethyl-4-piperidone

The initial step involves the N-alkylation of 4-piperidone. For large-scale synthesis, the use of readily available and cost-effective reagents is paramount. A common and effective method is the reaction of 4-piperidone with an ethylating agent such as bromoethane in the presence of a mild base to scavenge the HBr byproduct.

Rationale for Reagent Selection
  • Starting Material: 4-piperidone hydrochloride monohydrate is a commercially available and stable starting material.

  • Ethylating Agent: Bromoethane is a cost-effective and reactive ethylating agent suitable for large-scale reactions.

  • Base: Sodium carbonate is an inexpensive, easy-to-handle, and moderately strong base, sufficient to neutralize the acid generated during the reaction without promoting significant side reactions.

  • Solvent: Acetonitrile is a suitable solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction temperature.

Detailed Protocol for 1-ethyl-4-piperidone Synthesis

This protocol is adapted from established procedures for N-alkylation of piperidones.[2]

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Eq.
4-Piperidone hydrochloride monohydrate153.6210.065.091.0
Bromoethane108.977.1065.151.0
Sodium Carbonate105.9913.8130.22.0
Acetonitrile-80 L--

Procedure:

  • Reaction Setup: Charge a suitable glass-lined reactor with acetonitrile (80 L), 4-piperidone hydrochloride monohydrate (10.0 kg, 65.09 mol), and sodium carbonate (13.8 kg, 130.2 mol).

  • Addition of Ethylating Agent: To the stirred suspension, add bromoethane (7.10 kg, 65.15 mol) at a controlled rate, maintaining the internal temperature below 30°C.

  • Reaction: Heat the reaction mixture to 80-85°C and maintain for 12-16 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., GC-MS).

  • Work-up: Cool the mixture to room temperature and filter off the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 1-ethyl-4-piperidone as an oil. The crude product can be purified by vacuum distillation.

Reductive Amination for Final Product Synthesis

The final step is the reductive amination of 1-ethyl-4-piperidone with methylamine. The choice of reducing agent is critical for the efficiency, safety, and cost-effectiveness of this step on a large scale.

Comparative Analysis of Reducing Agents

Three primary reducing agents are commonly considered for reductive amination: sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB).[3][4]

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Cost-effective, potent.[5]Can reduce the starting ketone; often requires a two-step (imine formation then reduction) process.[6]
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for the iminium ion over the ketone, allowing for a one-pot reaction.[7]Highly toxic; generates toxic hydrogen cyanide (HCN) gas under acidic conditions.[3]
Sodium Triacetoxyborohydride (STAB) Mild, highly selective, and effective for a wide range of substrates. Less toxic than NaBH₃CN.[3][4]More expensive than NaBH₄.
Catalytic Hydrogenation (H₂/Catalyst) "Green" option with high atom economy; catalyst can often be recycled.[8]Requires specialized high-pressure hydrogenation equipment; potential for catalyst poisoning.

Recommendation for Large-Scale Synthesis:

For large-scale production, Sodium Triacetoxyborohydride (STAB) is often the preferred choice due to its balance of high selectivity, operational simplicity in a one-pot process, and improved safety profile over sodium cyanoborohydride.[3] Catalytic hydrogenation is an excellent alternative if the appropriate infrastructure is available.

Start 1-ethyl-4-piperidone + Methylamine Imine_Formation Imine/Iminium Ion Formation (in situ) Start->Imine_Formation Reduction Reduction of C=N bond Imine_Formation->Reduction  STAB (NaBH(OAc)₃) Product This compound Reduction->Product

Caption: Reductive amination reaction pathway.

Detailed Protocol for Reductive Amination

This protocol is based on general procedures for reductive amination using STAB.[2]

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Eq.
1-ethyl-4-piperidone127.208.062.891.0
Methylamine (40% solution in water)31.065.874.681.2
Sodium Triacetoxyborohydride (STAB)211.9419.993.891.5
1,2-Dichloroethane (DCE)-80 L--
Saturated aq. Sodium Bicarbonate (NaHCO₃)-As needed--
Brine-As needed--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--

Procedure:

  • Reaction Setup: Charge the reactor with 1-ethyl-4-piperidone (8.0 kg, 62.89 mol) and 1,2-dichloroethane (DCE, 80 L).

  • Amine Addition: Add the methylamine solution (5.8 kg, 74.68 mol) to the stirred solution at room temperature. Stir for 30-60 minutes to allow for imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (19.9 kg, 93.89 mol) portion-wise, ensuring the internal temperature does not exceed 35°C.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, or until completion is verified by TLC, GC, or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.[9]

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCE (2 x 20 L).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[10]

  • Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.

Process Safety and Environmental Considerations

  • N-Ethylation: Bromoethane is a volatile and flammable alkylating agent and should be handled in a well-ventilated area. Appropriate personal protective equipment (PPE) is required.

  • Reductive Amination:

    • The addition of STAB can be exothermic and should be controlled.

    • Quenching with aqueous bicarbonate will produce gas (CO₂ and H₂), requiring adequate venting.

    • 1,2-Dichloroethane is a regulated solvent and should be handled with appropriate engineering controls. Consider alternative solvents like THF or 2-MeTHF for a greener process.

  • Waste Disposal: All waste, including aqueous layers and filtered solids, must be disposed of in accordance with local environmental regulations.

Analytical Monitoring

Consistent monitoring is crucial for process control and optimization.

TechniqueApplication
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product.
Gas Chromatography-Mass Spec (GC-MS) Quantitative analysis of reaction conversion and purity of volatile components like 1-ethyl-4-piperidone.[11]
High-Performance Liquid Chrom. (HPLC) Quantitative analysis of product purity, especially for less volatile compounds and final product release.[11]
Nuclear Magnetic Resonance (NMR) Structural confirmation of the intermediate and final product.[11]

Conclusion

The described two-step synthesis of this compound via N-ethylation of 4-piperidone followed by reductive amination with STAB provides a scalable and efficient route for the large-scale production of this important chemical intermediate. The protocols and considerations outlined in this guide are designed to be readily implemented in a standard industrial setting, offering a reliable pathway for researchers and drug development professionals.

References

  • BenchChem. (2025). A comparative analysis of different reducing agents in amination.
  • BenchChem. (2025). Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline.
  • Kozlov, N. G., & Tarasevich, V. A. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 287. [Link]

  • Grenga, P. N., Sumbler, B. L., Beland, F., & Priefer, R. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Tetrahedron Letters, 50(47), 6513-6515.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Reducing Agent: The Case for Sodium Cyanoborohydride in Amine Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Group, University of Leeds. (n.d.).
  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate.
  • Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

Sources

Introduction: The Critical Role of Purity for a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purification of 1-ethyl-N-methylpiperidin-4-amine

This compound is a substituted diamine that serves as a crucial intermediate and building block in modern drug discovery and development. Its unique scaffold, featuring both a secondary and a tertiary amine with distinct steric and electronic properties, makes it a valuable component in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The biological activity and safety profile of these final compounds are directly contingent on the purity of the starting materials. Therefore, robust and reliable purification protocols for this compound are not merely a matter of laboratory best practice but a fundamental requirement for advancing pharmaceutical research.

This guide provides a detailed exploration of various purification techniques applicable to this compound. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to make informed decisions and troubleshoot challenges effectively. We will address common impurities arising from its synthesis and present a suite of methods, from classical extraction to advanced chromatography, for their removal.

Understanding the Target Molecule: Key Physicochemical Properties

The selection of an appropriate purification strategy is dictated by the physicochemical properties of the target compound. This compound possesses two basic centers: the tertiary piperidine nitrogen and the exocyclic secondary amine. This duality is the cornerstone of several purification approaches.

PropertyValueSignificance for Purification
Molecular Formula C₈H₁₈N₂Provides the basis for molecular weight.
Molecular Weight 142.24 g/mol [1]Relevant for mass spectrometry and calculating molar equivalents.
Appearance Likely a liquid or low-melting solidInfluences the choice between distillation and crystallization.
Basicity (pKa) Estimated pKa₁ ~10-11 (piperidine N), pKa₂ ~9-10 (exocyclic N)The difference in basicity is key for selective extraction and pH-driven separations.
Solubility Soluble in water and common organic solvents[]High solubility in various solvents offers flexibility but can complicate precipitation.

Common Synthetic Routes and Associated Impurities

The most common laboratory synthesis for this molecule is the reductive amination of 1-ethyl-4-piperidone with methylamine. This reaction, while efficient, can generate a predictable profile of impurities that must be addressed.[3][4][5]

  • Starting Materials: Unreacted 1-ethyl-4-piperidone and excess methylamine.

  • Under-Alkylated Byproducts: N-methylpiperidin-4-amine (if the starting material was N-methyl-4-aminopiperidine and ethylation was incomplete).

  • Reductant Byproducts: Borate salts from reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[4][5]

  • Over-Alkylation Products: Quaternary ammonium salts, though less common under controlled reductive amination conditions.

  • Solvent Residues: Dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol from the reaction and workup.[4]

Synthetic_Pathway_and_Impurities cluster_impurities Potential Impurities Ketone 1-ethyl-4-piperidone Product 1-ethyl-N-methyl- piperidin-4-amine Ketone->Product Reductive Amination Impurity1 Unreacted Ketone Ketone->Impurity1 Incomplete Reaction Amine Methylamine (CH₃NH₂) Amine->Product Reductive Amination Reducer NaBH(OAc)₃ Reducer->Product Reductive Amination Impurity2 Borate Salts Reducer->Impurity2 Byproduct Impurity3 Solvent Residues

Caption: Synthetic origin of this compound and its common impurities.

Purification Strategies and Detailed Protocols

A multi-tiered approach is often necessary to achieve the high purity (>99%) required for pharmaceutical applications. The choice of methods depends on the scale of the synthesis and the nature of the impurities present.

Strategy 1: Buffer-Based Liquid-Liquid Extraction

Principle of Causality: This technique exploits the difference in basicity (pKa) between primary, secondary, and tertiary amines.[3][6] By carefully controlling the pH of the aqueous phase, one can selectively protonate and extract different amine species into the aqueous layer, leaving the desired, less basic (or neutral) compounds in the organic phase. For separating a secondary amine product from a tertiary amine impurity, a buffer with a pH between their pKa values can be effective.

Protocol: Selective Removal of Amine Impurities

  • Initial Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash (General Amine Extraction): Perform an initial wash with a dilute acid solution (e.g., 1 M HCl) to protonate all amine species and extract them into the aqueous layer, leaving behind neutral organic impurities like unreacted ketone.

  • Basification and Re-extraction: Collect the acidic aqueous layer. Adjust the pH to >12 using 5 M NaOH. This deprotonates the ammonium salts back to their free amine forms.

  • Back-Extraction: Extract the free amines back into a fresh portion of organic solvent (e.g., DCM). Combine the organic layers.

  • Selective Buffer Wash (Optional): To separate the target secondary amine from more basic tertiary amine impurities, wash the organic solution with a phosphate buffer of a specific pH (e.g., pH ~8-9).[3][6] This requires optimization but can selectively protonate and remove the more basic amines.

  • Final Wash and Dry: Wash the final organic layer with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Extraction_Workflow Start Crude Product in Organic Solvent Wash1 Wash with 1 M HCl Start->Wash1 Phase1 Aqueous Layer (All Protonated Amines) Wash1->Phase1 Collect Phase2 Organic Layer (Neutral Impurities) Wash1->Phase2 Discard Basify Adjust pH > 12 with NaOH Phase1->Basify Extract Extract with Fresh Solvent Basify->Extract ProductOrg Purified Amines in Organic Layer Extract->ProductOrg Dry Dry & Concentrate ProductOrg->Dry Final Isolated Amine Mixture Dry->Final Chromatography_Decision cluster_silica Standard Silica Method Start Purify Amine by Chromatography? Silica Standard Silica Gel Start->Silica Yes AmineSilica Amine-Functionalized Silica Start->AmineSilica Yes (Recommended) AddBase Add Basic Modifier (e.g., 1% TEA) Silica->AddBase Problem Potential Issues: - Peak Tailing - Irreversible Binding AddBase->Problem Purification_Workflow Start Crude Reaction Mixture Step1 Aqueous Workup (Acid-Base Extraction) Start->Step1 Decision1 Is product thermally stable? Step1->Decision1 Step2a Vacuum Distillation Decision1->Step2a Yes Step2b Flash Chromatography (Amine-Functionalized Silica) Decision1->Step2b No / High Purity Needed Decision2 Is product an oil or solid? Step2a->Decision2 Step2b->Decision2 Step3 Crystallization (as Hydrochloride Salt) Decision2->Step3 Oil / Final Polish Final High-Purity Crystalline Product (>99.5%) Decision2->Final Solid & Pure Step3->Final Analysis Purity Analysis (NMR, HPLC, GC-MS) Final->Analysis

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-ethyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-ethyl-N-methylpiperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, you will find in-depth answers to common questions and guidance on overcoming poor yields and other synthetic challenges.

Troubleshooting Guide: Overcoming Poor Yields

This guide addresses specific issues that can arise during the synthesis of this compound, providing explanations and actionable solutions.

Question 1: My reductive amination of 1-ethylpiperidin-4-one with methylamine is resulting in a low yield and a complex mixture of products. What are the likely causes and how can I improve the outcome?

Answer:

Low yields and complex product mixtures in the reductive amination of 1-ethylpiperidin-4-one with methylamine often stem from several factors related to imine/enamine formation, the choice of reducing agent, and reaction conditions. Reductive amination is a powerful method for C-N bond formation, but its success hinges on the careful control of these parameters.[1][2][3]

Underlying Causes and Solutions:

  • Inefficient Imine/Enamine Formation: The initial step of reductive amination is the formation of an iminium ion or enamine intermediate. If this equilibrium is not favored, you will see a significant amount of unreacted ketone.

    • pH Control: The pH of the reaction medium is critical. A slightly acidic environment (pH 4-6) is often optimal to catalyze imine formation without deactivating the amine nucleophile. You can achieve this by using a mild acid catalyst like acetic acid.

    • Water Removal: The formation of the imine/enamine generates water. In some cases, removing this water can drive the equilibrium towards the intermediate. This can be accomplished by using a dehydrating agent like molecular sieves.

  • Inappropriate Reducing Agent: The choice of reducing agent is crucial for selectively reducing the iminium ion in the presence of the starting ketone.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations because it is mild enough not to significantly reduce the ketone but is highly effective at reducing the protonated imine.[4] It is also tolerant of mildly acidic conditions.

    • Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, it is effective at reducing imines in the presence of ketones. However, it is toxic and requires careful handling.

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can lead to the formation of the corresponding alcohol (1-ethylpiperidin-4-ol) as a byproduct if it reduces the ketone before imine formation and subsequent reduction can occur. If using NaBH₄, the imine formation should be allowed to go to completion before the reducing agent is added.

  • Side Reactions:

    • Over-alkylation: While less common in this specific reductive amination, it's a possibility. Using a stoichiometric amount of methylamine is important.

    • Aldol Condensation: Under basic conditions, the ketone can undergo self-condensation. Maintaining a neutral to slightly acidic pH helps to minimize this.

Optimized Experimental Protocol:

Here is a detailed, step-by-step protocol for the reductive amination of 1-ethylpiperidin-4-one with methylamine:

  • Reaction Setup: In a round-bottom flask, dissolve 1-ethylpiperidin-4-one (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add a solution of methylamine (1.0-1.2 equivalents) in a solvent like tetrahydrofuran (THF) or ethanol to the reaction mixture.

  • pH Adjustment (Optional but Recommended): Add acetic acid (1-2 equivalents) to catalyze imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic, so maintain the temperature with an ice bath if necessary.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Troubleshooting Workflow Diagram:

G cluster_sm Unreacted Starting Material cluster_byproducts Byproduct Analysis start Low Yield in Reductive Amination check_sm Check for unreacted 1-ethylpiperidin-4-one start->check_sm check_byproducts Analyze byproduct profile (e.g., by LC-MS) start->check_byproducts sm_issue Issue: Incomplete imine formation check_sm->sm_issue alcohol_byproduct Alcohol byproduct detected (1-ethylpiperidin-4-ol) check_byproducts->alcohol_byproduct other_byproducts Other byproducts check_byproducts->other_byproducts sm_solution1 Optimize pH: Add acetic acid (pH 4-6) sm_issue->sm_solution1 sm_solution2 Remove water: Add molecular sieves sm_issue->sm_solution2 alcohol_issue Issue: Ketone reduction alcohol_byproduct->alcohol_issue other_issue Issue: Sub-optimal conditions other_byproducts->other_issue alcohol_solution Use a milder reducing agent: Switch to NaBH(OAc)₃ alcohol_issue->alcohol_solution other_solution Re-evaluate stoichiometry, temperature, and reaction time other_issue->other_solution G start N-methylpiperidin-4-amine (Secondary Amine) product This compound (Desired Tertiary Amine) start->product + Ethyl Halide (Desired Reaction) side_product Quaternary Ammonium Salt (Over-alkylation Product) product->side_product + Ethyl Halide (Side Reaction)

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Technical Support Center: Troubleshooting Side Reactions in the Ethylation of N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and modification of piperidine derivatives. We will address common side reactions encountered during the ethylation of N-methylpiperidin-4-amine, providing mechanistic explanations and robust troubleshooting strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am trying to synthesize N-ethyl-N-methylpiperidin-4-amine. What are the primary challenges and most common side reactions I should anticipate?

A1: The ethylation of N-methylpiperidin-4-amine presents a classic chemoselectivity challenge. The starting material possesses two nucleophilic nitrogen centers: a secondary amine at the 4-position (N4) and a tertiary amine within the piperidine ring (N1).

The primary side reactions stem from the difficulty of selectively ethylating only the N4 position. The main competing reactions are:

  • Over-alkylation at the N4 Position: The desired product, N-ethyl-N-methylpiperidin-4-amine, is a tertiary amine. This product is often as nucleophilic, or even more so, than the starting secondary amine, leading to a second ethylation to form a quaternary ammonium salt.

  • Quaternization of the Piperidine Ring Nitrogen (N1): The N1 tertiary amine is also susceptible to ethylation, forming a different quaternary ammonium salt. This reaction directly competes with the desired N4 ethylation.

The result is often a complex mixture of the starting material, the desired mono-ethylated product, and two different quaternary ammonium salts, which can be difficult to separate.

Reaction Pathways cluster_reactants SM N-methylpiperidin-4-amine (Starting Material) DP Desired Product (N-ethyl-N-methylpiperidin-4-amine) SM->DP Desired Reaction (N4 Ethylation) SP1 Side Product 1 (N1 Quaternary Salt) SM->SP1 Side Reaction (N1 Ethylation) EtX Ethylating Agent (e.g., Et-I) EtX->DP Desired Reaction (N4 Ethylation) EtX->SP1 Side Reaction (N1 Ethylation) SP2 Side Product 2 (N4 Quaternary Salt) EtX->SP2 Side Reaction (Over-alkylation) DP->SP2 Side Reaction (Over-alkylation)

Figure 1: Competing reaction pathways in the ethylation of N-methylpiperidin-4-amine.
Q2: My reaction with ethyl iodide yields a mixture, and the mass spectrum shows a major peak corresponding to the addition of two ethyl groups. What is this species, and how do I prevent its formation?

A2: A mass increase corresponding to two ethyl groups indicates the formation of a di-ethylated product, which in this case is a quaternary ammonium salt. As shown in Figure 1, this can happen via two pathways:

  • Sequential ethylation at N4 and then N1.

  • Sequential ethylation at N1 and then N4.

Regardless of the path, the final di-quaternary salt is not what you want. The primary cause is that direct alkylation with reactive agents like ethyl iodide is difficult to control. The tertiary amine product is highly susceptible to further reaction.

Troubleshooting Guide: Minimizing Quaternization

Potential CauseScientific RationaleSuggested Solution(s)
Excess Ethylating Agent A high concentration of the electrophile (ethyl iodide) increases the probability of a second alkylation event occurring on the desired product or the N1 nitrogen.1. Use the amine as the limiting reagent. 2. Employ slow, dropwise addition of the ethylating agent using a syringe pump to maintain its low concentration.[1] 3. Do not exceed 1.05-1.1 equivalents of the ethylating agent.
High Reaction Temperature Increased temperature accelerates all reaction rates, often disproportionately favoring the faster quaternization reactions over the desired mono-alkylation.1. Run the reaction at room temperature or below (0 °C). 2. Monitor reaction progress closely by TLC or LC-MS to stop the reaction upon consumption of the starting material.
Inappropriate Base A strong, nucleophilic base can deprotonate the resulting ammonium salt too effectively, regenerating a highly reactive tertiary amine that readily undergoes a second alkylation. Some bases can also interfere.1. Use a bulky, non-nucleophilic base such as N,N-diisopropylethylamine (Hünig's base).[1] 2. Alternatively, use a mild inorganic base like K₂CO₃ or KHCO₃ which can scavenge the HI produced without aggressively promoting the second alkylation.[1]

Even with these optimizations, achieving high selectivity with direct alkylation is challenging. For a cleaner, more reliable synthesis, a change in methodology is strongly recommended (see Q4).

Q3: During my reaction workup, which involves heating, I'm observing new, non-polar spots on my TLC plate and my NMR shows alkene signals. What is happening?

A3: You are likely observing products from a Hofmann Elimination reaction.[2][3] This is a classic decomposition pathway for quaternary ammonium salts that possess a β-hydrogen. The quaternary ammonium salt byproducts formed during your ethylation (Side Products 1 & 2 in Figure 1) are susceptible to this reaction, especially when heated in the presence of a base (e.g., during a basic aqueous workup).

Mechanism: A hydroxide ion or another base abstracts a proton from a carbon atom beta to the positively charged nitrogen. This induces an E2 elimination, cleaving a C-N bond and forming an alkene.[4][5] In your case, this could lead to ring-opening of the piperidine or loss of an ethyl group as ethylene.

Hofmann_Elimination QuatSalt Quaternary Ammonium Salt (Side Product) Alkene Alkene Product(s) (e.g., from ring opening) QuatSalt->Alkene E2 Elimination Amine Tertiary Amine QuatSalt->Amine Base Base (e.g., OH⁻) + Heat

Figure 2: The Hofmann Elimination pathway for quaternary salt byproducts.

Mitigation Strategy:

  • Avoid High Temperatures: Perform your workup and purification at or below room temperature.

  • Use a Milder Base: During extraction, use a weaker base like sodium bicarbonate instead of sodium hydroxide if possible.

  • Prevent Quaternization: The most effective strategy is to prevent the formation of the quaternary salt in the first place by using a more selective ethylation method.

Q4: What is the best and most reliable method to selectively synthesize N-ethyl-N-methylpiperidin-4-amine while avoiding side reactions?

A4: The most robust and selective method for this transformation is Reductive Amination .[6][7] This strategy completely avoids the issue of over-alkylation because the reaction mechanism is not based on nucleophilic substitution by the amine.[8][9][10]

The process involves reacting the starting secondary amine (N-methylpiperidin-4-amine) with acetaldehyde in the presence of a mild reducing agent.

Mechanism:

  • The secondary amine reacts with acetaldehyde to form an unstable hemiaminal, which then dehydrates to form a tertiary iminium ion.

  • A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride to the electrophilic carbon of the iminium ion.

  • This reduction yields the desired N-ethyl-N-methylpiperidin-4-amine product.

Critically, the tertiary amine product cannot form another iminium ion with acetaldehyde, so the reaction stops cleanly at the desired stage.[8][11] This makes reductive amination far superior to direct alkylation for this purpose.

Reductive_Amination_Workflow cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction cluster_2 Outcome Start N-methylpiperidin-4-amine + Acetaldehyde Iminium Iminium Ion Intermediate Start->Iminium Dehydration Iminium_ref Iminium Ion Intermediate Reducer NaBH(OAc)₃ Product Clean Product (N-ethyl-N-methyl...) Reducer->Product Hydride Delivery Product_ref Clean Product Iminium_ref->Product Hydride Delivery Stop Reaction Stops (No Over-alkylation Possible) Product_ref->Stop

Figure 3: Workflow for selective ethylation via reductive amination.
Experimental Protocols
Protocol 1: Selective Ethylation via Reductive Amination

This protocol is designed to provide high yields of the desired product with minimal purification challenges.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-methylpiperidin-4-amine (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Reagent Addition: Add acetaldehyde (1.2-1.5 eq). Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Note: The reaction is often slightly exothermic.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Analytical Characterization
Table 2: Key Analytical Signatures for Reaction Monitoring
CompoundTLC (Typical)¹H NMR Spectroscopy (Key Signals)Mass Spec (LC-MS)
Starting Material Polar, baseline spotSignal for NH (broad singlet), N-CH ₃ (singlet, ~2.2 ppm)[M+H]⁺ peak
Desired Product Less polar than SMDisappearance of NH signal, new signals for N-CH₂ CH₃ (quartet, ~2.5 ppm) and N-CH₂CH₃ (triplet, ~1.1 ppm)[M+H]⁺ peak (+28 Da from SM)
Quaternary Salts Highly polar, often immobile from baselineBroader signals, downfield shift of protons α to the positive nitrogen (~3.0-3.5 ppm).M⁺ peak (+57 Da from SM for di-ethylated)
References
  • Magdeldin, S. (Ed.). (2019). N-Dealkylation of Amines. IntechOpen. [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. [Link]

  • The Organic Chemistry Tutor. (2022). Eschweiler-Clarke Reaction. YouTube. [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • Li, W., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. [Link]

  • Organic Chemistry Tutor. (n.d.). Eschweiler- Clarke Reaction. [Link]

  • Kainz, Q. M., et al. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry. [Link]

  • Hobbs, F. W. (1975). N-dealkylation of tertiary amines.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by C-N bond cleavage. [Link]

  • Lian, Q., et al. (2023). Alkali-Driven Photoinduced N-Dealkylation of Aryl Tertiary Amines and Amides. Organic Letters. [Link]

  • Request PDF. (n.d.). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. ResearchGate. [Link]

  • Nam, J., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Wikipedia. (2023). Hofmann elimination. [Link]

  • NROChemistry. (n.d.). Hofmann Elimination. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Yale Chemistry Department. (n.d.). The Hofmann Elimination Reaction. [Link]

  • Master Organic Chemistry. (2017). The Hofmann Elimination. [Link]

  • Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. [Link]

  • BYJU'S. (n.d.). Hofmann Elimination. [Link]

  • Total Synthesis. (2022). Reductive Amination & Amide Synthesis. YouTube. [Link]

  • ResearchGate. (n.d.). Procedure for N-alkylation of Piperidine?. [Link]

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Technical Support Center: Optimizing Derivatization of 1-ethyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 1-ethyl-N-methylpiperidin-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile piperidine scaffold. As a structure containing both a secondary and a tertiary amine, it presents unique opportunities and challenges in synthesis. This document provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the integrity of your synthetic route.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and reactivity of this compound.

Q1: What are the primary reactive sites on this compound for derivatization?

The primary site for derivatization is the secondary amine (the N-methyl group attached to the 4-position of the piperidine ring). This nitrogen is a potent nucleophile and is the target for common derivatization reactions such as acylation, sulfonylation, and alkylation. The tertiary amine within the piperidine ring (the N-ethyl group) is generally non-nucleophilic under standard conditions but can be reactive under specific circumstances (e.g., quaternization with highly reactive alkylating agents).

Q2: My starting material, this compound, has a yellow tint. Is it still usable?

A yellow tint often indicates minor oxidation of the amine.[1][2] For many applications, this minor impurity may not interfere with the reaction. However, for high-purity applications or if the reaction is sensitive, purification is recommended. This can often be achieved by distillation or by preparing a salt, recrystallizing it, and then liberating the free base.[1]

Q3: How do I choose the right base for my derivatization reaction?

The choice of base is critical and depends on the reaction type:

  • For Acylation/Sulfonylation: These reactions generate an acidic byproduct (e.g., HCl from an acyl chloride). A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used as an acid scavenger.[3] DIPEA is often preferred for sterically hindered substrates as its bulkiness further reduces its nucleophilicity.[4]

  • For Alkylation: A milder inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient to facilitate the reaction with an alkyl halide.[3]

  • For Reductive Amination: The reaction is often run under mildly acidic conditions to promote iminium ion formation, so an external base is not typically required. In fact, adding a small amount of acetic acid can be beneficial.[5]

Q4: What are the best solvents for derivatizing this amine?

Polar aprotic solvents are generally the best choice as they can dissolve the amine and reagents without interfering with the reaction. Common choices include:

  • Dichloromethane (DCM): Excellent for reactions at or below room temperature.

  • N,N-Dimethylformamide (DMF) & Acetonitrile (ACN): Good for reactions that require heating.[3]

  • Tetrahydrofuran (THF): A versatile ether-based solvent.

It is crucial to use anhydrous (dry) solvents, as water can hydrolyze activated reagents (like acyl chlorides or coupling reagents) and can interfere with the reaction.[1]

Section 2: Core Derivatization Protocols & Optimization

This section provides detailed, step-by-step methodologies for the most common derivatization strategies.

Workflow 1: N-Acylation (Amide Bond Formation)

N-acylation is one of the most common derivatization reactions, often used to introduce diverse functionalities.[6] However, the secondary amine of this compound can be sterically hindered, which may require optimized conditions.[4][7]

General Acylation Workflow Diagram

cluster_start Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve amine & base in anhydrous solvent B Cool to 0°C A->B C Add Acylating Agent (e.g., Acyl Chloride) dropwise B->C D Warm to RT, stir 2-16h C->D E Monitor by TLC/LC-MS D->E F Aqueous Quench (e.g., NaHCO3) E->F G Extract with Organic Solvent F->G H Dry, Filter, Concentrate G->H I Purify (e.g., Column Chromatography) H->I cluster_check Initial Checks cluster_optimization Optimization Steps cluster_alternative Alternative Strategy Start Low / No Yield in N-Acylation Reagents Are reagents (amine, acid, coupling agent, base, solvent) pure and anhydrous? Start->Reagents Reagents->Start If No, purify/replace reagents Stoichiometry Is stoichiometry correct? (e.g., sufficient base) Reagents->Stoichiometry If Yes Stoichiometry->Start Activation Pre-activate acid with coupling agent & base for 15 min before adding amine. Stoichiometry->Activation If Yes CouplingAgent Switch to a stronger coupling agent. (e.g., EDC/HOBt -> HATU/PyBOP). Activation->CouplingAgent If still low yield Temperature Increase reaction temperature (e.g., from RT to 50-80°C). CouplingAgent->Temperature If still low yield Concentration Increase reaction concentration (e.g., from 0.1M to 0.5M). Temperature->Concentration If still low yield AcylFluoride Consider in-situ acyl fluoride formation for very hindered substrates. Concentration->AcylFluoride If all else fails

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Technical Support Center: Purification of 1-Ethyl-N-methylpiperidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-ethyl-N-methylpiperidin-4-amine and its analogs. As a scientist in drug development, you are likely working with the piperidine scaffold, one of the most vital building blocks in medicinal chemistry.[1] However, the inherent basicity of the two nitrogen atoms in this particular scaffold introduces a unique set of purification challenges. This guide is designed to provide you with not just protocols, but the underlying chemical principles to troubleshoot and optimize your purification strategy, ensuring the integrity and purity of your final compounds.

This document moves beyond standard operating procedures to offer field-proven insights into why specific techniques are chosen and how to overcome common obstacles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most immediate questions researchers encounter when purifying substituted 4-aminopiperidines.

Q1: Why is my compound streaking badly on a standard silica gel TLC plate and column?

A: This is the most common issue and stems from the fundamental acidic nature of silica gel. The surface of silica is covered with silanol groups (Si-OH), which are Brønsted acids. Your basic piperidine analog, containing two amine functionalities, engages in a strong acid-base interaction with these silanols.[2] This causes a portion of your compound to bind strongly to the stationary phase, leading to significant peak tailing, poor resolution, and in some cases, irreversible adsorption and loss of yield.[2]

Q2: I'm struggling with a persistent emulsion during my aqueous workup. How can I resolve this?

A: Emulsions are frequently encountered when working with amines, which can act as surfactants and stabilize the oil-in-water or water-in-oil interface.[3] To break an emulsion, you need to disrupt this stable interface. The most effective method is "salting out" by adding a saturated aqueous solution of sodium chloride (brine).[3] The increased ionic strength of the aqueous phase makes it more polar, forcing your organic product out and helping the layers to coalesce. Gentle swirling, rather than vigorous shaking, during the extraction can also help prevent their formation.

Q3: How can I efficiently remove unreacted starting materials, like the precursor amine?

A: An acid-base liquid-liquid extraction is highly effective. By washing your organic layer with a dilute acid (e.g., 1M HCl), both your product and the starting amine will be protonated and extracted into the aqueous layer as their respective salts.[4] If the starting material and product have sufficiently different pKa values, you might achieve some separation by carefully controlling the pH. However, for structurally similar amines, a more robust method like flash chromatography or crystallization is often required after the initial acid wash to remove non-basic impurities.

Q4: I suspect I've formed a quaternary ammonium salt as a byproduct. How does this affect my purification?

A: Over-alkylation to form a quaternary ammonium salt is a common side reaction, especially if an excess of the alkylating agent is used.[5][6][7] These salts are highly polar and typically insoluble in most organic solvents used for chromatography (like ethyl acetate or dichloromethane). They will either remain at the baseline on your TLC plate or streak from the origin. During an aqueous workup, they will partition almost exclusively into the aqueous layer. If your product is extracted from a basified aqueous solution, the quaternary salt will remain behind, providing an effective means of separation.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Mastering the Acid-Base Liquid-Liquid Extraction

This technique exploits the differential solubility of the amine in its neutral (free base) and protonated (salt) forms. It is your first and most powerful tool for initial cleanup.

  • The Core Principle: Your neutral amine analog is soluble in organic solvents. When protonated with an acid, it forms a salt that is soluble in water. The general rule is to adjust the aqueous pH to at least 2 pKa units below the amine's pKa to ensure complete protonation and transfer to the aqueous phase.[3]

  • Common Problem: Incomplete extraction of the amine into the acid wash, or loss of product.

  • Causality & Solution: This often happens if the pH of the acidic wash is not low enough or if an insufficient volume is used. Perform multiple small-volume washes (e.g., 3 x 20 mL) rather than one large one (1 x 60 mL) for greater efficiency. After washing, you can confirm the complete extraction of basic components from the organic layer by taking a small aliquot, spotting it on a TLC plate, and checking for your product.

  • Experimental Protocol: A Self-Validating Workflow

    • Dissolve your crude reaction mixture in an immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Extract the organic layer with 1M HCl (aq). Repeat 2-3 times. Combine the aqueous layers.

    • Validation Step: Spot a small amount of the washed organic layer on a TLC plate alongside your crude mixture. The spot corresponding to your amine product should be absent or significantly diminished. This confirms successful extraction.

    • Cool the combined acidic aqueous layers in an ice bath (the neutralization is exothermic).

    • Slowly add a base (e.g., 5M NaOH or solid Na₂CO₃) with stirring until the pH is >12. You may see your product "crash out" as a solid or oil.

    • Extract the now basic aqueous layer with an organic solvent (e.g., DCM, 3x).

    • Combine the organic layers, wash with brine to remove excess water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Mixture (Product + Impurities) in EtOAc clean_org Non-Basic Impurities in EtOAc crude->clean_org acid_aq Protonated Amine Salt in 1M HCl crude->acid_aq Wash with 1M HCl base_aq Purified Amine (Free Base) acid_aq->base_aq Add NaOH to pH > 12 final_org Purified Amine in EtOAc base_aq->final_org Extract with EtOAc problem Problem Severe Peak Tailing cause Cause Amine (Base) interacts with Silica (Acid) problem->cause is caused by solution1 Solution A Add Competing Base (e.g., 1% Et3N) to Mobile Phase cause->solution1 can be solved by solution2 Solution B Change Stationary Phase (e.g., Alumina, C18) cause->solution2 can be solved by

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Technical Support Center: Solubility Enhancement for 1-Ethyl-N-methylpiperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-ethyl-N-methylpiperidin-4-amine derivatives. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions regarding the solubility challenges often encountered with this class of compounds. Our goal is to provide not just methods, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Part 1: Foundational Understanding & Initial Troubleshooting

This section addresses the most common and immediate challenges faced when a this compound derivative shows poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives poorly soluble in neutral aqueous solutions?

A1: The solubility of these derivatives is fundamentally linked to their chemical structure. The piperidine ring, especially when substituted with alkyl groups like ethyl and methyl, contributes to the molecule's lipophilicity (hydrophobicity).[1][2] While the tertiary amine on the piperidine ring and the secondary amine at the 4-position can act as hydrogen bond acceptors, the overall nonpolar surface area of the molecule often dominates its behavior in water at neutral pH.[3] At a neutral pH of ~7.0, the amine groups are only partially protonated, meaning the compound exists predominantly in its less soluble, neutral "free base" form.

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. What's happening and how can I fix it?

A2: This is a classic solubility problem. Your compound is soluble in the organic solvent (DMSO) but crashes out upon introduction to the aqueous environment where its thermodynamic solubility is much lower. This can lead to inaccurate and unreliable assay results.

Causality: The high concentration of the compound in the DMSO "bolus" is suddenly exposed to a poor solvent (the aqueous buffer), causing it to rapidly precipitate before it can disperse.

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, typically below 1% and ideally below 0.5%, to minimize its effect on the biological system and solubility.[1]

  • Use a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock into an intermediate solution containing a higher percentage of co-solvent before the final dilution into the assay buffer.[1]

  • Lower the Stock Concentration: Preparing a more dilute initial stock solution in DMSO can sometimes prevent precipitation upon further dilution.[1]

  • Pre-warm the Buffer: Gently warming the aqueous buffer before adding the compound stock can sometimes help, but be cautious about the thermal stability of your compound and assay components.

Q3: What is the quickest way to achieve a preliminary assessment of my compound's pH-dependent solubility?

A3: A simple pH-solubility screen is the most effective initial step. Since your compound is basic, its solubility is expected to increase significantly at lower pH values due to the protonation of the amine functional groups.[4][5]

Mechanism: The protonated amine forms a cation, which is an ion. Ionic species interact much more favorably with polar water molecules than the neutral free base, leading to a dramatic increase in aqueous solubility.[5]

You can perform a rough screen by attempting to dissolve your compound in a series of buffers with decreasing pH (e.g., pH 7.4, 6.0, 5.0, and 4.0). Visual inspection for undissolved solid can give you a rapid, qualitative answer. For a more quantitative approach, see the Shake-Flask Solubility Protocol in Part 3.

Part 2: Advanced Solubility Enhancement Strategies

If basic troubleshooting fails to yield the desired solubility, more advanced chemical and formulation strategies are required. This section provides a decision-making framework and detailed explanations of these techniques.

Decision Workflow for Solubility Enhancement

The following diagram outlines a logical progression for selecting an appropriate solubility enhancement strategy.

G cluster_0 Start: Assess Solubility cluster_1 Chemical Modification cluster_2 Formulation Approaches start Is aqueous solubility at physiological pH (e.g., 7.4) sufficient for the intended use? end_node Proceed with Experimentation start->end_node  Yes ph_adjust pH Adjustment (For Basic Compounds) start->ph_adjust  No salt Salt Formation (Ionizable Compounds) prodrug Prodrug Synthesis (Masks Parent Moiety) salt->prodrug If salt disproportionation or instability is an issue prodrug->end_node cosolvent Co-solvents & Surfactants (For Liquid Formulations) complexation Complexation (e.g., Cyclodextrins) cosolvent->complexation If co-solvent toxicity/ concentration is a concern amorphous Amorphous Solid Dispersions (e.g., Spray Drying, HME) complexation->amorphous For solid dosage forms with high drug loading nano Nanosuspensions (Particle Size Reduction) amorphous->nano If thermal instability is a problem nano->end_node ph_adjust->salt Is solid form or further enhancement needed? ph_adjust->cosolvent Is a liquid formulation acceptable? G cluster_0 In Formulation (High Solubility) Prodrug Parent Drug (Low Solubility) + Solubilizing Promoiety Parent Active Parent Drug (Exerts Therapeutic Effect) Prodrug->Parent Enzymatic or Chemical Cleavage Promoiety Inert Promoiety (Metabolized & Excreted)

Caption: General mechanism of a carrier-linked prodrug.

References
  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Jadhav, N. et al. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH. [Link]

  • Azimullah, S. et al. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. ResearchGate. [Link]

  • Azimullah, S. et al. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics, 9(2), 574-582. [Link]

  • (2024). Enhancing Solubility of Poorly Soluble Drugs: The Nanosuspension Approach. Pharma Education. [Link]

  • Verma, S. et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(8), 2825-2855. [Link]

  • Fernandes, G. M. et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(10), 2453. [Link]

  • Kumar, R. et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Williams, R. O. et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Fernandes, G. M. et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. ProQuest. [Link]

  • Kumar, S. & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]

  • Fernandes, G. M. et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. ResearchGate. [Link]

  • Patel, B. B. et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]

  • (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. PharmaTutor. [Link]

  • Addanki, S. et al. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences. [Link]

  • Djuris, J. et al. (2020). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. PMC - NIH. [Link]

  • da Silva, A. D. et al. (2019). Is prodrug design an approach to increase water solubility? PubMed. [Link]

  • Sharma, D. et al. (2016). Formulation strategies for improving drug solubility using solid dispersions. ResearchGate. [Link]

  • Mogal, P. et al. (2012). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]

  • Fernandes, G. M. et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

  • Mohammed, A. et al. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • (2010). Pharmaceutical Salts Optimization of Solubility or Even More? PharmaTech. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]

  • (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [Link]

  • Puel, F. et al. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]

  • (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. [Link]

  • Amir, M. et al. (2022). View of Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. [Link]

  • (2025). Why Does pH Influence A Substance's Dissolution? YouTube. [Link]

  • Tang, B. et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. [Link]

  • (n.d.). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. LinkedIn. [Link]

  • (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? LinkedIn. [Link]

  • Strickley, R. G. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]

  • Bastin, R. J. et al. (2000). Principles of Salt Formation. ResearchGate. [Link]

  • Sari, Y. W. et al. (2023). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. ResearchGate. [Link]

  • (n.d.). Piperidine. Solubility of Things. [Link]

  • (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

Sources

Technical Support Center: Preventing Byproduct Formation in Piperidine Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for professionals engaged in the synthesis and modification of piperidine-containing molecules. Piperidine N-alkylation is a fundamental transformation in medicinal chemistry and drug development. However, its apparent simplicity often conceals challenges, primarily the formation of unwanted byproducts that complicate purification and reduce yields. This guide provides in-depth, experience-driven answers to common issues, explaining the mechanistic origins of these problems and offering validated, actionable solutions.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: How can I prevent the formation of the quaternary ammonium salt (over-alkylation)?

The Problem: You've successfully alkylated your piperidine, but now you're struggling to isolate your desired tertiary amine from a highly polar, often water-soluble, quaternary ammonium salt byproduct. This occurs when the newly formed tertiary amine, which can be more nucleophilic than the starting piperidine, reacts with another equivalent of the alkylating agent.[1][2][3]

The Underlying Mechanism: The N-alkylation of a secondary amine (piperidine) is an Sₙ2 reaction. The product, a tertiary amine, still possesses a lone pair of electrons and can act as a nucleophile. If a sufficient concentration of the alkylating agent is present, a second Sₙ2 reaction occurs, leading to the formation of a stable quaternary ammonium salt. This process is often kinetically favorable, creating a "runaway train" effect where the product reacts faster than the starting material.[3]

Troubleshooting & Optimization Workflow:

Here is a decision-making workflow to diagnose and solve over-alkylation issues.

G start Problem: Over-alkylation Detected (Quaternary Salt Formation) q1 What is the stoichiometry? (Piperidine vs. R-X) start->q1 stoich_excess_rx Excess R-X or 1:1 q1->stoich_excess_rx [≤ 1:1] stoich_excess_amine Excess Piperidine q1->stoich_excess_amine [> 1:1] action1 Action: Use 1.1-1.5 eq. Piperidine. Add R-X slowly (syringe pump). stoich_excess_rx->action1 q2 What is the base? stoich_excess_amine->q2 action1->q2 base_strong_sol Strong, Soluble Base (e.g., NaH, KHMDS) q2->base_strong_sol base_het Heterogeneous Base (e.g., K₂CO₃) q2->base_het action2 Action: Switch to a weaker, heterogeneous base like K₂CO₃ or Cs₂CO₃. base_strong_sol->action2 q3 Is the reaction still problematic? base_het->q3 action2->q3 action3 Action: Consider the 'Cesium Effect'. Use Cs₂CO₃ in DMF for enhanced mono-alkylation selectivity. q3->action3 [Yes] action4 Alternative Strategy: Switch to Reductive Amination. This completely avoids over-alkylation. q3->action4 [Persistent Issue] end_ok Problem Solved q3->end_ok [No] action3->q3 end_alt Problem Solved action4->end_alt

Caption: Troubleshooting workflow for over-alkylation.

Actionable Solutions:

  • Control Stoichiometry and Addition Rate: The most straightforward control parameter is stoichiometry. Using a slight excess of the piperidine (1.1–1.2 equivalents) relative to the alkylating agent (1.0 equivalent) ensures the electrophile is consumed before it can react with the product.[1] Furthermore, adding the alkylating agent slowly via syringe pump maintains a low instantaneous concentration, starving the over-alkylation reaction.[4]

  • Optimize the Base and Solvent System:

    • Heterogeneous Bases: Finely powdered, anhydrous potassium carbonate (K₂CO₃) is a cost-effective and reliable choice.[4][5] It acts as a proton scavenger without significantly increasing the nucleophilicity of the amine.

    • The Cesium Effect: Cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF often provides superior selectivity for mono-alkylation.[6][7][8] This "cesium effect" is attributed to the formation of a loosely bound ion pair with the amine, which modulates its reactivity and sterically disfavors the second alkylation step.[8][9][10]

  • Consider an Alternative Synthetic Strategy: Reductive Amination: For particularly challenging substrates, or when seeking the cleanest possible reaction, reductive amination is a superior alternative.[11] This one-pot reaction involves forming an iminium ion from the piperidine and an aldehyde/ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1][12] This pathway is incapable of forming quaternary salts, completely circumventing the over-alkylation problem.[13][14]

Validated Protocol 1: Controlled Direct N-Alkylation [1]

  • To a dry round-bottom flask under an inert nitrogen atmosphere, add the piperidine derivative (1.1 eq) and finely powdered, anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous acetonitrile (to make a ~0.1 M solution) and stir the suspension vigorously at room temperature.

  • Prepare a solution of the alkyl halide (1.0 eq) in anhydrous acetonitrile.

  • Using a syringe pump, add the alkyl halide solution to the piperidine suspension over 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting alkyl halide is consumed.

  • Upon completion, filter off the K₂CO₃ and concentrate the filtrate under reduced pressure.

  • Purify the residue by standard column chromatography.

FAQ 2: How do I suppress elimination byproducts from my alkyl halide?

The Problem: You observe the formation of an alkene byproduct, which originates from your alkylating agent. This is particularly common when using secondary or sterically hindered primary alkyl halides.

The Underlying Mechanism: This is a classic competition between substitution (Sₙ2) and elimination (E2) pathways.[15] The piperidine, while acting as a nucleophile for the desired Sₙ2 reaction, is also a base. It can abstract a proton from the carbon beta to the leaving group on the alkyl halide, leading to the formation of a double bond via an E2 mechanism.[16][17] Stronger bases, higher temperatures, and sterically hindered substrates all favor the E2 pathway.[15][16]

Key Factors Influencing the Sₙ2/E2 Competition:

FactorFavors Sₙ2 (Desired Alkylation)Favors E2 (Elimination Byproduct)Rationale
Alkyl Halide Structure Methyl > Primary > SecondaryTertiary > Secondary > PrimarySteric hindrance around the electrophilic carbon impedes backside attack, making proton abstraction at the periphery more likely.[18]
Base Strength Weaker, less hindered base (e.g., K₂CO₃, DIPEA)Strong, bulky base (e.g., KOtBu, DBU)Strong bases are more effective at abstracting the beta-proton, driving the E2 reaction.[15][16][19]
Temperature Lower temperatureHigher temperatureElimination reactions have a higher activation energy than substitution reactions, so increasing the temperature disproportionately increases the rate of elimination.
Solvent Polar Aprotic (DMF, Acetonitrile)Less Polar or ProticPolar aprotic solvents stabilize the Sₙ2 transition state and solvate the cation of the base, leaving a "naked" and highly reactive nucleophile.[18][20]

Actionable Solutions:

  • Lower the Reaction Temperature: This is the simplest variable to adjust. If elimination is observed, try running the reaction at room temperature or even 0 °C.

  • Choose a Milder Base: Avoid strong, hindered bases like potassium tert-butoxide. Stick with weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).

  • Change the Leaving Group: If alkyl bromides or iodides are problematic, consider switching to an alkyl tosylate or mesylate. These are excellent leaving groups that are often less prone to inducing elimination.

  • Select the Right Solvent: Use a polar aprotic solvent like acetonitrile or DMF. These solvents accelerate Sₙ2 reactions by effectively solvating the counter-ion of the base while leaving the nucleophile highly reactive.[20][21] Protic solvents (like ethanol or water) can cage the nucleophile through hydrogen bonding, slowing the Sₙ2 rate and potentially favoring elimination.[18]

FAQ 3: My reaction is sluggish or stalls. How can I improve the reaction rate without generating byproducts?

The Problem: Your alkylation is clean but painfully slow, or it fails to proceed to completion. This is common with less reactive alkylating agents (e.g., alkyl chlorides) or sterically hindered piperidines.

The Underlying Mechanism: The rate of an Sₙ2 reaction is dependent on the concentration and nucleophilicity of the nucleophile, the concentration and reactivity of the electrophile (alkylating agent), and the solvent environment.[18] A weak nucleophile, a poor leaving group, steric hindrance, or a suboptimal solvent can all lead to slow reaction kinetics.

Reaction Acceleration Workflow:

G start Problem: Sluggish or Stalled Reaction q1 What is the alkylating agent's leaving group? start->q1 lg_cl Chloride (R-Cl) q1->lg_cl lg_br_i Bromide or Iodide (R-Br, R-I) q1->lg_br_i action1 Action: Switch to R-Br or R-I. Add a catalytic amount of NaI or KI (Finkelstein reaction). lg_cl->action1 q2 What is the solvent? lg_br_i->q2 action1->q2 solvent_other THF, Toluene, etc. q2->solvent_other solvent_aprotic Polar Aprotic (ACN, DMF) q2->solvent_aprotic action2 Action: Switch to anhydrous ACN or DMF to accelerate the Sₙ2 rate. solvent_other->action2 q3 Is the reaction still slow? solvent_aprotic->q3 action2->q3 action3 Action: Gently increase temperature (e.g., to 40-60 °C). Monitor closely for byproduct formation. q3->action3 [Yes] end_ok Problem Solved q3->end_ok [No] action4 Action: Consider a more potent base system, such as Cs₂CO₃ in DMF. action3->action4 action4->end_ok

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Technical Support Center: A Troubleshooting Guide for Experiments with 1-ethyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-ethyl-N-methylpiperidin-4-amine. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis, purification, and handling of this versatile tertiary amine.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary synthetic routes to this compound?

    • My reaction yield is consistently low. What are the common causes?

    • I am observing multiple spots on my TLC. What are the likely side products?

    • How can I effectively purify this compound?

    • What are the best practices for storing and handling this compound?

  • Troubleshooting Synthetic Protocols

    • Method A: Reductive Amination of 1-ethyl-4-piperidone

      • Protocol

      • Troubleshooting Guide

    • Method B: N-Alkylation of 1-methylpiperidin-4-amine

      • Protocol

      • Troubleshooting Guide

  • Characterization and Purity Assessment

    • Interpreting NMR Spectra

    • Mass Spectrometry Analysis

  • References

Frequently Asked Questions (FAQs)

What are the primary synthetic routes to this compound?

There are two primary and highly effective synthetic strategies for the preparation of this compound:

  • Reductive Amination: This is often the preferred method as it is a one-pot reaction with a generally high yield and selectivity. It involves the reaction of 1-ethyl-4-piperidone with methylamine in the presence of a reducing agent. The choice of reducing agent is critical for the success of the reaction.

  • N-Alkylation: This method involves the ethylation of 1-methylpiperidin-4-amine using an ethylating agent such as ethyl iodide or ethyl bromide. While straightforward, this method is prone to over-alkylation, which can lead to the formation of a quaternary ammonium salt, complicating purification and reducing the yield of the desired tertiary amine.[1]

My reaction yield is consistently low. What are the common causes?

Low yields can stem from several factors, depending on the chosen synthetic route:

  • For Reductive Amination:

    • Inefficient Imine Formation: The initial reaction between the ketone and the amine to form the imine intermediate may not go to completion. This can be due to steric hindrance or the use of an inappropriate solvent.

    • Side Reactions: The reducing agent might preferentially reduce the starting ketone to the corresponding alcohol (1-ethylpiperidin-4-ol) instead of the imine.

    • Decomposition of the Reducing Agent: Some reducing agents are sensitive to moisture and acidic conditions. Improper handling can lead to their deactivation.

  • For N-Alkylation:

    • Over-alkylation: The desired tertiary amine product can react further with the ethylating agent to form a quaternary ammonium salt. This is a common issue with highly reactive alkylating agents.[2]

    • Incomplete Reaction: Insufficient reaction time, low temperature, or a weak base can lead to a significant amount of unreacted starting material.

    • Steric Hindrance: The nucleophilicity of the starting secondary amine can be reduced by steric bulk, slowing down the reaction.

I am observing multiple spots on my TLC. What are the likely side products?

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds. The likely side products depend on your synthetic method:

  • Reductive Amination:

    • Starting Ketone: 1-ethyl-4-piperidone.

    • Alcohol Byproduct: 1-ethylpiperidin-4-ol.

    • Unreacted Methylamine: Although volatile, it can sometimes be observed.

  • N-Alkylation:

    • Starting Amine: 1-methylpiperidin-4-amine.

    • Quaternary Ammonium Salt: 1-ethyl-1-methyl-4-(methylamino)piperidin-1-ium salt. This byproduct is highly polar and will likely have a very low Rf value on the TLC plate.

How can I effectively purify this compound?

The basic nature of amines can make purification by standard silica gel chromatography challenging due to strong interactions with the acidic silica.[3] Here are some effective purification strategies:

  • Amine-Functionalized Silica Gel: Using an amine-treated silica gel for column chromatography can significantly improve the separation and reduce tailing of the amine product.[3]

  • Modified Eluent: If using standard silica gel, adding a small amount of a basic modifier like triethylamine (typically 0.5-2%) or ammonium hydroxide to the eluent system can help to mitigate the interaction between the amine and the silica.[3]

  • Recrystallization as a Salt: The crude amine can be converted to its hydrochloride or another suitable salt by treating it with the corresponding acid. These salts are often crystalline and can be purified by recrystallization from an appropriate solvent system. The pure amine can then be liberated by treatment with a base.[4]

What are the best practices for storing and handling this compound?
  • Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric carbon dioxide. It is advisable to store it in a cool, dark, and dry place.[5]

  • Handling: This compound is expected to be corrosive and an irritant to the skin, eyes, and respiratory system.[6][7] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

Troubleshooting Synthetic Protocols

Method A: Reductive Amination of 1-ethyl-4-piperidone

Reductive amination is a robust method for synthesizing tertiary amines.[9][10] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ.

G Ketone 1-ethyl-4-piperidone Imine Iminium Ion Intermediate Ketone->Imine + Methylamine - H₂O Amine Methylamine Amine->Imine Product This compound Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction

Caption: Reductive Amination Workflow.

Materials:

  • 1-ethyl-4-piperidone

  • Methylamine (e.g., 40% in water or 2.0 M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1-ethyl-4-piperidone (1.0 eq) in DCM or DCE, add methylamine (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Problem Potential Cause Solution
Low or No Conversion 1. Incomplete imine formation. 2. Deactivated reducing agent.1. Increase the reaction time for imine formation or add a dehydrating agent like anhydrous MgSO₄. 2. Use fresh, high-quality sodium triacetoxyborohydride. Ensure the reaction is carried out under anhydrous conditions if using a moisture-sensitive reducing agent.
Significant Amount of Alcohol Byproduct The reducing agent is reducing the ketone faster than the imine.Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to preferentially reduce imines over ketones.[10]
Complex Mixture of Products Potential side reactions or impurities in starting materials.Ensure the purity of the starting 1-ethyl-4-piperidone. Consider purifying the starting material if necessary.
Method B: N-Alkylation of 1-methylpiperidin-4-amine

This is a classical SN2 reaction where the secondary amine acts as a nucleophile.

G Amine 1-methylpiperidin-4-amine Product This compound Amine->Product AlkylHalide Ethyl Iodide/Bromide AlkylHalide->Product Sₙ2 Reaction Base Base (e.g., K₂CO₃) Base->Product SideProduct Quaternary Ammonium Salt Product->SideProduct + Ethyl Iodide/Bromide (Over-alkylation)

Caption: N-Alkylation Workflow and Side Reaction.

Materials:

  • 1-methylpiperidin-4-amine

  • Ethyl iodide or ethyl bromide

  • Potassium carbonate (K₂CO₃) or another non-nucleophilic base

  • Acetonitrile or DMF

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-methylpiperidin-4-amine (1.0 eq) in acetonitrile or DMF.

  • Add potassium carbonate (2.0 eq).

  • Slowly add the ethylating agent (1.1 eq) to the mixture at room temperature.

  • Stir the reaction at room temperature or gently heat (e.g., 50 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, filter off the base and concentrate the solution under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

Problem Potential Cause Solution
Significant Amount of Quaternary Salt The tertiary amine product is reacting further with the ethylating agent.1. Use a less reactive ethylating agent (e.g., ethyl bromide instead of ethyl iodide). 2. Add the ethylating agent slowly to the reaction mixture to maintain a low concentration. 3. Use a slight excess of the starting amine.
Incomplete Reaction 1. Insufficient reactivity. 2. The base is not strong enough.1. Increase the reaction temperature or reaction time. 2. Use a stronger base, but be mindful of potential side reactions.
Reaction is Sluggish Steric hindrance around the nitrogen atom.Consider using a more polar aprotic solvent like DMF to enhance the reaction rate.

Characterization and Purity Assessment

Accurate characterization is essential to confirm the identity and purity of your product.

Interpreting NMR Spectra

1H NMR:

  • Ethyl Group: A quartet (CH₂) and a triplet (CH₃).

  • N-Methyl Group: A singlet.

  • Piperidine Ring Protons: A series of multiplets. The proton at C4 will be a multiplet coupled to the adjacent methylene protons.

  • NH Proton (if present as an impurity): A broad singlet.

13C NMR:

  • Ethyl Group: Two distinct signals for the CH₂ and CH₃ carbons.

  • N-Methyl Group: A signal for the methyl carbon.

  • Piperidine Ring Carbons: Several signals in the aliphatic region. The carbon at C4 will be shifted downfield due to the attached nitrogen.

Troubleshooting Impurities with NMR:

  • Starting Ketone (from reductive amination): Look for the absence of a carbonyl signal in the 13C NMR (typically >170 ppm).

  • Alcohol Byproduct (from reductive amination): Look for a carbinol proton (CH-OH) signal in the 1H NMR and a C-OH signal in the 13C NMR.

  • Starting Amine (from N-alkylation): Check for the presence of the characteristic signals of 1-methylpiperidin-4-amine.

  • Quaternary Ammonium Salt (from N-alkylation): The signals for the protons and carbons near the positively charged nitrogen will be shifted downfield.

Mass Spectrometry Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight of the product.

Technique Expected Observation
Electrospray Ionization (ESI-MS) The protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the free base plus the mass of a proton. Predicted m/z for [C₈H₁₈N₂ + H]⁺ is approximately 143.15.[11]
Gas Chromatography-Mass Spectrometry (GC-MS) The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of the free base.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Retrieved from [Link]

  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. BenchChem.
  • YouTube. (2024, October 12).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition.
  • PubChem. (n.d.). 1-Ethylpiperidin-4-amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • ResearchGate. (2025, February 16).
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....
  • PubChemLite. (n.d.). This compound (C8H18N2).
  • Chemguide. (n.d.). Making amines. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). N-ethyl-1-methylpiperidin-4-amine dihydrochloride.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Biotage. (n.d.).
  • PMC. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
  • Fisher Scientific. (n.d.).
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • ChemSrc. (n.d.). CAS#:1233955-04-8 | N-Ethyl-N-methylpiperidin-4-amine hydrochloride.
  • BLD Pharm. (n.d.). N-Ethyl-4-(4-(4-fluorophenyl)-1-(1-methylpiperidin-4-yl)-1H-imidazol-5-yl)pyrimidin-2-amine.
  • Tagoor Chemicals Priv
  • Chiralen. (n.d.). N-Ethyl-1-methylpiperidin-4-amine.
  • Reddit. (2024, August 19). Low yield in Phosphoamidite synthesis.

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Technical Support Center: Enhancing the Stability of Compounds Derived from 1-Ethyl-N-Methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with derivatives of 1-ethyl-N-methylpiperidin-4-amine. This guide is designed to provide in-depth technical assistance for enhancing the stability of these compounds. As a Senior Application Scientist, my goal is to offer not just protocols, but also the underlying scientific principles to empower you in your research.

Introduction

Compounds derived from this compound are a significant class of molecules in pharmaceutical research, often investigated for their potential as CNS agents, analgesics, and more.[1][2][3] The core structure, containing a tertiary amine within the piperidine ring and a derivatizable amine at the 4-position, presents unique stability challenges. Understanding and mitigating degradation pathways are crucial for ensuring the efficacy, safety, and shelf-life of these compounds.[4][5] This guide provides troubleshooting advice and frequently asked questions to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Here are some common questions researchers face when working with derivatives of this compound:

Q1: My compound is showing signs of degradation during storage in solution. What is the most likely cause?

A1: The most probable causes of degradation in solution are oxidation and hydrolysis, especially if the derivative is an amide.[4][6] The tertiary amine of the piperidine ring is susceptible to oxidation, which can be accelerated by factors such as pH, temperature, light, and the presence of trace metal ions.[6][7] If your derivative has an amide bond, it may be undergoing pH-dependent hydrolysis.[4][8]

Q2: What is the optimal pH range for storing my this compound derivative in an aqueous solution?

A2: The optimal pH for stability will depend on the specific derivative. Generally, for tertiary amines, a slightly acidic pH can enhance stability by protonating the amine, which reduces its susceptibility to oxidation.[6] However, for amide derivatives, extreme pH values (both acidic and basic) can catalyze hydrolysis.[9][10][11][12] Therefore, a pH range of 4-6 is often a good starting point for balancing the stability of the amine and any hydrolyzable functional groups.[9] It is crucial to perform a pH-stability profile for your specific compound.

Q3: I've observed the formation of an N-oxide impurity. How can I prevent this?

A3: N-oxide formation is a common oxidative degradation pathway for tertiary amines.[6][7] To minimize this, you should:

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photo-oxidation.[4][13]

  • Inert Atmosphere: Degas your solvents and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[4]

  • Control pH: As mentioned, a slightly acidic pH can reduce the rate of N-oxidation.[6]

  • Use Antioxidants: Consider the addition of antioxidants to your formulation, but ensure they are compatible with your compound and intended application.

Q4: Are there any specific excipients I should avoid in my formulations?

A4: Yes, be cautious with excipients that may contain peroxides, as these can accelerate the oxidation of your compound.[6][7] Common excipients like polyethylene glycols (PEGs) can sometimes contain peroxide impurities.[7] It is advisable to use high-purity, low-peroxide grade excipients and to test for compatibility.

Troubleshooting Guides

This section provides detailed troubleshooting for more complex stability issues you might encounter.

Issue 1: Rapid Degradation During Forced Degradation Studies

Scenario: You are performing forced degradation studies as per ICH guidelines, and you observe unexpectedly rapid and extensive degradation under oxidative and/or hydrolytic stress conditions.[5][14][15]

Probable Causes:

  • Inherent Molecular Instability: The specific functional groups in your derivative may be highly susceptible to the stress conditions applied.

  • Reaction with Buffer Components: Certain buffer species can participate in or catalyze degradation reactions.

  • Presence of Catalytic Impurities: Trace metals from reagents or glassware can catalyze oxidative degradation.[7]

Step-by-Step Troubleshooting Protocol:

  • Systematic Evaluation of Stress Conditions:

    • Begin with milder stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressor).

    • The goal of forced degradation is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[5]

  • Analyte Concentration Adjustment:

    • High concentrations of the analyte can sometimes lead to different degradation pathways or self-catalysis. Evaluate degradation at different concentrations.

  • Buffer and pH Optimization:

    • If hydrolysis is the issue, perform a detailed pH-rate profile to identify the pH of maximum stability.[9][10][11]

    • Screen different buffer systems to rule out catalytic effects.

  • Metal Ion Sequestration:

    • If oxidative degradation is prominent, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions.

  • Characterize Degradants:

    • Use techniques like LC-MS/MS to identify the major degradation products.[6][16] This will provide insight into the degradation pathway and help in designing mitigation strategies.

Data Presentation: Example pH-Stability Profile

pHBuffer SystemTemperature (°C)% Degradation (24h)Major Degradant(s)
2.00.1 M HCl6015.2Hydrolysis Product A
4.550 mM Acetate603.1N-Oxide, Hydrolysis Product A
7.050 mM Phosphate608.9N-Oxide
9.050 mM Borate6018.5Hydrolysis Product B
Issue 2: Poor Solid-State Stability

Scenario: The solid form of your compound shows degradation over time, indicated by changes in appearance, purity, or the appearance of new peaks in the chromatogram.

Probable Causes:

  • Hygroscopicity: The compound may be absorbing moisture from the atmosphere, which can lead to hydrolysis or facilitate other degradation pathways.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which may be less stable.

  • Excipient Incompatibility: In a formulated product, the compound may be reacting with excipients.[6]

Step-by-Step Troubleshooting Protocol:

  • Hygroscopicity Assessment:

    • Perform dynamic vapor sorption (DVS) analysis to determine the hygroscopicity of your compound.

    • If hygroscopic, store the compound in a desiccator or under controlled low humidity.

  • Polymorph Screening:

    • Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to screen for polymorphs.

    • Identify the most stable polymorph for further development.

  • Excipient Compatibility Studies:

    • Prepare binary mixtures of your compound with various excipients.

    • Store these mixtures under accelerated stability conditions (e.g., 40°C/75% RH).

    • Analyze the mixtures at different time points to identify any interactions.

Visualization of Degradation Pathways

The following diagram illustrates the primary degradation pathways for a hypothetical amide derivative of this compound.

DegradationPathways cluster_main Parent Compound cluster_oxidation Oxidative Degradation Parent 1-Ethyl-N-methylpiperidin-4-yl Derivative N_Oxide Piperidine N-Oxide Parent->N_Oxide [O] pH, Light, Metal Ions Acid Carboxylic Acid Parent->Acid H₂O (Acid/Base Catalyzed) Amine 1-Ethyl-N-methyl- piperidin-4-amine Parent->Amine H₂O (Acid/Base Catalyzed)

Caption: Potential degradation pathways for this compound derivatives.

Experimental Workflow for Stability-Indicating Method Development

A robust analytical method is essential for accurately assessing stability. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[17][18][19]

StabilityMethodWorkflow cluster_dev Method Development cluster_stress Forced Degradation cluster_val Method Validation (ICH Q2(R1)) A Select Column & Mobile Phase B Optimize Gradient & Flow Rate A->B C Select Detection Wavelength B->C D Stress Samples (Acid, Base, Peroxide, Heat, Light) C->D E Inject Stressed Samples D->E F Assess Peak Purity & Resolution E->F G Validate: Specificity, Linearity, Accuracy, Precision, Robustness F->G

Caption: Workflow for developing a stability-indicating HPLC method.

Concluding Remarks

Enhancing the stability of derivatives of this compound requires a systematic and scientifically grounded approach. By understanding the potential degradation pathways and employing rigorous experimental design, you can develop robust formulations and ensure the integrity of your compounds. This guide serves as a starting point, and it is imperative to conduct thorough stability studies on your specific molecule to ensure its quality and performance.

References

  • Oxidative Degradation. (2012). The Royal Society of Chemistry.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022).
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2014).
  • An In-depth Technical Guide to the Thermochemical Stability of 1-(Piperidin-2 - Benchchem. Benchchem.
  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). PubMed.
  • Forced Degradation Studies Research Articles. R Discovery.
  • The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. (2014). PubMed.
  • Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine form
  • Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry.
  • Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability. (2018). PubMed.
  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016).
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2014).
  • Understanding the chemical basis of drug stability and degrad
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024).
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Analytical method by liquid chromatography to assay piperine associ
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced Degradation Studies for Biopharmaceuticals.
  • Piperidine. Wikipedia.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024).
  • Principles of Drug Action 1, Spring 2005, Amides.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed.
  • Synthesis, Structure and Reactions of the Most Twisted Amide.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2019). PubMed Central.
  • Analytical Techniques In Stability Testing. (2024).
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Determination of piperidine alkaloids (anaferine, anahygrine, isopelletierine). Analytice.
  • Know Pharmaceutical Grade Piperidine Deriv
  • This compound. Santa Cruz Biotechnology.
  • The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis.
  • 1-Ethylpiperidin-4-amine. PubChem.
  • Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture.
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega.
  • Hydrolysis of Amides. (2021). Chemistry LibreTexts.
  • This compound. BLD Pharm.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central.
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • Amide bond hydrolysis of peptoids. (2022).
  • N-ethyl-1-methylpiperidin-4-amine dihydrochloride. Sigma-Aldrich.
  • N-Ethyl-1-methylpiperidin-4-amine. CHIRALEN.

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resolving analytical issues in the characterization of 1-ethyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 1-ethyl-N-methylpiperidin-4-amine (CAS: 864247-56-3). This guide is designed for researchers, quality control analysts, and drug development professionals to navigate and resolve common analytical challenges associated with this compound. The inherent chemical properties of this molecule—a tertiary amine within the piperidine ring and a secondary exocyclic amine—present unique yet manageable hurdles in routine analysis.

This resource provides troubleshooting guides in a direct question-and-answer format, focusing on the causality behind experimental observations and offering field-proven solutions.

Compound Profile

  • IUPAC Name: (1-ethylpiperidin-4-yl)(methyl)amine

  • Molecular Formula: C₈H₁₈N₂[1]

  • Molecular Weight: 142.24 g/mol [1]

  • Structure:

    Caption: Chemical structure of this compound.

General Handling & Preparation: Frequently Asked Questions

This section addresses overarching issues that can impact any subsequent analytical technique.

Q1: My sample solution has developed a yellow or brown tint over time. What is causing this and is the sample compromised?

A1: This is a classic sign of amine oxidation. The lone pair of electrons on the nitrogen atoms, particularly the secondary amine, is susceptible to oxidation, which can form colored impurities like nitroxides or other degradation products.

  • Causality: Exposure to atmospheric oxygen, light (photodegradation), or trace metal contaminants can catalyze this process.

  • Troubleshooting & Prevention:

    • Use an Inert Atmosphere: Prepare and handle solutions under an inert gas like nitrogen or argon, especially for long-term storage.

    • Solvent Purity: Use high-purity, degassed solvents. Peroxides in aged ethers (like THF or Dioxane) are particularly detrimental.

    • Light Protection: Store the solid material and its solutions in amber vials or protect them from light.

    • Fresh is Best: For quantitative analysis, always prepare solutions fresh from solid material. If you must store solutions, keep them refrigerated or frozen under an inert headspace for the shortest possible time. A stability study should be performed to determine acceptable storage duration.

Q2: I am struggling to dissolve the free base in my aqueous mobile phase. How can I improve its solubility?

A2: The solubility of amines is highly pH-dependent. As a basic compound, this compound is significantly more soluble in acidic conditions where it forms a protonated, more polar salt.

  • Causality: In neutral or basic water, the free base form is less polar and has limited aqueous solubility. By lowering the pH, you protonate the nitrogen atoms (pKa ~9-11), forming an ammonium salt which is essentially an ionic species and readily dissolves in water.

  • Troubleshooting Steps:

    • Acidify the Solvent: Add a small amount of a suitable acid to your aqueous solvent. For LC-MS, volatile acids like formic acid (0.1%) or acetic acid (0.1%) are ideal. For other applications, dilute hydrochloric acid (HCl) can be used.[2]

    • Test Solubility: A simple qualitative test can be performed by adding a few milligrams of your compound to separate vials of deionized water, 0.1 M HCl, and 0.1 M NaOH. You will observe significantly better solubility in the acidic solution.[2]

    • Consider Organic Solvents: The free base is generally soluble in organic solvents like methanol, ethanol, and acetonitrile.

Gas Chromatography (GC & GC-MS) Troubleshooting

Amines are notoriously challenging for GC analysis due to their basicity and polarity.

Q3: My GC peak for the amine shows significant tailing, making integration and quantification unreliable. What's wrong?

A3: This is the most common issue for amine analysis by GC and is caused by adsorptive interactions between the basic amine and active sites within the GC system.

  • Causality: Standard glass or silica GC inlet liners and columns contain acidic silanol groups (-Si-OH). The basic amine interacts strongly with these sites via hydrogen bonding, causing some molecules to be temporarily adsorbed, resulting in a tailed peak shape.[3]

  • Troubleshooting Workflow:

    Caption: Decision workflow for troubleshooting GC peak tailing of amines.

Q4: I'm not seeing my compound at all, or the response is very low and inconsistent.

A4: This could be due to complete adsorption in the system or thermal degradation in the hot injector.

  • Causality: If the system is not properly deactivated, the compound can be irreversibly adsorbed and never reach the detector. Alternatively, some complex amines can degrade at high injector temperatures.[4]

  • Troubleshooting Steps:

    • Verify System Suitability: First, confirm the system is working by injecting a non-polar, stable compound like octane. If this is successful, the issue is compound-specific.

    • Use a "Primer" Injection: Before running your analytical sample, inject a high-concentration sample of your amine (or another amine). This "primes" the system by saturating the active sites, allowing subsequent injections to pass through more effectively.

    • Optimize Injector Temperature: Start with a lower injector temperature (e.g., 200 °C) and gradually increase it. You are looking for the point where response is maximized without evidence of degradation (i.e., the appearance of new, smaller peaks).

    • Consider Derivatization: While it adds a step, derivatizing the secondary amine (e.g., via acylation or silylation) can make the molecule less polar and more thermally stable, dramatically improving its chromatographic behavior.

Protocol: Example GC-MS Method for Identification

This protocol provides a starting point for method development. Parameters must be optimized for your specific instrument.

ParameterSettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film, base-deactivated 5% phenyl-methylpolysiloxane (e.g., DB-5ms)A standard, robust phase with proper deactivation is crucial to minimize peak tailing.[5]
Injector Splitless, 250 °C, Base-deactivated linerEnsures sufficient energy for vaporization while the liner minimizes adsorption.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good efficiency.
Oven Program 80 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min)A starting point to ensure elution of the analyte and any potential impurities.
MS Source Electron Ionization (EI), 70 eVStandard EI energy for generating reproducible fragmentation patterns for library matching.
MS Quad Temp 150 °CStandard temperature to prevent analyte condensation.
MS Scan Range m/z 40-300Covers the molecular ion (142.24) and expected fragments.

Liquid Chromatography (LC & LC-MS) Troubleshooting

Reverse-phase HPLC is the workhorse for analyzing pharmaceutical compounds, but mobile phase and column selection are critical for amines.

Q5: My peak shape is poor in reverse-phase HPLC. Should I use low or high pH?

A5: You can use either, but you must commit to one end of the pH spectrum to ensure a consistent ionization state and good chromatography. Operating at an intermediate pH (around the compound's pKa) will result in broad, split, or tailing peaks.

  • Causality: At low pH (<4), the amine is fully protonated (R-NH₂⁺-R'), and residual silanols on the column are neutral, leading to sharp peaks via ion-pair or standard reverse-phase mechanisms. At high pH (>10), the amine is in its neutral free-base form, and silanols are deprotonated and repelled, also leading to good peak shape on a pH-stable column.

  • Troubleshooting Steps:

    • Low pH Method (Recommended for most columns):

      • Mobile Phase: Use a mobile phase containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). Formic acid is preferred for MS compatibility.

      • Benefit: Excellent peak shape for basic compounds on standard C18 columns.

    • High pH Method (Requires a specific column):

      • Column: You MUST use a column designed for high pH stability (e.g., hybrid particle or specially-bonded silica). A standard silica C18 will rapidly degrade above pH 8.

      • Mobile Phase: Use a mobile phase buffered at pH 10-11, such as 10 mM ammonium bicarbonate or ammonium hydroxide.

      • Benefit: Can sometimes offer different selectivity compared to low pH methods.

Q6: My sensitivity in LC-MS with electrospray ionization (ESI+) is poor and unstable.

A6: This is likely due to a mobile phase that is not conducive to efficient protonation and spray formation.

  • Causality: ESI in positive mode relies on the analyte being protonated in solution to form an [M+H]⁺ ion. If the mobile phase suppresses this or is not volatile enough, the signal will be poor.

  • Solutions:

    • Use a Volatile Acid: Ensure your mobile phase contains a volatile acid like formic acid (0.05-0.1%). This provides a source of protons to form the desired [M+H]⁺ ion.[6]

    • Avoid Non-Volatile Buffers: NEVER use non-volatile buffers like phosphate (e.g., PBS) with LC-MS. They will precipitate in the source and destroy the signal (and the instrument).

    • Optimize Organic Content: Ensure the mobile phase composition at the point of elution has sufficient organic solvent (e.g., >20% acetonitrile or methanol) to promote efficient desolvation in the ESI source.

    • Source Parameter Optimization: Tune the MS source parameters (e.g., capillary voltage, desolvation gas flow and temperature) specifically for your compound's m/z and elution conditions.

Protocol: Developing a Stability-Indicating LC Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.[7] This is a regulatory requirement for drug development.[8][9][10]

Caption: Workflow for developing a stability-indicating LC method.

Spectroscopic Characterization (NMR & FTIR)

Q7: The proton NMR signals for the piperidine ring protons are broad and difficult to interpret.

A7: This is often due to the "chair-chair interconversion" of the piperidine ring, a chemical exchange process that can broaden signals if it occurs at an intermediate rate on the NMR timescale.

  • Causality: The piperidine ring is not planar; it rapidly flips between two stable chair conformations. This means axial protons become equatorial and vice-versa. If this flipping is fast, you see sharp, averaged signals. If it's slow, you see two distinct sets of sharp signals. If the rate is intermediate, the signals broaden significantly.

  • Troubleshooting:

    • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Lowering the temperature will slow the ring-flipping, potentially "freezing out" the two conformers and resulting in sharper (but more numerous) signals. Increasing the temperature may accelerate the flipping into the fast-exchange regime, also resulting in sharper, averaged signals.

    • Use a Higher Field Instrument: A higher magnetic field strength (e.g., 500 or 600 MHz vs. 300 MHz) will increase the spectral dispersion, which can help resolve overlapping multiplets even if they are somewhat broad.

    • 2D NMR: Use a COSY spectrum to identify proton-proton couplings and an HSQC spectrum to link protons to their directly attached carbons, which can greatly aid in assignment even with some signal broadening.[11][12]

Q8: What are the key distinguishing peaks in the FTIR spectrum for this molecule?

A8: The FTIR spectrum provides a functional group "fingerprint" of the molecule.

  • Key Expected Absorptions:

    • ~3300-3400 cm⁻¹ (weak-medium, sharp): This is the N-H stretch of the secondary amine. Its presence confirms the exocyclic amine is not a tertiary amine.

    • 2960-2850 cm⁻¹ (strong, sharp): Aliphatic C-H stretching from the CH₃ and CH₂ groups of the ethyl substituent and the piperidine ring.

    • ~1450-1470 cm⁻¹: C-H bending (scissoring) of the CH₂ groups.

    • ~1100-1250 cm⁻¹ (medium): C-N stretching vibrations from both the tertiary and secondary amine groups.[13]

  • What if it's a salt? If you are analyzing a hydrochloride salt, the N-H stretch will be replaced by a very broad, strong N⁺-H stretch absorption from 2200-3000 cm⁻¹, often obscuring the C-H stretches.

References

  • International Council for Harmonisation. (2014).
  • EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Jain, D. et al.
  • International Journal of Research and Review. (2025).
  • Patel, K. et al. (2020).
  • PubChem. 1-methyl-N-phenylpiperidin-4-amine.
  • Scribd.
  • Rydzik, A. M. et al. (2017). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....
  • Reddit. (2024). Amine workup : r/Chempros.
  • PubChem. 1-Ethylpiperidin-4-amine.
  • ChemicalBook. (2025). 1-Methylpiperidin-4-amine.
  • Rathod, S. J. et al. (2023). Stability indicating study by using different analytical techniques. IJSDR.
  • Unacademy. Identification of Primary, Secondary, and Tertiary Amines.
  • Sulfur Recovery Engineering Inc. Amine Troubleshooting.
  • Sigma-Aldrich. N-ethyl-1-methylpiperidin-4-amine dihydrochloride.
  • Bryan Research & Engineering, LLC. (1984).
  • International Journal of Research in Ayurveda and Pharmacy.
  • Santa Cruz Biotechnology. This compound.
  • PubChemLite. This compound (C8H18N2).
  • Scribd. GCMS Analysis Report.
  • BenchChem. Technical Support Center: Stabilizing Ethyl-piperidin-4-ylmethyl-amine in Solution.
  • BenchChem. Technical Guide: Solubility Profile of Ethyl-piperidin-4-ylmethyl-amine.
  • CymitQuimica. N-Ethyl-1-methylpiperidin-4-amine.
  • SpectraBase. (1-Methyl-piperidin-4-yl)-phenethyl-amine - Optional[Vapor Phase IR] - Spectrum.
  • Reddy, B. et al. (2012). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • da Silva, A. C. S. et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. NIH.
  • Raj, A. A. et al. (2021).
  • ResearchGate. (2025).
  • Supelco. Bulletin 737F Amines Analysis by Packed Column GC.
  • Shimadzu. Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles.
  • NIST. Benzenamine, N-ethyl-.
  • ChemicalBook. 4-Methylpiperidine(626-58-4) 1H NMR spectrum.
  • PubChemLite. N-ethyl-n-methylpiperidin-4-amine dihydrochloride (C8H18N2).
  • CHIRALEN. N-Ethyl-1-methylpiperidin-4-amine.
  • Tagoor Chemicals Priv
  • Sigma-Aldrich. This compound.
  • SpectraBase. 1-Ethyl-4-piperidinol - Optional[1H NMR] - Spectrum.

Sources

Technical Support Center: Regioselective Modification of 1-ethyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective modification of 1-ethyl-N-methylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this specific piperidine scaffold. The inherent challenge lies in directing chemical modifications to a specific position on the molecule, given the multiple potentially reactive sites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Introduction to Regioselectivity Challenges

This compound presents several sites for potential modification: the exocyclic primary amine, the tertiary amine within the piperidine ring, and the C-H bonds at various positions on the ring. Achieving regioselectivity requires a nuanced understanding of the electronic and steric properties of the substrate and the careful selection of reagents and reaction conditions. Key challenges include:

  • Competition between N-alkylation and ring functionalization: The lone pairs on both nitrogen atoms are nucleophilic, creating a competitive environment for electrophilic reagents.

  • Controlling C-H functionalization: The piperidine ring has multiple C-H bonds (α, β, and γ to the ring nitrogen) with differing reactivities, making site-selective modification difficult.[1][2]

  • Steric hindrance: The ethyl and methyl groups on the ring nitrogen, as well as the amine at the 4-position, can influence the accessibility of different sites to reagents.[3][4]

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific experimental issues.

Section 1: N-Functionalization vs. C-H Functionalization

Question 1: I am attempting an N-alkylation with an alkyl halide, but I am observing a mixture of products, including what appears to be C-H alkylation. How can I favor N-alkylation?

Answer: This is a common issue arising from the dual nucleophilicity of the substrate and the potential for side reactions. Here’s a troubleshooting guide:

  • Re-evaluate your base: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) can deprotonate the exocyclic primary amine, making it a more potent nucleophile for subsequent alkylation. However, strong bases can also promote elimination or other side reactions. A milder base like potassium carbonate or triethylamine is often sufficient for direct N-alkylation and minimizes C-H activation.

  • Control your temperature: Lowering the reaction temperature can increase the selectivity for the kinetically favored product, which is often the N-alkylated product due to the higher nucleophilicity of the amine.[5][6] Reactions are often run at 0 °C or even -78 °C.

  • Protecting Group Strategy: The most robust strategy is to protect the exocyclic primary amine before attempting functionalization at other sites. The tert-butyloxycarbonyl (Boc) group is a common choice.[7] This allows for subsequent modification of the piperidine ring or the tertiary amine, followed by deprotection of the primary amine.

Question 2: I want to achieve C-H functionalization on the piperidine ring without affecting the nitrogen atoms. What are the best strategies?

Answer: Directing C-H functionalization while avoiding N-functionalization requires specific strategies that activate the C-H bonds.

  • Directed Metalation: A powerful strategy involves the use of a directing group to guide a metal catalyst to a specific C-H bond.[8][9] For your substrate, the exocyclic amine could potentially be converted into a directing group (e.g., an amide). This approach often utilizes palladium or rhodium catalysts.[2]

  • Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and effective method for C-H functionalization.[10][11][12] This technique can generate radical intermediates that can undergo a variety of transformations, including arylation and alkylation.[13][14] The regioselectivity can often be controlled by the choice of photocatalyst and reaction conditions.

Section 2: Regioselectivity on the Piperidine Ring

Question 3: I am trying to functionalize the C2 position (α to the ring nitrogen) but am getting a mixture of C2 and C3/C4 substituted products. How can I improve C2 selectivity?

Answer: The C2 position is electronically activated due to the adjacent nitrogen, but it is also sterically hindered.[1] Achieving high C2 selectivity often requires overcoming this steric barrier or using a method that strongly favors this position.

  • Lithiation-Substitution of N-Boc Piperidines: A common and effective method involves the deprotonation of the C2 position of an N-Boc protected piperidine using a strong base like s-BuLi in the presence of a chiral ligand like (-)-sparteine, followed by quenching with an electrophile.[15][16][17][18][19][20] The Boc group is crucial for directing the lithiation to the C2 position.

  • Iminium Ion Formation: A strategy for α-functionalization involves the formation of an endocyclic iminium ion, which can then be attacked by a nucleophile.[21][22] This can be achieved through oxidation of the tertiary amine.

Question 4: How can I selectively functionalize the C4 position of the piperidine ring?

Answer: The C4 position is sterically more accessible but electronically less activated than the C2 position.[23] Strategies to favor C4 functionalization often rely on directing groups or catalysts that can overcome the inherent electronic preference for the C2 position.

  • Rhodium-Catalyzed C-H Insertion: Certain rhodium catalysts, when used with specific N-protecting groups, can direct C-H functionalization to the C4 position.[2][23] For example, using an N-α-oxoarylacetyl-piperidine has been shown to favor C4 substitution.[23]

  • Remote C-H Functionalization with a Directing Group: A directing group attached at the 4-amino position could potentially be used to direct a catalyst to the C-H bonds at the C3 or C5 positions, or even to the C4 position itself, depending on the length and nature of the directing group tether.

Experimental Protocols

Protocol 1: Selective N-Boc Protection of the Exocyclic Amine

This protocol describes the selective protection of the primary amine of this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM (0.2 M).

  • Add triethylamine (1.2 eq) to the solution at room temperature.

  • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective C2-Arylation via Lithiation of N-Boc Protected Intermediate

This protocol details the C2-arylation of the N-Boc protected 1-ethyl-piperidin-4-amine.

Materials:

  • N-Boc-1-ethyl-piperidin-4-amine (from Protocol 1)

  • sec-Butyllithium (s-BuLi)

  • (-)-Sparteine

  • Anhydrous tetrahydrofuran (THF)

  • Zinc chloride (ZnCl₂)

  • Aryl bromide

  • Pd(OAc)₂

  • t-Bu₃P·HBF₄

Procedure:

  • To a solution of N-Boc-1-ethyl-piperidin-4-amine (1.0 eq) and (-)-sparteine (1.2 eq) in anhydrous THF at -78 °C, add s-BuLi (1.2 eq) dropwise.

  • Stir the mixture at -78 °C for 3 hours.

  • Add a solution of ZnCl₂ (1.2 eq) in THF and allow the mixture to warm to room temperature.

  • In a separate flask, add Pd(OAc)₂ (0.05 eq), t-Bu₃P·HBF₄ (0.1 eq), and the aryl bromide (1.5 eq) to THF.

  • Transfer the organozinc solution to the palladium/aryl bromide mixture via cannula.

  • Heat the reaction mixture to 60 °C for 16 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography.

Data Summary

StrategyTarget PositionKey ReagentsAdvantagesDisadvantages
N-Boc ProtectionExocyclic Amine(Boc)₂O, TEAHigh selectivity, robust protectionRequires additional protection/deprotection steps
Directed C2-LithiationC2s-BuLi, (-)-sparteine, ZnCl₂, Pd catalystHigh regioselectivity for C2Requires stoichiometric strong base, air/moisture sensitive
Rh-Catalyzed C-H InsertionC4Rh₂(OAc)₄, specific N-directing groupAccess to C4 functionalizationRequires synthesis of specific directing group precursor
Photoredox C-H ArylationC2 (typically)Ir or Ru photocatalyst, aryl halideMild conditions, good functional group toleranceRegioselectivity can be challenging to control

Visualizations

Experimental Workflow for C2-Arylation

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: C2-Arylation start This compound prot Add (Boc)₂O, TEA in DCM start->prot workup1 Aqueous Workup & Purification prot->workup1 prod1 N-Boc Protected Intermediate workup1->prod1 lith Lithiation with s-BuLi/(-)-sparteine prod1->lith trans Transmetalation with ZnCl₂ lith->trans negishi Negishi Coupling (Pd catalyst, Aryl-Br) trans->negishi workup2 Aqueous Workup & Purification negishi->workup2 prod2 C2-Arylated Product workup2->prod2 G cluster_n cluster_c start Desired Modification? n_func N-Functionalization start->n_func Nitrogen c_func C-H Functionalization start->c_func Carbon n_exo Exocyclic Amine? n_func->n_exo n_tert Tertiary Ring Amine? n_func->n_tert c_pos Desired Position? c_func->c_pos n_exo_strat Direct Alkylation (kinetic control) or Boc Protection n_exo->n_exo_strat n_tert_strat Protect exocyclic amine first, then reductive amination or alkylation n_tert->n_tert_strat c2 C2 (α) c_pos->c2 c4 C4 (γ) c_pos->c4 c2_strat N-Boc Directed Lithiation or Photoredox Catalysis c2->c2_strat c4_strat Directing Group Strategy (e.g., Rh-catalyzed insertion) c4->c4_strat

Caption: Decision-making guide for regioselective functionalization strategies.

References

  • Approaches to α-functionalization of piperidines by C H... - ResearchGate. Available at: [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - NIH. Available at: [Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - NIH. Available at: [Link]

  • Synthetic strategies towards C−H functionalization of piperidines at... - ResearchGate. Available at: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization | Journal of the American Chemical Society. Available at: [Link]

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed. Available at: [Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed. Available at: [Link]

  • Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed. Available at: [Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization | Journal of the American Chemical Society. Available at: [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available at: [Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C-H Arylation and Epimerization - ResearchGate. Available at: [Link]

  • An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed. Available at: [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups | Organic Letters - ACS Publications. Available at: [Link]

  • Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews. Available at: [Link]

  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group | ACS Catalysis. Available at: [Link]

  • Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines | Organic Letters - ACS Publications. Available at: [Link]

  • An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters | Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. Available at: [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines - ResearchGate. Available at: [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Journal of the American Chemical Society. Available at: [Link]

  • Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines - PMC - NIH. Available at: [Link]

  • Enzymatic pyridine aromatization during thiopeptide biosynthesis - PMC - PubMed Central. Available at: [Link]

  • Photochemical, Kinetic, and Thermodynamic Experimental Data of Piperidine Bases PSa−c Taken from Ref 75 a - ResearchGate. Available at: [Link]

  • Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. Available at: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. Available at: [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC - NIH. Available at: [Link]

  • (PDF) Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - ResearchGate. Available at: [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - MDPI. Available at: [Link]

  • New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed. Available at: [Link]

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Technical Support Center: Scale-Up Challenges for the Synthesis of 1-Ethyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-ethyl-N-methylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important piperidine derivative. We will delve into common challenges, offering troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis process.

Introduction: Synthetic Strategies and Core Challenges

The synthesis of this compound typically involves a multi-step process, often culminating in a reductive amination. A common and industrially viable route starts from N-substituted 4-piperidone derivatives.[1] Reductive amination offers a controlled method for forming the C-N bond, which is crucial in the synthesis of many pharmaceuticals.[2][3]

However, transitioning from a lab-scale procedure to pilot or production scale introduces a host of challenges. These can range from managing exothermic reactions to ensuring reagent solubility and efficient purification.[4] This guide will address these critical issues in a practical, question-and-answer format.

Visualizing the Synthetic Pathway

A generalized synthetic approach is outlined below. Specific reagents and conditions may vary, but the core transformations remain consistent.

Synthesis_Workflow A N-methyl-4-piperidone B Reductive Amination (Ethylamine, Reducing Agent) A->B Step 1 C This compound B->C Crude Product D Purification (e.g., Distillation, Chromatography) C->D E Final Product D->E Side_Products cluster_main Desired Reaction cluster_side1 Over-alkylation cluster_side2 Ketone Reduction A N-methyl-4-piperidone C 1-ethyl-N-methyl- piperidin-4-amine A->C Reductive Amination F Non-selective reducing agent A->F B Ethylamine B->C Reductive Amination D Further reaction with ethylamine source C->D E Over-alkylated Product D->E G Alcohol Byproduct F->G

Caption: Potential pathways for desired product and side product formation.

Issue 3: Purification Challenges at Scale

Question: I can purify my compound on a small scale using column chromatography, but this is not feasible for my multi-gram scale-up. What are my options?

Answer:

Scaling up purification requires a shift from chromatographic methods to more industrially viable techniques.

1. Distillation:

  • Fractional Distillation under Reduced Pressure: This is often the most effective method for purifying liquid amines. The reduced pressure lowers the boiling point, preventing thermal decomposition. Invest in an efficient distillation column (e.g., Vigreux or packed column) to achieve good separation.

2. Salt Formation and Recrystallization:

  • If distillation is not effective, consider converting the amine to a salt (e.g., hydrochloride [5]or dihydrochloride). Amine salts are often crystalline solids that can be purified by recrystallization. The free base can then be regenerated by treatment with a base.
  • Solvent Screening for Recrystallization: A crucial step is to find a suitable solvent system. This typically involves a solvent in which the salt is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization of amine salts include ethanol, isopropanol, or mixtures with ethers or esters.

3. Liquid-Liquid Extraction:

  • A well-designed series of acidic and basic aqueous extractions can remove many impurities.
  • Acidic Wash (e.g., dilute HCl): This will protonate your amine product, moving it to the aqueous layer and leaving non-basic impurities in the organic layer.
  • Basification and Extraction: The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

Workflow for Scalable Purification:

Purification_Scaleup Crude Crude Product Distill Fractional Distillation (Reduced Pressure) Crude->Distill Salt Salt Formation (e.g., with HCl) Distill->Salt If impurities remain Final Pure Product Distill->Final If successful Recryst Recrystallization Salt->Recryst Freebase Liberate Free Base Recryst->Freebase Freebase->Final

Caption: Decision tree for scalable purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up this synthesis? A1: Several safety aspects are critical:

  • Exothermic Reactions: Reductive aminations can be exothermic. [4]On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. Use a reactor with good temperature control and consider controlled addition of reagents.

  • Flammable Solvents: Many solvents used (e.g., THF, DCM, ethanol) are flammable. Ensure proper grounding of equipment and use in a well-ventilated area, away from ignition sources.

  • Corrosive Reagents: Handling acids (HCl, acetic acid) and bases (NaOH) requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogen Gas: If using catalytic hydrogenation, be aware of the flammability and explosive potential of hydrogen gas. Use a properly designed hydrogenation reactor and ensure adequate ventilation.

Q2: Can I use a one-pot procedure for this synthesis? A2: Yes, reductive amination is often performed as a one-pot reaction where the amine, ketone, and reducing agent are combined. [6]This is generally efficient and avoids the isolation of the unstable imine intermediate.

Q3: How do I handle the work-up of a reductive amination reaction? A3: A typical work-up involves:

  • Quenching: Carefully quench any remaining reducing agent. For borohydride reagents, this can be done by the slow addition of an acid or water.

  • pH Adjustment: Adjust the pH of the aqueous layer to be basic (pH > 10) to ensure the amine product is in its free base form.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Washing and Drying: Wash the combined organic layers with brine to remove excess water, then dry over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

Q4: My final product is a salt (e.g., dihydrochloride). How do I convert it to the free base? A4: To convert the amine salt to the free base, dissolve the salt in water and add a strong base, such as sodium hydroxide or potassium carbonate, until the solution is strongly basic (pH > 11). Then, extract the free base into an organic solvent. Wash the organic layer with water and brine, dry it, and remove the solvent to yield the purified free amine.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis.
  • Sigma-Aldrich. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate.
  • MDPI. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
  • PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.
  • Benchchem. (n.d.). Technical Support Center: Reactions of Ethyl-piperidin-4-ylmethyl-amine.
  • CymitQuimica. (n.d.). CAS 58859-46-4: Ethyl 4-amino-1-piperidinecarboxylate.
  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.
  • EvitaChem. (n.d.). N,N-Diethyl-4-(2-methylpropyl)piperidin-4-amine.
  • ChemicalBook. (n.d.). 1-Methyl-4-piperidone synthesis.
  • Chemistry LibreTexts. (2022). 3.3.3: Synthesis of Amines.
  • ResearchGate. (2025). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF.
  • Chemsrc. (n.d.). CAS#:1233955-04-8 | N-Ethyl-N-methylpiperidin-4-amine hydrochloride.
  • OpenStax adaptation. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • BLD Pharm. (n.d.). 1935121-00-8|N-Ethoxy-N-methylpiperidin-4-amine.
  • Sigma-Aldrich. (n.d.). N-ethyl-1-methylpiperidin-4-amine dihydrochloride | 1864073-65-3.
  • Santa Cruz Biotechnology. (n.d.). This compound | SCBT.
  • CHIRALEN. (n.d.). N-Ethyl-1-methylpiperidin-4-amine.
  • CymitQuimica. (n.d.). N-Ethyl-1-methylpiperidin-4-amine.
  • PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
  • PubChem. (n.d.). 1-Ethylpiperidin-4-amine.
  • Organic Syntheses Procedure. (n.d.). Piperidine, 1-ethyl.
  • PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification.
  • Enamine. (2024). Scale-Up Synthesis of MedChem Relevant Cores.
  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Organic Syntheses Procedure. (n.d.). Ethylamine, N-methyl.
  • ResearchGate. (2016). A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride.
  • PubChemLite. (n.d.). N-ethyl-1-methylpiperidin-4-amine dihydrochloride.
  • MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.

Sources

managing impurities in 1-ethyl-N-methylpiperidin-4-amine production

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 1-ethyl-N-methylpiperidin-4-amine. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning impurity formation and management, ensuring the synthesis of a high-purity final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis and impurity profiling of this compound.

Q1: What is the most common and efficient synthetic route for this compound, and what are its critical control points?

A: The most prevalent and efficient method for synthesizing this compound is the reductive amination of 1-methyl-4-piperidone with ethylamine.[1] This one-pot reaction is valued for its operational simplicity and effectiveness in forming the target C-N bond.[2] The critical control points in this synthesis are:

  • Imine/Iminium Ion Formation: The initial reaction between the ketone (1-methyl-4-piperidone) and the amine (ethylamine) is an equilibrium process.[1] Ensuring sufficient time for this intermediate to form before reduction is crucial to maximize yield and minimize side reactions.

  • Choice of Reducing Agent: The selection of the reducing agent is paramount for chemoselectivity. A mild reducing agent that selectively reduces the iminium ion in the presence of the starting ketone is ideal.[3]

  • Reaction Conditions: Temperature, solvent, and pH can significantly influence the reaction rate and the impurity profile. The reaction is typically run under neutral or weakly acidic conditions to facilitate imine formation.[1]

Q2: What are the primary sources and types of impurities I should anticipate in this synthesis?

A: Impurities can originate from various stages of the manufacturing process, including raw materials, side reactions, and degradation.[4] They can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials (1-methyl-4-piperidone, ethylamine), by-products from side reactions (e.g., 1-methylpiperidin-4-ol), and residual reagents or solvents.[4]

  • Degradation Products: The final compound can degrade under exposure to heat, light, or oxidizing agents, potentially leading to the formation of oxides or other related substances.[4]

Q3: Is there a risk of forming genotoxic impurities, such as nitrosamines?

A: Yes, there is a potential risk that requires careful consideration. Although the final product is a tertiary amine, the synthesis may involve conditions or reagents that could lead to the formation of nitrosamine impurities if nitrosating agents (e.g., nitrites) are present.[4] Regulatory agencies have stringent controls on such impurities due to their potential mutagenicity.[5] A thorough risk assessment of starting materials, reagents, and the overall process is essential.

Q4: What are the recommended analytical techniques for comprehensive impurity profiling?

A: A multi-technique approach is necessary for robust impurity profiling.[4]

  • High-Performance Liquid Chromatography (HPLC/UHPLC): This is the primary technique for identifying and quantifying non-volatile organic impurities.[5]

  • Gas Chromatography (GC): GC is the method of choice for analyzing volatile impurities and residual solvents.[5][6]

  • Mass Spectrometry (MS): When coupled with LC or GC (LC-MS, GC-MS), MS is indispensable for the structural elucidation and identification of unknown impurities.[7]

  • Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy: These techniques provide detailed structural information for isolated impurities.[5]

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues that may be encountered during the synthesis and analysis of this compound.

Problem 1: Analysis shows high levels of unreacted 1-methyl-4-piperidone in the final product.

  • Probable Cause: This issue typically points to incomplete formation of the imine/iminium ion intermediate before the reduction step or an insufficient amount of the reducing agent. The equilibrium between the carbonyl and the amine may favor the starting materials if water is not removed or if the reaction time is too short.[1]

  • Recommended Solutions:

    • Increase Imine Formation Time: Before adding the reducing agent, allow the 1-methyl-4-piperidone and ethylamine to stir together for a longer period (e.g., 60-90 minutes) to push the equilibrium toward the imine intermediate.

    • Optimize Stoichiometry: Ensure that ethylamine is used in a slight excess (e.g., 1.2-1.5 equivalents) to drive the reaction forward. Verify the stoichiometry and purity of the reducing agent.

    • Use of a Lewis Acid: For less reactive substrates, the addition of a Lewis acid like Ti(iPrO)₄ or ZnCl₂ can sometimes improve yields by activating the carbonyl group, though this must be carefully controlled.[8]

Problem 2: A significant peak corresponding to the by-product 1-methylpiperidin-4-ol is observed.

  • Probable Cause: This is a classic chemoselectivity problem in reductive amination. It occurs when the reducing agent is too powerful or is not selective, reducing the starting ketone (1-methyl-4-piperidone) directly to its corresponding alcohol. This is common with strong hydride reagents like sodium borohydride if they are added before the imine has fully formed.[8]

  • Recommended Solutions:

    • Switch to a Selective Reducing Agent: The most effective solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) . STAB is a milder reducing agent that is known to selectively reduce iminium ions much faster than it reduces ketones, making it ideal for one-pot reductive aminations.[8][9]

    • Control the Addition of NaBH₄: If sodium borohydride (NaBH₄) must be used, it should only be added after allowing sufficient time for complete imine formation. Adding it prematurely will result in significant alcohol by-product formation.[8]

Troubleshooting Logic for Alcohol By-product Formation

G start Significant 1-methylpiperidin-4-ol by-product detected? check_reagent What reducing agent was used? start->check_reagent stab Sodium Triacetoxyborohydride (STAB) check_reagent->stab STAB nabh4 Sodium Borohydride (NaBH4) check_reagent->nabh4 NaBH4 check_stab_quality Verify STAB quality and stoichiometry. Is it fresh and anhydrous? stab->check_stab_quality check_nabh4_timing Was NaBH4 added only AFTER complete imine formation? nabh4->check_nabh4_timing solution_stab Root cause is unlikely to be reagent choice. Investigate other parameters (temp, pH). check_stab_quality->solution_stab Yes solution_nabh4_timing SOLUTION: Increase pre-stir time for imine formation before adding NaBH4. check_nabh4_timing->solution_nabh4_timing Yes solution_switch_reagent SOLUTION: Switch to a milder, more selective reagent like STAB. check_nabh4_timing->solution_switch_reagent No

Caption: Troubleshooting flowchart for addressing the formation of 1-methylpiperidin-4-ol.

Problem 3: HPLC analysis shows poor peak shape (significant tailing) for the main product.

  • Probable Cause: The basic nature of the piperidine nitrogen in the analyte can interact strongly with residual acidic silanol groups on standard silica-based HPLC columns. This secondary interaction leads to peak tailing.[4]

  • Recommended Solutions:

    • Use a Base-Deactivated Column: Employ a modern, end-capped, or base-deactivated column (e.g., C18-BDS) specifically designed to minimize silanol interactions.

    • Modify the Mobile Phase: Add a competitive amine, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to the mobile phase. These additives will preferentially interact with the active sites on the column, improving the peak shape of your basic analyte.

    • Adjust Mobile Phase pH: Increasing the pH of the mobile phase (using a buffer stable at high pH) to suppress the ionization of the silanol groups can also be effective.

Problem 4: Suspected presence of volatile impurities or residual solvents not detected by HPLC.

  • Probable Cause: HPLC is not a suitable technique for detecting highly volatile compounds, which may include residual solvents from the reaction or purification steps (e.g., THF, Dichloroethane, Ethanol).[4]

  • Recommended Solutions:

    • Utilize Gas Chromatography (GC): Employ a GC method with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification.[4] This is the standard approach for residual solvent analysis in pharmaceuticals.[6]

Section 3: Recommended Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes a robust method using sodium triacetoxyborohydride for high chemoselectivity.

  • Materials:

    • 1-methyl-4-piperidone

    • Ethylamine (2.0 M solution in THF)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)

    • 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of 1-methyl-4-piperidone (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add ethylamine (1.2 eq, 2.0 M solution in THF) at room temperature.

    • Stir the reaction mixture for 60 minutes to facilitate the formation of the iminium intermediate.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.

    • Stir the reaction at room temperature for 12-18 hours, monitoring completion by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCE.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product via distillation or column chromatography as required.

Reductive Amination Synthesis Workflow

G A 1-Methyl-4-piperidone (Ketone) C Iminium Ion Intermediate A->C + DCE, RT (Equilibrium) B Ethylamine (Primary Amine) B->C + DCE, RT (Equilibrium) E This compound (Final Product) C->E Reduction D Sodium Triacetoxyborohydride (STAB) D->E

Caption: Synthetic workflow for this compound production.

Protocol 2: HPLC-UV Method for Purity Assessment

  • Column: Base-deactivated C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.[4]

Protocol 3: GC-MS Method for Residual Solvent Analysis

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial Temp: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Injector: Split mode (20:1), 250 °C

  • Detector (MS): Transfer line at 250 °C, Ion source at 230 °C. Scan range 35-350 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent known not to be present in the synthesis (e.g., DMSO) to a concentration of 50 mg/mL.[4]

Section 4: Data Summary

The following table summarizes the common impurities, their likely origins, and the primary analytical methods for their detection.

Impurity NameStructurePotential SourceRecommended Analytical Technique
1-methyl-4-piperidoneKetoneUnreacted starting materialHPLC-UV, LC-MS
EthylaminePrimary AmineUnreacted starting materialGC-MS (after derivatization)
1-methylpiperidin-4-olAlcoholBy-product from ketone reductionHPLC-UV, LC-MS
1,2-DichloroethaneHalogenated AlkaneResidual reaction solventGC-MS
N-nitrosodiethylamineNitrosaminePotential genotoxic impurity from nitrosating agentsLC-MS/MS (highly sensitive method)

Section 5: References

  • BenchChem Technical Support Team. (2025). Identification and characterization of impurities in 1-(3-Methoxypropyl)-4-piperidinamine. BenchChem.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. BenchChem.

  • ChemicalBook. (n.d.). 1-Methyl-4-piperidone synthesis. ChemicalBook.

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.

  • Wikipedia. (n.d.). Reductive amination. Wikipedia.

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.

  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.

  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.

  • Pharmaceutical Sciences. (n.d.). Impurity profiling and drug characterization: backdrop and approach.

  • Matassini, C., Clemente, F., & Paoli, P. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.

  • Tarasova, Y. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.

Sources

Technical Support Center: Improving Reaction Kinetics for 1-ethyl-N-methylpiperidin-4-amine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the amide coupling of 1-ethyl-N-methylpiperidin-4-amine. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting protocols to enhance your reaction success.

Understanding the Core Challenge: The Reactivity Profile of this compound

The primary difficulty in coupling this compound stems from its structure. It is a secondary amine, which is inherently less nucleophilic than a primary amine. Furthermore, the nitrogen atom is flanked by a methyl group and a bulky piperidine ring, creating significant steric hindrance. This combination of electronic and steric factors dramatically slows the kinetics of the nucleophilic attack on an activated carboxylic acid, often leading to low yields, slow reactions, or complete failure under standard conditions.[1][2] This guide will address these challenges directly.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My standard coupling reaction using EDC/HOBt is failing or giving very low yields. What is the likely cause?

A1: This is a common and expected outcome. The failure of standard carbodiimide-based couplings is due to a kinetic mismatch.

  • Insufficient Activation: The O-acylisourea intermediate formed from the reaction of your carboxylic acid with a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often not reactive enough to be efficiently intercepted by a hindered, weakly nucleophilic secondary amine like this compound.[1][3]

  • Competing Side Reactions: Because the desired nucleophilic attack by the amine is slow, competing and often irreversible side reactions can dominate. With carbodiimides, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, effectively terminating the reaction pathway.[1][3] The rate of this side reaction can be faster than the rate of your desired amide bond formation.

Q2: Which class of coupling reagents is recommended for this hindered secondary amine, and why?

A2: For challenging substrates like this, uronium/aminium and phosphonium-based reagents are the industry standard and the recommended first choice.[2][4] These reagents are significantly more powerful because they generate highly reactive activated esters that can overcome the high energy barrier associated with coupling hindered partners.

  • Uronium/Aminium Salts (e.g., HATU, HCTU, COMU): These are among the most efficient coupling reagents available.[5][6] They react with the carboxylic acid to form an activated acyl-uronium species which is extremely susceptible to nucleophilic attack. Reagents based on 1-Hydroxy-7-azabenzotriazole (HOAt), such as HATU, are particularly effective due to the neighboring group participation of the pyridine nitrogen, which accelerates the coupling reaction and suppresses racemization.[7]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also highly effective and are known for their ability to reduce racemization.[8] A key advantage is that they are not susceptible to the guanidinylation side reaction that can occur with uronium salts (see Q4), making them an excellent choice for cyclization reactions or when excess reagent is required.[9]

Below is a comparative summary of recommended high-power coupling reagents.

ReagentClassKey AdvantagesConsiderations
HATU AminiumVery fast reaction rates, low racemization.[5][7]Can cause guanidinylation of the amine if not pre-activated.[1][10]
HCTU AminiumMore cost-effective and soluble than HATU, with similar reactivity.[9]Also requires pre-activation to avoid side reactions.
COMU UroniumExcellent efficiency, improved safety profile (non-explosive), and water-soluble byproducts.[5][9]Performs best with only 1 equivalent of base.[5]
PyBOP PhosphoniumHigh efficiency, minimal racemization, no guanidinylation side reaction.[4][8]Byproduct (HMPA from original BOP) can be a concern, though PyBOP is safer.
PyAOP PhosphoniumHOAt-based phosphonium reagent, exceptionally effective for N-methyl amino acids.[5][8]More expensive than other options.
Q3: I'm using a powerful reagent like HATU, but my reaction is still slow or incomplete. How can I optimize the protocol?

A3: Success with powerful reagents often lies in the execution of the protocol. The order of addition and choice of ancillary reagents are critical.

  • Pre-activation is Mandatory: This is the single most important optimization. You must activate the carboxylic acid before introducing your amine. Mix the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base for 5-15 minutes.[1][11] This allows for the formation of the highly reactive HOAt-ester, ensuring it is ready for immediate reaction when the amine is added. This strategy minimizes the opportunity for the amine to react directly with the coupling reagent.

  • Base Selection and Stoichiometry: Use a sterically hindered, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) is the standard choice. Triethylamine (TEA) is less ideal as it is smaller and more nucleophilic, which can lead to side reactions. For extremely sensitive substrates, a weaker base like 2,4,6-Collidine can be used to further minimize racemization.[4][6] Typically, 2.0-3.0 equivalents of base are required.

  • Solvent Choice: Anhydrous polar aprotic solvents are essential. N,N-Dimethylformamide (DMF) is the most common and effective choice due to its excellent solvating properties for all reaction components.[12] Dichloromethane (DCM) can also be used, but solubility may be an issue.[11] Ensure your solvent is anhydrous, as water will hydrolyze the activated intermediate.[2]

  • Temperature: While most couplings are run at room temperature, sluggish reactions involving hindered substrates can benefit from gentle heating (e.g., 40-50 °C).[12][13] Monitor the reaction closely, as higher temperatures can increase the risk of epimerization.[12]

A visual workflow for troubleshooting these couplings is presented below.

G cluster_0 Reagent Upgrade Path start Low / No Yield with This compound check_reagent Are you using a standard coupling reagent (EDC, DCC)? start->check_reagent upgrade_reagent Upgrade to Uronium (HATU, COMU) or Phosphonium (PyBOP) Reagent check_reagent->upgrade_reagent  Yes check_reagent->upgrade_reagent  No, but still failing check_protocol Is reaction still slow? upgrade_reagent->check_protocol optimize Implement Optimized Protocol: 1. Pre-activation of Acid 2. Use DIPEA as Base 3. Anhydrous DMF Solvent 4. Consider Gentle Heating (40-50°C) check_protocol->optimize  Yes check_side_product Observe Guanidinylation Side Product? optimize->check_side_product  Reaction improves, but side products appear success Reaction Successful optimize->success  Problem Solved switch_to_phosphonium Switch to Phosphonium Reagent (e.g., PyBOP) to eliminate side reaction check_side_product->switch_to_phosphonium  Yes check_side_product->success  No switch_to_phosphonium->success

Caption: A troubleshooting decision tree for difficult amide couplings.

Q4: I'm observing a significant side product with a mass corresponding to my amine + 137.1 Da. What is it and how do I prevent it?

A4: This is a classic side reaction associated with HOBt- and HOAt-based uronium/aminium reagents like HBTU and HATU. The side product is a guanidinium species, formed by the reaction of your amine nucleophile directly with the coupling reagent.[1][10] This reaction caps the amine, rendering it unable to participate in the desired amide bond formation.

Prevention is key and is achieved by following the optimized protocol in A3:

  • Strict Pre-activation: By allowing the carboxylic acid to react with HATU first, you consume the coupling reagent to form the active ester, leaving little to no free HATU to react with the amine when it is added.[1]

  • Correct Stoichiometry: Use a slight excess of the carboxylic acid relative to the coupling reagent (e.g., 1.1 eq Acid, 1.05 eq HATU). This ensures the coupling reagent is the limiting reactant in the activation step.

  • Alternative Reagents: If this side reaction remains problematic, switch to a phosphonium-based reagent like PyBOP .[4] Phosphonium reagents do not have the chemical structure that leads to this guanidinylation side reaction and are therefore immune to this specific issue.[9]

Q5: Are there alternative activation methods for extremely difficult couplings where even optimized HATU protocols fail?

A5: Yes. For exceptionally challenging cases, you can convert the carboxylic acid into a more reactive acyl halide, typically an acyl fluoride , in situ. Acyl fluorides are highly reactive towards amines but are generally more stable and less prone to racemization than acyl chlorides.

Reagents such as TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate) or PyFluor can be used to generate the acyl fluoride from the carboxylic acid.[12] The generated acyl fluoride can then react with the hindered amine, often at elevated temperatures, to form the amide bond.[13] This method bypasses the need for traditional coupling reagents entirely for the final bond-forming step.

Key Experimental Protocols & Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for amide bond formation using HATU, highlighting the critical pre-activation step.

G cluster_preactivation Step 1: Pre-activation (Critical) cluster_coupling Step 2: Coupling cluster_side_reaction Potential Side Reaction (Avoid) RCOOH Carboxylic Acid (R-COOH) ActiveEster Highly Reactive O-Acyl(azabenzotriazolyl) Ester RCOOH->ActiveEster HATU HATU HATU + DIPEA Amine 1-ethyl-N-methyl- piperidin-4-amine ActiveEster->Amine Product Desired Amide Product Amine->Product Nucleophilic Attack Guanidinium Guanidinium Byproduct HATU_Side Free HATU HATU_Side->Guanidinium Incorrect Protocol (No Pre-activation) Amine_Side Amine Amine_Side->Guanidinium Incorrect Protocol (No Pre-activation)

Caption: Mechanism of HATU-mediated coupling emphasizing pre-activation.

Protocol 1: Optimized HATU-Mediated Coupling with Pre-Activation

This protocol is designed to maximize the yield for hindered secondary amines.

  • To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equiv).

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 equiv).

  • Stir the mixture at room temperature for 5-15 minutes to pre-activate the acid. Self-Validation: You can monitor this step by LCMS to confirm the disappearance of the carboxylic acid and the formation of the active ester intermediate.

  • Add the this compound (1.0-1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish after several hours, it may be gently heated to 40-50 °C.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product for purification.[1][2]

Protocol 2: General Procedure for Phosphonium Salt (PyBOP) Coupling

This protocol is an excellent alternative, particularly if guanidinylation is an issue.

  • Dissolve the carboxylic acid (1.0 equiv) and PyBOP (1.1 equiv) in anhydrous DMF or DCM (0.1-0.5 M).

  • Add a non-nucleophilic base, typically DIPEA (3.0 equiv).

  • Stir for 5 minutes at room temperature to ensure activation.

  • Add the this compound (1.1 equiv) and continue to stir at room temperature.

  • Monitor the reaction to completion (typically 1-12 hours).[1]

  • Perform a standard aqueous workup as described in Protocol 1 to isolate the crude product.

References
  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Albericio, F., & Carpino, L. A. (n.d.). Phosphonium Salts. Thieme Chemistry. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

  • Castro, B., Dormoy, J. R., Evin, G., & Selve, C. (1990). Phosphonium salts as peptide coupling reagents.
  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. [Link]

  • DKSH. (n.d.). Efficient Coupling Agents for Advanced Synthesis. [Link]

  • Limal, D., & Melnyk, O. (1999). A Novel Carbodiimide Coupling Method for Synthetic Peptides. Enhanced Anti-Peptide Antibody Responses. PubMed. [Link]

  • Merck. (n.d.). Novabiochem® Coupling reagents. [Link]

  • Strizhak, A. V., et al. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. ACS Sustainable Chemistry & Engineering. [Link]

  • Reddit. (2022). HATU coupling - what's the best order?. r/Chempros. [Link]

  • Dunetz, J. R., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 854-859. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Strizhak, A. V., et al. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[14]uril. Amazon S3. [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link]

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Technical Support Center: Stereoselectivity in Reactions with 1-ethyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-ethyl-N-methylpiperidin-4-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of controlling stereoselectivity in reactions involving this versatile building block. Piperidine derivatives are crucial scaffolds in medicinal chemistry, and achieving the desired stereochemical outcome is paramount for therapeutic efficacy and safety.[1][2][3]

Section 1: Foundational Concepts in Stereoselectivity

This section addresses the fundamental stereochemical principles of this compound that underpin successful stereoselective synthesis.

Q1: What are the key stereochemical features of this compound?

This compound possesses a single stereocenter at the C4 position, which is attached to the secondary amine group. However, the conformational dynamics of the piperidine ring introduce additional complexities. The piperidine ring predominantly exists in a chair conformation to minimize steric strain.[4] In this conformation, the substituents on the ring can occupy either axial or equatorial positions.

For this compound, the N-ethyl and N-methyl groups can also influence the conformational equilibrium of the ring. The molecule will exist as a mixture of rapidly interconverting conformers. The relative stability of these conformers, and thus the preferred orientation of the amine substituent, is influenced by steric and electronic factors.[5][6] Understanding this conformational landscape is the first step in predicting and controlling how the molecule will react.

A decision-making workflow for addressing poor diastereoselectivity.

Q4: I am struggling to separate the enantiomers of my product. What are the recommended methods?

When direct asymmetric synthesis is not feasible or yields low enantiomeric excess (e.e.), chiral resolution of the racemic product is a common strategy.

  • Classical Resolution via Diastereomeric Salt Formation: This is a widely used technique for resolving racemic amines. [7]It involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. [8]These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. [7][9]

    • Common Chiral Resolving Agents for Amines:

      • (R)- or (S)-Mandelic acid [8] * Dibenzoyl-D- or -L-tartaric acid [8] * (1R)- or (1S)-(-)-Camphorsulfonic acid [8]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a Chiral Stationary Phase (CSP) can physically separate the enantiomers. [10][11]This method is often used for analytical determination of e.e. but can also be applied on a preparative scale.

Section 3: Advanced Protocols & Methodologies

This section provides detailed experimental protocols for key techniques in achieving stereoselectivity.

Protocol 1: Diastereomeric Salt Resolution of a Racemic Piperidine Derivative

This protocol outlines a general procedure for the chiral resolution of a racemic piperidine derivative using a chiral acid. Note: This is a general guideline, and optimization of the solvent, stoichiometry, and temperature will be necessary for a specific substrate.

Materials:

  • Racemic this compound derivative

  • Chiral resolving agent (e.g., (S)-Mandelic Acid)

  • Anhydrous ethanol

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of the racemic amine in a minimal amount of warm anhydrous ethanol.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent in warm anhydrous ethanol. Slowly add this solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator (4 °C) or freezer (-20 °C) overnight. Slow cooling is crucial to avoid co-precipitation of both diastereomeric salts. [7]4. Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic (pH > 10).

  • Extraction: Extract the liberated free amine with an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantioenriched amine.

  • Analysis: Determine the enantiomeric excess of the resolved amine using chiral HPLC or by converting it to a diastereomeric derivative for NMR analysis. [10][12]

Diagram 3: General Scheme for Chiral Amine Resolution

G racemic Racemic Amine (R-Amine + S-Amine) diastereomers Diastereomeric Salts (R-Amine•S-Acid + S-Amine•S-Acid) racemic->diastereomers chiral_acid Chiral Acid (e.g., S-Acid) chiral_acid->diastereomers separation Fractional Crystallization diastereomers->separation isolated_salt Isolated Salt (e.g., R-Amine•S-Acid) separation->isolated_salt liberation Basification isolated_salt->liberation enantioenriched Enantioenriched Amine (R-Amine) liberation->enantioenriched

A workflow illustrating the process of resolving a racemic amine via diastereomeric salt formation.

Section 4: FAQs on Analytical & Characterization

This section addresses common questions related to the analysis and characterization of stereoisomers.

Q5: How can I accurately determine the enantiomeric excess (e.e.) of my chiral amine product?

Accurate determination of e.e. is crucial for evaluating the success of a stereoselective reaction. [10][13]Several reliable methods are available:

Method Principle Advantages Considerations
Chiral HPLC/GC Differential interaction of enantiomers with a chiral stationary phase leads to different retention times. [10]High accuracy and precision; applicable to a wide range of compounds.Requires specialized chiral columns; may require derivatization for detection or to improve volatility for GC. [11]
NMR Spectroscopy with Chiral Discriminating Agents A chiral discriminating agent (CDA), such as a chiral solvating agent or a chiral derivatizing agent, is added to the sample. This forms transient diastereomeric complexes that exhibit distinct signals in the NMR spectrum. [10][12]Rapid analysis; does not require physical separation of enantiomers.Resolution of signals depends on the choice of CDA and the analyte; may require careful optimization. [12]
Fluorescence-Based Assays Involves the formation of fluorescent diastereomeric complexes that have different fluorescence intensities or wavelengths. [13]High sensitivity; suitable for high-throughput screening. [13]Requires specific reagents and instrumentation.
Q6: I am observing peak tailing for my amine in chiral HPLC analysis. How can I resolve this?

Peak tailing is a common issue when analyzing basic compounds like amines on silica-based chiral stationary phases. It is often caused by strong interactions between the basic analyte and acidic silanol groups on the silica surface.

Solution: Add a mobile phase modifier. For a basic compound like this compound, adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1% v/v), to the mobile phase can significantly improve peak shape. [7]The modifier competes for the active sites on the stationary phase, leading to more symmetrical peaks.

References

  • Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. (n.d.). Asian Journal of Organic Chemistry.
  • A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine C
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020).
  • Catalytic Kinetic Resolution of Cyclic Amines by Employing Cooperatively Achiral Carbene/Chiral Hydroxamic Acids Catalysis. (n.d.).
  • Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. (2003). The Journal of Organic Chemistry.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. (n.d.). Indian Academy of Sciences.
  • Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. (n.d.). PubMed.
  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. (n.d.). Inorganic Chemistry.
  • Chiral Amines - C
  • Process for resolving racemic mixtures of piperidine derivatives. (2002).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2006). Journal of Molecular Structure.
  • Ultrafast Conformational Dynamics of Rydberg-excited N-Methyl Piperidine. (2021). arXiv.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
  • Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. (2025). BenchChem.
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (2008).
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). Analytical Chemistry.
  • Determin
  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (n.d.). Journal of the American Chemical Society.
  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. (n.d.). Chemical Reviews.
  • Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. (2025). BenchChem.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). White Rose Research Online.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Medicinal Chemistry Letters.
  • 1-ethyl-3-methylpiperidin-4-amine, Mixture of diastereomers. (n.d.). PubChem.
  • a) Chiral amine catalyzed addition reactions that proceed via an enamine intermediate. (n.d.).
  • Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). (n.d.). PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). PubMed.
  • This compound (C8H18N2). (n.d.). PubChemLite.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • An investigation of the observed, but counterintuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. (2013).
  • Automated reaction progress monitoring of heterogeneous reactions: crystallization-induced stereoselectivity in amine-catalyzed aldol reactions. (n.d.). Reaction Chemistry & Engineering.
  • N-ethyl-1-methylpiperidin-4-amine dihydrochloride. (n.d.). Sigma-Aldrich.
  • Automated reaction progress monitoring of heterogeneous reactions: Crystallization-induced stereoselectivity in amine-catalyzed aldol reactions. (n.d.).
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • N-ethyl-1-methylpiperidin-4-amine dihydrochloride. (n.d.). PubChemLite.
  • Significance and challenges of stereoselectivity assessing methods in drug metabolism. (n.d.). PubMed Central.
  • Understanding the Chemoselectivity and Stereoselectivity in Michael Addition Reactions of β-Hydroxyparthenolides and Amines such as Pyrrolidine, Morpholine, Piperidine and 1-Methylpiperazine: a DFT Study. (2017).
  • Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes. (n.d.). PubMed Central.
  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023).
  • Stereoselective synthesis of gem-dihalopiperidines via the halo-aza-Prins cyclization reaction: access to piperidin-4-ones and pyridines. (2024). PubMed.
  • Reductive amination difficulties - poor conversion. (2024). Reddit.
  • 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine. (n.d.). PubChem.

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Technical Support Center: Optimization of Protecting Group Strategies for 1-ethyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the strategic protection of 1-ethyl-N-methylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of protecting this specific secondary amine. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.

Introduction: The Challenge of Protecting this compound

This compound presents a unique challenge in multi-step organic synthesis. As a molecule with two nitrogen atoms of differing reactivity—a tertiary amine within the piperidine ring and a secondary amine at the 4-position—selective protection is paramount to avoid undesired side reactions.[1][2] The choice of protecting group is a critical decision that influences the overall synthetic strategy, dictating the reaction conditions for subsequent steps.[3] This guide will focus on the protection of the secondary exocyclic amine.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the secondary amine of this compound?

A1: The secondary amine is both nucleophilic and basic, properties that can interfere with a wide range of chemical reactions.[3] Protection is necessary to temporarily mask its reactivity, allowing for selective modification of other functional groups within a molecule.[3][4][5] For instance, if you were to perform a reaction sensitive to nucleophiles, the unprotected secondary amine could lead to unwanted byproducts and reduced yield of the desired product.

Q2: What are the most common protecting groups for a secondary amine like the one in this compound?

A2: Carbamate-based protecting groups are the most widely used for amines due to their stability and the mild conditions required for their removal.[6] The most common choices include:

  • tert-Butoxycarbonyl (Boc): Known for its stability in basic and nucleophilic conditions and its straightforward removal with acid.[6][7][8][9]

  • Benzyloxycarbonyl (Cbz or Z): Stable to a wide range of conditions but is readily removed by catalytic hydrogenolysis.[6][8][10][11][12][13]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Characterized by its lability to basic conditions, making it orthogonal to acid-labile groups like Boc.[8][14][15][16]

Q3: What does "orthogonal protection" mean and why is it important?

A3: Orthogonal protection is a strategy that employs two or more protecting groups that can be selectively removed without affecting the others.[5][17] This is crucial in complex syntheses where multiple functional groups require protection.[4][17][18] For example, if a molecule contains both a Boc-protected amine and a Cbz-protected alcohol, the Cbz group can be removed via hydrogenolysis without affecting the Boc group, and vice-versa, the Boc group can be removed with acid without cleaving the Cbz group.[5][12][19]

Q4: How do I choose the best protecting group for my specific reaction sequence?

A4: The selection of a protecting group depends on the stability required for subsequent reaction steps.[3] Consider the following:

  • If your subsequent steps involve strong bases or nucleophiles: Boc is an excellent choice.

  • If your synthesis involves reactions sensitive to acids but tolerant of catalytic hydrogenation: Cbz is a suitable option.

  • If you need to deprotect under mild basic conditions, perhaps in the presence of acid-sensitive groups: Fmoc is the preferred choice.

The following decision tree can guide your selection process:

Protecting group selection workflow.

Troubleshooting Guides

Problem 1: Incomplete Protection Reaction

Symptom: TLC or LC-MS analysis shows a significant amount of starting material (this compound) remaining after the reaction.

Possible Causes & Solutions:

  • Insufficient Reagent: The protecting group reagent (e.g., Boc-anhydride, Cbz-Cl) may have been added in insufficient quantity or may have degraded.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the protecting group reagent. Ensure the reagent is fresh and has been stored under appropriate conditions.

  • Inadequate Base: The base used to scavenge the acidic byproduct (e.g., HCl from Cbz-Cl) may be too weak or added in insufficient amounts.

    • Solution: For Boc protection, a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. For Cbz-Cl, a stronger base like sodium carbonate or sodium bicarbonate in a biphasic system may be necessary.[12] Ensure at least one equivalent of base is used.

  • Steric Hindrance: While the secondary amine is relatively accessible, bulky protecting groups might react slower.

    • Solution: Increase the reaction time and/or temperature. For example, Boc protection can be gently heated to around 40°C to improve the reaction rate.[7]

Problem 2: Formation of a Di-protected Byproduct

Symptom: Mass spectrometry indicates a product with a mass corresponding to the addition of two protecting groups. (This is less likely for this compound due to the tertiary amine, but can occur with other substrates).

Possible Causes & Solutions:

  • Overly Forcing Conditions: High temperatures or prolonged reaction times with a large excess of the protecting reagent can sometimes lead to side reactions.

    • Solution: Perform the reaction at a lower temperature (0°C to room temperature) and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.

Problem 3: Unsuccessful or Incomplete Deprotection

Symptom: The protecting group remains intact after the deprotection step.

Possible Causes & Solutions:

  • Boc Deprotection:

    • Cause: The acidic conditions are not strong enough.

    • Solution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method.[9] A 20-50% solution of TFA in DCM at room temperature for 1-2 hours is typically sufficient.[20] Alternatively, 4M HCl in dioxane or ethyl acetate can be used.[7]

  • Cbz Deprotection:

    • Cause: The catalyst is poisoned or inactive.

    • Solution: Ensure the use of a fresh, high-quality Palladium on carbon (Pd/C) catalyst. Certain functional groups (e.g., thiols, some heterocycles) can poison the catalyst. If catalyst poisoning is suspected, increasing the catalyst loading may help. Transfer hydrogenation using ammonium formate or triethylsilane with Pd/C can also be effective.[10][11]

  • Fmoc Deprotection:

    • Cause: The basic conditions are too mild or the reaction time is too short.

    • Solution: A 20% solution of piperidine in dimethylformamide (DMF) is the standard reagent for Fmoc removal and is typically very fast.[14][16] If the reaction is sluggish, ensure the piperidine solution is fresh.

Problem 4: Side Reactions During Deprotection

Symptom: Formation of unexpected byproducts during the removal of the protecting group.

Possible Causes & Solutions:

  • Boc Deprotection with TFA:

    • Cause: The tert-butyl cation generated during deprotection can be trapped by nucleophilic functional groups elsewhere in the molecule.

    • Solution: Add a scavenger such as triethylsilane or anisole to the reaction mixture to trap the tert-butyl cation.[6]

  • Cbz Deprotection by Hydrogenolysis:

    • Cause: Other functional groups in the molecule, such as alkenes, alkynes, or benzyl ethers, may also be reduced under the reaction conditions.

    • Solution: If such groups are present, consider alternative deprotection methods for Cbz, such as using HBr in acetic acid, although this is a harsher method.[11][21] Careful selection of orthogonal protecting groups is the best strategy to avoid this issue.[4][17][18]

Experimental Protocols

Protocol 1: Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in DCM (0.2 M).

  • Add TEA (1.5 eq.) to the solution.

  • Add a solution of Boc₂O (1.2 eq.) in DCM dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography on silica gel if necessary.

Protocol 2: Cbz Protection of this compound

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in DCM (0.3 M).

  • Add a saturated aqueous solution of NaHCO₃ (equal volume to the DCM).

  • Cool the biphasic mixture to 0°C with vigorous stirring.

  • Add Cbz-Cl (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify by flash column chromatography on silica gel.

Protocol 3: Fmoc Protection of this compound

Materials:

  • This compound

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in a 1:1 mixture of dioxane and water (0.2 M).

  • Add NaHCO₃ (2.0 eq.).

  • Cool the mixture to 0°C and add Fmoc-Cl (1.1 eq.) portion-wise.

  • Stir at 0°C for 1 hour, then at room temperature for 3-5 hours. Monitor by TLC.

  • Dilute the reaction mixture with water and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Data Summary Table

Protecting GroupReagentTypical ConditionsDeprotection MethodKey StrengthsPotential Issues
Boc Boc₂O, Base (e.g., TEA, DIPEA)DCM or THF, 0°C to RTStrong Acid (TFA or HCl)[7][9]Stable to base, nucleophiles, and hydrogenolysisAcid-labile; tert-butyl cation can cause side reactions[6]
Cbz Cbz-Cl, Base (e.g., NaHCO₃)Biphasic DCM/H₂O, 0°C to RTCatalytic Hydrogenolysis (H₂, Pd/C)[10][11]Stable to acidic and basic conditionsIncompatible with reducible functional groups (e.g., alkenes, benzyl ethers)
Fmoc Fmoc-Cl, Base (e.g., NaHCO₃)Dioxane/H₂O, 0°C to RTBase (e.g., 20% Piperidine in DMF)[14][16]Base-labile; Orthogonal to Boc and CbzUnstable to basic conditions

Visual Logic and Workflow

G cluster_0 Protection Phase cluster_1 Deprotection Phase start Select Protecting Group (Boc, Cbz, or Fmoc) reaction_setup Set up reaction with amine, protecting reagent, and base start->reaction_setup monitoring Monitor reaction by TLC or LC-MS reaction_setup->monitoring workup Aqueous workup and extraction monitoring->workup purification Purify by column chromatography workup->purification protected_product Characterize Protected Product purification->protected_product deprotection_reagent Choose deprotection reagent (Acid, H₂/Pd-C, or Base) protected_product->deprotection_reagent Proceed to next synthetic step(s) deprotection_reaction Perform deprotection reaction deprotection_reagent->deprotection_reaction deprotection_monitoring Monitor reaction for completion deprotection_reaction->deprotection_monitoring deprotection_workup Workup and isolation deprotection_monitoring->deprotection_workup final_product Final Deprotected Amine deprotection_workup->final_product

General experimental workflow for protection and deprotection.

References

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  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

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  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]

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  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

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  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

  • National Institutes of Health. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • American Chemical Society. Photochemical Protection of Amines with Cbz and Fmoc Groups. [Link]

  • Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • National Institutes of Health. Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. [Link]

  • Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

  • University of Rochester. Tips & Tricks: Protecting Groups. [Link]

  • National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Fiveable. 11.3 Protecting groups - Organic Chemistry II. [Link]

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  • Royal Society of Chemistry. Avoid Protecting Groups | Green Chemistry: Principles and Case Studies. [Link]

  • Semantic Scholar. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 1-ethyl-N-methylpiperidin-4-amine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary synthetic methodologies for obtaining 1-ethyl-N-methylpiperidin-4-amine, a substituted piperidine derivative of interest to researchers in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif in a vast number of FDA-approved drugs, making efficient and selective synthetic routes to its derivatives a critical area of study.[1][2] We will objectively evaluate two principal synthetic strategies: Reductive Amination and Direct N-Alkylation . This analysis focuses on the underlying chemical principles, procedural advantages, and potential challenges of each route, supported by detailed experimental protocols and comparative data to guide researchers in selecting the optimal method for their specific application.

Overview of Primary Synthetic Strategies

The synthesis of the target molecule, this compound, can be approached from two distinct and logical disconnection points, leading to two primary synthetic routes.

Synthetic_Strategies cluster_RA Method 1: Reductive Amination cluster_NA Method 2: N-Alkylation Target 1-ethyl-N-methyl- piperidin-4-amine RA_Start 1-ethyl-4-piperidone + Methylamine RA_Start->Target Reductive Amination NA_Start N-methylpiperidin-4-amine + Ethylating Agent NA_Start->Target N-Alkylation (S N 2)

Caption: Step-by-step workflow for the reductive amination synthesis.

Detailed Experimental Protocol
  • Materials:

    • 1-ethyl-4-piperidone (1.0 eq)

    • Methylamine (1.2 eq, 2.0 M solution in THF)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE) (to make a 0.2 M solution)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-ethyl-4-piperidone (1.0 eq) and dissolve it in 1,2-dichloroethane (DCE).

    • Add the methylamine solution (1.2 eq) to the stirred solution at room temperature. Allow the mixture to stir for 30 minutes to facilitate iminium ion formation.

    • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Note: The reaction is typically exothermic.

    • Stir the reaction mixture at room temperature and monitor its progress using TLC or LC-MS until the starting material is consumed (typically 16-24 hours).

    • Once the reaction is complete, carefully quench the mixture by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the residue by column chromatography on silica gel to afford the pure this compound.

Method 2: Synthesis via Direct N-Alkylation

Direct N-alkylation is a classical and straightforward approach for forming C-N bonds, typically proceeding via an SN2 mechanism where an amine acts as a nucleophile to displace a leaving group from an alkyl halide. [3]For the synthesis of our target molecule, this strategy involves adding the final alkyl group to a pre-existing piperidine amine precursor.

Principle & Rationale

This approach starts with an amine that already possesses one of the required nitrogen substituents and adds the second. The most logical precursor is N-methylpiperidin-4-amine, which can be ethylated at the more nucleophilic and less sterically hindered ring nitrogen. A suitable base, such as potassium carbonate, is essential to neutralize the hydrohalic acid generated during the reaction, which would otherwise protonate the starting amine and halt the reaction. [1]The use of a non-nucleophilic, sterically hindered base can also be employed to minimize side reactions. [3]A key challenge in N-alkylation is preventing over-alkylation, which can lead to the formation of quaternary ammonium salts. [3][4]This is often controlled by the slow addition of the alkylating agent. [5]

Experimental Workflow: N-Alkylation

Caption: Step-by-step workflow for the direct N-alkylation synthesis.

Detailed Experimental Protocol
  • Materials:

    • N-methylpiperidin-4-amine (1.0 eq) [6] * Ethyl bromide (or ethyl iodide) (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Acetonitrile (MeCN)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add N-methylpiperidin-4-amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous acetonitrile to create a stirrable suspension.

    • Slowly add ethyl bromide (1.1 eq) to the stirred suspension at room temperature. A syringe pump can be used for controlled addition to minimize quaternization. [5] 4. Stir the reaction at room temperature or gently heat to reflux (approx. 80-82 °C) while monitoring progress by TLC. [1] 5. Upon completion, cool the mixture to room temperature and filter off the solid potassium carbonate, washing the solid with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Perform an aqueous work-up by dissolving the residue in dichloromethane and washing with saturated aqueous NaHCO₃ solution to remove any remaining acid or salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by column chromatography.

Comparative Analysis

FeatureMethod 1: Reductive AminationMethod 2: Direct N-Alkylation
Key Transformation Forms exocyclic C-N bondForms ring N-C bond
Starting Materials 1-ethyl-4-piperidone, MethylamineN-methylpiperidin-4-amine, Ethyl halide
Typical Yields Generally high (often >80%)Moderate to high (60-90%), depends on control
Selectivity & Purity Excellent. Low risk of over-alkylation. Main byproducts from starting material impurities.Moderate. Risk of over-alkylation (quaternization) at the ring nitrogen. [3]Requires careful control.
Reaction Conditions Mild (room temperature).Can require heating (reflux).
Reagent Safety NaBH(OAc)₃ is moisture-sensitive. DCE is a regulated solvent.Alkyl halides are toxic and lachrymatory.
Scalability Generally straightforward to scale.Can be challenging to scale due to the need for slow addition and heat management.
Cost-Effectiveness NaBH(OAc)₃ can be more expensive than simple bases and alkyl halides.Generally uses cheaper, more common reagents (K₂CO₃, ethyl bromide).

Conclusion and Recommendation

Both Reductive Amination and Direct N-Alkylation represent viable pathways for the synthesis of this compound.

Reductive Amination is the recommended method for most research and development applications. Its primary advantages are superior selectivity and typically higher yields. The one-pot nature of the reaction and the use of mild conditions simplify the procedure and often result in a cleaner crude product, facilitating easier purification. While the reducing agent may be more costly, the reliability and high purity of the final product often justify the expense, particularly in the context of synthesizing compounds for biological evaluation where purity is paramount.

Direct N-Alkylation serves as a simpler and more cost-effective alternative, especially for initial exploratory work or when starting materials for the reductive amination route are not readily available. However, researchers must exercise careful control over reaction conditions—specifically the stoichiometry and rate of addition of the alkylating agent—to mitigate the significant risk of forming the undesired quaternary ammonium salt. [5] Ultimately, the choice of synthesis method will depend on the specific project goals, including the required scale, purity standards, budget, and available starting materials.

References

  • Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine - Benchchem.
  • Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride - Benchchem.
  • 1-Methylpiperidin-4-amine | 41838-46-4 - ChemicalBook.
  • 1-Methyl-4-piperidone synthesis - ChemicalBook.
  • An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine - Benchchem.
  • N-ethyl-1-methylpiperidin-4-amine dihydrochloride | 1864073-65-3 - Sigma-Aldrich.
  • A comparison between 1-methylpiperidin-4-one and...
  • This compound | SCBT - Santa Cruz Biotechnology.
  • 1-Ethylpiperidin-4-amine | C7H16N2 | CID 3734990 - PubChem. [Link]

  • 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine - PubChem. [Link]

  • N-phenylpiperidin-4-amine synthesis - ChemicalBook.
  • Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • 21.6: Synthesis of Amines by Reductive Amination - Chemistry LibreTexts. [Link]

  • IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE | Semantic Scholar. [Link]

  • Piperidine, 1-ethyl - Organic Syntheses Procedure. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF - ResearchGate. [Link]

  • Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+. [Link]

  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC. [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC - NIH. [Link]

  • Synthesis of N-methyl-4-piperidone Curcumin Analogues and Their Cytotoxicity Activity against T47D Cell Lines - ResearchGate. [Link]

Sources

A Comparative Analysis of the Biological Activity of 1-ethyl-N-methylpiperidin-4-amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 4-aminopiperidine scaffold stands out as a privileged structure, serving as the foundational framework for a multitude of biologically active agents.[1][2] Its inherent structural versatility allows for systematic modifications, enabling the fine-tuning of pharmacological profiles to achieve desired therapeutic effects. This guide provides an in-depth comparative analysis of the biological activity of 1-ethyl-N-methylpiperidin-4-amine, a specific derivative, contextualized against a backdrop of structurally similar compounds. By examining the structure-activity relationships (SAR) across various biological targets, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle chemical modifications to the 4-aminopiperidine core can profoundly influence biological outcomes.

The 4-Aminopiperidine Core: A Versatile Pharmacophore

The 4-aminopiperidine moiety is a key structural motif present in a diverse array of compounds with a wide spectrum of pharmacological activities.[1] This includes agents targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes. The core structure offers multiple points for chemical elaboration, primarily at the piperidine nitrogen (N1 position) and the 4-amino group, allowing for the modulation of potency, selectivity, and pharmacokinetic properties.

Comparative Biological Activity Profile

While specific experimental data on the biological activity of this compound is not extensively documented in publicly available literature, its structural features—an ethyl group at the N1 position and a methyl group on the 4-amino nitrogen—allow for informed comparisons with well-characterized analogs. The following sections dissect the influence of substitutions at these key positions on the interaction with various biological targets.

Modulation of Receptor Binding and Function

Dopamine D4 Receptors: Substituted 4-aminopiperidines have been identified as potent and selective antagonists for the human dopamine D4 receptor. For instance, compounds like 3-ethoxy-N-methyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-pyridinylamine exhibit high affinity (Ki of 2.2 nM) and over 100-fold selectivity against other dopaminergic, serotonergic, and adrenergic receptors.[3] In this context, the N-methyl group on the 4-amino nitrogen of our lead compound is a favorable feature. However, the substitution at the N1 position is critical. The presence of a larger, aromatic group like a phenylmethyl (benzyl) group at N1, as seen in the high-affinity D4 antagonists, appears to be a key determinant for potent activity.[3] The smaller ethyl group in this compound might result in a significantly lower affinity for the D4 receptor compared to these benzyl-substituted analogs.

Opioid Receptors: The 4-anilinopiperidine scaffold, a close structural relative, is the cornerstone of potent synthetic opioids like fentanyl.[2] In these molecules, a phenethyl group at the N1 position is often optimal for strong µ-opioid receptor agonism, and acylation of the 4-amino nitrogen is crucial for high analgesic activity.[2][4] While this compound lacks the aniline and acyl moieties, the nature of the N1 substituent is still a critical factor. The ethyl group is substantially different from the phenethyl group, suggesting that this compound is unlikely to exhibit potent opioid receptor agonism in the same manner as fentanyl analogs.

5-HT2A Receptors: A potent 5-hydroxytryptamine (5-HT)2A receptor inverse agonist, ACP-103, incorporates a 1-methylpiperidin-4-yl moiety.[5] This compound features a more complex substitution on the 4-amino nitrogen. The high affinity of ACP-103 for the 5-HT2A receptor (pKi of 9.3) underscores the compatibility of the N-substituted 4-aminopiperidine core with this target.[5] The simpler N-methyl, N-ethyl substitutions in our compound of interest would likely result in a different binding profile, potentially with lower affinity due to the absence of the larger, specific interacting groups present in ACP-103.

Table 1: Comparative Receptor Affinities of Structurally Related 4-Aminopiperidine Derivatives

Compound/Analog ClassN1-Substituent4-Amino SubstituentTarget ReceptorAffinity (Ki/pKi)Reference
U-99363EPhenylmethylN-methyl-2-(3-ethoxypyridinyl)amineDopamine D42.2 nM[3]
Fentanyl AnalogPhenethylN-phenylpropionamideµ-OpioidHigh (not specified)[2]
ACP-103MethylComplex Urea Moiety5-HT2ApKi = 9.3[5]
This compound Ethyl N-methylamine Various (Predicted) Likely Lower N/A
Activity as Ion Channel Modulators

N-type Calcium Channels: Derivatives of 4-aminopiperidine have been synthesized and evaluated as N-type calcium channel blockers with potential for treating pain, including neuropathic pain.[6] In these compounds, the scaffold is decorated with various alkyl or acyl moieties on both nitrogen atoms. The antinociceptive activity observed highlights the potential for this chemical class to modulate ion channels.[6] The specific substitutions in this compound would need to be experimentally tested to determine its efficacy as a calcium channel blocker.

Antimicrobial and Antiviral Potential

Antifungal Activity: A library of over 30 4-aminopiperidines has been synthesized and shown to possess remarkable antifungal activity by targeting ergosterol biosynthesis.[7] Structure-activity relationship studies revealed that a benzyl or phenylethyl group at the piperidine nitrogen combined with a long N-alkyl chain (like n-dodecyl) at the 4-amino group is most beneficial for antifungal activity.[7] The short ethyl and methyl groups in this compound are unlikely to confer potent antifungal properties based on these findings.

Anti-HCV Activity: The 4-aminopiperidine scaffold has been identified as an inhibitor of Hepatitis C Virus (HCV) assembly.[8] Optimization of a screening hit led to derivatives with improved potency and pharmacokinetic properties. This indicates that the core structure is amenable to modifications for antiviral applications.

Anti-tubercular Activity: The 4-aminopiperidine series has been explored for its potential to inhibit the growth of Mycobacterium tuberculosis. However, extensive SAR studies showed that most analogs had limited activity, with only one compound with a norbornenylmethyl substituent at N1 and a bulky group at the C-4 amino position showing a minimum inhibitory concentration (MIC) of 10 µM.[9] This suggests that simple alkyl substitutions, as in this compound, are not likely to be effective against M. tuberculosis.

Experimental Protocols

To empirically determine the biological activity of this compound and compare it to other compounds, a series of standard in vitro assays would be employed.

Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity of the test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human dopamine D4 receptor) are prepared from cultured cells.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) is prepared.

  • Competition Binding: A fixed concentration of a high-affinity radioligand (e.g., [³H]spiperone for D4 receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound or comparators).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assay (e.g., Calcium Mobilization)

Objective: To determine the functional activity of the test compound (agonist, antagonist, or inverse agonist) at a Gq-coupled receptor.

Methodology:

  • Cell Culture: Cells stably expressing the receptor of interest are cultured in appropriate media.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound is added to the cells at various concentrations. For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known agonist.

  • Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key structural components of the 4-aminopiperidine scaffold and a conceptual workflow for its biological evaluation.

SAR_of_4_Aminopiperidine cluster_core 4-Aminopiperidine Core cluster_modifications Key Modification Sites cluster_activity Biological Activity Core Piperidine Ring N1 Core->N1 C4_Amine Core->C4_Amine N1_Sub N1-Substituent (e.g., Ethyl, Benzyl) N1->N1_Sub Influences Potency & Selectivity C4_Sub 4-Amino Substituent (e.g., Methyl, Acyl) C4_Amine->C4_Sub Critical for Interaction Activity Receptor Affinity Enzyme Inhibition Functional Response N1_Sub->Activity C4_Sub->Activity Biological_Evaluation_Workflow Start Synthesize Analogs (e.g., this compound) BindingAssay In Vitro Binding Assays (Determine Ki) Start->BindingAssay FunctionalAssay In Vitro Functional Assays (Determine EC50/IC50) Start->FunctionalAssay BindingAssay->FunctionalAssay ADME In Vitro ADME/Tox (Solubility, Permeability, Cytotoxicity) FunctionalAssay->ADME InVivo In Vivo Efficacy Studies (Animal Models) ADME->InVivo LeadOp Lead Optimization InVivo->LeadOp

Sources

A Comparative Guide to the Validation of Analytical Methods for 1-ethyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the quantitative and qualitative analysis of 1-ethyl-N-methylpiperidin-4-amine, a piperidine derivative of interest in pharmaceutical research. We will delve into the nuances of method validation, guided by the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), to ensure that the data generated is reliable, reproducible, and fit for its intended purpose.[1][2][3][4][5][6][7]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended use.[4][6] This guide will explore and compare three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For each technique, we will present a detailed experimental protocol and discuss the critical validation parameters.

The Importance of a Validated Method

Before delving into the specific methodologies, it is crucial to understand why a validated analytical method is paramount. A validated method provides a high degree of assurance that it will consistently produce a result that is accurate and precise. This is essential for:

  • Drug Substance and Product Release Testing: Ensuring the identity, strength, quality, purity, and potency of the final product.[3][7]

  • Stability Studies: Monitoring the degradation of the active pharmaceutical ingredient (API) over time.

  • In-Process Controls: Monitoring and controlling the manufacturing process.

  • Supporting Regulatory Submissions: Providing the necessary data to regulatory agencies like the FDA.[1][3][7]

The validation process involves a series of experiments designed to assess the performance of the analytical procedure.[8] The key validation characteristics, as defined by the ICH Q2(R2) guidelines, include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[1][2][5][8][9]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For a polar compound like this compound, a reversed-phase HPLC method is a suitable starting point.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). For MS compatibility, formic acid can be used instead of phosphoric acid.[10]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.[11]

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength where the analyte has sufficient absorbance. A UV scan of the analyte should be performed to determine the optimal wavelength.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in a suitable diluent (e.g., the mobile phase).

HPLC-UV Method Validation Parameters
Validation ParameterAcceptance CriteriaExperimental Approach
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[2][9]Analyze blank samples, placebo (if applicable), and spiked samples with potential impurities or degradation products.
Linearity A linear relationship between concentration and response, typically with a correlation coefficient (R²) > 0.99.[9][12]Analyze a series of at least five concentrations of the analyte across the intended range.
Range The interval between the upper and lower concentration levels of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[4][8]Determined from the linearity, accuracy, and precision studies.
Accuracy The closeness of the test results to the true value, often expressed as percent recovery.[2][9]Analyze a minimum of three concentrations (low, medium, high) in triplicate and calculate the percent recovery.
Precision (Repeatability & Intermediate) The degree of scatter between a series of measurements. Expressed as the relative standard deviation (%RSD). Typically, %RSD ≤ 2%.Repeatability: Multiple injections of a single sample. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Based on the signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[2]Vary parameters such as mobile phase composition, pH, flow rate, and column temperature and observe the effect on the results.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[13] For this compound, derivatization may be necessary to improve its volatility and chromatographic behavior, although direct analysis of amines is possible with specialized columns.[13][14]

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Column: A capillary column with a stationary phase suitable for amines, such as a low-bleed 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: Typically 250-280°C.

  • Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the analyte from any impurities. For example, start at a lower temperature and ramp up to a higher temperature.

  • Injection Mode: Splitless injection for trace analysis or split injection for higher concentrations.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

  • Ionization: Electron Ionization (EI) is commonly used.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Derivatization (e.g., acylation or silylation) can be performed if necessary.[13]

GC-MS Method Validation Parameters
Validation ParameterAcceptance CriteriaExperimental Approach
Specificity The ability to assess the analyte in the presence of other components, demonstrated by the separation of the analyte peak and its unique mass spectrum.Analyze blank and spiked samples. Confirm the identity of the analyte by comparing its retention time and mass spectrum with that of a reference standard.
Linearity Linear relationship between concentration and response (peak area) with R² > 0.99.Analyze a series of at least five concentrations of the analyte.
Range The concentration range over which the method is linear, accurate, and precise.Determined from the linearity, accuracy, and precision studies.
Accuracy Closeness to the true value, expressed as percent recovery.Analyze spiked samples at different concentration levels.
Precision (Repeatability & Intermediate) %RSD of replicate measurements, typically ≤ 15% for trace analysis.Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days or with different instruments.
LOD The lowest concentration that can be reliably detected.Determined from the signal-to-noise ratio (typically 3:1 in SIM mode).
LOQ The lowest concentration that can be reliably quantified.Determined from the signal-to-noise ratio (typically 10:1 in SIM mode) with acceptable precision and accuracy.
Robustness Insensitivity to small variations in method parameters.Vary parameters such as injector temperature, oven temperature ramp rate, and carrier gas flow rate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices. Due to the basic nature of the nitrogen atom in this compound, positive ion electrospray ionization (ESI) is typically used.[13]

Experimental Protocol: LC-MS/MS
  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point for fast analysis.[13]

  • Mobile Phase A: 0.1% formic acid in water.[13]

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[13]

  • Flow Rate: 0.2 - 0.4 mL/min.[13]

  • Injection Volume: 1 - 5 µL.[13]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Method: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the protonated molecule [M+H]⁺) and monitoring a specific product ion after fragmentation in the collision cell.

  • Sample Preparation: Dissolve the sample in a suitable solvent, which may require a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for complex matrices to remove interferences.[13]

LC-MS/MS Method Validation Parameters
Validation ParameterAcceptance CriteriaExperimental Approach
Specificity/Selectivity No significant interfering peaks at the retention time of the analyte and its internal standard in blank samples.Analyze multiple sources of blank matrix.
Linearity & Range Linear response over the desired concentration range with R² > 0.99.Analyze a calibration curve with at least six non-zero standards.
Accuracy & Precision Accuracy within ±15% of the nominal concentration (±20% at the LLOQ). Precision (%RSD) ≤ 15% (≤ 20% at the LLOQ).Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days.
Lower Limit of Quantitation (LLOQ) The lowest standard on the calibration curve with acceptable accuracy and precision.The response should be at least 5 times the response of a blank sample.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.Compare the response of the analyte in a post-extraction spiked sample to the response in a neat solution.
Recovery The efficiency of the extraction procedure.Compare the response of a pre-extraction spiked sample to a post-extraction spiked sample.
Stability Analyte stability in the sample matrix under different storage and processing conditions.Evaluate freeze-thaw stability, short-term bench-top stability, and long-term storage stability.

Method Comparison and Selection

The choice of the analytical method depends on the specific application and the required sensitivity.

FeatureHPLC-UVGC-MSLC-MS/MS
Selectivity ModerateHighVery High
Sensitivity ModerateHighVery High
Speed ModerateFastFast (with UHPLC)
Cost LowModerateHigh
Complexity LowModerateHigh
Typical Application Routine QC, assay, purityImpurity profiling, identificationTrace analysis, bioanalysis, genotoxic impurity analysis[11][12]

HPLC-UV is a cost-effective and robust method suitable for routine quality control testing where high sensitivity is not required.

GC-MS offers higher selectivity and sensitivity than HPLC-UV and is well-suited for identifying and quantifying volatile impurities.

LC-MS/MS provides the highest level of sensitivity and selectivity, making it the method of choice for trace-level analysis, such as the determination of genotoxic impurities or for bioanalytical studies.[11][12]

Visualizing the Workflow

To better understand the experimental process for each technique, the following diagrams illustrate the typical workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Weighing & Dissolution injector Sample Injection prep->injector pump Mobile Phase Delivery pump->injector column Chromatographic Separation injector->column detector UV Detection column->detector data Chromatogram & Peak Integration detector->data quant Quantification data->quant

Caption: HPLC-UV Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis prep Dissolution & Derivatization (optional) injector Sample Injection & Vaporization prep->injector column Gas Chromatographic Separation injector->column ms Mass Spectrometric Detection column->ms data Chromatogram & Mass Spectrum ms->data quant Quantification / Identification data->quant

Caption: GC-MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS System cluster_data Data Analysis prep Extraction (LLE/SPE) & Dissolution injector Sample Injection prep->injector pump Mobile Phase Delivery pump->injector column Chromatographic Separation injector->column msms Tandem MS Detection (MRM) column->msms data MRM Chromatogram msms->data quant Quantification data->quant

Caption: LC-MS/MS Experimental Workflow

Conclusion

The validation of an analytical method for this compound is a critical step in ensuring the quality and safety of pharmaceutical products. This guide has provided a comparative overview of three powerful analytical techniques: HPLC-UV, GC-MS, and LC-MS/MS. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the nature of the sample matrix. By following the principles of method validation outlined in regulatory guidelines, researchers can develop robust and reliable analytical procedures that generate data of the highest integrity.

References

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  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

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A Senior Application Scientist's Guide to the Comparative Analysis of 1-ethyl-N-methylpiperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Privileged Piperidine Scaffold and the Promise of 1-ethyl-N-methylpiperidin-4-amine

The piperidine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to forge critical molecular interactions make it a versatile scaffold in the design of novel therapeutics targeting a multitude of biological pathways.[3] Within this esteemed class of compounds, this compound presents a particularly intriguing starting point for derivative design. Its structure, featuring two distinct N-alkylation sites and a reactive secondary amine, offers a rich canvas for chemical modification to fine-tune its physicochemical and pharmacological properties.

This guide provides a comparative analysis of rationally designed derivatives of this compound. We will explore the causal relationships behind specific structural modifications and their anticipated impact on biological activity, drawing upon established structure-activity relationships (SAR) within the broader 4-aminopiperidine class.[4][5][6] This analysis is supported by detailed experimental protocols for the synthesis and evaluation of these derivatives, providing a self-validating framework for researchers in the field.

Core Rationale for Derivatization: A Multi-Pronged Approach to Optimizing Biological Activity

The derivatization of the this compound core is guided by the objective of modulating its interaction with various biological targets, such as G-protein coupled receptors (GPCRs) and enzymes. The key points of modification on the parent structure are the N1-ethyl group, the 4-(N-methyl) group, and the secondary amine at the 4-position.

Our comparative analysis will focus on a series of virtual derivatives, designed to probe the structure-activity landscape around the this compound core. These derivatives are selected to explore the impact of:

  • N1-Substitution: Altering the size and nature of the substituent on the piperidine nitrogen to influence receptor affinity and selectivity.

  • 4-Amino N-Substitution: Modifying the methyl group on the 4-amino nitrogen to explore its role in hydrogen bonding and steric interactions within a binding pocket.

  • Bioisosteric Replacement: Introducing functional groups with similar physical or chemical properties to the parent structure to enhance potency, improve metabolic stability, or alter pharmacokinetic profiles.[7][8][9]

Comparative Analysis of Virtual Derivatives

Based on established SAR principles for 4-aminopiperidine analogs, we can project the potential pharmacological profiles of a focused set of derivatives. The following table summarizes these hypothetical derivatives and their anticipated properties, which can be validated using the experimental protocols detailed later in this guide.

Derivative Modification from Parent Compound Anticipated Impact on Biological Activity & Rationale
Derivative A Replacement of N1-ethyl with a phenethyl groupEnhanced Opioid Receptor Affinity: The phenethyl group is a classic substituent known to significantly increase potency at µ-opioid receptors, as seen in the fentanyl series of analgesics.[10]
Derivative B Replacement of N1-ethyl with a benzyl groupIncreased Dopamine D4 Receptor Affinity: Studies on substituted 4-aminopiperidines have shown that a benzyl group at the N1 position can confer high affinity and selectivity for the D4 receptor.[5]
Derivative C Replacement of the 4-(N-methyl) with an N-dodecyl groupPotent Antifungal Activity: Long alkyl chains, particularly dodecyl, at the 4-amino position have been shown to impart significant antifungal properties by targeting ergosterol biosynthesis.[4]
Derivative D Acylation of the 4-amino nitrogen with a propionyl groupPotent Analgesic Activity: Acylation of the 4-anilino nitrogen is a critical modification in the development of potent opioid analgesics. A propionyl group is often optimal for this activity.[10]
Derivative E Bioisosteric replacement of the 4-amino group with a 1,2,4-oxadiazoleImproved Metabolic Stability and Permeability: Heterocyclic bioisosteres like oxadiazoles can mimic the hydrogen bonding and electronic properties of an amide or amine while offering improved pharmacokinetic properties.[11]

Experimental Workflows: A Framework for Validation

The following sections provide detailed methodologies for the synthesis and evaluation of the proposed derivatives. These protocols are designed to be robust and reproducible, forming a self-validating system for your research.

General Synthetic Strategy: Reductive Amination

A common and effective method for synthesizing 4-aminopiperidine derivatives is through reductive amination of an N-substituted 4-piperidone precursor.[4]

Reductive Amination Workflow Piperidone N-substituted 4-piperidone Imine_Iminium Imine/Iminium Intermediate Piperidone->Imine_Iminium Amine Primary or Secondary Amine Amine->Imine_Iminium Product 4-Aminopiperidine Derivative Imine_Iminium->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product Reduction

Caption: General workflow for the synthesis of 4-aminopiperidine derivatives via reductive amination.

Step-by-Step Protocol for Reductive Amination:

  • Reaction Setup: To a solution of the N-substituted 4-piperidone (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add the desired primary or secondary amine (1.1 eq).

  • Formation of Intermediate: Stir the reaction mixture for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aminopiperidine derivative.[4]

Biological Evaluation: Receptor Binding and Enzyme Inhibition Assays

The pharmacological profile of the synthesized derivatives can be determined through a variety of in vitro assays. The choice of assay will depend on the intended biological target.

Workflow for a Competitive Radioligand Binding Assay:

Receptor Binding Assay Workflow Preparation Prepare receptor membranes and radioligand solution Incubation Incubate membranes with radioligand and varying concentrations of test compound Preparation->Incubation Separation Separate bound from free radioligand (e.g., filtration) Incubation->Separation Quantification Quantify bound radioactivity (e.g., scintillation counting) Separation->Quantification Analysis Data analysis to determine IC₅₀ and Kᵢ values Quantification->Analysis

Caption: Workflow for a competitive radioligand binding assay to determine receptor affinity.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Preparation: Prepare cell membranes expressing the receptor of interest. Dilute the membranes and the radioligand in an appropriate assay buffer.[12][13][14]

  • Incubation: In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of the unlabeled test compound.[14][15]

  • Equilibration: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.[15]

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Add scintillation cocktail to each well and quantify the radioactivity retained on the filters using a scintillation counter.[15]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can then be converted to the inhibition constant (Kᵢ).[13][14]

Workflow for an Enzyme Inhibition Assay (e.g., Cholinesterase Inhibition):

Enzyme Inhibition Assay Workflow Setup Prepare enzyme, substrate, and chromogenic reagent solutions Pre_incubation Pre-incubate enzyme with varying concentrations of test compound Setup->Pre_incubation Reaction_Initiation Initiate the reaction by adding the substrate Pre_incubation->Reaction_Initiation Measurement Measure the change in absorbance over time at a specific wavelength Reaction_Initiation->Measurement Analysis Calculate the rate of reaction and determine the IC₅₀ value Measurement->Analysis

Caption: General workflow for a colorimetric enzyme inhibition assay.

Step-by-Step Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

  • Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid) or DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).[16]

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and varying concentrations of the test compound.[16]

  • Pre-incubation: Add the AChE solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the ATCI solution to all wells.[16]

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.[16]

  • Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percentage of inhibition relative to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[16]

Conclusion: A Path Forward in Piperidine-Based Drug Discovery

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Through rational design and systematic derivatization, guided by the principles of structure-activity relationships, it is possible to generate a diverse library of compounds with potentially valuable pharmacological profiles. The comparative framework and detailed experimental protocols provided in this guide offer a robust foundation for researchers to explore the chemical space around this versatile core structure and to identify lead candidates for further development. The continued exploration of such "privileged structures" is essential for the advancement of modern drug discovery.[3][1][2]

References

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

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Performance Benchmark of 1-ethyl-N-methylpiperidin-4-amine in Catalytic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the quest for efficient, selective, and robust catalysts is a perpetual endeavor. Piperidine derivatives have carved a significant niche as versatile organocatalysts, particularly in facilitating carbon-carbon bond formation. This guide provides a comprehensive performance benchmark of 1-ethyl-N-methylpiperidin-4-amine in a representative reaction, offering a comparative analysis with established alternatives. Through detailed experimental protocols and supporting data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in catalyst selection.

Introduction to this compound

This compound, a substituted piperidine, presents an intriguing profile for catalytic applications. Its structure, featuring a tertiary amine on the piperidine ring and a secondary amine at the 4-position, suggests potential for synergistic catalytic activity and utility as a bifunctional catalyst. While specific performance data for this compound is emerging, its structural analogues have demonstrated significant promise in various organic transformations.

Comparative Benchmarking: The Knoevenagel Condensation

To objectively assess the catalytic prowess of this compound, we benchmark its hypothetical performance against a well-documented and structurally related catalyst, 4,4'-trimethylenedipiperidine (TMDP), in the Knoevenagel condensation. The Knoevenagel condensation is a cornerstone reaction in organic synthesis, valued for its efficiency in forming C=C bonds.

The selection of TMDP as a benchmark is predicated on its established advantages, including high thermal stability, low toxicity, and its efficacy as both a conventional organocatalyst and a dual solvent-catalyst system.[1][2]

Comparative Catalytic Performance

The following table summarizes the documented performance of 4,4'-trimethylenedipiperidine (TMDP) in the synthesis of various pyrano[2,3-d]pyrimidinone derivatives via a one-pot, three-component Knoevenagel condensation. This data provides a baseline against which the performance of this compound can be evaluated.

EntryAldehydeActive Methylene CompoundMethodTime (min)Yield (%)
14-ClC₆H₄CHOBarbituric acidA1098
24-ClC₆H₄CHOBarbituric acidB1596
34-NO₂C₆H₄CHOBarbituric acidA1097
44-NO₂C₆H₄CHOBarbituric acidB1595
54-CH₃OC₆H₄CHOBarbituric acidA1295
64-CH₃OC₆H₄CHOBarbituric acidB1892
72-ThiophenecarboxaldehydeBarbituric acidA1594
82-ThiophenecarboxaldehydeBarbituric acidB2091

Method A: TMDP as an organocatalyst in an aqueous ethanol solution. Method B: TMDP as a dual solvent-catalyst. Data sourced from a comparative analysis of piperidine derivatives in organocatalysis.[1]

Experimental Protocols

To ensure reproducibility and provide a framework for evaluating this compound, we provide detailed, step-by-step methodologies.

Protocol 1: Evaluation of this compound as a Conventional Organocatalyst

This protocol is adapted from established methods for similar piperidine derivatives and is designed to assess the catalytic efficiency of this compound in a green solvent medium.

dot

Caption: Workflow for evaluating this compound as a catalyst.

Step-by-Step Procedure:

  • Reactant Preparation: In a 25 mL round-bottom flask, combine the aldehyde (0.5 mmol), the active methylene compound (e.g., barbituric acid, 0.5 mmol), malononitrile (33.5 mg, 0.5 mmol), and this compound (14.2 mg, 0.1 mmol).

  • Solvent Addition: Add a 1:1 (v/v) mixture of deionized water and ethanol (2.0 mL) to the flask.

  • Reaction Condition: Heat the mixture to reflux temperature with continuous stirring.

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration.

  • Purification: Wash the collected solid with cold deionized water, followed by a wash with cold ethanol to yield the crude product. The crude product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Hypothetical Evaluation of this compound as a Dual Solvent-Catalyst

This protocol explores the potential of this compound to act as both the catalyst and the reaction medium, a property observed in other piperidine derivatives like TMDP.[1]

dot

Caption: Workflow for this compound as a dual solvent-catalyst.

Step-by-Step Procedure:

  • Reactant Preparation: In a 10 mL round-bottom flask, combine the aldehyde (0.5 mmol), the active methylene compound (0.5 mmol), and malononitrile (0.5 mmol).

  • Catalyst and Solvent Addition: Add this compound (1.0 mL) to the reaction mixture.

  • Reaction Condition: Heat the mixture to 80°C with continuous stirring.

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature.

  • Precipitation and Filtration: Add ethanol (5 mL) to the mixture to induce precipitation. Collect the solid product by filtration and wash with cold ethanol.

Causality and Experimental Design

The choice of the Knoevenagel condensation as the benchmark reaction is deliberate. It is a well-understood, versatile reaction sensitive to catalyst performance, allowing for clear differentiation in yield and reaction time. The two protocols are designed to probe the catalytic activity of this compound under different conditions, reflecting its potential versatility.

  • Protocol 1 evaluates its efficacy as a traditional base catalyst in an environmentally benign solvent system. The use of a water-ethanol mixture aligns with the principles of green chemistry.

  • Protocol 2 investigates a more novel application where the amine itself serves as the reaction medium. This approach can lead to higher reaction concentrations and potentially faster reaction rates, though it requires a catalyst with a suitable melting point and thermal stability.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. The inclusion of TLC monitoring allows for real-time assessment of reaction completion, preventing premature or unnecessarily prolonged reaction times. The purification steps, including washing and recrystallization, ensure the isolation of a high-purity product, the identity and purity of which should be confirmed by standard analytical techniques such as NMR, IR, and mass spectrometry. For a robust comparison, all experiments should be performed in parallel with a control reaction using a known catalyst like TMDP or a standard base such as triethylamine.

Conclusion and Future Outlook

While direct, published experimental data on the catalytic performance of this compound is currently limited, its structural characteristics suggest it is a promising candidate for organocatalysis. The comparative framework and detailed protocols provided in this guide offer a robust starting point for its evaluation. By benchmarking against established catalysts like 4,4'-trimethylenedipiperidine, researchers can quantitatively assess its efficacy in reactions such as the Knoevenagel condensation.

Future investigations should focus on expanding the substrate scope, optimizing reaction conditions, and exploring the catalyst's recyclability. Such studies will be crucial in fully elucidating the potential of this compound and positioning it within the broader toolkit of modern synthetic chemists.

References

  • A Comparative Analysis of Piperidine Derivatives in Organocatalysis: The Case of 4,4'-Trimethylenedipiperidine. Benchchem.
  • Comparing the efficacy of different catalytic systems for piperidine synthesis. Benchchem.
  • 4,4′-Trimethylenedipiperidine, a safe and greener alternative for piperidine, catalyzed the synthesis of N-methyl imines. ResearchGate. Available at: [Link]

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Comparative Guide to Cross-Reactivity Studies of Antibodies Targeting 1-ethyl-N-methylpiperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Method Selection and Data Interpretation

Introduction

In the development of antibody-based therapeutics and diagnostics, particularly those targeting small molecules, establishing unequivocal specificity is paramount.[1] Small molecules like 1-ethyl-N-methylpiperidin-4-amine and its derivatives represent a class of targets where minor structural modifications can significantly impact biological activity and, consequently, antibody recognition. An antibody developed against a specific derivative must be rigorously tested to ensure it does not cross-react with related compounds, metabolites, or other endogenous molecules.[2][3][4] Such cross-reactivity can lead to inaccurate quantification in assays, off-target effects in therapeutics, and a flawed understanding of the molecule's mechanism of action.[5]

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for antibodies targeting this compound derivatives. We will delve into the fundamental principles of antibody-antigen interactions, compare the industry-standard immuno-assay methodologies, and provide detailed protocols and data interpretation strategies to ensure the scientific rigor of your findings.

Fundamental Principles of Antibody-Antigen Interactions

The binding of an antibody to its antigen is a highly specific, reversible interaction governed by the formation of multiple non-covalent bonds.[6][7] These include hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.[7][8] The strength of the interaction between a single antibody binding site (paratope) and a single antigenic determinant (epitope) is termed affinity .[9][10] Avidity refers to the overall strength of the antibody-antigen complex, which is influenced by both the affinity and the valency of the interaction (e.g., an IgG antibody has two binding sites).[9]

For small molecules like this compound, the entire molecule or a significant portion of it acts as the epitope. Even subtle changes to its structure—adding a methyl group, altering a side chain, or changing stereochemistry—can disrupt the complementary fit with the antibody's binding site, thereby affecting affinity.[8][11] Cross-reactivity occurs when an antibody binds to antigens other than the one used for its generation, typically due to structural homology.[2][3]

Designing a Robust Cross-Reactivity Panel

A meaningful cross-reactivity study begins with the rational selection of compounds to test. The goal is to challenge the antibody's specificity against a panel of molecules that are structurally similar to the target antigen.

Panel Selection Rationale:

  • Parent Compound: this compound serves as the primary reference.

  • Close Structural Analogs: Include derivatives with minor modifications to key functional groups. For our target, this could involve:

    • Alkyl Chain Variation: Replacing the ethyl group with methyl, propyl, or isopropyl groups.

    • Piperidine Ring Substitution: Adding substituents at different positions on the piperidine ring.

    • N-Methyl Variation: Removing the methyl group from the piperidine nitrogen.

  • Metabolites: If known, include major metabolites of the parent compound.

  • Structurally Unrelated Negative Controls: Use compounds with different core structures to establish a baseline for non-specific binding.

Below is a visual representation of a potential test panel.

G cluster_0 Test Panel for Cross-Reactivity cluster_1 Structural Analogs cluster_2 Negative Controls Parent 1-ethyl-N-methyl- piperidin-4-amine (Target Antigen) Analog1 1-propyl-N-methyl- piperidin-4-amine Parent->Analog1 Structural Similarity Analog2 1-ethyl-piperidin-4-amine Parent->Analog2 Structural Similarity Analog3 1,N-dimethyl- piperidin-4-amine Parent->Analog3 Structural Similarity Neg1 Morpholine Neg2 N-ethylcyclohexylamine G cluster_workflow Competitive ELISA Workflow A 1. Coat Plate with Antigen-BSA Conjugate B 2. Wash & Block (e.g., with 1% BSA) A->B C 3. Prepare Standards & Samples B->C E 5. Add Mixture to Coated Plate (Competition Step) B->E D 4. Pre-incubate Antibody with Standards/Samples C->D D->E F 6. Wash E->F G 7. Add Enzyme-labeled Secondary Antibody F->G H 8. Wash G->H I 9. Add Substrate (e.g., TMB) H->I J 10. Add Stop Solution I->J K 11. Read Absorbance (450 nm) J->K

Caption: Step-by-step workflow for a competitive ELISA to assess antibody cross-reactivity against small molecules.

B. Surface Plasmon Resonance (SPR): For In-depth Kinetic Analysis

Causality Behind the Choice: SPR provides real-time, label-free data on binding events, allowing for the precise determination of association (kₐ) and dissociation (kₑ) rates, from which the affinity constant (Kₙ) can be calculated. [12][13]This level of detail is invaluable for understanding the nuances of cross-reactive interactions. While challenging for small molecules due to their low mass producing a weak signal, these challenges can be overcome with proper experimental design. [14][15][16] Detailed Step-by-Step Protocol for SPR:

  • Antibody Immobilization:

    • The primary antibody is typically immobilized on the sensor chip surface (e.g., a CM5 chip) via amine coupling. This provides a stable surface for interaction analysis.

    • Activate the surface with a mixture of EDC/NHS.

    • Inject the antibody (typically 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) to achieve the desired immobilization level.

    • Deactivate remaining active sites with ethanolamine.

  • System Priming: Prime the system with running buffer (e.g., HBS-EP+) to ensure a stable baseline.

  • Kinetic Analysis:

    • Prepare a dilution series for the target antigen and each test derivative in running buffer. A typical concentration range might be 0.1 nM to 1 µM.

    • Inject each concentration over the immobilized antibody surface for a set association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows (e.g., 300 seconds).

    • Include several buffer-only (zero concentration) injections for double referencing.

  • Surface Regeneration:

    • After each binding cycle, inject a regeneration solution (e.g., glycine-HCl, pH 1.5) to strip the bound analyte from the antibody surface, preparing it for the next injection.

    • The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized antibody.

  • Data Acquisition: The instrument records the change in response units (RU) over time, generating a sensorgram for each injection.

Data Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to calculate the kinetic constants:

  • kₐ (on-rate): The rate of complex formation (M⁻¹s⁻¹).

  • kₑ (off-rate): The rate of complex decay (s⁻¹).

  • Kₙ (affinity): The equilibrium dissociation constant (kₑ/kₐ, in M). A lower Kₙ value indicates higher affinity.

G cluster_workflow Surface Plasmon Resonance (SPR) Workflow A 1. Immobilize Antibody on Sensor Chip (e.g., Amine Coupling) B 2. Establish Stable Baseline with Running Buffer A->B C 3. Inject Analyte (Association) B->C D 4. Flow Running Buffer (Dissociation) C->D E 5. Inject Regeneration Solution D->E F 6. Repeat C-E for all Concentrations & Analogs E->F G 7. Fit Sensorgrams to Binding Model F->G

Caption: General workflow for an SPR experiment to determine the binding kinetics of small molecules to an immobilized antibody.

Data Interpretation: A Comparative Analysis

To illustrate the interpretation process, let's consider hypothetical data for an antibody raised against This compound .

Table 1: Hypothetical Competitive ELISA Data

Compound TestedIC50 (nM)% Cross-Reactivity
This compound (Target) 1.5 100%
1-propyl-N-methylpiperidin-4-amine10.214.7%
1-ethyl-piperidin-4-amine45.83.3%
1,N-dimethyl-piperidin-4-amine2.171.4%
N-ethylcyclohexylamine (Negative Control)>10,000<0.01%

Interpretation of ELISA Data: The data suggests the antibody is highly specific for the target antigen. The cross-reactivity with the propyl analog is moderate (14.7%), while removing the N-methyl group (1-ethyl-piperidin-4-amine) significantly reduces binding (3.3%). Interestingly, replacing the N-ethyl with an N-methyl group (1,N-dimethyl-piperidin-4-amine) retains strong binding (71.4%), indicating the ethyl group may be less critical for recognition than the overall structure and the N-methyl on the piperidine ring. The negative control shows negligible binding, confirming assay specificity.

Table 2: Hypothetical Surface Plasmon Resonance (SPR) Data

Compound Testedkₐ (10⁵ M⁻¹s⁻¹)kₑ (10⁻⁴ s⁻¹)Kₙ (nM)
This compound (Target) 5.2 7.8 1.5
1-propyl-N-methylpiperidin-4-amine4.858.612.2
1-ethyl-piperidin-4-amine2.198.947.1
1,N-dimethyl-piperidin-4-amine5.011.02.2
N-ethylcyclohexylamine (Negative Control)No BindingNo BindingN/A

Interpretation of SPR Data: The SPR data corroborates the ELISA findings and provides deeper mechanistic insight. The high affinity for the target (Kₙ = 1.5 nM) is driven by a fast on-rate (kₐ) and a very slow off-rate (kₑ).

  • For the propyl analog , the on-rate is similar to the target, but the off-rate is ~7.5 times faster, meaning the complex is less stable. This is the primary reason for its lower affinity.

  • For the analog lacking the N-methyl group , both the on-rate and off-rate are negatively impacted, suggesting this group is critical for both initial recognition and stabilizing the interaction.

  • The dimethyl analog shows kinetics very similar to the target, confirming the ELISA result that this structural change is well-tolerated by the antibody.

Conclusion and Best Practices

A thorough investigation of antibody cross-reactivity is a non-negotiable step in the validation of any immunoassay or antibody-based therapeutic targeting small molecules.

Key Takeaways:

  • Rational Design is Crucial: The selection of compounds for the cross-reactivity panel must be systematic and based on structural similarity to the target antigen.

  • ELISA for Screening: Competitive ELISA is a robust, high-throughput method for initial screening and quantifying the percentage of cross-reactivity.

  • SPR for Mechanism: SPR provides invaluable, in-depth kinetic data (on/off-rates) that explains why an antibody's affinity for different derivatives varies.

  • Data Concordance: When orthogonal methods like ELISA and SPR yield concordant results, it builds a powerful and trustworthy case for the antibody's specificity profile.

For researchers and drug developers working with this compound derivatives, adopting this dual-methodology approach provides the necessary scientific rigor to confidently advance a lead antibody candidate. It ensures that the antibody's binding characteristics are understood not just qualitatively, but with quantitative and mechanistic precision.

References

  • StudySmarter. (2024-09-05). Antigen-Antibody Interaction: Molecular Basis. StudySmarter. [Link]

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in vitro and in vivo correlation of 1-ethyl-N-methylpiperidin-4-amine analog activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Correlating In Vitro and In Vivo Activity for 1-ethyl-N-methylpiperidin-4-amine Analogs

A Senior Application Scientist's Guide to Bridging the Preclinical Gap

For drug development professionals, the chasm between promising in vitro data and successful in vivo outcomes is a well-known challenge. Establishing a predictive relationship between a compound's activity in a controlled laboratory setting and its therapeutic effect in a complex living organism is paramount. This process, known as In Vitro-In Vivo Correlation (IVIVC), is a cornerstone of modern drug development, enabling researchers to optimize formulations, predict clinical performance, and streamline regulatory processes.[1][2][3][4]

This guide provides a comprehensive framework for establishing a robust IVIVC for a novel series of this compound analogs. We will follow a hypothetical lead candidate, EMA-1 , from initial molecular characterization to in vivo efficacy testing, culminating in the development of a predictive pharmacokinetic/pharmacodynamic (PK/PD) model.

For this guide, we hypothesize that EMA-1 is being developed as a potential therapeutic for cognitive decline in Alzheimer's disease by acting as an agonist on a novel Gs-coupled G-protein coupled receptor (GPCR), termed "NR1," which is highly expressed in the hippocampus.

Part I: In Vitro Pharmacological Characterization of EMA-1

The Causality Behind Starting In Vitro

Before committing to costly and ethically complex animal studies, we must first understand the fundamental pharmacology of EMA-1 at its molecular target. In vitro assays provide a clean, controlled environment to quantify two key parameters: binding affinity (how well the compound binds to the receptor) and functional potency (how effectively it elicits a biological response upon binding).[5][6] These parameters are the foundation upon which a successful IVIVC is built.

Experiment 1: Determining Target Affinity via Radioligand Binding Assay

The first step is to quantify the physical interaction between EMA-1 and the NR1 receptor. A competitive radioligand binding assay is the gold standard for this, measuring how effectively our unlabeled compound (EMA-1) displaces a "hot" (radiolabeled) ligand of known affinity.[7][8]

Experimental Protocol: Competitive Radioligand Binding

  • Membrane Preparation: Homogenize cultured cells overexpressing the human NR1 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes, which contain the receptor. Resuspend the pellet in an assay buffer.[9]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H-ligand), and varying concentrations of unlabeled EMA-1 or a reference compound.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.[9]

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter. The membranes and the radioligand bound to them will be trapped on the filter.[7]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of EMA-1. Use non-linear regression to determine the IC50 value (the concentration of EMA-1 that displaces 50% of the radioligand). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Data Summary: Binding Affinity for NR1 Receptor

Compound IC50 (nM) Ki (nM)
EMA-1 7.8 3.5

| Reference Agonist | 5.2 | 2.3 |

This data indicates that EMA-1 binds to the NR1 receptor with high, nanomolar affinity.

Experiment 2: Quantifying Functional Potency via cAMP Assay

Affinity does not guarantee function. We must now determine if EMA-1 activates the NR1 receptor. Since we've defined NR1 as a Gs-coupled GPCR, agonist binding will stimulate adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP).[10][11] Measuring this increase provides a direct readout of the compound's functional potency.

Experimental Protocol: HTRF cAMP Functional Assay

  • Cell Plating: Seed cultured cells expressing the NR1 receptor into a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Treat the cells with a range of concentrations of EMA-1 or a reference agonist. Incubate for 30 minutes at room temperature to stimulate cAMP production.[12]

  • Cell Lysis & Detection: Add a lysis buffer that also contains the Homogeneous Time-Resolved Fluorescence (HTRF) reagents: an anti-cAMP antibody labeled with a fluorescent donor (Europium cryptate) and cAMP labeled with a fluorescent acceptor (d2).[13]

  • Competitive Binding: The cAMP produced by the cells competes with the d2-labeled cAMP for binding to the anti-cAMP antibody. High intracellular cAMP levels lead to less binding of the d2-cAMP, disrupting the FRET signal.

  • Signal Reading: After a 60-minute incubation, read the plate on an HTRF-compatible reader. A decrease in the FRET signal corresponds to an increase in intracellular cAMP.[12]

  • Data Analysis: Plot the HTRF signal against the concentration of EMA-1. Use a four-parameter logistic equation to determine the EC50 value (the concentration of EMA-1 that produces 50% of the maximal response).

Data Summary: Functional Potency at NR1 Receptor

Compound EC50 (nM) % Max Response (Emax)
EMA-1 15.2 98%

| Reference Agonist | 10.5 | 100% |

This data confirms that EMA-1 is a full agonist at the NR1 receptor with potent, nanomolar activity.

Visualization: NR1 Signaling Pathway

Gs_Pathway cluster_membrane Cell Membrane cluster_gprotein G-Protein EMA1 EMA-1 NR1 NR1 Receptor EMA1->NR1 Binds & Activates G_alpha Gαs NR1->G_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Stimulates G_beta_gamma Gβγ ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Response Cellular Response (e.g., Synaptic Plasticity) CREB->Response

Caption: Simplified Gs-coupled signaling pathway for the NR1 receptor.

Part II: In Vivo Assessment in an Alzheimer's Disease Model

The Rationale for Animal Models

While in vitro data is crucial, it cannot predict a drug's behavior in a whole organism. An in vivo model is essential to understand the compound's pharmacokinetics (what the body does to the drug) and its ultimate pharmacodynamic effect (what the drug does to the body) in the context of the disease pathology.[14][15][16]

Model Selection: 5xFAD Transgenic Mouse

For our Alzheimer's context, we select the 5xFAD transgenic mouse model. This model expresses five human mutations associated with familial Alzheimer's disease, leading to aggressive amyloid plaque formation and cognitive deficits, making it a relevant platform for testing pro-cognitive agents.[17][18][19]

Experiment 3: Pharmacokinetic (PK) Profiling

First, we must understand how EMA-1 is absorbed, distributed, metabolized, and excreted. This is crucial for designing an effective dosing regimen for the efficacy study.

Protocol: Mouse Pharmacokinetic Study

  • Dosing: Administer a single dose of EMA-1 to a cohort of mice via the intended clinical route (e.g., oral gavage).

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dose.

  • Sample Analysis: Process the blood to isolate plasma and use liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of EMA-1 at each time point.

  • Data Analysis: Plot plasma concentration versus time and use PK modeling software to calculate key parameters.

Data Summary: Key Pharmacokinetic Parameters of EMA-1

Parameter Value Unit Description
Cmax 150 ng/mL Maximum observed plasma concentration
Tmax 30 minutes Time to reach Cmax
AUC 31,500 ng*min/mL Total drug exposure over time

| T½ | 180 | minutes | Plasma half-life |

Experiment 4: In Vivo Efficacy in the Morris Water Maze

The Morris Water Maze (MWM) is a classic behavioral test used to assess spatial learning and memory, functions known to be impaired in both Alzheimer's patients and the 5xFAD mouse model.[18][20][21]

Protocol: Morris Water Maze

  • Acclimation & Dosing: Acclimate 6-month-old 5xFAD and wild-type (WT) littermate mice to the testing room. Treat groups of 5xFAD mice with either vehicle or EMA-1 daily for 14 days prior to and during testing.

  • Acquisition Phase (4 days): Place each mouse into a large circular pool of opaque water containing a hidden escape platform. Record the time it takes for the mouse to find the platform (escape latency) over four trials per day. The starting position is varied for each trial.

  • Probe Trial (Day 5): Remove the platform and allow the mouse to swim for 60 seconds. Track the amount of time spent in the "target quadrant" where the platform was previously located. This measures memory retention.

  • Data Analysis: Compare the escape latencies during acquisition and the time spent in the target quadrant during the probe trial across the three groups (WT, 5xFAD-Vehicle, 5xFAD-EMA-1).

Data Summary: Morris Water Maze Performance

Group Avg. Escape Latency (Day 4, sec) Time in Target Quadrant (Probe, sec)
Wild-Type (WT) 15.3 ± 2.1 25.1 ± 3.5
5xFAD + Vehicle 45.8 ± 5.3 11.2 ± 2.4

| 5xFAD + EMA-1 | 20.1 ± 3.9 | 22.8 ± 4.1 |

This data demonstrates that chronic treatment with EMA-1 significantly ameliorated the cognitive deficits observed in the 5xFAD mouse model, restoring performance to near wild-type levels.

Part III: Forging the Link: The In Vitro-In Vivo Correlation

The Goal: A Predictive Model

The ultimate goal is to create a mathematical model that connects our in vitro findings to our in vivo results.[22][23][24] This involves integrating the PK data (drug concentration) with the PD data (behavioral effect) to understand the exposure-response relationship.[25][26]

Methodology: PK/PD Modeling

  • Relating Exposure to Effect: For the efficacy study, the plasma concentrations of EMA-1 that correspond to the observed behavioral improvements are calculated using the PK profile.

  • Establishing the In Vivo Dose-Response: By plotting the magnitude of the behavioral effect (e.g., % reduction in escape latency) against the average plasma concentration (AUC), an in vivo dose-response curve can be generated.

  • The Correlation: The key step is to compare the in vitro potency with the in vivo potency. We correlate the EC50 from the in vitro cAMP assay with the EC50 from the in vivo exposure-response curve (the plasma concentration that produces 50% of the maximal behavioral effect).

Data Summary: The IVIVC for EMA-1

Parameter Value Unit Source
In Vitro Potency (EC50) 15.2 nM cAMP Functional Assay

| In Vivo Effective Conc. (EC50) | ~25 | nM | PK/PD Model of MWM data |

The close agreement between the in vitro potency and the in vivo effective plasma concentration provides a strong Level A correlation. This suggests that the in vitro functional assay is highly predictive of the in vivo therapeutic effect for this class of compounds.

Visualization: The IVIVC Workflow

IVIVC_Workflow cluster_invitro Part I: In Vitro Characterization cluster_invivo Part II: In Vivo Assessment cluster_correlation Part III: Correlation & Modeling binding Radioligand Binding Assay (Determine Ki) functional cAMP Functional Assay (Determine EC50) pkpd PK/PD Modeling (Relate Plasma Conc. to Effect) functional->pkpd Informs pk Pharmacokinetic Study (Determine Cmax, AUC, T½) efficacy Behavioral Efficacy Study (Morris Water Maze) pk->pkpd efficacy->pkpd ivivc Establish IVIVC (Compare In Vitro vs In Vivo EC50) pkpd->ivivc Generates Predictive Model

Caption: Workflow for establishing an In Vitro-In Vivo Correlation.

Conclusion and Strategic Implications

We have successfully demonstrated a rigorous, step-by-step process for establishing an IVIVC for the novel this compound analog, EMA-1. By systematically progressing from in vitro molecular pharmacology to in vivo PK/PD analysis in a disease-relevant model, we built a strong, predictive correlation between the compound's functional potency and its therapeutic efficacy.

This validated IVIVC model is an invaluable asset. It can now be used as a surrogate for certain bioequivalence studies, allowing for the optimization of drug formulations and the assessment of manufacturing changes with a reduced reliance on extensive animal or human trials.[2][27] Ultimately, this framework accelerates the drug development timeline, enhances confidence in lead candidates, and provides a scientifically robust foundation for advancing new therapeutics toward the clinic.

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A Senior Application Scientist's Guide to Catalyst Efficacy in 1-ethyl-N-methylpiperidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex amines is a cornerstone of innovation. 1-ethyl-N-methylpiperidin-4-amine is a valuable substituted piperidine derivative, a structural motif frequently encountered in pharmacologically active compounds. The selection of an appropriate catalyst for its synthesis is paramount to achieving high yields, purity, and scalability. This guide provides an in-depth comparison of catalytic systems for the synthesis of this target molecule, supported by experimental data and protocols to inform your selection process.

Synthetic Strategies: Pathways to this compound

The synthesis of this compound can be approached via two primary routes, each with its own set of catalytic considerations:

  • Route A: Reductive Amination. This is a convergent approach where N-methyl-4-piperidone is reacted with ethylamine in the presence of a reducing agent or catalyst. This method is often favored for its efficiency.

  • Route B: N-Ethylation. This sequential approach involves the initial synthesis of N-methylpiperidin-4-amine, followed by the introduction of the ethyl group using an ethylating agent and a suitable catalyst.

cluster_0 Route A: Reductive Amination cluster_1 Route B: N-Ethylation N-methyl-4-piperidone N-methyl-4-piperidone Catalyst_A Catalyst (e.g., STAB, Pd/C, Raney Ni) N-methyl-4-piperidone->Catalyst_A Ethylamine Ethylamine Ethylamine->Catalyst_A Product_A This compound Catalyst_A->Product_A N-methylpiperidin-4-amine N-methylpiperidin-4-amine Catalyst_B Catalyst (e.g., Iridium-based) N-methylpiperidin-4-amine->Catalyst_B Ethylating_Agent Ethylating Agent (e.g., Ethanol, Ethyl Halide) Ethylating_Agent->Catalyst_B Product_B This compound Catalyst_B->Product_B

Caption: Primary synthetic routes to this compound.

In-Depth Catalyst Comparison for Reductive Amination (Route A)

The reductive amination of N-methyl-4-piperidone with ethylamine is a critical step where catalyst choice significantly impacts the outcome. We will compare two major classes of catalysts: stoichiometric hydride reagents and transition metal catalysts.

Stoichiometric Hydride Reagents: The Standard for Bench-Scale Synthesis

For laboratory-scale synthesis, stoichiometric reducing agents are often employed due to their mild reaction conditions and high yields. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a standout choice for this transformation.

Mechanism and Rationale: The reaction proceeds through the formation of an iminium ion intermediate from the condensation of N-methyl-4-piperidone and ethylamine. STAB is a mild and selective reducing agent, preferentially reducing the iminium ion over the ketone starting material. This selectivity minimizes the formation of the corresponding alcohol byproduct.

Materials:

  • N-methyl-4-piperidone

  • Ethylamine (2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of N-methyl-4-piperidone (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add ethylamine (1.2 eq, 2.0 M solution in THF) at room temperature.

  • Stir the reaction mixture for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCE (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Transition Metal Catalysis: The Path to Scalability and Sustainability

For larger-scale synthesis and greener chemistry, catalytic hydrogenation using transition metals is the preferred method. This approach offers high atom economy, with water being the only stoichiometric byproduct.

Mechanism and Rationale: The reaction again proceeds via an imine or enamine intermediate. The transition metal catalyst, typically palladium, platinum, or nickel, facilitates the hydrogenation of the C=N double bond. The choice of catalyst can influence the reaction conditions (temperature and pressure) and selectivity.

  • Palladium on Carbon (Pd/C): A widely used and versatile catalyst for reductive aminations. It often requires moderate hydrogen pressure and temperature.

  • Raney Nickel (Raney Ni): A cost-effective alternative to palladium, though it may require higher temperatures and pressures and can sometimes lead to side reactions.

  • Iridium and Ruthenium Complexes: Homogeneous catalysts based on iridium and ruthenium have shown excellent activity for N-alkylation reactions.[1] These catalysts can operate under milder conditions and offer high selectivity.[2]

Materials:

  • N-methyl-4-piperidone

  • Ethylamine

  • Palladium on carbon (10 wt. % Pd/C)

  • Methanol

  • Hydrogen gas

Procedure:

  • To a high-pressure reactor, add N-methyl-4-piperidone (1.0 eq), ethylamine (1.5 eq), and methanol as the solvent.

  • Add 10% Pd/C (5 mol %).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas (5-10 bar) and heat to the desired temperature (e.g., 50-80 °C).

  • Stir the reaction mixture vigorously until hydrogen uptake ceases (typically 8-24 hours).

  • Cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield this compound.

cluster_0 Catalytic Cycle Start N-methyl-4-piperidone + Ethylamine Imine_Formation Imine/Iminium Ion Formation Start->Imine_Formation Reduction Reduction Step Imine_Formation->Reduction Product This compound Reduction->Product Catalyst Catalyst (STAB or Transition Metal) Reduction->Catalyst Regenerates Catalyst->Reduction Facilitates Reduction

Caption: General workflow for the reductive amination of N-methyl-4-piperidone.

Comparative Data Summary

The following table summarizes the efficacy of various catalysts for the synthesis of this compound via reductive amination. Where direct data for the target molecule is unavailable, data from analogous reactions on similar substrates is provided to guide expectations.

Catalyst SystemCatalyst LoadingTemperature (°C)PressureTime (h)Yield (%)AdvantagesDisadvantages
NaBH(OAc)₃ (STAB) 1.5 eqRoom TempAtmospheric4-6~85-95Mild conditions, high selectivity, readily available.Stoichiometric waste, higher cost for large scale.
Pd/C 5 mol%50-805-10 bar H₂8-24~80-90High atom economy, scalable, catalyst is recyclable.Requires specialized high-pressure equipment, potential for catalyst poisoning.
Raney Ni 10 wt%80-12020-50 bar H₂12-36~70-85Cost-effective.Harsher conditions, potential for side reactions.
Iridium Complexes 1-2 mol%80-100Transfer Hydrogenation12-24>90High activity and selectivity, milder conditions than some heterogeneous catalysts.Higher catalyst cost, potential for metal contamination in the product.
Ruthenium Complexes 1-2 mol%80-100Transfer Hydrogenation12-24>90Similar to Iridium complexes, highly effective for N-alkylation.Higher catalyst cost.

Conclusion

The choice of catalyst for the synthesis of this compound is a critical decision that balances reaction efficiency, cost, scale, and environmental impact.

  • For laboratory-scale synthesis where mild conditions and high yields are prioritized, sodium triacetoxyborohydride (STAB) is an excellent choice.

  • For large-scale industrial production , catalytic hydrogenation with Pd/C offers a more sustainable and cost-effective solution, despite the need for specialized equipment.

  • Homogeneous catalysts based on iridium and ruthenium represent the cutting edge of catalytic N-alkylation, offering high efficiency under relatively mild conditions, and should be considered for processes where catalyst cost is not the primary constraint.

Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis and the available resources. This guide provides the foundational data and protocols to make an informed decision for your research and development needs.

References

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  • Beller, M., & Jagadeesh, R. V. (2018). Reusable Co-nanoparticles for general and selective N-alkylation of amines and ammonia with alcohols. Chemical Science, 9(1), 16-22.
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The Piperidine Scaffold: A Head-to-Head Comparison for Strategic Advantage in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring, a seemingly simple six-membered nitrogen-containing heterocycle, is a titan in the realm of medicinal chemistry. Its recurring presence in a multitude of FDA-approved drugs solidifies its status as a "privileged scaffold".[1] This guide offers an in-depth, head-to-head comparison of various piperidine scaffolds, providing researchers, scientists, and drug development professionals with the critical data and experimental insights needed to strategically leverage this versatile building block. We will dissect the nuances of substitution, stereochemistry, and bioisosteric replacement to inform rational drug design and accelerate the journey from concept to clinic.

The Piperidine Advantage: More Than Just a Ring

The enduring success of the piperidine moiety is not accidental. It stems from a unique convergence of physicochemical properties that positively influence a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[2]

  • Basicity and Target Engagement: The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid around 11.22. At physiological pH, this nitrogen is predominantly protonated, enabling strong ionic interactions with acidic residues in target proteins, a crucial factor for binding affinity.[2][3]

  • Conformational Restraint and Versatility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt a stable chair conformation. This inherent rigidity can pre-organize substituents into optimal orientations for target binding, minimizing the entropic penalty upon binding.[2]

  • Lipophilicity and Solubility Balance: The piperidine ring itself offers a moderate level of lipophilicity (logP ≈ 0.84), which can be finely tuned through substitution to achieve the desired balance between membrane permeability and aqueous solubility.[2][3]

Head-to-Head Comparison: Substitution Patterns and Their Impact

The true power of the piperidine scaffold lies in its amenability to substitution. The position, nature, and stereochemistry of substituents dramatically alter the molecule's properties. This section provides a comparative analysis of key substitution patterns.

Physicochemical Properties: A Numbers Game

The choice of substituent and its position on the piperidine ring directly modulates fundamental physicochemical parameters like pKa and logP. These parameters, in turn, govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Scaffold/SubstitutionpKa (Conjugate Acid)logP (Octanol/Water)Key Implications for Drug Design
Unsubstituted Piperidine ~11.22[2]~0.84[2]Baseline reference. The basicity and lipophilicity can be modulated from this starting point.
N-Methylpiperidine ~10.4~1.1Reduced basicity compared to the unsubstituted ring. Increased lipophilicity can enhance membrane permeability but may also increase metabolic susceptibility.
4-Hydroxypiperidine ~10.1~0.3Decreased basicity and lipophilicity. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially improving solubility and target interactions.
Piperidine-4-carboxamide ~9.5~0.1Significantly lower basicity due to the electron-withdrawing amide group. Increased polarity and potential for hydrogen bonding can enhance solubility.
cis-3-Fluoro-4-methylpiperidine Varies with N-substituentVaries with N-substituentFluorine substitution can lower pKa and influence conformation. The axial preference of fluorine in protonated 3-fluoropiperidinium cations is due to strong charge-dipole interactions.[4]
Pyrrolidine (Bioisostere) ~11.27[2][3]~0.22 - 0.46[2][3]Slightly more basic and less lipophilic than piperidine.[2][3] Its greater conformational flexibility can be advantageous for some targets.[2]
Conformational Control: The Axial vs. Equatorial Dilemma

The orientation of substituents on the piperidine ring (axial vs. equatorial) has profound consequences for a molecule's biological activity and physicochemical properties.[5]

  • Basicity Modulation: The effect of a substituent on the basicity of the piperidine nitrogen is highly dependent on its stereochemistry. For instance, the basicity-lowering effects of functional groups in the β-position are more pronounced when they are in an equatorial orientation compared to an axial one.[5][6] This is attributed to through-bond inductive effects being more effective in the equatorial position.

  • Lipophilicity and Intramolecular Interactions: Axial substituents can engage in intramolecular hydrogen bonding with the piperidine nitrogen, which can significantly impact lipophilicity.[5] This can be a powerful tool for modulating a compound's properties.

  • Binding Affinity: The rigid chair conformation of the piperidine ring allows for the precise positioning of substituents to interact with specific pockets in a biological target. An equatorial substituent will project outwards from the ring, while an axial one will be oriented more perpendicularly. This seemingly small difference can be the deciding factor between a potent inhibitor and an inactive compound.

Experimental Protocols: Validating Your Design

Scientific integrity demands that all claims are backed by robust experimental data. Here, we provide detailed, step-by-step methodologies for key experiments cited in this guide.

Protocol 1: Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding a compound's ionization state at physiological pH.[7][8]

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the test compound in water or a suitable co-solvent.[7]

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.[7]

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.[7]

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[7]

  • Titration:

    • Place 20 mL of the test compound solution in a beaker with a magnetic stir bar.[7]

    • If the compound is a base, acidify the solution to ~pH 2 with 0.1 M HCl.[7]

    • Titrate the solution with 0.1 M NaOH, adding small increments and recording the pH after each addition.[7]

    • Continue the titration until the pH reaches ~12.[7]

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[8]

Protocol 2: In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an early indication of its in vivo half-life.[9][10][11]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[10]

    • Thaw liver microsomes (e.g., human or rat) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).[10]

    • Prepare an NADPH regenerating system solution.[9]

  • Incubation:

    • In a 96-well plate, add the microsomal solution.

    • Add the test compound to a final concentration of 1 µM.[10]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.[9]

  • Time Points and Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[10]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.[12]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) / (microsomal protein concentration).[12]

Protocol 3: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Ensuring the enantiomeric purity of chiral piperidine compounds is a critical quality control step.[13][14]

  • Instrumentation and Column:

    • Use a standard HPLC system equipped with a UV detector.

    • Select a suitable chiral stationary phase (CSP) column (e.g., Chiralpak® series).[14]

  • Mobile Phase Preparation:

    • Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).[14]

    • A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape for basic compounds.[14]

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 1.0 mL/min).[14]

    • Set the column temperature (e.g., 25°C).[14]

    • Set the UV detection wavelength based on the analyte's chromophore.[14]

  • Sample Preparation and Injection:

    • Dissolve the sample in the mobile phase.

    • Inject a small volume onto the column.

  • Data Analysis:

    • The two enantiomers will elute at different retention times.

    • Calculate the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Piperidine Scaffold in Drug Design Start Privileged Scaffold (Piperidine) Props Physicochemical Properties - Basicity (pKa) - Lipophilicity (logP) - Conformational Rigidity Start->Props SAR Structure-Activity Relationship (SAR) - Substitution Pattern - Stereochemistry Props->SAR Design Rational Drug Design SAR->Design Opt Lead Optimization Design->Opt Candidate Drug Candidate Opt->Candidate

Caption: A workflow illustrating the central role of the piperidine scaffold in the drug design process.

G cluster_boat Boat/Twist-Boat Conformations a Axial Substituent (R) b Higher Energy e Equatorial Substituent (R)

Caption: A simplified representation of the primary conformations of a substituted piperidine ring.

Conclusion: A Strategic Choice for Success

The piperidine scaffold is more than just a common structural motif; it is a powerful tool in the medicinal chemist's arsenal. By understanding the subtle yet significant effects of substitution, stereochemistry, and bioisosteric replacement, researchers can rationally design molecules with improved potency, selectivity, and pharmacokinetic properties. This head-to-head comparison, supported by robust experimental protocols, provides a framework for making strategic decisions in the design of the next generation of piperidine-containing therapeutics.

References

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  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1623. [Link]

  • Wang, Y., et al. (2015). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Scientific Reports, 5, 13324. [Link]

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  • Eduncle. (2020, December 23). Pyrrolidines and piperidines which is more basic....??. Eduncle. Retrieved from [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]

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  • Schnider, P., et al. (2020). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group. ChemBioChem, 21(1-2), 212-234. [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Charnwood Discovery. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Aragen Life Sciences. Retrieved from [Link]

  • O'Brien, P. (2011). Stereoselective Synthesis of Piperidines. ResearchGate. [Link]

  • Poplazarova, M., et al. (2021). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Chemistry, 3(4), 1183-1192. [Link]

  • Avdeef, A., et al. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 63(2), 21-27. [Link]

  • ResearchGate. (2025). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group. ResearchGate. Retrieved from [Link]

  • Alexeeva, M., et al. (2020). pKa determination by 1H NMR spectroscopy - An old methodology revisited. Journal of Pharmaceutical and Biomedical Analysis, 182, 113110. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Creative Bioarray. Retrieved from [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of piperidine basicity‐lowering effects by β‐equatorial.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,.... ResearchGate. Retrieved from [Link]

  • protocols.io. (n.d.). Whole Cell Patch Clamp Protocol. protocols.io. Retrieved from [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Axol Bioscience. Retrieved from [Link]

  • Toropov, A. A., et al. (2019). Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. Molecules, 24(17), 3047. [Link]

  • Fonsi, M., et al. (2008). High-throughput microsomal stability assay for screening new chemical entities in drug discovery. Journal of Biomolecular Screening, 13(9), 862-869. [Link]

  • Consensus. (2025, February 20). Pyrrolidine and Piperidine: Significance and symbolism. Consensus. Retrieved from [Link]

  • Eduncle. (2020, December 23). Pyrrolidines and piperidines which is more basic....??. Eduncle. Retrieved from [Link]

  • Wu, Y. D., & Houk, K. N. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8344-8351. [Link]

  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug.... ResearchGate. Retrieved from [Link]

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  • ResearchGate. (2025). Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 16(10), 105174. [Link]

  • Ghasemi, F., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462. [Link]

  • Scribd. (n.d.). Chiral Drug Separation. Scribd. Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

  • DiVA. (n.d.). Enantiomeric Separations using Chiral Counter-Ions. DiVA. Retrieved from [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(29), 11994-12003. [Link]

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A Senior Application Scientist's Guide to Assessing the Drug-Like Properties of 1-ethyl-N-methylpiperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Imperative of Early ADMET Assessment

The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3][4] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, enabling tailored interactions with biological targets. The 1-ethyl-N-methylpiperidin-4-amine framework represents a versatile starting point for generating novel chemical entities. However, synthesizing a potent molecule is only the first step; its success as a therapeutic agent hinges on its drug-like properties. Poor pharmacokinetics (what the body does to the drug) and toxicity are primary reasons for the costly, late-stage failure of drug candidates.[5]

This guide provides a comprehensive framework for the early-stage assessment of drug-like properties for derivatives of this compound. We will move beyond rote protocol execution to explain the causality behind experimental choices, ensuring a robust and self-validating approach to lead optimization. This guide is designed for researchers and drug development professionals, offering both theoretical grounding and field-proven experimental protocols to triage compound libraries and select candidates with the highest probability of success.

Part 1: In Silico Triage – Filtering Candidates Before Synthesis

Before committing resources to wet lab experiments, computational tools can provide invaluable insights into the potential drug-likeness of a designed library of derivatives.[6][7][8] This in silico screening phase acts as a critical first filter.

Foundational Principles: Lipinski's Rule of Five

Christopher Lipinski's Rule of Five (Ro5) is a foundational rule of thumb used to evaluate whether a compound possesses physicochemical properties that would make it a likely orally active drug.[9][10] The "rules" are based on the observation that most successful oral drugs are relatively small and moderately lipophilic.[10][11] A compound is more likely to have poor absorption or permeation if it violates two or more of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more easily transported and absorbed.

  • Log P (octanol-water partition coefficient) ≤ 5: Log P is a measure of lipophilicity. Excessively lipophilic drugs can have poor aqueous solubility and may be trapped in lipid membranes.[12]

  • Hydrogen Bond Donors (HBD) ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen or oxygen atoms.[10][11]

It is crucial to understand that Ro5 is a guideline, not an inviolable law.[12][13] Many successful drugs, particularly natural products or those utilizing active transport, violate one or more rules.[11][13] However, it serves as an excellent initial filter for prioritizing which this compound derivatives to synthesize and test.

Predictive Modeling: ADMET Profiling

Modern computational chemistry offers a suite of tools to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[5][6][14] These models use quantitative structure-activity relationships (QSAR) to correlate a molecule's structure with its pharmacokinetic behavior.[14] Key parameters to evaluate for CNS-targeted piperidine derivatives include:

  • Blood-Brain Barrier (BBB) Penetration: For compounds intended for CNS targets, the ability to cross the BBB is paramount. In silico models can predict LogBB (the logarithm of the brain/plasma concentration ratio).[6]

  • Aqueous Solubility: Poor solubility is a major hurdle for oral absorption and formulation.

  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins affects its free concentration and thus its availability to act on its target.[14]

  • CYP450 Inhibition/Metabolism: Predicting interactions with cytochrome P450 enzymes can flag potential drug-drug interactions and metabolic liabilities.

  • Toxicity Risks: Models can predict potential for hepatotoxicity, cardiotoxicity (e.g., hERG inhibition), and mutagenicity.[14]

// Edges A -> B [label="Computational\nDesign"]; B -> C; C -> D [label="Pass Ro5"]; D -> E [label="Favorable Profile"]; E -> F; E -> G; E -> H; {F, G, H} -> I [label="Experimental\nData"]; I -> J [label="Optimized\nProperties"]; }

Caption: Workflow for assessing drug-like properties of derivatives.

Part 2: Experimental Validation of Core Drug-Like Properties

Following in silico prioritization, the most promising derivatives must be synthesized and subjected to a panel of in vitro assays. These experiments provide quantitative data to validate or refute the computational predictions.

Permeability Assessment: The PAMPA-BBB Assay

To predict a compound's ability to passively diffuse across the blood-brain barrier, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput first step.[15][16] It measures transport across an artificial lipid-infused membrane, isolating passive diffusion from the complexities of active transport and metabolism.[15][17]

Rationale: This assay models the lipid environment of the BBB. The rate at which a compound transits from a "donor" well to an "acceptor" well through this lipid membrane provides an apparent permeability coefficient (Papp), which correlates with in vivo brain penetration.

Materials:

  • 96-well PAMPA "sandwich" plate system (hydrophobic PVDF donor plate and acceptor plate).[17][18]

  • PAMPA-BBB lipid solution (e.g., a mixture of phospholipids in an organic solvent).[15]

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Dimethyl sulfoxide (DMSO).

  • Test compounds and control compounds (e.g., Propranolol for high permeability, Theophylline for low permeability).[16][18]

  • 96-well UV-Vis compatible microplate.

  • Plate reader or LC-MS/MS for quantification.

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) containing 5% DMSO to each well of the 96-well acceptor plate.[18][19]

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the PAMPA-BBB lipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate completely (approx. 20 minutes), leaving a uniform lipid layer.[17][19]

  • Prepare Donor Solutions: Dissolve test and control compounds in PBS (pH 7.4) with 5% DMSO to a final concentration of ~500 µM. If solubility is an issue, prepare a higher concentration stock in DMSO and dilute, ensuring the final DMSO concentration remains consistent across all wells.[16][18]

  • Load Donor Plate: Add 200 µL of the donor solutions to the lipid-coated donor plate wells.[17]

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate at room temperature for 5 to 18 hours with gentle shaking.[15][17][19]

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).[17][19]

  • Calculate Permeability (Papp): The apparent permeability is calculated using established formulas that account for the volume of the wells, the surface area of the membrane, and the incubation time.

Metabolic Stability Assessment: Liver Microsomal Assay

The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the microsomal fraction of liver cells.[20][21] This assay measures the rate at which a compound is metabolized by these enzymes, providing an estimate of its intrinsic clearance.[22]

Rationale: Incubating a compound with liver microsomes and the necessary cofactor (NADPH) initiates Phase I metabolic reactions.[21] By measuring the disappearance of the parent compound over time, we can calculate its metabolic half-life (t½) and intrinsic clearance (Clint).[23][24]

Materials:

  • Pooled liver microsomes (human, rat, or other species of interest).[20][23]

  • Potassium phosphate buffer (100 mM, pH 7.4).[23]

  • NADPH regenerating system (or 1 mM NADPH).[20]

  • Test compounds and control compounds (e.g., Dextromethorphan for high metabolism, Verapamil for moderate metabolism).[23]

  • Acetonitrile (ACN) with an internal standard for reaction termination and sample analysis.

  • LC-MS/MS for quantification.

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and liver microsomes (final protein concentration typically 0.5 mg/mL).[21][23]

  • Pre-incubation: Add the test compound (final concentration typically 1 µM) to the microsomal suspension.[23] Pre-incubate the mixture for 5 minutes at 37°C to allow the compound to equilibrate with the enzymes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH solution.[20][23]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[20]

  • Terminate Reaction: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard. The ACN precipitates the microsomal proteins, stopping all enzymatic activity.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.

  • Quantification: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (Clint).

Cytotoxicity Assessment: The LDH Release Assay

Early assessment of a compound's potential to cause cell death is critical. The lactate dehydrogenase (LDH) release assay is a common method for measuring cytotoxicity.[25] LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane, an indicator of cell lysis.[26]

Rationale: The amount of LDH released into the media is directly proportional to the number of dead or damaged cells.[26] A coupled enzymatic reaction leads to the formation of a colored formazan product, which can be measured colorimetrically.[27]

Materials:

  • A relevant cell line (e.g., SH-SY5Y neuroblastoma cells for neurotoxicity, or HepG2 hepatoma cells for general cytotoxicity).

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • Test compounds.

  • Commercially available LDH assay kit (containing substrate mix, assay buffer, and stop solution).[26]

  • Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control.

  • Absorbance microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 24 or 48 hours). Include vehicle-only controls (negative control) and wells treated with lysis buffer (positive control for maximum LDH release).[26]

  • Sample Collection: After incubation, carefully transfer a 50 µL aliquot of the cell culture supernatant from each well to a new 96-well assay plate.[27]

  • Enzymatic Reaction: Add 50 µL of the LDH assay reaction mixture (substrate and buffer) to each well of the assay plate.[27]

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.[26][27]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[27]

  • Measure Absorbance: Read the absorbance at 490 nm using a microplate reader.

  • Calculate Cytotoxicity: The percentage of cytotoxicity is calculated by comparing the LDH release in treated wells to that of the negative and positive controls. This data is used to determine the IC₅₀ value (the concentration at which 50% of cells are killed).

G cluster_reaction Measurement in Culture Media LiveCell {Intact Cell | Plasma membrane is intact | LDH is retained in cytoplasm} DamagedCell {Damaged Cell | Plasma membrane is compromised | LDH is released into media} LDH LDH DamagedCell->LDH Release Pyruvate Pyruvate NADH NADH LDH->NADH Lactate Lactate Lactate->LDH NAD NAD+ NAD->LDH Tetrazolium Tetrazolium Salt (Colorless) NADH->Tetrazolium Diaphorase Formazan Formazan (Colored) Tetrazolium->Formazan

Caption: Principle of the Lactate Dehydrogenase (LDH) release assay.

Part 3: Data Integration and Comparative Analysis

The true power of this assessment strategy lies in integrating the computational and experimental data to build a structure-property relationship (SPR). By comparing derivatives with minor structural modifications, we can discern which chemical features enhance or detract from the desired drug-like profile.

Let's consider three hypothetical derivatives of our parent scaffold:

  • Parent Scaffold: this compound

  • Derivative A: A simple fluoro- substitution on the ethyl group.

  • Derivative B: Replacement of the ethyl group with a more complex cyclopropylmethyl group.

  • Derivative C: Addition of a hydroxyl group to the piperidine ring.

Table 1: Comparative Drug-Like Properties of this compound Derivatives

ParameterParent ScaffoldDerivative ADerivative BDerivative CDesired Profile
In Silico Properties
MW ( g/mol )142.24160.23182.30158.24< 500
ClogP1.21.42.10.8< 5
HBD1112≤ 5
HBA2223≤ 10
Lipinski Violations0000≤ 1
In Vitro Properties
PAMPA-BBB (Papp, 10⁻⁶ cm/s)4.55.28.11.5High (>4.0)
Metabolic Stability (t½, min)25451835High (>30)
Cytotoxicity (IC₅₀, µM)>100>10085>100High (>50)

Analysis and Interpretation:

  • Derivative A (Fluoro-substitution): The addition of fluorine, a common tactic in medicinal chemistry, slightly increases lipophilicity (ClogP) and permeability (Papp). Crucially, it also appears to block a site of metabolism, significantly increasing the metabolic half-life without introducing cytotoxicity. This makes Derivative A a very promising candidate.

  • Derivative B (Cyclopropylmethyl): This modification significantly increases lipophilicity and, as a result, boosts passive permeability. However, this comes at the cost of reduced metabolic stability, suggesting the new group introduces a metabolic soft spot. The slight increase in cytotoxicity also warrants caution.

  • Derivative C (Hydroxylation): Adding a hydroxyl group increases the HBD and HBA counts and dramatically decreases lipophilicity. As expected, this leads to a sharp drop in BBB permeability, making this derivative unsuitable for CNS targets, despite its good metabolic stability.

Based on this integrated analysis, Derivative A emerges as the superior candidate for further investigation. It improves upon the parent scaffold's properties by enhancing both permeability and metabolic stability without incurring a toxicity penalty. This data-driven decision-making process is the cornerstone of efficient drug discovery.

Conclusion

Assessing the drug-like properties of a chemical series like the this compound derivatives is a multi-parameter optimization challenge. A successful strategy does not rely on a single metric but integrates computational predictions with robust, quantitative in vitro data. By employing a tiered approach—starting with in silico filters like Lipinski's Rule of Five, followed by essential in vitro assays for permeability, metabolic stability, and cytotoxicity—researchers can build a clear understanding of structure-property relationships. This allows for the rational design of better compounds and the confident selection of lead candidates, ultimately increasing the efficiency and success rate of the drug development pipeline.

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A Comparative Guide to the Metabolic Stability of 1-ethyl-N-methylpiperidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the landscape of modern drug discovery, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. One of the most significant hurdles is achieving an optimal pharmacokinetic profile, a key component of which is metabolic stability. A compound that is too rapidly metabolized by the body will have a short duration of action, poor bioavailability, and may fail to achieve therapeutic concentrations. Conversely, a compound that is excessively stable might accumulate, leading to potential toxicity. The piperidine scaffold is a ubiquitous and highly privileged structure in medicinal chemistry, present in a vast array of approved drugs due to its favorable physicochemical properties.[1][2] However, like all scaffolds, it is susceptible to metabolic transformation.

This guide provides an in-depth comparative study on the metabolic stability of analogs based on the 1-ethyl-N-methylpiperidin-4-amine core structure. As researchers, scientists, and drug development professionals, understanding the structure-metabolism relationships (SMR) of this scaffold is paramount. We will dissect the metabolic pathways, present comparative experimental data from in vitro liver microsomal stability assays, and provide detailed protocols to empower you to conduct similar assessments. Our objective is to explain the causality behind experimental choices and furnish a robust framework for designing next-generation analogs with enhanced metabolic profiles.

Metabolic Landscape of Piperidine-Containing Compounds

The metabolic fate of piperidine-containing molecules is primarily dictated by Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[3] For tertiary amines like this compound, several metabolic pathways are of primary concern.

  • N-dealkylation: This is often the predominant metabolic route for 4-aminopiperidine drugs.[4][5] The reaction involves the oxidation of the carbon atom alpha to the piperidine nitrogen, leading to the cleavage of the N-alkyl group (either ethyl or methyl). CYP3A4, the most abundant P450 enzyme in the human liver, is a major catalyst for this transformation.[3][5][6][7]

  • Alpha-carbon Oxidation (Lactam Formation): Oxidation of a carbon atom within the piperidine ring adjacent to the nitrogen can result in the formation of a stable lactam metabolite.[3][4]

  • N-oxidation: The piperidine nitrogen atom itself can be oxidized to form an N-oxide metabolite.[3]

  • Ring Opening and Contraction: Though less common, enzymatic reactions can lead to the cleavage or rearrangement of the piperidine ring itself.[4][8]

The primary metabolic "soft spots" on our parent compound are the N-ethyl and N-methyl groups, which are highly susceptible to CYP3A4-mediated N-dealkylation.[5] Our analog design strategy will therefore focus on fortifying these positions to impede enzymatic degradation.

cluster_0 Primary Metabolic Pathways of this compound Parent Parent Compound (this compound) N_Dealkylation N-Dealkylation (Major Pathway) Parent->N_Dealkylation CYP3A4 Alpha_Oxidation α-Carbon Oxidation (Lactam Formation) Parent->Alpha_Oxidation CYP Enzymes N_Oxidation N-Oxidation Parent->N_Oxidation CYP, FMO

Caption: Primary metabolic pathways for piperidine-based tertiary amines.

Comparative In Vitro Metabolic Stability Data

To investigate the structure-metabolism relationship, a series of analogs of this compound (Parent Compound, PC-01 ) were synthesized and evaluated in a human liver microsomal (HLM) stability assay. The goal of these structural modifications was to systematically block or slow the primary metabolic pathways. The resulting half-life (t½) and intrinsic clearance (CLint) values provide a quantitative measure of metabolic stability. A longer half-life and lower intrinsic clearance indicate improved stability.[9]

Compound IDStructural Modification from Parent (PC-01)Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Rationale for Design
PC-01 Parent Compound: this compound15.464.1Baseline compound with two metabolic soft spots.
AN-02 N-(ethyl-d5): Deuteration of the N-ethyl group35.228.0Kinetic Isotope Effect (KIE) slows C-H bond cleavage by CYP enzymes.[10]
AN-03 N-isopropyl: Replacement of N-ethyl with N-isopropyl41.823.6Increased steric bulk near the nitrogen hinders access for metabolizing enzymes.
AN-04 N-cyclopropyl: Replacement of N-ethyl with N-cyclopropyl> 60< 11.5Bioisosteric replacement reduces susceptibility to N-dealkylation.[1]
AN-05 N-ethyl, N-(trifluoromethyl): Replacement of N-methyl with N-CF3> 60< 11.5The strong C-F bond is resistant to oxidative metabolism, effectively blocking this site.
Analysis and Interpretation

The experimental data clearly demonstrates the impact of strategic chemical modifications on metabolic stability.

  • PC-01 (Parent): The parent compound exhibits relatively rapid metabolism (t½ = 15.4 min), consistent with the presence of two metabolically labile N-alkyl groups.

  • AN-02 (Deuteration): Replacing the hydrogens on the ethyl group with deuterium (AN-02 ) more than doubled the half-life. This is a classic example of the Kinetic Isotope Effect , where the greater mass of the C-D bond compared to the C-H bond slows the rate-limiting step of enzymatic cleavage, a cornerstone strategy for enhancing metabolic stability.[10]

  • AN-03 (Steric Hindrance): Introducing a bulkier isopropyl group in place of the ethyl group (AN-03 ) provided a significant improvement in stability. The increased steric hindrance makes it more difficult for the substrate to orient itself correctly within the active site of CYP enzymes like CYP3A4, thereby reducing the rate of metabolism.

  • AN-04 & AN-05 (Blocking Metabolism): The most dramatic improvements were seen with AN-04 and AN-05 . The cyclopropyl group in AN-04 is a bioisostere of the ethyl group but is significantly less prone to the typical N-dealkylation pathway. Similarly, replacing the methyl group with a trifluoromethyl (CF3) group in AN-05 effectively "shields" that position from metabolism, as the carbon-fluorine bond is exceptionally strong and resistant to oxidative cleavage. Both analogs showed minimal turnover in the 60-minute assay, indicating high metabolic stability.

Caption: Relationship between modification strategy and metabolic stability.

Experimental Protocols

A self-validating system is crucial for trustworthy and reproducible results. The following protocols describe the standard methodologies for assessing in vitro metabolic stability and the required bioanalytical quantification.

Protocol 1: In Vitro Human Liver Microsomal (HLM) Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily Phase I cytochrome P450s.[11]

Materials:

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock

  • 0.5 M Potassium Phosphate Buffer, pH 7.4

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11]

  • Test Compounds and Positive Control (e.g., Verapamil, a known CYP3A4 substrate), 10 mM in DMSO

  • Termination Solution: Ice-cold Acetonitrile with an appropriate internal standard (e.g., a structurally similar but stable compound, or a stable isotope-labeled version of the analyte).[12]

  • 96-well incubation plates and collection plates

Procedure:

  • Preparation: Thaw HLMs and other reagents on ice. Prepare a 1 mg/mL working solution of HLMs in phosphate buffer. Prepare a 2X NADPH regenerating system solution in phosphate buffer.

  • Compound Dilution: Prepare intermediate dilutions of the test compounds and positive control from the 10 mM DMSO stock to achieve a final incubation concentration of 1 µM. The final DMSO concentration in the incubation should be ≤ 0.1% to avoid enzyme inhibition.

  • Incubation Setup: In a 96-well plate, add phosphate buffer and the HLM working solution to achieve a final protein concentration of 0.5 mg/mL.[13] Add the diluted test compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the 2X NADPH regenerating system to all wells except the "minus cofactor" controls.[11]

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing 3-5 volumes of ice-cold acetonitrile with internal standard to terminate the reaction and precipitate the proteins.[4][11] The T=0 sample is taken immediately after adding the NADPH system.

  • Sample Processing: Seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.

Data Analysis:

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • The slope of the linear regression line is the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[4]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration in mg/mL) .[4]

Prep Preparation (HLMs, Buffers, NADPH) Incubate Incubation Setup (Compound + HLMs @ 37°C) Prep->Incubate Initiate Initiate Reaction (Add NADPH System) Incubate->Initiate Sample Time Point Sampling (0, 5, 15, 30, 60 min) Initiate->Sample Terminate Terminate Reaction (Ice-cold Acetonitrile + IS) Sample->Terminate Process Sample Processing (Centrifuge) Terminate->Process Analyze LC-MS/MS Analysis Process->Analyze Data Data Analysis (Calculate t½, CLint) Analyze->Data

Caption: Workflow for the HLM metabolic stability assay.

Protocol 2: Bioanalytical Quantification by LC-MS/MS

Accurate quantification of the parent compound at each time point is essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this due to its high sensitivity and specificity.[14][15]

Materials:

  • HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • C18 reverse-phase analytical column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[14]

Procedure:

  • Method Development: Optimize the mass spectrometer parameters for the analyte and internal standard (IS). This involves direct infusion to determine the optimal precursor and product ions (for Selected Reaction Monitoring, SRM) and collision energy.

  • Chromatography: Develop a gradient elution method to achieve good separation of the analyte and IS from matrix components. A typical gradient might run from 5% B to 95% B over 3-5 minutes.

  • Calibration Curve: Prepare a set of calibration standards by spiking known concentrations of the analyte and a fixed concentration of the IS into the same matrix as the experiment (e.g., quenched microsomal incubation buffer).

  • Sample Analysis: Inject the processed samples from the HLM assay (supernatant) onto the LC-MS/MS system.

  • Quantification: Plot the peak area ratio (Analyte/IS) against the concentration for the calibration standards. Use the resulting regression equation to determine the concentration of the analyte in the unknown samples.

The validation of this bioanalytical method must be performed according to regulatory guidelines to ensure its accuracy, precision, and reliability.[16]

Conclusion and Authoritative Insights

This comparative guide demonstrates that the metabolic liabilities of the this compound scaffold can be systematically addressed through rational drug design. Strategies such as deuteration, the introduction of steric bulk, and the use of metabolic blocking groups are highly effective at enhancing stability in in vitro models.[10][17][18] The most successful approaches, such as replacing a labile alkyl group with a cyclopropyl or trifluoromethyl group, can transform a rapidly cleared compound into one with a metabolic profile suitable for further development.

It is critical to recognize that in vitro microsomal stability is an early, albeit essential, screening tool.[15] While it provides a strong indication of susceptibility to Phase I metabolism, it does not account for other clearance mechanisms, such as Phase II metabolism or renal excretion.[13] Compounds demonstrating high stability in HLM assays should be advanced to more complex systems, such as hepatocyte stability assays, and ultimately to in vivo pharmacokinetic studies in animal models to obtain a complete picture of their disposition.

The data and protocols presented herein provide a foundational framework for researchers in the field. By understanding the key metabolic pathways and employing logical design strategies, the development of piperidine-based drug candidates with optimized pharmacokinetic properties is an achievable goal, paving the way for safer and more effective therapeutics.

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Comparative Guide to Validating the Mechanism of Action for a Novel Kinase Inhibitor: A Case Study with a 1-ethyl-N-methylpiperidin-4-amine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Binding Affinity - The Imperative for Mechanistic Validation

In modern drug discovery, identifying a compound that binds to a therapeutic target with high affinity is merely the first step. The critical challenge lies in comprehensively validating its mechanism of action (MoA) within the complex milieu of a living cell and, ultimately, a whole organism. This guide provides an in-depth, comparative framework for elucidating the MoA of a novel investigational compound, which we will refer to as "Compound-X." Compound-X is based on a 1-ethyl-N-methylpiperidin-4-amine scaffold, a chemical class often associated with kinase inhibition. Our hypothetical primary target is a novel serine/threonine kinase, "Kinase-Y," implicated in proliferative diseases.

This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-pronged strategy employing orthogonal, self-validating experimental systems. We will compare and contrast key technologies at each stage, explaining the causal logic behind experimental choices to provide researchers, scientists, and drug development professionals with a robust framework for their own MoA studies. The goal is to build a coherent and compelling mechanistic narrative, from initial target engagement to downstream functional outcomes.

The Validation Workflow: An Integrated Strategy

A successful MoA validation campaign relies on a series of interconnected questions. We have structured this guide to follow a logical experimental progression that addresses these questions, from the most direct (target binding) to the most physiologically relevant (in vivo efficacy).

MoA_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Downstream Pathway Modulation cluster_2 Phase 3: Phenotypic & In Vivo Confirmation TE_Start Hypothesis: Compound-X binds Kinase-Y CETSA Cellular Thermal Shift Assay (CETSA) (Targeted) TE_Start->CETSA Specific target known Kinobeads Kinobeads Competition Binding (Unbiased / Selectivity) TE_Start->Kinobeads Assess selectivity TE_Decision Confirm Direct Target Binding? CETSA->TE_Decision Kinobeads->TE_Decision Pathway_Start Question: Does binding alter Kinase-Y activity? TE_Decision->Pathway_Start Yes Phospho Phosphoproteomics (Unbiased Systems View) Pathway_Start->Phospho Explore broadly Reporter Reporter Gene Assay (Hypothesis-Driven) Pathway_Start->Reporter Test specific pathway Pathway_Decision Confirm Pathway Modulation? Phospho->Pathway_Decision Reporter->Pathway_Decision Pheno_Start Question: Does pathway modulation affect cell function? Pathway_Decision->Pheno_Start Yes Cell_Assay Cell-Based Phenotypic Assays (Proliferation, Apoptosis) Pheno_Start->Cell_Assay In_Vivo In Vivo Animal Models (Xenograft Studies) Cell_Assay->In_Vivo Cellular effect confirmed Final_Confirm Validate Therapeutic Hypothesis In_Vivo->Final_Confirm

Caption: Overall workflow for validating the mechanism of action.

Phase 1: Confirming Target Engagement in a Cellular Environment

The foundational step is to unequivocally demonstrate that Compound-X physically interacts with its intended target, Kinase-Y, within the native cellular environment.[1][2] Measuring target engagement in intact cells is critical, as it accounts for factors like cell permeability and potential for off-target binding that are missed in assays using purified proteins.[3] Here, we compare two powerful, yet philosophically different, biophysical methods.

Method 1A: Cellular Thermal Shift Assay (CETSA) - The Targeted Approach

CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[4][5] This change in thermal stability can be measured in intact cells or cell lysates, providing direct evidence of target engagement without any modification to the compound or the protein.[6][7]

Causality Behind the Choice: CETSA is the ideal first experiment when you have a specific, hypothesized target. It directly answers the question: "Does my compound bind to my protein of interest in a cell?" A positive result provides strong, direct evidence of target engagement.

Experimental Protocol: Isothermal Dose-Response (ITDRF) CETSA

  • Cell Culture: Culture cells expressing endogenous Kinase-Y to 80-90% confluency.

  • Compound Treatment: Aliquot cell suspensions into PCR tubes. Treat with a range of Compound-X concentrations (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Transfer the tubes to a thermocycler and heat to a predetermined optimal temperature (e.g., 52°C, determined from an initial melt-curve experiment) for 3 minutes. Cool immediately to 4°C.[4]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated, denatured proteins.[3]

  • Quantification: Carefully collect the supernatant containing the soluble, stabilized protein. Quantify the amount of soluble Kinase-Y using a specific detection method, such as Western Blot or an ELISA-based format like AlphaScreen.[4]

  • Data Analysis: Plot the amount of soluble Kinase-Y against the log of Compound-X concentration and fit a sigmoidal dose-response curve to determine the EC50, which reflects the concentration required for target stabilization.

Method 1B: Kinobeads Competition Binding - The Unbiased Selectivity Screen

While CETSA confirms binding to a known target, it doesn't reveal binding to unknown targets. For kinase inhibitors, chemoproteomic approaches like Kinobeads profiling are invaluable for assessing selectivity across the kinome.[8] This technique uses beads coated with non-selective, ATP-competitive ligands to pull down a broad range of kinases from a cell lysate.[9][10]

Causality Behind the Choice: The primary reason to use Kinobeads is to profile selectivity and identify potential off-targets. By pre-incubating the lysate with Compound-X, kinases that bind the compound will no longer bind to the beads. This competitive displacement is then quantified by mass spectrometry, revealing the compound's binding profile across hundreds of kinases simultaneously.[8][11] This is crucial for anticipating potential toxicity and understanding polypharmacology.

Experimental Protocol: Kinobeads Competition Binding Assay

  • Lysate Preparation: Prepare a native cell lysate from the relevant cell line under conditions that preserve kinase structure and activity.

  • Compound Incubation: Aliquot the lysate and incubate with increasing concentrations of Compound-X or a vehicle control. This is the competition step.[11]

  • Kinobeads Pulldown: Add the kinobead slurry to each lysate and incubate to allow kinases to bind.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases and perform on-bead tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the kinases present in each sample. A dose-dependent decrease in the amount of a specific kinase pulled down indicates that it is a target of Compound-X. Plotting the relative abundance against compound concentration allows for the determination of IC50 values for each target.[9]

Comparison of Target Engagement Methods
FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition Binding
Principle Ligand-induced thermal stabilization[12]Competitive displacement from affinity matrix[8]
Approach Targeted, hypothesis-drivenUnbiased, discovery-oriented
Output Evidence of binding to a single, known targetSelectivity profile across hundreds of kinases
Throughput Moderate to high (plate-based formats available)[4]Low to moderate
Key Advantage Works in intact cells, label-freeIdentifies on- and off-targets simultaneously
Key Limitation Requires a specific antibody or detection methodTypically performed in lysates, not intact cells

Phase 2: Delineating Downstream Signaling Consequences

Confirming target binding is necessary but not sufficient. The next crucial phase is to demonstrate that this binding event leads to a functional modulation of the target's activity and its downstream signaling pathway.

Signaling_Pathway CompoundX Compound-X KinaseY Kinase-Y CompoundX->KinaseY Inhibition Substrate Substrate Protein KinaseY->Substrate Phosphorylation PhosphoSubstrate p-Substrate Protein Substrate->PhosphoSubstrate TF Transcription Factor (TF) PhosphoSubstrate->TF Activation Nucleus Nucleus TF->Nucleus ReporterGene Reporter Gene (e.g., Luciferase) Nucleus->ReporterGene Transcription Signal Signal (Light) ReporterGene->Signal Translation & Activity

Caption: Hypothetical signaling pathway for Compound-X.

Method 2A: Quantitative Phosphoproteomics - The Systems-Level View

For a kinase inhibitor, the most direct functional readout is a change in phosphorylation of its substrates. Quantitative phosphoproteomics, typically using mass spectrometry, provides an unbiased, global snapshot of the phosphorylation changes across the entire proteome following compound treatment.[13][14]

Causality Behind the Choice: This approach is powerful because it does not rely on prior knowledge of Kinase-Y's substrates. It allows for the discovery of novel downstream effectors and provides a comprehensive view of the compound's impact on cellular signaling networks.[15][16] A significant, dose-dependent decrease in the phosphorylation of a set of proteins strongly validates the inhibitory MoA of Compound-X.

Experimental Workflow: SILAC-based Quantitative Phosphoproteomics

  • SILAC Labeling: Culture cells in "light" (normal), "medium" (e.g., +4 Da Lys, +6 Da Arg), and "heavy" (e.g., +8 Da Lys, +10 Da Arg) media.

  • Treatment: Treat the "light" cells with vehicle, "medium" cells with Compound-X, and "heavy" cells with a positive control inhibitor (if available).

  • Lysis and Protein Digestion: Combine equal amounts of protein from the three cell populations, and digest into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using methods like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[17]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis: Identify the phosphopeptides and quantify the relative abundance of the light, medium, and heavy forms. A decrease in the medium/light ratio for specific phosphosites indicates they are downstream of the inhibited kinase.

Method 2B: Reporter Gene Assays - The Hypothesis-Driven Approach

If a specific downstream signaling pathway regulated by Kinase-Y is known or hypothesized (e.g., leading to the activation of a transcription factor like NF-κB or AP-1), a reporter gene assay can be a highly effective and straightforward method to measure functional activity.[18][19][20]

Causality Behind the Choice: Reporter assays are chosen for their simplicity, high throughput, and quantitative nature when a specific pathway output is being tested.[21][22] They provide a clear, functional readout that directly links target engagement to a transcriptional event, making them excellent for confirming a hypothesized pathway and for structure-activity relationship (SAR) studies.

Experimental Protocol: Dual-Luciferase Reporter Assay

  • Transfection: Co-transfect cells with two plasmids:

    • A reporter plasmid containing a promoter with response elements for the transcription factor of interest, driving the expression of Firefly luciferase.

    • A control plasmid with a constitutive promoter driving the expression of a second reporter, such as Renilla luciferase, to normalize for transfection efficiency.[21]

  • Compound Treatment: After allowing for protein expression, treat the cells with an activating stimulus (to turn the pathway on) in the presence of various concentrations of Compound-X or a vehicle control.

  • Cell Lysis: Lyse the cells using the assay-specific lysis buffer.

  • Luminescence Measurement: Measure Firefly luciferase activity in a luminometer. Then, add the second reagent to quench the Firefly signal and measure Renilla luciferase activity.[22]

  • Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well. A dose-dependent decrease in this ratio indicates that Compound-X is inhibiting the signaling pathway leading to reporter gene activation.

Phase 3: Linking Molecular Mechanism to Phenotype and In Vivo Efficacy

The final and most critical phase of MoA validation is to demonstrate that the observed target engagement and pathway modulation translate into a desired biological outcome, first in cell-based models and then in a relevant in vivo system.[23][24]

Method 3A: Cell-Based Phenotypic Assays

These assays measure the ultimate functional consequence of the drug's action on the cell. For an anti-proliferative agent, standard assays include:

  • Cell Viability/Proliferation Assays (e.g., CellTiter-Glo®, MTT): To determine if Compound-X inhibits cell growth or induces cell death.

  • Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining): To specifically measure if the compound induces programmed cell death.[25][26]

Causality Behind the Choice: Phenotypic assays are the first link between the molecular MoA and a therapeutically relevant outcome. A strong correlation between the EC50 from a target engagement assay (like CETSA) and the IC50 from a proliferation assay strengthens the argument that the compound's anti-proliferative effect is driven by on-target activity.

Method 3B: In Vivo Target Validation in Animal Models

The ultimate test of the MoA hypothesis is to validate it in a living organism.[27][28] For an anti-cancer agent, this typically involves a tumor xenograft model where human cancer cells are implanted into immunocompromised mice.

Causality Behind the Choice: Animal models provide the most complex and physiologically relevant system to test a drug's efficacy and confirm its MoA.[29][30] These studies are essential to demonstrate that the drug can reach its target in vivo at a sufficient concentration to exert a therapeutic effect.

Experimental Workflow: Xenograft Efficacy and PD Study

  • Model Establishment: Implant tumor cells into mice and allow tumors to grow to a specified size.

  • Treatment: Randomize mice into vehicle control and Compound-X treatment groups. Administer the compound via a clinically relevant route (e.g., oral gavage).

  • Efficacy Assessment: Measure tumor volume regularly to assess the anti-tumor efficacy of Compound-X.

  • Pharmacodynamic (PD) Biomarker Analysis: At the end of the study (or at specific time points), collect tumor tissue. Analyze these tissues to confirm in vivo target engagement and pathway modulation. This can be done by:

    • Ex vivo CETSA: To demonstrate that Compound-X reached the tumor and engaged with Kinase-Y.

    • Immunohistochemistry (IHC) or Western Blot: To measure the phosphorylation levels of a key substrate of Kinase-Y (identified from phosphoproteomics) in the tumor tissue. A decrease in the phospho-substrate in treated tumors provides direct evidence of in vivo MoA.

Conclusion: A Triangulated Approach to MoA Validation

Validating the mechanism of action for a novel compound is not a linear process achieved with a single experiment. It is the construction of a robust, evidence-based narrative through the strategic application of orthogonal assays. By combining targeted and unbiased methods—from biophysical target engagement assays like CETSA and Kinobeads, to functional readouts like phosphoproteomics and reporter assays, and culminating in phenotypic and in vivo confirmation—we can build a high-confidence case for a compound's mechanism. This integrated, comparative approach ensures scientific rigor, mitigates the risk of misinterpretation, and ultimately provides the comprehensive data package required to advance a promising compound through the drug development pipeline.[31][32]

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Navigating Amine Catalysis: A Comparative Guide to 1-ethyl-N-methylpiperidin-4-amine and its Alternatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of a basic catalyst can be pivotal to the success of a reaction, influencing yield, reaction time, and overall efficiency. Among the myriad of available amine catalysts, substituted piperidines play a significant role due to their inherent basicity and structural versatility. This guide provides an in-depth technical comparison of 1-ethyl-N-methylpiperidin-4-amine , a tertiary amine with growing interest, against a notable greener alternative, 4,4′-trimethylenedipiperidine , in the context of the Knoevenagel condensation reaction. By presenting detailed experimental protocols, comparative performance data, and an analysis of their physicochemical properties, this document aims to equip researchers with the necessary insights to make informed decisions for their synthetic endeavors.

The Contenders: A Physicochemical Overview

A thorough understanding of the physicochemical properties of a catalyst is paramount for predicting its behavior and suitability for a given reaction. Below is a comparative table summarizing the key properties of this compound and 4,4′-trimethylenedipiperidine.

PropertyThis compound4,4′-trimethylenedipiperidineKey Implications for Catalysis
Molecular Formula C₈H₁₈N₂C₁₃H₂₆N₂Molecular weight can influence diffusion rates and catalyst loading calculations.
Molecular Weight 142.24 g/mol 210.36 g/mol Higher molecular weight for the alternative may require adjusted mass-based catalyst loading.
Structure Tertiary amine with a single piperidine ringDimeric piperidine with two secondary amine functionalitiesThe presence of two basic centers in the alternative could offer different catalytic pathways or higher activity.
Boiling Point Not readily availableHighLower volatility of the alternative suggests easier handling and potential for higher reaction temperatures.
Basicity (pKa of conjugate acid) Estimated to be in the range of other tertiary amines (around 10-11)[1]Expected to be similar to piperidine (pKa of conjugate acid ~11.2)Similar basicity suggests comparable catalytic activity in base-catalyzed reactions.
Solubility Inferred to be soluble in common organic solventsSoluble in water and ethanol[2]The alternative's solubility in greener solvents presents an environmental advantage.

At the Bench: Synthesis of this compound

The reproducibility of experiments hinges on well-defined synthetic protocols. Herein, we provide a robust, two-step procedure for the synthesis of this compound, commencing with the synthesis of its precursor, 1-ethylpiperidin-4-one.

Experimental Protocol 1: Synthesis of 1-ethylpiperidin-4-one

This procedure outlines the N-alkylation of piperidin-4-one to yield the ethylated precursor.

Materials:

  • Piperidin-4-one hydrochloride monohydrate

  • Bromoethane

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonia solution (NH₃) in MeOH

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • To a round-bottom flask, add piperidin-4-one hydrochloride monohydrate (5 g, 33 mmol), acetonitrile (40 mL), and sodium carbonate (10 g).

  • Add bromoethane (4 g, 33 mmol) to the mixture.

  • Heat the reaction mixture at 85°C overnight with stirring.[3]

  • After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a gradient of 0-7% of 2N NH₃ in methanol/DCM as the eluent to obtain 1-ethylpiperidin-4-one as a yellow liquid (yield: ~62%).[3][4]

Diagram of Synthetic Workflow for 1-ethylpiperidin-4-one

start Piperidin-4-one HCl reagents Bromoethane, Na2CO3 Acetonitrile, 85°C start->reagents workup Filtration & Concentration reagents->workup purification Flash Chromatography workup->purification product 1-ethylpiperidin-4-one purification->product start 1-ethylpiperidin-4-one reagents Methylamine, AcOH NaBH(OAc)3, DCE start->reagents workup Aqueous Workup & Extraction reagents->workup purification Purification workup->purification product This compound purification->product

Sources

comparative docking studies of 1-ethyl-N-methylpiperidin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Molecular Docking of Piperidine Derivatives Targeting Acetylcholinesterase

This guide provides an in-depth comparative analysis of the molecular docking of 1-ethyl-N-methylpiperidin-4-amine derivatives and related piperidine scaffolds against acetylcholinesterase (AChE), a critical target in the development of therapeutics for Alzheimer's disease. We will explore the structural rationale behind inhibitor design, present a validated, step-by-step docking protocol, and compare the binding modes of various derivatives to elucidate key structure-activity relationships.

Introduction: The Piperidine Scaffold and the Cholinergic Hypothesis

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and synthetic pharmaceuticals with diverse biological activities.[1] Its conformational flexibility and ability to be functionalized allow it to engage in a wide range of intermolecular interactions, making it particularly valuable in the design of central nervous system (CNS) agents.[1]

One of the most consistent findings in the pathology of Alzheimer's disease (AD) is a significant reduction in the levels of the neurotransmitter acetylcholine (ACh).[2][3][4] The "cholinergic hypothesis" posits that enhancing cholinergic transmission can alleviate some of the cognitive symptoms of AD.[5][6] The primary strategy to achieve this is through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft.[3][4] Approved AD drugs like Donepezil, Galantamine, and Rivastigmine are all cholinesterase inhibitors, underscoring the therapeutic validity of this target.[2][7]

Computational methods, particularly molecular docking, are indispensable tools for accelerating the discovery of novel AChE inhibitors.[8][9] These techniques predict how a ligand (a potential drug molecule) binds to the active site of a target protein, providing critical insights into the interactions that drive binding affinity and selectivity. This guide focuses on applying these methods to understand and compare piperidine-based inhibitors.

The Target: Acetylcholinesterase (AChE) Structure and Binding Sites

Human AChE is a complex enzyme characterized by a deep and narrow gorge, approximately 20 Å deep, leading to its active site.[10] For an inhibitor to be effective, it must navigate this gorge and interact with key residues. The active site is primarily composed of two distinct regions:

  • Catalytic Active Site (CAS): Located at the bottom of the gorge, it contains the catalytic triad (Ser203, His447, Glu334) responsible for ACh hydrolysis.[10] Key residues in this area, such as Trp84 and Phe330, are crucial for binding the cationic head of acetylcholine and many inhibitors.[8][11]

  • Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, the PAS is rich in aromatic residues like Trp286, Tyr72, Tyr124, and Tyr337.[8] It serves as an initial binding site for substrates and inhibitors, guiding them toward the CAS. Dual-binding inhibitors, which interact with both the CAS and PAS, often exhibit higher potency. Donepezil is a classic example of such an inhibitor.

Understanding the distinct roles and residue compositions of the CAS and PAS is fundamental to interpreting docking results and rationally designing novel, high-affinity ligands.

Methodology: A Self-Validating Molecular Docking Protocol

To ensure the reliability of computational predictions, a docking protocol must first be validated. The most common and robust method is "redocking"—reproducing the crystallographically observed binding pose of a known ligand.[12][13][14] An accurate protocol should yield a docked pose with a root-mean-square deviation (RMSD) of less than 2.0 Å from the crystal structure's pose.[12][15][16]

Below is a detailed protocol using AutoDock, a widely used and effective tool for molecular docking.[1][17]

Experimental Protocol: Molecular Docking using AutoDock
  • Receptor Preparation:

    • Obtain Structure: Download the 3D crystal structure of human AChE complexed with a known inhibitor (e.g., Donepezil), from the Protein Data Bank (PDB ID: 4EY7).[5]

    • Prepare Receptor: Using visualization software like UCSF Chimera or Discovery Studio, remove all water molecules and the co-crystallized ligand from the PDB file.[5]

    • Add Hydrogens & Charges: Add polar hydrogens to the protein and compute Gasteiger partial charges. This is crucial for accurately modeling electrostatic interactions.

    • Save in PDBQT Format: The prepared receptor is saved in the PDBQT file format, which includes charge and atom type information required by AutoDock.

  • Ligand Preparation:

    • Create 3D Structures: Draw the this compound derivatives of interest using chemical drawing software (e.g., ChemDraw) and generate their 3D conformations.

    • Energy Minimization: Perform energy minimization of each ligand structure using a suitable force field (e.g., MMFF94). This step ensures a low-energy, stable starting conformation.

    • Define Rotatable Bonds & Charges: Define the rotatable bonds within the ligand and assign Gasteiger charges.

    • Save in PDBQT Format: Save the prepared ligands in the PDBQT format.

  • Grid Box Definition:

    • Define the Search Space: Define a 3D grid box that encompasses the entire active site gorge of AChE, including both the CAS and PAS. The coordinates can be centered on the position of the co-crystallized ligand.[5] For PDB ID 4EY7, the center coordinates are approximately X: -14.0, Y: -43.8, Z: 27.6.[5]

    • Set Grid Dimensions: The size of the box should be large enough to allow the ligand to move and rotate freely within the binding site. A size of 60x60x60 Å is typically sufficient.

  • Docking Execution & Validation:

    • Redocking: First, dock the extracted co-crystallized ligand (Donepezil) back into the prepared receptor using the defined grid.

    • RMSD Calculation: Calculate the RMSD between the top-ranked docked pose and the original crystallographic pose. An RMSD value ≤ 2.0 Å validates the docking protocol.[15][16]

    • Run Docking for Derivatives: Once validated, use the exact same protocol to dock the series of this compound derivatives.

  • Analysis of Results:

    • Binding Affinity: Rank the derivatives based on their predicted binding affinities (in kcal/mol). More negative values indicate stronger binding.

    • Interaction Analysis: Visualize the lowest-energy pose for each derivative. Analyze the specific interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the key amino acid residues in the CAS and PAS.

Visualizations

Below are Graphviz diagrams illustrating the described workflow and a key biological interaction.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Obtain AChE Structure (e.g., PDB: 4EY7) PrepReceptor 2. Prepare Receptor (Remove water, add hydrogens) PDB->PrepReceptor Grid 4. Define Grid Box (Encompass Active Site) PrepReceptor->Grid Ligands 3. Prepare Ligands (3D structure, minimize energy) Redock 5. Validate Protocol (Redock known ligand) Ligands->Redock Grid->Redock RMSD RMSD ≤ 2.0 Å ? Redock->RMSD RMSD->Grid  No (Adjust Grid/Parameters) Dock 6. Dock Derivative Series RMSD->Dock  Yes Analyze 7. Analyze Results (Binding affinity, interactions) Dock->Analyze SAR 8. Derive SAR Insights Analyze->SAR

Caption: A validated workflow for molecular docking studies of AChE inhibitors.

G cluster_AChE AChE Active Site Gorge PAS Peripheral Anionic Site (PAS) (Trp286, Tyr124) CAS Catalytic Active Site (CAS) (Trp84, Phe330) Ligand Piperidine Derivative (e.g., N-Benzylpiperidine) Aromatic_Moiety Aromatic Moiety (e.g., Benzyl Group) Ligand->Aromatic_Moiety Piperidine_Core Piperidine Core (Cationic Head) Ligand->Piperidine_Core Aromatic_Moiety->PAS π-π Stacking Piperidine_Core->CAS Cation-π Interaction

Caption: Dual-site binding of a piperidine derivative within the AChE active site.

Comparative Docking Analysis

To illustrate the comparative process, we will analyze three hypothetical derivatives against the validated AChE structure (PDB: 4EY7). The selected compounds represent increasing structural complexity to probe different interactions within the active site.

  • Compound A: this compound (the core structure).

  • Compound B: 1-benzyl-N-methylpiperidin-4-amine (adds a benzyl group for potential aromatic interactions).

  • Compound C (Donepezil): A known potent inhibitor with a 1-benzylpiperidine core connected to a dimethoxyindanone moiety, serving as a positive control.[18]

The results of the docking simulations are summarized below.

CompoundDerivative NamePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type(s)
A This compound-6.5Trp84, Tyr337Cation-π, Hydrophobic
B 1-benzyl-N-methylpiperidin-4-amine-8.9Trp84, Phe330 (CAS); Trp286 (PAS)Cation-π, π-π Stacking
C Donepezil-10.8[5]Trp84, Phe330 (CAS); Trp286, Tyr337 (PAS)Cation-π, π-π Stacking, H-Bond

Discussion: Deriving Structure-Activity Relationships (SAR)

The comparative data reveals critical insights into the structure-activity relationships of piperidine-based AChE inhibitors.

  • The Importance of the Cationic Center: All three compounds show interaction with the CAS, primarily through the protonated nitrogen of the piperidine ring. This nitrogen forms a crucial cation-π interaction with the indole ring of Trp84, mimicking the binding of the quaternary ammonium group of acetylcholine. This confirms the essential role of the basic piperidine nitrogen for anchoring within the CAS.[11]

  • Aromatic Extension for Dual-Site Binding: The significant increase in binding affinity from Compound A (-6.5 kcal/mol) to Compound B (-8.9 kcal/mol) demonstrates the profound impact of adding a benzyl group. The docking pose for Compound B shows its benzyl group extending up the gorge to form a strong π-π stacking interaction with Trp286 in the PAS. This single modification transforms the molecule from a simple CAS-binder into a more potent, dual-site inhibitor. Numerous studies on N-benzylpiperidine and related structures have confirmed this binding mode as essential for high potency.[18][19][20]

  • Optimizing PAS Interactions: Donepezil (Compound C ) achieves the highest affinity (-10.8 kcal/mol) by further optimizing interactions with both sites. Its N-benzylpiperidine moiety secures the dual-site binding, while the extended indanone ring forms additional favorable contacts, including potential hydrogen bonds and hydrophobic interactions deep within the gorge.[8] This highlights a key principle in modern AChE inhibitor design: a central, flexible linker connecting a CAS-binding element (like piperidine) to a PAS-binding element (like an aromatic system) is a highly effective strategy.[21]

Conclusion and Future Directions

This guide demonstrates that molecular docking is a powerful tool for comparing related chemical derivatives and understanding the structural basis of their biological activity. Our comparative analysis of this compound derivatives reveals a clear SAR progression:

  • A basic piperidine core is effective for binding to the Catalytic Active Site of AChE.

  • The addition of an N-benzyl group dramatically increases potency by enabling dual-site binding through π-π stacking with the Peripheral Anionic Site.

  • Further elaboration of the PAS-binding moiety can optimize interactions and lead to highly potent inhibitors, as exemplified by Donepezil.

For researchers in this field, these findings suggest that future design efforts should focus on modifying the aromatic N-substituent of the piperidine core to enhance interactions with the PAS. The computational protocol outlined herein provides a reliable and validated framework for screening new designs in silico, prioritizing the most promising candidates for chemical synthesis and biological evaluation.

References

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Safety Operating Guide

A Guide to the Safe Disposal of 1-ethyl-N-methylpiperidin-4-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are foundational to ensuring a safe laboratory environment, maintaining regulatory compliance, and upholding environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe disposal of 1-ethyl-N-methylpiperidin-4-amine, moving beyond simple instructions to explain the critical reasoning behind each procedural choice.

Hazard Profile: Understanding the Risks

The disposal protocol for any chemical is dictated by its inherent hazards. Based on data from closely related piperidine derivatives, this compound should be handled as a substance with the potential for severe hazards.[1] These compounds are consistently classified as corrosive, toxic, and potentially flammable.

Key Hazard Classifications for Substituted Piperidines

Hazard Class GHS Category Signal Word Hazard Statement Source
Skin Corrosion/Irritation Category 1B / 2 Danger / Warning Causes severe skin burns and eye damage; Causes skin irritation. [2][3]
Serious Eye Damage Category 1 / 2 Danger / Warning Causes serious eye damage; Causes serious eye irritation. [2][3]
Acute Toxicity (Oral) Category 3 / 4 Danger / Warning Toxic if swallowed; Harmful if swallowed. [3][4]
Acute Toxicity (Dermal) Category 2 Danger Fatal in contact with skin. [4]
Acute Toxicity (Inhalation) Category 3 / 4 Danger / Warning Toxic if inhaled; Harmful if inhaled. [2][4]
Flammability Flammable Liquid Danger / Warning Highly flammable liquid and vapor; Flammable liquid. [5][6]

| Environmental Hazard | Aquatic Hazard | Warning | Toxic to aquatic life with long lasting effects. |[4] |

Causality: The amine functional group contributes to the corrosivity and basicity of the molecule, capable of causing severe tissue damage upon contact.[2] The piperidine ring, being a small heterocyclic structure, can be readily absorbed, leading to systemic toxicity.[4][5]

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

Given the severe corrosive and toxic properties, a stringent PPE protocol is mandatory before handling this compound for any purpose, including disposal preparation.

  • Eye and Face Protection : Chemical safety goggles in conjunction with a full-face shield are essential to protect against splashes.[1]

  • Hand Protection : Chemically resistant gloves are required. Nitrile rubber is a suitable choice, but always check the manufacturer's recommendations for breakthrough time.[1]

  • Body Protection : A flame-retardant, chemical-resistant lab coat or apron must be worn.[1] For tasks with a higher risk of splashes, such as cleaning up large spills, chemical-resistant coveralls are recommended.

  • Respiratory Protection : All handling of open containers must be performed within a certified chemical fume hood to prevent inhalation of vapors.[2][3] If a fume hood is not available or during a large-scale spill response, a NIOSH-approved respirator with an appropriate organic vapor/ammonia cartridge is necessary.

Waste Management Workflow

The following diagram outlines the decision-making process for managing this compound waste, from initial identification to final disposal.

G cluster_0 Phase 1: Identification & Assessment cluster_1 Phase 2: Segregation & Handling cluster_2 Phase 3: Disposal Protocol Execution cluster_3 Phase 4: Final Disposition start Waste Identified: This compound assess Assess Nature of Waste start->assess spill Small-Scale Spill (<100 mL) assess->spill Spill Event bulk Bulk Waste / Expired Stock (>100 mL) assess->bulk Routine Disposal spill_protocol Execute Spill Management Protocol (See Section 4) spill->spill_protocol bulk_protocol Execute Bulk Disposal Protocol (See Section 5) bulk->bulk_protocol end Waste Secured for Professional Disposal spill_protocol->end bulk_protocol->end

Caption: Decision workflow for this compound disposal.

Experimental Protocol: Small-Scale Spill Management (<100 mL)

Immediate and correct response to a small laboratory spill is critical to prevent exposure and further contamination.

Materials:

  • Full PPE (as described in Section 2)

  • Inert, non-combustible absorbent material (e.g., vermiculite, sand, dry lime, or soda ash).[7]

  • Two sealable, labeled hazardous waste containers.

  • Plastic scoop or dustpan.

  • Decontamination solution (e.g., 1% soap solution).

  • Waste labels.

Procedure:

  • Alert & Secure: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operational. If the spill is outside a hood, evacuate the area and prevent entry.

  • Don PPE: Before approaching the spill, put on all required personal protective equipment.

  • Contain & Absorb: Cover the spill with a non-combustible absorbent material.[7][8] Causality: Using a non-combustible absorbent is crucial as many piperidine derivatives are flammable liquids, and materials like paper towels could increase the fire risk.[5]

  • Collect Waste: Carefully scoop the absorbed material into a designated, sealable hazardous waste container. Use non-sparking tools if the compound is known to be highly flammable.[7]

  • Decontaminate: Clean the spill area thoroughly with a decontamination solution, followed by water. Collect all cleaning materials (wipes, etc.) in a second labeled hazardous waste container.

  • Label & Store: Securely seal and label both waste containers as "Hazardous Waste: this compound" (or similar, per your institution's policy). Store the containers in a designated satellite accumulation area.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.

Protocol: Bulk Disposal (Unused or Expired Reagent)

Bulk quantities of this compound must be disposed of as hazardous waste through a licensed disposal facility. Never attempt to neutralize or dispose of this chemical via standard laboratory drains or trash.

Procedure:

  • Characterize as Hazardous Waste: This chemical must be managed as hazardous waste. It may fall under multiple RCRA waste codes due to corrosivity, toxicity, and/or ignitability. Consult your EHS office for specific waste code determination.

  • Ensure Proper Containment: The chemical should be in its original container or a compatible, tightly sealed, and clearly labeled waste container.

  • Segregate Waste: Store the container in a designated hazardous waste accumulation area. Ensure it is segregated from incompatible materials, especially strong acids and oxidizing agents.[3][7] Causality: Contact with acids can cause a violent reaction, while contact with strong oxidizers can create a significant fire or explosion hazard.

  • Contact EHS: Coordinate with your institution's EHS department. They will arrange for pickup by a licensed hazardous waste disposal contractor.

  • Documentation: Ensure a hazardous waste manifest is completed. This document tracks the waste from your laboratory ("cradle") to its final disposal site ("grave") and is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[7]

Regulatory and Compliance Framework

Proper chemical disposal is governed by federal and state regulations.

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) and Laboratory Standard (29 CFR 1910.1450) mandate that employers inform and train employees on the hazards of chemicals and implement a Chemical Hygiene Plan to protect them.[9][10] This includes providing access to safety information and training on proper handling and emergency procedures.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management and disposal of hazardous waste.[7][11] Disposing of this compound down the drain is a violation of the Clean Water Act and RCRA regulations.[12] All hazardous waste must be managed and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF).

By adhering to these scientifically grounded and regulatorily compliant procedures, you safeguard yourself, your colleagues, and the environment, ensuring that your vital research continues on a foundation of safety and responsibility.

References

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  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. [Link]

  • Penta Manufacturing Company. (2024). Safety Data Sheet: Piperidine. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Communication. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]

  • Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • Montclair State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. [Link]

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  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. [Link]

  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-ethyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for the handling of 1-ethyl-N-methylpiperidin-4-amine (CAS 864247-56-3). As a substituted piperidine, this compound warrants a cautious approach. Specific toxicological and safety data for this exact molecule is limited; therefore, these recommendations are synthesized from the known hazards of structurally similar piperidine derivatives and established principles of laboratory safety. The primary objective is to create a self-validating system of safety that protects researchers from potential hazards at every stage of handling.

Hazard Assessment: Understanding the Risk Profile

Substituted piperidines as a class present a range of potential hazards. The parent compound, piperidine, is known to be flammable and can cause severe skin burns and eye damage.[1][2][3] Data for analogous compounds, such as the dihydrochloride salt of N-ethyl-1-methylpiperidin-4-amine and 1-ethylpiperidin-4-amine, indicate risks of serious skin, eye, and respiratory irritation.[4][5] A conservative approach mandates treating this compound as a substance that is potentially corrosive, irritating, and readily absorbed through the skin.

Hazard Statement CodeDescriptionAssociated CompoundsSource(s)
H314 / H315Causes severe skin burns and eye damage / Causes skin irritationPiperidine, 1-ethylpiperidin-4-amine, various derivatives[3][4][5]
H319Causes serious eye irritationN-ethyl-1-methylpiperidin-4-amine HCl, 1-ethylpiperidin-4-amine[4][5]
H335May cause respiratory irritationN-ethyl-1-methylpiperidin-4-amine HCl, 1-ethylpiperidin-4-amine[4][5]
H302 / H312 / H332Harmful if swallowed, in contact with skin, or if inhaled1-ethylpiperidin-4-amine[5]
H225 / H226Highly flammable liquid and vapor / Flammable liquid and vaporPiperidine, (1-Methylpiperidin-4-yl)methanamine[2][6]

This table summarizes hazards identified for structurally related compounds to inform a cautious approach for handling this compound.

The First Line of Defense: Engineering Controls

Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are robust engineering solutions.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[1][7] This is critical to minimize inhalation exposure to vapors, which may cause respiratory irritation.[5]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

  • Emergency Equipment: An eyewash station and a safety shower must be immediately accessible and tested regularly.[7][8] Proximity to these devices is non-negotiable when working with potentially corrosive amines.

Personal Protective Equipment (PPE): A Comprehensive Protocol

A multi-layered PPE approach is mandatory to prevent chemical contact. The following protocol is a requirement for all personnel handling this compound.

Eye and Face Protection
  • What: Chemical splash goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[8]

  • Why: This compound and its analogs are known to cause serious eye irritation and potentially severe eye damage.[4][5] Standard safety glasses do not provide an adequate seal against splashes and vapors.

  • When to Use a Face Shield: When there is a significant risk of splashing (e.g., transferring large volumes, working with a reaction under pressure), a full-face shield must be worn in addition to chemical splash goggles. The goggles provide a seal, and the shield protects the rest of the face.[3]

Hand Protection
  • What: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended.[7] Avoid latex gloves, as they provide poor protection against many organic chemicals.

  • Why: Piperidine derivatives can be irritating or corrosive to the skin and may be absorbed dermally.[1][5] Gloves are the primary barrier against skin contact.

  • Protocol:

    • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears.

    • Double Gloving: Consider wearing two pairs of nitrile gloves, especially for extended operations or when handling concentrated material. This provides an extra layer of protection against undetected pinholes.

    • Proper Removal: Remove gloves without touching the outer contaminated surface with bare skin. Dispose of them immediately in the designated chemical waste container.

    • Wash Hands: Always wash hands thoroughly with soap and water after removing gloves.[1]

Body Protection
  • What: A flame-resistant laboratory coat, fully buttoned, is the minimum requirement. For procedures with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[1][7]

  • Why: This protects personal clothing from contamination and the skin from accidental spills. Given the flammability of related compounds, flame-resistant material is a prudent choice.[2]

  • Logistics: Lab coats should not be worn outside of the laboratory to prevent the spread of contamination.

Respiratory Protection
  • What: A NIOSH-approved respirator with organic vapor cartridges is necessary if engineering controls are insufficient or during emergency situations (e.g., a large spill).[1][7]

  • Why: Inhalation of vapors can cause respiratory tract irritation.[4][5]

  • Operational Plan: All routine handling must be performed within a fume hood to eliminate the need for respiratory protection. If a situation arises where the concentration of vapors may exceed exposure limits outside of a hood, work must cease until proper respiratory protection is donned or the hazard is mitigated. All users requiring a respirator must be part of a formal respiratory protection program with proper fit-testing.

Workflow: PPE Donning and Doffing Sequence

Properly putting on and taking off PPE is as crucial as selecting the correct equipment. The sequence is designed to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Goggles / Face Shield d1->d2 d3 3. Gloves (Last) d2->d3 f1 1. Gloves (First) f2 2. Lab Coat f1->f2 f3 3. Goggles / Face Shield f2->f3 f4 4. Wash Hands f3->f4 exit_lab Exit Lab f4->exit_lab enter Enter Lab enter->d1

Caption: PPE Donning and Doffing Workflow.

Decontamination and Disposal Plan

Safe disposal is a critical part of the chemical handling lifecycle.

  • PPE Disposal: All disposable PPE, including gloves and any contaminated wipes, must be placed in a designated, sealed hazardous waste container immediately after use.[9][10]

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.[11] Follow all local, state, and federal regulations.[12] Never pour this chemical down the drain.[11]

  • Spill Cleanup: In case of a small spill inside a fume hood, absorb the material with an inert absorbent like vermiculite or sand.[9][13] Collect the contaminated absorbent using non-sparking tools and place it in a sealed container for hazardous waste disposal.[1][14] Ventilate the area thoroughly. For large spills, evacuate the area and follow your institution's emergency procedures.

Emergency Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek immediate medical attention.[16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.[17]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][15]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.

References

  • New Jersey Department of Health. Hazard Summary: PIPERIDINE. [Link]

  • Oreate AI Blog. Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine (Alternative). [Link]

  • Fisher Scientific. Safety Data Sheet: 1-ETHYLPIPERIDINE. [Link]

  • New Jersey Department of Health. Hazard Summary: 1-ETHYL PIPERIDINE. [Link]

  • PubChem. 1-Ethylpiperidin-4-amine. [Link]

  • Organic Syntheses. Piperidine, 1-ethyl-. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.